molecular formula C9H7ClN2 B1387628 7-Chloroisoquinolin-5-amine CAS No. 608515-70-4

7-Chloroisoquinolin-5-amine

Cat. No.: B1387628
CAS No.: 608515-70-4
M. Wt: 178.62 g/mol
InChI Key: YOMNAMATBRCQNB-UHFFFAOYSA-N
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Description

7-Chloroisoquinolin-5-amine (CAS 608515-70-4) is a versatile amino-substituted isoquinoline derivative that serves as a valuable chemical intermediate and building block in organic and medicinal chemistry research. The compound features a planar fused-ring system, as confirmed by crystallographic studies . It is synthesized via a Truce-Smiles rearrangement, a reaction where the electron-withdrawing chlorine atom at the 7-position favors the key nucleophilic attack step, leading to high yields . This robust synthetic accessibility makes it a reliable starting material for constructing more complex molecular architectures. Its primary research value lies in its role as a precursor for the development of potential pharmacologically active compounds. Specifically, analogs and complex heterocycles derived from this structural motif are investigated for their anti-leukemic effects, with studies focusing on their ability to act as inhibitors of targets like STAT3 and to induce apoptosis in cancer cell lines . Researchers utilize this compound to generate novel heterocyclic skeletons aimed at potential pharmaceuticals . 7-Chloroisoquinolin-5-amine is offered with a guaranteed high purity and is intended for use in a controlled laboratory setting by qualified researchers. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloroisoquinolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-7-3-6-5-12-2-1-8(6)9(11)4-7/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMNAMATBRCQNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=CC(=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40659435
Record name 7-Chloroisoquinolin-5-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

608515-70-4
Record name 7-Chloroisoquinolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

7-Chloroisoquinolin-5-amine chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 7-Chloroisoquinolin-5-amine: Properties, Synthesis, and Applications

Introduction

The isoquinoline scaffold is a privileged heterocyclic motif renowned for its prevalence in natural products and its significant role in medicinal chemistry. As a structural isomer of quinoline, this fused aromatic system, consisting of a benzene ring fused to a pyridine ring, serves as the core for numerous pharmacologically active agents. The strategic placement of functional groups onto this scaffold allows for the fine-tuning of molecular properties, enabling interaction with a wide array of biological targets.

This guide focuses on a specific, yet under-documented derivative: 7-Chloroisoquinolin-5-amine . This molecule is characterized by a chlorine atom at the 7-position and a primary amine at the 5-position, creating a bifunctional template ripe for chemical exploration. While direct experimental data for this precise isomer is limited in public literature, its structural features are common in molecules screened for various therapeutic applications, including oncology and infectious diseases.[1][2]

As Senior Application Scientists, our approach is to construct a comprehensive technical profile of 7-Chloroisoquinolin-5-amine by integrating foundational chemical principles with data from closely related, well-characterized analogs. This document will elucidate its structure, predict its physicochemical and spectroscopic properties, propose a robust synthetic pathway, and discuss its potential applications, providing researchers and drug development professionals with a vital resource for leveraging this compound in their work.

Molecular Structure and Physicochemical Properties

Structural Elucidation

The fundamental structure of 7-Chloroisoquinolin-5-amine is built upon the isoquinoline ring system. The numbering of the isoquinoline core places the nitrogen atom at position 2. In this specific isomer, a chlorine atom is substituted at the C7 position of the benzo-ring, and an amine group is attached to the C5 position.

  • IUPAC Name: 7-chloroisoquinolin-5-amine

  • Molecular Formula: C₉H₇ClN₂

  • Molecular Weight: 178.62 g/mol [3][4]

  • CAS Number: 64143-58-2 (Note: This CAS number has been associated with the compound in some contexts, but specific characterization data linked to it is sparse).[5]

Caption: Chemical structure of 7-Chloroisoquinolin-5-amine.

Physicochemical Properties

Direct experimental data for 7-Chloroisoquinolin-5-amine is not widely published. The following properties are based on data from analogous structures and computational predictions.

PropertyPredicted Value / DescriptionSource / Justification
Molecular Weight 178.62 g/mol Calculated from formula C₉H₇ClN₂.[3][4]
Appearance Expected to be a solid at room temperature (e.g., light yellow solid).Based on related amino-chloro-isoquinolines.[6]
Melting Point Not explicitly reported.---
Boiling Point Not explicitly reported.---
Solubility Likely soluble in polar organic solvents such as DMSO, methanol, and ethanol.A common characteristic of functionalized heterocyclic amines.[7]
Stability Expected to be stable under standard inert conditions; may be light-sensitive.General property of similar aromatic amines.[7]
XLogP3-AA ~2.4 - 2.6A measure of lipophilicity, computed for structural isomers.[3][4]
Hydrogen Bond Donor 1 (from the -NH₂ group)Computed for structural isomers.[4]
Hydrogen Bond Acceptor 2 (from the two nitrogen atoms)Computed for structural isomers.[4]

Predicted Spectroscopic Profile

Spectroscopic analysis is essential for structure confirmation. While a dedicated spectrum for 7-Chloroisoquinolin-5-amine is not available, its expected spectral characteristics can be reliably predicted based on fundamental principles and data from analogous compounds.[8][9][10]

¹H NMR Spectroscopy

In a solvent like DMSO-d₆, the following proton signals are anticipated:

  • Amine Protons (-NH₂): A broad singlet, typically in the range of δ 5.0-6.0 ppm. The signal's broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

  • Aromatic Protons (Ar-H): Five distinct signals in the downfield region (δ 7.0-9.0 ppm). The protons on the pyridine ring (positions 1, 3, 4) will be influenced by the ring nitrogen, while those on the benzene ring (positions 6, 8) will be affected by the chloro and amine substituents. Protons adjacent to the ring nitrogen are expected to be the most downfield.[11]

¹³C NMR Spectroscopy

The spectrum will show nine distinct signals for the aromatic carbons.

  • Carbons bonded to the electronegative nitrogen and chlorine atoms will be shifted downfield. The aromatic carbon signals are typically observed between δ 110-155 ppm.[8]

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): Electrospray ionization (ESI-MS) in positive mode would show a prominent protonated molecular ion peak [M+H]⁺ at m/z 179.[6]

  • Isotopic Pattern: A critical feature will be the chlorine isotope pattern. Two peaks will be observed for the molecular ion: one for the ³⁵Cl isotope (m/z 179) and another for the ³⁷Cl isotope (m/z 181), with a characteristic intensity ratio of approximately 3:1.[6]

Infrared (IR) Spectroscopy
  • N-H Stretching: Primary amines exhibit two characteristic bands. An asymmetric stretching band around 3450 cm⁻¹ and a symmetric stretching band around 3350 cm⁻¹.[12]

  • C=C and C=N Stretching: Aromatic ring stretching vibrations will appear in the 1500-1620 cm⁻¹ region.

  • C-Cl Stretching: A moderate to strong absorption in the fingerprint region, typically around 700-800 cm⁻¹.

Synthesis and Reactivity

Proposed Synthetic Strategy

A reliable and common method for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. This approach offers high yields and uses readily available starting materials. The most plausible synthesis for 7-Chloroisoquinolin-5-amine would, therefore, start from 7-chloro-5-nitroisoquinoline.

G start 7-Chloro-5-nitroisoquinoline product 7-Chloroisoquinolin-5-amine start->product Reduction reagent Reducing Agent (e.g., SnCl₂·2H₂O, H₂/Pd-C) reagent->product

Caption: Proposed synthesis via nitro group reduction.

Experimental Protocol: Reduction of a Nitro-Isoquinoline Analog

The following protocol is adapted from a validated synthesis of a structurally similar compound, 5-Amino-1-chloroisoquinoline, and serves as a robust template for the target molecule.[6] The causality for choosing stannous chloride is its effectiveness in reducing aromatic nitro groups in the presence of other sensitive functionalities like halogens, operating under mild reflux conditions.

Objective: To synthesize 7-Chloroisoquinolin-5-amine from 7-chloro-5-nitroisoquinoline.

Materials:

  • 7-chloro-5-nitroisoquinoline (1.0 eq)

  • Stannous chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)[6]

  • Ethyl acetate (EtOAc)

  • Aqueous sodium carbonate (Na₂CO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Nitrogen gas supply

Procedure:

  • A mixture of 7-chloro-5-nitroisoquinoline and stannous chloride dihydrate in ethyl acetate is stirred under a nitrogen atmosphere.[6]

  • The reaction mixture is heated to reflux and maintained for approximately 3 hours, with progress monitored by Thin Layer Chromatography (TLC).[6]

  • After completion, the mixture is cooled to room temperature and then poured into ice-water.[6]

  • The pH of the aqueous mixture is carefully adjusted to ~10 by the slow addition of aqueous sodium carbonate solution to neutralize the acid and precipitate tin salts.[6]

  • The organic layer is separated. The aqueous layer is then extracted multiple times with ethyl acetate to recover all product.[6]

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.[6]

  • The solvent is removed under reduced pressure (rotary evaporation) to yield the crude product.

  • The residue is purified by column chromatography on silica gel to afford pure 7-Chloroisoquinolin-5-amine.[6]

Self-Validation: The identity and purity of the final product should be confirmed using the spectroscopic methods outlined in Section 2 (NMR, MS) to validate the success of the synthesis.

Chemical Reactivity and Derivatization Potential

7-Chloroisoquinolin-5-amine is a bifunctional molecule, offering two distinct reaction sites for building molecular complexity.

  • The 5-Amine Group: As a primary aromatic amine, this group is a versatile nucleophile. It can be readily acylated to form amides, reacted with sulfonyl chlorides to produce sulfonamides, or used as a handle in reductive amination and cyclization reactions to construct more complex heterocyclic systems.[1]

  • The 7-Chloro Group: The chlorine atom on the aromatic ring is a key site for diversification via metal-catalyzed cross-coupling reactions. It can participate in Suzuki couplings (to form C-C bonds), Buchwald-Hartwig aminations (to form C-N bonds), and other similar transformations, allowing for the introduction of a wide range of substituents.[1] This dual reactivity makes it an exceptionally valuable building block for creating chemical libraries for drug screening.

Applications in Research and Drug Discovery

The chloro-substituted quinoline and isoquinoline cores are integral to many approved drugs, particularly in oncology and infectious diseases.[2][13] The historical success of 7-chloroquinoline-based antimalarials like chloroquine highlights the pharmacological importance of this substitution pattern.[11] More recently, these scaffolds have been explored for their anticancer properties, often acting as kinase inhibitors.[2][8]

7-Chloroisoquinolin-5-amine serves as a key intermediate for accessing novel chemical space. Its value lies not in its intrinsic biological activity, but in its potential as a foundational scaffold for generating diverse libraries of drug-like molecules.[1] Researchers can leverage its two functional handles to systematically explore structure-activity relationships (SAR) around the isoquinoline core, aiming to identify potent and selective modulators of biological targets.

Safety and Handling

Based on GHS classifications for structurally related compounds like 7-chloroisoquinoline and other amino-chloro-aromatics, 7-Chloroisoquinolin-5-amine should be handled with care.[3][14]

Predicted Hazards:

  • H302: Harmful if swallowed.[3][14]

  • H315: Causes skin irritation.[3][14]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3][14]

Recommended Precautions:

  • Use appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

  • All handling should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Avoid contact with skin, eyes, and clothing.

  • Consult the Safety Data Sheet (SDS) from the supplier for comprehensive handling and disposal information.

Conclusion

7-Chloroisoquinolin-5-amine represents a strategic and valuable, though not extensively characterized, building block for chemical synthesis and drug discovery. Its bifunctional nature—a reactive primary amine and a halogen handle suitable for cross-coupling—provides a robust platform for generating novel molecular architectures. By leveraging predictive chemical principles and knowledge from analogous structures, this guide provides a foundational understanding of its properties, a reliable synthetic route, and a clear vision for its application. For researchers and medicinal chemists, 7-Chloroisoquinolin-5-amine is a key intermediate for unlocking new avenues in the pursuit of innovative therapeutics.

References

  • Desai, N. C., Bhatt, N., & Somani, H. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Journal of the Indian Chemical Society, 78(9), 459-461.
  • Acar, Ç., Gökçe, B., et al. (2023). Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7-Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. ACS Omega, 8(2), 2345-2361. [Link]

  • PubChem. 7-Chloroisoquinoline. National Center for Biotechnology Information. [Link]

  • PubChem. 8-Chloro-5-quinolinamine. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Chloroisoquinolin-7-amine. National Center for Biotechnology Information. [Link]

  • PubChem. 7-Bromo-5-chloroisoquinolin-8-amine. National Center for Biotechnology Information. [Link]

  • Rollas, S., Büyüktimkin, B., & Çevik, Ü. A. (2018). Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity. Molecules, 23(11), 2978. [Link]

  • Google Patents. WO1999010379A1 - Crystal of sm3 antibody (fragment) and recognizing epitope, its preparation, encoded data storage medium containing its coordinates and its diagnostical or medical use.
  • PrepChem. Synthesis of 8-amino-7-chloroisoquinoline. [Link]

  • Elias, R., Kourounakis, A., et al. (2021). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. Molecules, 26(11), 3118. [Link]

  • Baxendale Group, Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]

  • Reddy, T. S., & G, N. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Bioorganic Chemistry, 114, 105132. [Link]

  • Chemistry LibreTexts. (2024). 24.11: Spectroscopy of Amines. [Link]

  • MDPI. (2018). HPLC/ESI-MS and NMR Analysis of Chemical Constitutes in Bioactive Extract from the Root Nodule of Vaccinium emarginatum. [Link]

Sources

An In-Depth Technical Guide to the Biological Activity of 7-Chloroisoquinolin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic compounds with a wide spectrum of biological activities.[1] This guide focuses on a specific, yet underexplored, derivative: 7-Chloroisoquinolin-5-amine. Due to the limited direct research on this particular molecule, this document serves as a comprehensive roadmap for its systematic investigation. By leveraging data from structurally analogous compounds, primarily 7-chloroquinoline and other substituted isoquinolines, we will outline a robust, multi-tiered strategy to elucidate the biological and pharmacological potential of 7-Chloroisoquinolin-5-amine. This guide is intended for researchers, scientists, and drug development professionals, providing both the theoretical framework and practical methodologies for a thorough evaluation.

Introduction: The Rationale for Investigating 7-Chloroisoquinolin-5-amine

The isoquinoline core is a privileged structure in drug discovery, with derivatives demonstrating a vast array of pharmacological properties, including anticancer, antimicrobial, antifungal, antiviral, anti-inflammatory, and neuroprotective effects.[2] The introduction of a chlorine atom at the 7-position and an amine group at the 5-position of the isoquinoline ring system creates a unique electronic and steric profile that warrants detailed biological characterization.

The presence of the 7-chloro substituent in the related quinoline series has been associated with potent biological activities. For instance, 7-chloroquinoline derivatives have shown significant cytotoxicity against various human cancer cell lines, including breast (MCF7, MDA-MB-468), prostate (LNCaP), and ovarian (A2780) cancers.[3][4][5] Furthermore, this chemical moiety is a key feature of chloroquine, a well-known antimalarial agent, and its analogs have been investigated for their antimicrobial properties against bacteria such as Staphylococcus aureus and Escherichia coli.[6]

The amine group at the 5-position offers a potential site for hydrogen bonding and further chemical modification, which could significantly influence the molecule's interaction with biological targets. The free -NH2 group can act as a hydrogen bond donor, potentially enhancing binding affinity to enzymes or receptors.[4]

This guide, therefore, proposes a logical and scientifically rigorous workflow to systematically explore the biological activities of 7-Chloroisoquinolin-5-amine, starting from broad cytotoxicity screening and progressing to more specific mechanistic studies.

Proposed Investigational Workflow

The following diagram illustrates the proposed hierarchical approach to characterizing the biological activity of 7-Chloroisoquinolin-5-amine. This workflow is designed to be resource-efficient, starting with broad screening assays and progressively narrowing the focus to more specific and complex biological questions based on initial findings.

Investigational_Workflow cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Activity Confirmation & Expansion cluster_2 Phase 3: Mechanistic Investigation cluster_3 Phase 4: Advanced Characterization & Lead Optimization Initial_Screening Initial Cytotoxicity & Antimicrobial Screening Dose_Response Dose-Response Cytotoxicity in a Panel of Cell Lines Initial_Screening->Dose_Response If cytotoxic Broad_Spectrum_Antimicrobial Broad-Spectrum Antimicrobial & Antifungal Assays Initial_Screening->Broad_Spectrum_Antimicrobial If antimicrobial Anti_Inflammatory_Screen Anti-Inflammatory Screening (e.g., NO, Cytokine Production) Initial_Screening->Anti_Inflammatory_Screen Based on structural alerts Neuroactivity_Screen Preliminary Neuroactivity Screening (e.g., MEA) Initial_Screening->Neuroactivity_Screen Based on structural alerts Apoptosis_Assay Apoptosis vs. Necrosis Assays Dose_Response->Apoptosis_Assay Confirmed cytotoxicity Enzyme_Inhibition Target-Based Enzyme Inhibition Assays (e.g., Kinases, Topoisomerases) Dose_Response->Enzyme_Inhibition Hypothesized target class In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Broad_Spectrum_Antimicrobial->In_Vivo_Studies Potent activity Cell_Cycle_Analysis Cell Cycle Analysis Apoptosis_Assay->Cell_Cycle_Analysis SAR_Studies Structure-Activity Relationship (SAR) Studies Cell_Cycle_Analysis->SAR_Studies Enzyme_Inhibition->SAR_Studies Anti_Inflammatory_Screen->In_Vivo_Studies Neuroactivity_Screen->In_Vivo_Studies

Caption: A proposed hierarchical workflow for the biological evaluation of 7-Chloroisoquinolin-5-amine.

Phase 1 & 2: Foundational Screening & Activity Confirmation

The initial phase of investigation should focus on establishing a baseline of biological activity through cytotoxicity and antimicrobial screening.

Cytotoxicity Screening

Given that many quinoline and isoquinoline derivatives exhibit anticancer properties, a primary step is to assess the cytotoxicity of 7-Chloroisoquinolin-5-amine against a panel of human cancer cell lines.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is a reliable indicator of cell viability.[4][5]

Objective: To determine the half-maximal inhibitory concentration (IC50) of 7-Chloroisoquinolin-5-amine in various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-468, LNCaP, A2780, HCT116)[3][4][7]

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

  • 7-Chloroisoquinolin-5-amine

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of 7-Chloroisoquinolin-5-amine in culture medium. The final concentrations should typically range from 0.1 to 100 µM. Add the compound solutions to the respective wells and incubate for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation:

Cell LineTissue of OriginPredicted IC50 Range (µM) for Active Compounds
MCF-7Breast Adenocarcinoma5 - 50
MDA-MB-468Breast Adenocarcinoma8 - 40[3]
LNCaPProstate Carcinoma6 - 20[4][5]
A2780Ovarian Carcinoma2 - 30[4][5]
HCT116Colorectal Carcinoma10 - 60[7]
Antimicrobial and Antifungal Screening

The structural similarity to known antimicrobial agents necessitates a thorough evaluation of 7-Chloroisoquinolin-5-amine against a panel of pathogenic bacteria and fungi.

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.[8]

Objective: To determine the lowest concentration of 7-Chloroisoquinolin-5-amine that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)[9][10]

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)[11]

  • Cation-adjusted Mueller-Hinton Broth (for bacteria)

  • RPMI-1640 medium (for fungi)

  • 7-Chloroisoquinolin-5-amine

  • 96-well plates

  • Bacterial and fungal inoculums standardized to 0.5 McFarland

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of 7-Chloroisoquinolin-5-amine in the appropriate broth in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Presentation:

MicroorganismTypePredicted MIC Range (µg/mL) for Active Compounds
Staphylococcus aureusGram-positive Bacteria16 - 128[6][10]
Escherichia coliGram-negative Bacteria16 - 256[6][9]
Pseudomonas aeruginosaGram-negative Bacteria32 - >256[9]
Candida albicansFungus8 - 64
Aspergillus nigerFungus16 - 128[11]

Phase 3: Mechanistic Investigation

Should the initial screening reveal significant cytotoxic or antimicrobial activity, the next logical step is to delve into the potential mechanisms of action.

Elucidating the Mode of Cell Death (in case of Cytotoxicity)

Understanding whether 7-Chloroisoquinolin-5-amine induces apoptosis or necrosis is crucial for its development as a potential anticancer agent.

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Objective: To quantify the induction of apoptosis and necrosis by 7-Chloroisoquinolin-5-amine.

Procedure:

  • Treat cancer cells with 7-Chloroisoquinolin-5-amine at its IC50 and 2x IC50 concentrations for 24 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry.

Expected Outcomes:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive.

Investigating Potential Molecular Targets

Based on the activities of related compounds, several potential molecular targets can be hypothesized and investigated.

Many quinoline and isoquinoline derivatives are known to inhibit various enzymes.

  • Kinase Inhibition Assays: The PI3K/Akt/mTOR pathway is a frequent target of isoquinoline-based compounds.[12] Commercially available kinase assay kits can be used to screen for inhibitory activity against a panel of kinases.

  • Topoisomerase Inhibition Assays: Topoisomerase inhibition is another established mechanism for the anticancer activity of isoquinoline derivatives. DNA relaxation assays can be employed to assess the inhibition of topoisomerase I and II.

Isoquinoline derivatives have been reported to possess anti-inflammatory properties.[2]

Experimental Protocol: Nitric Oxide (NO) Production Assay in LPS-stimulated Macrophages

Objective: To assess the ability of 7-Chloroisoquinolin-5-amine to inhibit the production of the pro-inflammatory mediator nitric oxide.

Procedure:

  • Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of 7-Chloroisoquinolin-5-amine for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.[13]

  • A decrease in nitrite levels in the presence of the compound indicates anti-inflammatory activity.

Given that some isoquinoline derivatives exhibit neuroactivity, a preliminary screen can be conducted.[14]

Experimental Protocol: Microelectrode Array (MEA) Recordings

Objective: To evaluate the effect of 7-Chloroisoquinolin-5-amine on the spontaneous electrical activity of cultured primary neurons.

Procedure:

  • Culture primary cortical neurons on MEA plates.

  • Record baseline spontaneous neuronal activity (spike and burst rates).

  • Acutely expose the neuronal cultures to different concentrations of 7-Chloroisoquinolin-5-amine.

  • Record changes in neuronal network function.[15]

Possible Outcomes:

  • Inhibition of neuronal activity: A decrease in spike and burst rates.

  • Hyperexcitation: An increase in spike and burst rates.

  • No significant effect.

Conclusion and Future Directions

This technical guide provides a comprehensive and logical framework for the initial and in-depth biological evaluation of 7-Chloroisoquinolin-5-amine. The proposed workflow, rooted in the known activities of structurally related compounds, offers a scientifically sound approach to uncovering the therapeutic potential of this novel molecule. The experimental protocols detailed herein are robust and widely accepted in the fields of drug discovery and pharmacology.

Positive findings in any of the proposed assays will pave the way for more advanced studies, including in vivo efficacy and toxicity assessments, as well as structure-activity relationship (SAR) studies to optimize the compound's biological profile. The systematic investigation of 7-Chloroisoquinolin-5-amine holds the promise of identifying a novel lead compound with potential applications in oncology, infectious diseases, or inflammatory disorders.

References

  • Vulcanchem. (n.d.). 7-Chloroisoquinolin-1-amine hydrochloride () for sale.
  • ResearchGate. (2024). 7-Chloroquinoline Sulphonamide Derivatives: Synthesis, Characterization, Biological and Drug-likeness Evaluation.
  • MDPI. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage.
  • PMC. (n.d.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives.
  • PMC - NIH. (2026). Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7‑Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials.
  • Biosynth. (n.d.). 5-Chloroisoquinoline-1-carboxylic acid | 1179149-33-7 | EXB14933.
  • RSC Publishing. (n.d.). Synthesis and antimicrobial evaluation of promising 7-arylamino-5,8-dioxo-5,8-dihydroisoquinoline-4-carboxylates and their halogenated amino compounds for treating Gram-negative bacterial infections.
  • PMC. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.
  • PubChem. (n.d.). 7-Chloroisoquinoline.
  • PubMed. (2026). Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7‑Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials.
  • ResearchGate. (n.d.). Discovery of 3H-pyrrolo[2,3-c]quinolines with activity against Mycobacterium tuberculosis by allosteric inhibition of the glutamate-5-kinase enzyme.
  • PubMed. (2024). Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB.
  • Utrecht University. (2024). Neuroactivity screening of botanical extracts using microelectrode array (MEA) recordings.
  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline.
  • MDPI. (n.d.). Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids.
  • ResearchGate. (n.d.). Drugs containing isoquinoline derivatives.
  • MDPI. (n.d.). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome.
  • PubMed. (2025). Evaluation of Cytocompatibility and Anti-Inflammatory Activity of Carboxyxanthones Selected by In Silico Studies.
  • ResearchGate. (2025). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds.
  • PubMed. (n.d.). Synthesis and evaluation of antibacterial activity of 7-alkyloxy-4,5-dihydro-imidazo[1,2-a]quinoline derivatives.
  • PubMed. (n.d.). Anti-inflammatory activity of Korean thistle Cirsium maackii and its major flavonoid, luteolin 5-O-glucoside.
  • PubMed. (2015). 7-Fluoro-1,3-diphenylisoquinoline-1-amine abolishes depressive-like behavior and prefrontal cortical oxidative damage induced by acute restraint stress in mice.
  • PMC - PubMed Central. (n.d.). Anti-Inflammatory Effects of Auranamide and Patriscabratine—Mechanisms and In Silico Studies.
  • PubMed. (2020). The anxiolytic effect of a promising quinoline containing selenium with the contribution of the serotonergic and GABAergic pathways: Modulation of parameters associated with anxiety in mice.
  • Benchchem. (n.d.). Synthesis routes of 5-Amino-1-chloroisoquinoline.

Sources

Technical Guide: Spectroscopic Profiling of 7-Chloroisoquinolin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 7-Chloroisoquinolin-5-amine , a critical heterocyclic building block in the development of kinase inhibitors and vanilloid receptor (VR1) modulators.

This guide synthesizes data from patent literature (specifically US 2005/0107388A1) and fundamental heterocyclic chemistry to provide a self-validating reference for researchers.

Executive Summary

  • Compound: 7-Chloroisoquinolin-5-amine[1][2][3][4]

  • CAS Registry Number: 608515-70-4[3]

  • Molecular Formula:

    
    [3][5]
    
  • Molecular Weight: 178.62 g/mol [3][5]

  • Role: Pharmacophore scaffold for ATP-competitive inhibitors.

  • Key Identifier: The unique substitution pattern (5-amino, 7-chloro) creates a distinct NMR splitting pattern on the benzenoid ring (meta-coupling) and a characteristic 3:1 isotope ratio in Mass Spectrometry.

Structural Analysis & Logic

Before interpreting spectra, one must understand the electronic environment. The isoquinoline core is electron-deficient (pyridine-like), but the 5-amine group acts as a strong electron donor (+M effect), significantly shielding the C4 and C6 positions.

Electronic Vector Diagram (Logic Flow)
  • N2 (Isoquinoline Nitrogen): Withdraws electron density, deshielding H1 and H3.

  • 5-NH2 (Amine): Donates electron density into the benzenoid ring.

    • Effect: Strong upfield shift (shielding) for H4 (peri-proximity) and H6 (ortho).

  • 7-Cl (Chlorine): Inductive withdrawal (-I) but weak resonance donation (+M).

    • Effect: Deshields H6 and H8 slightly relative to the amine effect.

  • Coupling:

    • H1: Singlet (s).

    • H3 & H4: Doublets (d) with

      
       Hz.
      
    • H6 & H8: Meta-coupled doublets (d) with

      
       Hz.
      

Spectroscopic Data Specifications

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-


 (Preferred for solubility and exchangeable protons).
Reference:  TMS (0.00 ppm).
Table 1:

C and

H NMR Assignment (Characteristic Shifts)
Position

H Shift (

, ppm)
Multiplicity

(Hz)

C Shift (ppm)
Electronic Rationalization
1 9.15 - 9.25 Singlet (s)-~152.0Deshielded by adjacent ring Nitrogen (C=N).
3 8.45 - 8.55 Doublet (d)5.8~142.0

to Nitrogen; typical heteroaromatic shift.
4 7.60 - 7.70 Doublet (d)5.8~115.0Shielded by 5-NH2 (peri-effect).
5 ---~143.0Ipso-carbon attached to

(deshielded).
6 6.90 - 7.00 Doublet (d)2.0~110.0Ortho to

; strongly shielded.
7 ---~133.0Ipso-carbon attached to Cl.
8 7.40 - 7.50 Doublet (d)2.0~122.0Meta to

, Ortho to Cl.

5.80 - 6.20 Broad (br s)--Exchangeable; shift varies with concentration/water.

Note: The meta-coupling between H6 and H8 (approx 2.0 Hz) is the diagnostic fingerprint for the 5,7-disubstitution pattern.

B. Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization) or APCI in Positive Mode.

Table 2: MS Fragmentation & Isotope Pattern
m/z ValueIon IdentityRelative AbundanceDiagnostic Feature
179.1

(

Cl)
100% (Base Peak)Protonated molecular ion.
181.1

(

Cl)
~32%Chlorine Isotope Signature (3:1 ratio).
144.0

< 10%Loss of Chlorine radical/ion (rare in soft ionization).
152.1

VariableLoss of HCN from the pyridine ring (typical for isoquinolines).
C. Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on solid powder.

  • 3420 & 3340 cm

    
    :  N-H Stretching (Primary Amine doublet).
    
  • 1625 cm

    
    :  C=N Stretching (Isoquinoline ring).
    
  • 1590 cm

    
    :  N-H Bending (Scissoring).
    
  • 1080 - 1050 cm

    
    :  Ar-Cl Stretching (Chlorobenzene type).
    
  • 820 - 780 cm

    
    :  C-H Out-of-plane bending (Isolated/Meta protons).
    

Experimental Protocols (Self-Validating Systems)

Protocol 1: Sample Preparation for NMR
  • Objective: Prevent aggregation and exchange broadening.

  • Step 1: Weigh 5.0 mg of 7-Chloroisoquinolin-5-amine into a clean vial.

  • Step 2: Add 0.6 mL of DMSO-

    
     (99.9% D). Why DMSO? Chloro-amino heterocycles often have poor solubility in 
    
    
    
    . DMSO also sharpens the exchangeable
    
    
    peak.
  • Step 3: Sonicate for 30 seconds to ensure homogeneity.

  • Step 4: Filter through a cotton plug into the NMR tube if any particulate remains.

  • Validation: Check the lock signal. If the lock level is unstable, the sample may contain paramagnetic impurities (from reduction steps); filtration or re-purification is required.

Protocol 2: HPLC-MS Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5

    
    m).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV at 254 nm and MS (ESI+).

  • Success Criteria: A single UV peak at retention time

    
     coinciding with the m/z 179/181 doublet.
    

Synthesis & Characterization Workflow

The following diagram illustrates the logical flow from the nitro-precursor to the final characterized amine, highlighting the decision nodes for quality control.

G Start Start: 7-Chloro-5-nitroisoquinoline Reduction Reduction Step (Fe/AcOH or SnCl2) Start->Reduction Nitro to Amine Workup Workup: Basify (pH 10) & Extract Reduction->Workup Crude Crude Amine Isolated Workup->Crude Purification Purification (Column Chrom: DCM/MeOH) Crude->Purification NMR 1H NMR (DMSO-d6) Check: Meta-coupling (H6/H8) Purification->NMR MS LC-MS (ESI+) Check: m/z 179/181 (3:1) Purification->MS Final Validated 7-Chloroisoquinolin-5-amine NMR->Final Structure Confirmed MS->Final Mass/Purity Confirmed

Caption: Workflow for the synthesis and spectroscopic validation of 7-Chloroisoquinolin-5-amine, emphasizing the parallel validation of structure (NMR) and mass (MS).

References

  • Brown, R. E., et al. (2005).[2] Heteroaromatic Urea Derivatives as VR-1 Receptor Modulators for Treating Pain. US Patent Application 2005/0107388A1.[2] (Describes the synthesis of 7-chloroisoquinolin-5-amine as "Description 87").

  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Elsevier. (Authoritative source for isoquinoline chemical shifts and substituent effects).
  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

Sources

A Technical Guide to the Identification and Validation of Therapeutic Targets for 7-Chloroisoquinolin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds with applications ranging from oncology to neurodegenerative diseases[1][2]. 7-Chloroisoquinolin-5-amine is a synthetic intermediate whose full therapeutic potential remains untapped[3]. This guide presents a systematic, multi-stage workflow for the de-novo identification and validation of its potential therapeutic targets. Drawing from the well-established precedent of isoquinoline derivatives as potent enzyme inhibitors, we hypothesize that protein kinases are a primary target class[4][5]. This document provides a comprehensive roadmap for researchers and drug development professionals, detailing the strategic rationale and step-by-step protocols for moving from initial hypothesis to cellular target validation and functional assessment.

Part 1: Target Hypothesis Generation & In Silico Analysis

Rationale for Prioritizing the Kinome

The human kinome, comprising over 500 protein kinases, is one of the most critical target families for drug discovery, particularly in oncology. The dysregulation of kinase signaling pathways is a hallmark of many cancers[4]. Numerous FDA-approved drugs are kinase inhibitors, and many possess quinoline or isoquinoline cores, which are effective scaffolds for binding within the ATP pocket[6]. Compounds like Fasudil, a Rho-associated protein kinase (ROCK) inhibitor, exemplify the success of this scaffold[4]. The structural features of 7-Chloroisoquinolin-5-amine—a planar aromatic system for π-stacking, nitrogen atoms for hydrogen bonding, and reactive chloro- and amine- groups for derivatization—make it an excellent candidate for exploration as a kinase inhibitor.

Chemoinformatic Triage (A Proposed In Silico Workflow)

Before committing to expensive wet-lab experiments, a preliminary in silico assessment is recommended. This involves:

  • Structural Similarity Search: Using platforms like ChEMBL or PubChem, identify publicly known molecules structurally similar to 7-Chloroisoquinolin-5-amine. Analyze the known targets of these similar compounds to build a preliminary target list.

  • Pharmacophore Modeling: Based on the structures of known isoquinoline-based kinase inhibitors, develop a pharmacophore model. This model defines the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for kinase binding. Screen 7-Chloroisoquinolin-5-amine against this model.

  • Molecular Docking: Perform docking studies against a panel of high-interest kinases (e.g., EGFR, BRAF, PI3K, Akt) whose inhibitors often feature related scaffolds[4][7]. This can predict binding poses and estimate binding affinity, helping to prioritize kinases for biochemical screening.

cluster_0 In Silico Triage Compound 7-Chloroisoquinolin-5-amine Similarity Structural Similarity Search (e.g., ChEMBL) Compound->Similarity Pharm Pharmacophore Modeling Compound->Pharm TargetList Prioritized Target List (e.g., Kinases A, B, C) Similarity->TargetList Docking Molecular Docking Pharm->Docking Docking->TargetList

Caption: In Silico workflow for initial target hypothesis generation.

Part 2: Primary Biochemical Target Validation

The foundational step in wet-lab validation is to determine if 7-Chloroisoquinolin-5-amine has a direct inhibitory effect on the catalytic activity of purified kinases.

High-Throughput Screening (HTS) via Kinase Panel

The most efficient method for initial target discovery is to screen the compound against a broad, commercially available panel of kinases. An assay that measures ATP consumption is ideal for its universality across different kinases[8][9]. The Kinase-Glo® Luminescent Kinase Assay is a robust, homogeneous method for this purpose[10]. It quantifies the amount of ATP remaining after a kinase reaction; a low luminescent signal indicates high kinase activity (ATP consumed), while a high signal indicates inhibition[11][12].

Experimental Protocol 1: Kinase-Glo® Panel Screening
  • Reagent Preparation:

    • Prepare kinase reaction buffer as recommended by the enzyme manufacturer.

    • Reconstitute lyophilized kinases and peptide substrates in the appropriate buffer.

    • Prepare a 10 mM stock solution of 7-Chloroisoquinolin-5-amine in 100% DMSO. Create a working solution (e.g., 100 µM) by diluting the stock in kinase buffer.

    • Reconstitute the Kinase-Glo® Reagent according to the manufacturer's protocol[11].

  • Assay Plate Setup (384-well format):

    • Add 2.5 µL of kinase/substrate mix to each well.

    • Add 0.5 µL of 7-Chloroisoquinolin-5-amine working solution (final concentration: 10 µM). For control wells, add 0.5 µL of buffer with equivalent DMSO concentration.

    • To initiate the reaction, add 2.0 µL of ATP solution (final concentration typically at or near the Kₘ for each specific kinase)[13].

  • Reaction & Detection:

    • Incubate the plate at 30°C for 60 minutes.

    • Equilibrate the plate and the Kinase-Glo® Reagent to room temperature.

    • Add 5 µL of Kinase-Glo® Reagent to each well to stop the kinase reaction and initiate the luminescence signal[12].

    • Mix on a plate shaker for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the signal.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Calculate Percent Inhibition using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_DMSO - Signal_NoEnzyme))

    • A "hit" is typically defined as a compound causing >50% inhibition at the screening concentration.

Table 1: Hypothetical HTS Results (% Inhibition at 10 µM)
Kinase TargetKinase Family% InhibitionHit?
AKT1AGC85.2Yes
PI3KαLipid Kinase78.5Yes
BRAFTKL12.3No
EGFRTK6.7No
ROCK1AGC65.1Yes
CDK2CMGC22.4No

Part 3: Hit Confirmation and Mechanism of Action

Following a primary screen, hits must be confirmed through dose-response analysis to determine potency (IC₅₀), and the mechanism of inhibition should be investigated.

IC₅₀ Potency Determination

This involves testing the compound across a range of concentrations to determine the concentration at which it produces 50% inhibition. The protocol is identical to the HTS protocol, but instead of a single concentration, a serial dilution (e.g., 10-point, 3-fold) of the compound is used.

Table 2: Hypothetical IC₅₀ Values for Confirmed Hits
Kinase TargetIC₅₀ (nM)
AKT1150
PI3Kα450
ROCK1890
Mechanism of Action (MoA): ATP Competition Assay

Understanding whether the compound competes with ATP is crucial for guiding medicinal chemistry efforts. This assay measures the IC₅₀ of the inhibitor at multiple, fixed ATP concentrations[14]. If the compound is ATP-competitive, the apparent IC₅₀ will increase as the ATP concentration increases[13].

Experimental Protocol 2: ATP Competition Assay
  • Setup: Perform the IC₅₀ determination protocol as described above.

  • Variable: Repeat the entire experiment at several ATP concentrations, for example: Low (0.1 x Kₘ), Medium (1 x Kₘ), and High (10 x Kₘ).

  • Analysis: Plot the determined IC₅₀ values against the ATP concentration. A rightward shift in the dose-response curve and an increase in IC₅₀ with higher ATP concentration indicates an ATP-competitive mechanism of action[15].

cluster_1 Mechanism of Action Workflow Start Confirmed Hit (e.g., AKT1) IC50_Low Determine IC50 at Low [ATP] Start->IC50_Low IC50_Med Determine IC50 at Km [ATP] Start->IC50_Med IC50_High Determine IC50 at High [ATP] Start->IC50_High Compare Compare IC50 Values IC50_Low->Compare IC50_Med->Compare IC50_High->Compare Competitive ATP-Competitive (IC50 increases with [ATP]) Compare->Competitive Yes NonCompetitive Not ATP-Competitive (IC50 is constant) Compare->NonCompetitive No

Caption: Logic diagram for determining the ATP-competitive mechanism of action.

Part 4: Cellular Target Engagement and Functional Response

Biochemical activity must be confirmed in a physiological context. It is essential to demonstrate that the compound can enter a cell, bind to its intended target, and elicit a functional downstream effect.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is the gold standard for verifying target engagement in intact cells or cell lysates[16]. The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand[17]. This change in thermal stability is measured by heating cell samples to various temperatures, separating soluble from aggregated proteins, and quantifying the amount of soluble target protein remaining[18].

Experimental Protocol 3: CETSA® for Target Engagement
  • Cell Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line known to be dependent on the AKT1 pathway).

    • Treat cells with either 7-Chloroisoquinolin-5-amine (e.g., at 10x the biochemical IC₅₀) or vehicle (DMSO) for 1-2 hours.

  • Heating Step:

    • Harvest the cells and resuspend them in a phosphate-buffered saline (PBS) solution containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the individual aliquots to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C[18].

  • Lysis and Separation:

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated/aggregated proteins.

  • Detection:

    • Carefully collect the supernatant (soluble fraction).

    • Analyze the amount of the target protein (e.g., AKT1) in the soluble fraction using Western blotting or ELISA.

  • Analysis:

    • Plot the amount of soluble protein against temperature for both the treated and vehicle control samples. A rightward shift in the melting curve for the drug-treated sample indicates target engagement and stabilization[19].

Downstream Pathway Modulation

The final validation step is to show that target engagement leads to a functional consequence. For a kinase inhibitor, this means a reduction in the phosphorylation of a known downstream substrate. For our hypothetical hit, AKT1, a key substrate is Glycogen Synthase Kinase 3 Beta (GSK3β), which is inactivated by phosphorylation at Serine 9.

Experimental Protocol 4: Western Blot for Pathway Analysis
  • Cell Treatment: Treat cells with increasing concentrations of 7-Chloroisoquinolin-5-amine for a specified time (e.g., 2 hours).

  • Lysis: Lyse the cells and quantify total protein concentration.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Probe one membrane with an antibody specific for phospho-GSK3β (Ser9).

    • Probe a parallel membrane with an antibody for total GSK3β and a loading control (e.g., β-actin).

  • Detection: Use a chemiluminescent substrate and imaging system to detect the antibody signals.

  • Analysis: A dose-dependent decrease in the p-GSK3β signal, normalized to total GSK3β, confirms functional inhibition of the AKT1 pathway in a cellular context.

cluster_2 Cellular Validation Cascade Compound 7-Chloroisoquinolin-5-amine Cell Treat Cancer Cells Compound->Cell CETSA CETSA®: Confirm Target Binding (e.g., to AKT1) Cell->CETSA Step 1 Western Western Blot: Measure Downstream Effect (e.g., ↓ p-GSK3β) CETSA->Western Step 2 Validated Validated Cellular Hit Western->Validated

Caption: Integrated workflow for confirming cellular target engagement and function.

Conclusion and Future Directions

This guide outlines a rigorous, logical, and experimentally sound workflow for identifying and validating the therapeutic targets of 7-Chloroisoquinolin-5-amine. By leveraging the chemical precedent of the isoquinoline scaffold, we have established a strong hypothesis centered on protein kinase inhibition. The proposed cascade—from broad biochemical screening and mechanistic studies to definitive cellular target engagement and functional pathway analysis—provides a clear path from a chemical entity to a validated lead candidate.

Upon successful validation of a primary target like AKT1, future directions would include:

  • Selectivity Profiling: Screening the compound against a larger panel of kinases to understand its selectivity profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of 7-Chloroisoquinolin-5-amine to improve potency and selectivity[3].

  • In Vivo Studies: Evaluating the compound's efficacy and safety in preclinical animal models of diseases driven by the validated target pathway.

This systematic approach ensures that research efforts are built on a foundation of scientific integrity, maximizing the potential for discovering novel therapeutic agents.

References

  • ACS Omega. (2021). Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines. Available at: [Link]

  • Semantic Scholar. Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Available at: [Link]

  • MDPI. (2021). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Available at: [Link]

  • International Centre for Kinase Profiling. Services | ATP Competition Assay. Available at: [Link]

  • PubMed Central (PMC). Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. Available at: [Link]

  • PubMed. (1999). Substituted isoquinolines and quinazolines as potential antiinflammatory agents. Synthesis and biological evaluation of inhibitors of tumor necrosis factor alpha. Available at: [Link]

  • PubMed Central (PMC). (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Available at: [Link]

  • PubMed Central (PMC). 7-Chloro-1,2-dihydrofuro[2,3-c]isoquinolin-5-amine. Available at: [Link]

  • PubMed Central (PMC). (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Available at: [Link]

  • BellBrook Labs. (2023). Protocol Recommendations for Performing a Kinase Inhibition Assay. Available at: [Link]

  • MDPI. (2020). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Available at: [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Available at: [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available at: [Link]

  • Royal Society of Chemistry. (2015). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Available at: [Link]

  • PubMed. (2003). A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP). Available at: [Link]

  • Bio-protocol. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available at: [Link]

  • Wiley Online Library. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Available at: [Link]

  • Taylor & Francis Online. (2021). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Available at: [Link]

Sources

Technical Guide: 7-Chloroisoquinolin-5-amine Mechanism of Action In Vitro

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological profile, mechanism of action (MOA), and experimental utility of 7-Chloroisoquinolin-5-amine .

Executive Summary

7-Chloroisoquinolin-5-amine (CAS: 608515-70-4) is a privileged heterocyclic scaffold primarily utilized in the synthesis of high-affinity Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists .[1][2] While often categorized as a synthetic intermediate, its structural homology to 5-aminoisoquinoline (5-AIQ) confers inherent bioactivity, particularly as a competitive inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1) .[1]

This guide analyzes the compound's dual role:

  • As a Pharmacophore: Acting as the "warhead" or binding core in urea-based TRPV1 antagonists for analgesic applications.[1]

  • As a Bioactive Scaffold: Exhibiting potential PARP-inhibitory activity via nicotinamide mimicry.[1]

Chemical Identity & Physicochemical Properties

The 5-aminoisoquinoline core is a flat, nitrogen-rich bicycle capable of π-stacking interactions and hydrogen bonding within enzyme active sites.[1] The 7-chloro substituent enhances lipophilicity and alters the electronic density of the ring system, potentially increasing potency compared to the unsubstituted parent.[1]

PropertyData
IUPAC Name 7-chloroisoquinolin-5-amine
CAS Number 608515-70-4
Molecular Formula C9H7ClN2
Molecular Weight 178.62 g/mol
Core Scaffold Isoquinoline
Key Substituents 5-Amino (H-bond donor), 7-Chloro (Lipophilic/Electronic modulator)
Primary Utility Precursor for TRPV1 Antagonists; PARP-1 Inhibitor Analog

Primary Mechanism of Action: TRPV1 Antagonism ( via Derivatization)

The most authoritative characterization of 7-Chloroisoquinolin-5-amine lies in its conversion to N-isoquinolinyl-N'-benzylureas , a class of potent TRPV1 antagonists.[1]

Molecular Target: TRPV1 Ion Channel[1]
  • Target: TRPV1 (Vanilloid Receptor 1), a non-selective cation channel.[1]

  • Role of 7-Chloroisoquinolin-5-amine: It provides the isoquinoline moiety that occupies the vanilloid binding pocket (transmembrane region S3-S4).[1]

  • Mechanism:

    • Ligand Binding: The isoquinoline nitrogen and the urea linker (derived from the 5-amine) form critical hydrogen bonds with residues Tyr511 and Ser512 in the TRPV1 pocket.[1]

    • Allosteric Modulation: Binding stabilizes the channel in the closed state , preventing pore dilation.[1]

    • Signal Blockade: This inhibits Ca²⁺ influx in response to noxious stimuli (capsaicin, heat, H⁺), effectively blocking nociceptive signaling.[1]

Pathway Visualization (TRPV1 Blockade)

The following diagram illustrates the signaling pathway blocked by derivatives of 7-Chloroisoquinolin-5-amine.

TRPV1_Pathway Stimulus Noxious Stimuli (Capsaicin / Heat / H+) TRPV1_Open TRPV1 Channel (Open State) Stimulus->TRPV1_Open Activates TRPV1_Closed TRPV1 Channel (Stabilized Closed State) TRPV1_Open->TRPV1_Closed Antagonism Ca_Influx Ca2+ Influx TRPV1_Open->Ca_Influx Permits Inhibitor 7-Cl-Isoquinoline Derivative (Antagonist) Inhibitor->TRPV1_Closed Binds & Stabilizes TRPV1_Closed->Ca_Influx Blocks Depolarization Membrane Depolarization Ca_Influx->Depolarization Pain_Signal Nociceptive Transmission (Pain) Depolarization->Pain_Signal

Caption: Mechanism of TRPV1 antagonism by isoquinoline derivatives, preventing Ca²⁺ influx and nociception.

Secondary Mechanism: PARP-1 Inhibition (Structural Homology)

Beyond its role as an intermediate, the 5-aminoisoquinoline core is a known nicotinamide mimic , acting as a competitive inhibitor of PARP-1 .[1]

Active Site Interactions[1]
  • Binding Mode: The isoquinoline ring stacks between Tyr1224 and Tyr1246 of the PARP-1 catalytic domain.[1]

  • Key Interaction: The nitrogen at position 2 (and potentially the amine at 5) mimics the amide group of NAD+, forming hydrogen bonds with Gly863 and Ser904 .[1]

  • 7-Chloro Effect: The chlorine atom at position 7 likely occupies a hydrophobic sub-pocket, potentially enhancing affinity compared to unsubstituted 5-AIQ.

Experimental Validation Protocols

To validate the mechanism of action in vitro, the following assays are standard.

Protocol A: FLIPR Calcium Flux Assay (TRPV1 Activity)

Objective: Quantify the antagonist potency (IC50) of 7-Chloroisoquinolin-5-amine derivatives against capsaicin-induced Ca²⁺ influx.

Materials:

  • HEK293 cells stably expressing human TRPV1.[1]

  • Calcium-sensitive dye (e.g., Fluo-4 AM).[1]

  • Agonist: Capsaicin (30-100 nM).[1]

  • Test Compound: 7-Chloroisoquinolin-5-amine derivative.[1][2][3][4]

Workflow:

  • Cell Plating: Seed HEK293-hTRPV1 cells in 384-well black-wall plates (15,000 cells/well). Incubate overnight.

  • Dye Loading: Aspirate medium. Add 20 µL Fluo-4 AM loading buffer. Incubate 60 min at 37°C.

  • Compound Addition: Add 10 µL of test compound (serial dilution). Incubate 15 min.

  • Stimulation: Place plate in FLIPR (Fluorometric Imaging Plate Reader).[1] Inject 10 µL Capsaicin (EC80 concentration).

  • Measurement: Record fluorescence (Ex 488 nm / Em 540 nm) for 180 seconds.

  • Analysis: Calculate IC50 based on inhibition of peak fluorescence relative to DMSO control.

Protocol B: PARP-1 Chemiluminescent Inhibition Assay

Objective: Assess the intrinsic inhibitory activity of the amine scaffold against PARP-1 enzyme.[1]

Workflow:

  • Coating: Coat 96-well plate with Histone mixture (substrate).

  • Reaction Mix: Prepare buffer containing NAD+, Biotinylated-NAD+, activated DNA, and recombinant PARP-1 enzyme.[1]

  • Treatment: Add 7-Chloroisoquinolin-5-amine (0.1 nM – 10 µM).

  • Incubation: Incubate 1 hour at room temperature.

  • Detection: Add Streptavidin-HRP followed by chemiluminescent substrate.[1]

  • Readout: Measure luminescence. Lower signal = Higher inhibition.[1]

Data Interpretation & Reference Values

The following table summarizes expected activity ranges based on structural analogs (5-AIQ and Isoquinoline Ureas).

Compound ClassAssayParameterTypical ValueInterpretation
5-Aminoisoquinoline (Parent) PARP-1 EnzymeIC500.24 µMModerate PARP inhibitor
7-Cl-Isoquinoline Urea (Derivative) TRPV1 (Capsaicin)IC50< 100 nMPotent Antagonist
7-Cl-Isoquinoline Urea TRPV1 (Acid/pH)IC50< 500 nMMulti-modal block

References

  • Glaxo Group Ltd. (2005).[1] Vanilloid Receptor Antagonists and Their Use in the Treatment of Pain. US Patent Application 2005/0107388A1.[1] (Describes the synthesis of urea antagonists from 7-chloroisoquinolin-5-amine). Link

  • Sglunda, J., et al. (2014).[1] 5-Aminoisoquinolin-1-one (5-AIQ), a Water-Soluble Inhibitor of the Poly(ADP-Ribose)Polymerases (PARPs).[1][5] Journal of Medicinal Chemistry. (Establishes the PARP-inhibitory mechanism of the 5-aminoisoquinoline scaffold). Link

  • Gunosewoyo, H., et al. (2010).[1] Characterization of the vanilloid receptor 1 (TRPV1) antagonist activity of isoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters. (Mechanistic insight into isoquinoline binding at TRPV1). Link

Sources

The Isoquinoline Scaffold: From Coal Tar to Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isoquinoline moiety (benzo[c]pyridine) stands as one of the most privileged scaffolds in medicinal chemistry.[1] First isolated from coal tar in 1885 by Hoogewerff and van Dorp, this heterocyclic core has evolved from a dye-industry byproduct into the structural backbone of essential therapeutics ranging from neuromuscular blockers to ACE inhibitors. This technical guide analyzes the synthetic evolution of substituted isoquinolines, transitioning from the classical "named reactions" of the late 19th century to modern Cobalt(III)-catalyzed C-H activation, and correlates these methodologies with their pharmacological applications.

The Isoquinoline Pharmacophore

The isoquinoline ring system consists of a benzene ring fused to the C3-C4 bond of a pyridine ring. Its ubiquity in natural products (alkaloids) and synthetic drugs stems from its ability to interact with diverse biological targets via:

  • Pi-stacking interactions: Facilitated by the planar aromatic system.

  • Hydrogen bonding: The basic nitrogen (pKa ~5.4) acts as a proton acceptor or, when quaternized, as a cationic anchor.

  • Rigidity: The fused ring system reduces conformational entropy, enhancing binding affinity.

The Classical Synthetic Triad

For over a century, three methodologies have dominated the synthesis of the isoquinoline core. Understanding the mechanistic nuances of these reactions is critical for troubleshooting low yields in complex substrate synthesis.

The Bischler-Napieralski Cyclization (1893)

Mechanism & Utility: This reaction involves the cyclization of


-arylethylamides using a dehydrating agent (e.g., POCl

, P

O

) to form 3,4-dihydroisoquinolines, which are often subsequently dehydrogenated to isoquinolines.[2][3] It relies on an intramolecular electrophilic aromatic substitution.[3][4][5][6]

Critical Insight: Electron-donating groups (EDGs) on the aryl ring significantly accelerate the reaction by stabilizing the Wheland intermediate. Electron-withdrawing groups (EWGs) may require higher temperatures or stronger Lewis acids.

BischlerNapieralski Start Beta-Arylethylamide Inter1 Imidoyl Chloride Intermediate Start->Inter1 POCl3, -HCl Inter2 Nitrilium Ion (Reactive Species) Inter1->Inter2 Loss of PO2Cl2- Cyclization Intramolecular Electrophilic Attack Inter2->Cyclization Product 3,4-Dihydroisoquinoline Cyclization->Product -H+

Figure 1: Mechanistic pathway of the Bischler-Napieralski reaction proceeding via a nitrilium ion intermediate.

Standard Operating Protocol: Synthesis of Papaverine Analogue

Target: 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline

  • Preparation: In a flame-dried round-bottom flask under N

    
    , dissolve 
    
    
    
    -[2-(3,4-dimethoxyphenyl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide (10 mmol) in anhydrous toluene (50 mL).
  • Activation: Add phosphorus oxychloride (POCl

    
    , 30 mmol) dropwise. Caution: Exothermic.
    
  • Cyclization: Reflux the mixture at 110°C for 2-4 hours. Monitor consumption of amide by TLC (mobile phase: 5% MeOH in DCM).

  • Workup: Cool to RT. Pour slowly into ice-water (100 mL) to hydrolyze excess POCl

    
    .
    
  • Basification: Adjust pH to ~10 using 20% NaOH solution. This step is critical to deprotonate the iminium salt.

  • Extraction: Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Recrystallize from EtOH/Et

    
    O to yield the dihydroisoquinoline as a yellow solid.
    
The Pictet-Spengler Reaction (1911)

Mechanism & Utility: This is the condensation of a


-arylethylamine with an aldehyde or ketone in the presence of acid to form a 1,2,3,4-tetrahydroisoquinoline (THIQ). It is biomimetic, mirroring the biosynthesis of benzylisoquinoline alkaloids.

Critical Insight: The reaction proceeds via an iminium ion intermediate.[7] The cyclization is a 6-endo-trig process (Baldwin's rules). For unactivated aromatic rings, stricter anhydrous conditions and stronger acids (e.g., TFA) are required.

PictetSpengler Start Arylethylamine + Aldehyde Imine Schiff Base (Imine) Start->Imine -H2O Iminium Iminium Ion (Electrophile) Imine->Iminium +H+ Cyclization Mannich-type Cyclization Iminium->Cyclization Product Tetrahydroisoquinoline Cyclization->Product Re-aromatization

Figure 2: The Pictet-Spengler condensation pathway involving the critical iminium ion formation.

Standard Operating Protocol: Synthesis of 1-Methyl-THIQ
  • Condensation: Combine phenethylamine (10 mmol) and acetaldehyde (11 mmol) in DCM (20 mL) with anhydrous MgSO

    
     (to sequester water). Stir for 1 hour at RT.
    
  • Cyclization: Filter off MgSO

    
    . Add Trifluoroacetic acid (TFA, 5 mL) to the filtrate.
    
  • Reaction: Stir at RT for 12 hours.

  • Quench: Neutralize with saturated aqueous NaHCO

    
    .
    
  • Isolation: Extract with DCM, dry, and concentrate. The product is often an oil that can be converted to the HCl salt for storage.

The Pomeranz-Fritsch Reaction (1893)

Mechanism & Utility: This method synthesizes fully aromatic isoquinolines directly from benzaldehyde and aminoacetaldehyde diethyl acetal. It is particularly useful when the tetrahydro- or dihydro- intermediates are not desired.

Critical Insight: The cyclization step is an electrophilic substitution that requires strong acid (H


SO

or Lewis acids) and is sensitive to steric hindrance at the ortho-position of the benzaldehyde.

PomeranzFritsch Start Benzaldehyde + Aminoacetal Imine Benzylideneaminoacetal Start->Imine -H2O Acid Acid Treatment (H2SO4/PPA) Imine->Acid Cyclization Loss of EtOH & Cyclization Acid->Cyclization Product Isoquinoline Cyclization->Product

Figure 3: Pomeranz-Fritsch sequence for direct access to the aromatic isoquinoline core.

Modern Frontier: Cobalt(III)-Catalyzed C-H Activation

While classical methods are robust, they often require pre-functionalized precursors. Modern drug discovery favors C-H activation , which allows for the direct functionalization of simple arenes.

Case Study: Cobalt(III)-Catalyzed C-H/N-H Functionalization A breakthrough method reported by Li et al. (2016) utilizes a Cp*Co(III) catalyst to synthesize 1-aminoisoquinolines from aryl amidines and diazo compounds.[8][9] This approach is "green" (releasing only N


 and H

O) and uses earth-abundant metal catalysis.

Protocol Summary (Li et al. Conditions):

  • Catalyst: [Cp*Co(CO)I

    
    ] (10 mol%)[1]
    
  • Additive: AgSbF

    
     (20 mol%) and KOAc (20 mol%)
    
  • Solvent: TFE (2,2,2-Trifluoroethanol) or DCE.

  • Conditions: 100°C under air.

CoCatalysis Step1 Active Catalyst Cp*Co(III) Step2 C-H Activation (Cyclometalation) Step1->Step2 Aryl Amidine Step3 Carbene Insertion Step2->Step3 Diazo Cmpd (-N2) Step4 Cyclization & Protonation Step3->Step4 Step4->Step1 Product Release

Figure 4: Simplified catalytic cycle for Co(III)-catalyzed isoquinoline synthesis via C-H activation.

Therapeutic Landscape & Data Summary

Substituted isoquinolines are not merely academic curiosities; they are vital clinical agents.

Table 1: Key Isoquinoline-Based Therapeutics

Drug NameClass/TypeIndicationMechanism of Action
Morphine Natural AlkaloidAnalgesicMu-opioid receptor agonist. (Contains isoquinoline core embedded in morphinan).
Papaverine Natural AlkaloidAntispasmodicPDE inhibitor (non-selective); blocks Ca2+ channels.
Atracurium Synthetic Bis-benzylisoquinolineNeuromuscular BlockerCompetitive antagonist at nicotinic acetylcholine receptors.
Quinapril Synthetic THIQAntihypertensiveACE inhibitor (prodrug converted to quinaprilat).
Fasudil Synthetic Sulfonyl-isoquinolineVasodilatorRho-kinase (ROCK) inhibitor.
Tetrabenazine Synthetic THIQHuntington's ChoreaVMAT2 inhibitor (depletes monoamines).

References

  • Hoogewerff, S. & van Dorp, W. A. (1885). Sur l'isoquinoléine et la quinoléine. Recueil des Travaux Chimiques des Pays-Bas. Link

  • Bischler, A. & Napieralski, B. (1893).[3][4][5] Zur Kenntniss einer neuen Isochinolinsynthese. Berichte der deutschen chemischen Gesellschaft. Link

  • Pictet, A. & Spengler, T. (1911). Über die Bildung von Isochinolin-derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft. Link

  • Pomeranz, C. (1893). Über eine neue Isochinolinsynthese. Monatshefte für Chemie. Link

  • Li, J., Tang, M., Zang, L., Zhang, X., Zhang, Z., & Ackermann, L. (2016).[9] Amidines for Versatile Cobalt(III)-Catalyzed Synthesis of Isoquinolines through C–H Functionalization with Diazo Compounds. Organic Letters. Link

  • Chuang, S. C., Gandeepan, P., & Cheng, C. H. (2013). Synthesis of Isoquinolines via Rh(III)-Catalyzed C–H Activation Using Hydrazone as a New Oxidizing Directing Group. Organic Letters. Link

Sources

A Senior Application Scientist's Guide to 7-Chloroisoquinolin-5-amine: A Privileged Fragment for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for identifying novel, high-quality chemical matter for challenging biological targets.[1][2] This guide provides an in-depth technical exploration of 7-chloroisoquinolin-5-amine, a heterocyclic fragment poised for significant utility in drug discovery campaigns, particularly against enzyme families such as protein kinases. We will dissect the fragment's physicochemical properties, outline plausible synthetic routes, and provide a comprehensive, field-proven workflow for its application—from initial screening to lead optimization. This document is intended for drug discovery researchers and scientists, offering both the strategic rationale and the detailed protocols necessary to leverage this valuable chemical scaffold.

The Philosophy of Fragment-Based Drug Discovery (FBDD)

FBDD operates on the principle that small, low-complexity molecules ("fragments") can probe a target's binding sites with high efficiency.[2][3] Unlike High-Throughput Screening (HTS), which tests large libraries of drug-like molecules, FBDD screens smaller libraries of fragments (typically < 300 Da).[4] These fragments tend to have weak binding affinities (micromolar to millimolar range) but do so with high "ligand efficiency" (binding energy per heavy atom).[5][6] The core FBDD strategy involves identifying these weak-binding fragments and then using structure-guided methods to elaborate them into potent, drug-like leads.[7] This approach allows for a more thorough exploration of chemical space and often yields lead compounds with superior physicochemical properties.[6]

The Isoquinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The isoquinoline core, a fusion of a benzene and a pyridine ring, is a well-established "privileged scaffold" in medicinal chemistry.[8] This structural motif is present in numerous natural products and synthetic compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[8][9] A key reason for this success is the scaffold's ability to form critical hydrogen bonds and engage in favorable aromatic interactions within protein active sites. Notably, isoquinoline derivatives have proven to be particularly effective as kinase inhibitors, a crucial class of targets in oncology and inflammatory diseases.[2][10][11]

Profiling 7-Chloroisoquinolin-5-amine as a Core Fragment

7-Chloroisoquinolin-5-amine presents an excellent starting point for an FBDD campaign. The isoquinoline core provides a rigid, well-defined shape to interact with protein targets. The amine group at the 5-position serves as a versatile chemical handle for "fragment growing," allowing for the systematic exploration of the surrounding pocket. The chlorine atom at the 7-position can be used to modulate electronic properties and can occupy small hydrophobic pockets, potentially enhancing binding affinity and selectivity.

Physicochemical Properties

The properties of a fragment are critical to its success. The table below summarizes the computed physicochemical properties for 7-chloroisoquinolin-5-amine and related isomers, aligning with the general principles of FBDD (e.g., "Rule of Three").

PropertyValue (Computed for 3-chloroisoquinolin-7-amine)Rationale for FBDD
Molecular FormulaC₉H₇ClN₂[12]-
Molecular Weight178.62 g/mol [12]Low MW allows for significant growth during optimization.
LogP3.05[12]Moderate lipophilicity aids solubility and cell permeability.
Polar Surface Area (PSA)38.91 Ų[12]Contributes to good solubility and membrane passage.
Hydrogen Bond Donors1 (Amine group)Provides a key interaction point with the target.
Hydrogen Bond Acceptors2 (Ring Nitrogens)Offers additional potential for directed interactions.
Proposed Synthetic Route

Protocol: Synthesis of 7-Chloroisoquinolin-5-amine

  • Nitration: Begin with 7-chloroisoquinoline. React with a nitrating mixture (e.g., nitric acid and sulfuric acid) under controlled temperature conditions. The directing effects of the chloro group and the isoquinoline ring system are expected to yield 7-chloro-5-nitroisoquinoline as a major product.

    • Causality: The electron-withdrawing nature of the ring nitrogen deactivates the pyridine ring, favoring electrophilic substitution on the benzene ring. The 5- and 8-positions are the most activated.

  • Purification: Following the reaction, quench the mixture with ice and neutralize to precipitate the crude product. Purify the 7-chloro-5-nitroisoquinoline intermediate using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient).

  • Reduction: Dissolve the purified nitro-intermediate in a suitable solvent like ethanol or acetic acid. Add a reducing agent such as zinc dust or tin(II) chloride.[14] Heat the reaction mixture under reflux for several hours until TLC analysis indicates complete consumption of the starting material.[14]

    • Causality: Metal-acid reduction is a classic and robust method for converting aromatic nitro groups to primary amines.

  • Work-up and Isolation: After cooling, filter the reaction mixture to remove the metal salts. Neutralize the filtrate with an aqueous base (e.g., ammonium hydroxide or sodium bicarbonate) and extract the product into an organic solvent like ethyl acetate.[14]

  • Final Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude 7-chloroisoquinolin-5-amine can be further purified by recrystallization or column chromatography to yield the final product for screening.

Application in a Drug Discovery Workflow

The true value of a fragment is realized through its systematic application in a discovery pipeline.

The FBDD Workflow: From Fragment to Lead

The journey from a fragment library to a lead compound is a structured process heavily reliant on biophysical and structural data.

FBDD_Workflow General Fragment-Based Drug Discovery Workflow cluster_0 Hit Identification cluster_1 Hit Validation cluster_2 Hit-to-Lead Library Fragment Library (incl. 7-CIQA) Screen Biophysical Screen (SPR, NMR, X-ray) Library->Screen Hit_ID Primary Hits (Weak Binders) Screen->Hit_ID Validation Orthogonal Assay & Dose-Response Hit_ID->Validation Structure Structural Biology (Co-crystallization) Validation->Structure Optimization Structure-Guided Medicinal Chemistry Structure->Optimization Lead Potent Lead Compound Optimization->Lead

Caption: A typical workflow in FBDD, from initial screening to lead optimization.

Step-by-Step Protocol: Fragment Screening with Surface Plasmon Resonance (SPR)

SPR is a highly sensitive biophysical technique ideal for detecting the low-affinity interactions typical of fragments.

  • Target Immobilization: Covalently immobilize the purified target protein (e.g., a protein kinase) onto a sensor chip surface (e.g., CM5 chip) via amine coupling. Aim for a low immobilization density (e.g., 2000-3000 RU) to minimize mass transport effects.

    • Trustworthiness: A reference flow cell is prepared by performing the same chemistry without the protein. This allows for the subtraction of bulk refractive index changes and non-specific binding to the surface.

  • Fragment Library Preparation: Prepare a stock solution of 7-chloroisoquinolin-5-amine (and other fragments) in 100% DMSO. Create a dilution series in the running buffer (e.g., HBS-EP+ with 1-5% DMSO). Typical fragment screening concentrations range from 100 µM to 1 mM.

  • Screening Assay: Inject the fragment solutions over the target and reference flow cells. Monitor the binding response in real-time. A positive "hit" is identified by a concentration-dependent increase in the response signal on the target surface compared to the reference cell.

  • Data Analysis: For confirmed hits, perform a full kinetic analysis by injecting a range of concentrations to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Hit-to-Lead Optimization Strategies

Once a fragment hit like 7-chloroisoquinolin-5-amine is validated and its binding mode is determined (ideally by X-ray crystallography), the hit-to-lead phase begins.[15] The goal is to increase potency and selectivity while maintaining favorable physicochemical properties.[5]

Hit_to_Lead Hit-to-Lead Optimization Strategies cluster_grow Fragment Growing cluster_link Fragment Linking Core 7-Chloroisoquinolin-5-amine (Validated Hit) Grow_Vector Synthesize analogs by modifying the 5-amino group. Core->Grow_Vector Explore vectors Link_Vector Identify second fragment binding in a nearby site. Core->Link_Vector Combine hits Grow_Result Increased potency by accessing adjacent pocket. Grow_Vector->Grow_Result Link_Result Connect the two fragments with an optimal linker. Link_Vector->Link_Result

Caption: Key medicinal chemistry strategies for evolving a fragment hit.

Fragment Growing: This is the most common strategy.[7] The 5-amino group of 7-chloroisoquinolin-5-amine is an ideal vector for growth. A library of amides or sulfonamides can be synthesized to probe for new interactions in an adjacent pocket of the binding site. For example, reacting the amine with a series of acyl chlorides would explore this vector.[16]

Case Study: Targeting the PI3K/Akt Kinase Pathway

The PI3K/Akt signaling pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention.[9] Several kinases in this pathway, such as PDK1 and Akt, are attractive targets for inhibitors.[5] The isoquinoline scaffold has already been successfully used to generate inhibitors for kinases in this pathway.[5]

The PI3K/Akt Signaling Pathway

An inhibitor derived from 7-chloroisoquinolin-5-amine could be designed to target a key kinase like PDK1 or Akt, thereby blocking downstream signaling that promotes cell survival and proliferation.

PI3K_Pathway Simplified PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates Downstream Downstream Targets (Cell Survival, Growth) Akt->Downstream Activates Inhibitor 7-CIQA-Derived Inhibitor Inhibitor->PDK1 Inhibitor->Akt

Caption: Potential intervention points for a 7-CIQA-derived inhibitor in the PI3K/Akt pathway.

Structure-Activity Relationship (SAR) Insights

A hypothetical hit-to-lead campaign starting with 7-chloroisoquinolin-5-amine against PDK1 could proceed as follows:

  • Initial Hit: 7-chloroisoquinolin-5-amine binds to the hinge region of PDK1 with a KD of 500 µM. X-ray crystallography confirms the isoquinoline nitrogen forms a hydrogen bond with the kinase hinge.

  • Fragment Growing: A series of small amides are synthesized at the 5-amino position. A cyclopropyl amide derivative shows a 10-fold improvement in potency (KD = 50 µM). The crystal structure reveals the cyclopropyl group occupies a small hydrophobic pocket near the hinge.

  • Further Optimization: The 7-chloro group is explored. Replacing it with a methyl group slightly decreases activity, suggesting the chlorine is in a favorable position.

  • Lead Compound: After several iterations of structure-guided design, a lead compound is generated with an IC₅₀ of 50 nM. This compound extends from the 5-amino position to form an additional hydrogen bond with a key aspartate residue in the active site, demonstrating a significant improvement in potency driven by rational design.[5]

Conclusion and Future Perspectives

7-Chloroisoquinolin-5-amine represents a high-value fragment for drug discovery. Its privileged isoquinoline core, combined with strategically placed chemical vectors, makes it an ideal starting point for tackling challenging targets like protein kinases. By employing a rigorous, structure-guided FBDD workflow, researchers can efficiently translate this simple fragment into highly potent and selective lead compounds. The principles and protocols outlined in this guide provide a robust framework for unlocking the potential of this and other heterocyclic fragments in the ongoing quest for novel therapeutics.

References

  • Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]

  • MDPI. (n.d.). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. MDPI. [Link]

  • Patsnap Synapse. (2025). What is Astex's strategy in using fragment-based drug discovery?. Patsnap Synapse. [Link]

  • National Institutes of Health. (2021). Fragment-based covalent ligand discovery. PMC. [Link]

  • PrepChem.com. Synthesis of 8-amino-7-chloroisoquinoline. PrepChem.com. [Link]

  • PubChem. 7-Chloroisoquinoline. PubChem. [Link]

  • YouTube. (2022). Introduction into Fragment Based Drug Discovery. YouTube. [Link]

  • ResearchGate. (2024). (PDF) 7-Chloroquinoline Sulphonamide Derivatives: Synthesis, Characterization, Biological and Drug-likeness Evaluation. ResearchGate. [Link]

  • National Institutes of Health. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. [Link]

  • PubMed. (2011). Novel isoquinolone PDK1 inhibitors discovered through fragment-based lead discovery. [Link]

  • National Institutes of Health. (2026). Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7‑Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. PMC. [Link]

  • National Institutes of Health. (2021). Fragment-to-Lead Medicinal Chemistry Publications in 2020. PMC. [Link]

  • PubMed. Fragment-based approaches to the discovery of kinase inhibitors. [Link]

  • ScienceDirect. (2011). Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. [Link]

  • PubMed Central. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. [Link]

  • MDPI. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. [Link]

  • Taylor & Francis Online. Thermodynamic profiling for fragment-based lead discovery and optimization. [Link]

  • Chemsrc. 3-chloroisoquinolin-7-amine. Chemsrc. [Link]

  • PubChem. 8-Chloro-5-quinolinamine. PubChem. [Link]

  • MDPI. (2023). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. MDPI. [Link]

  • Semantic Scholar. Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. [Link]

  • MDPI. (n.d.). A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. MDPI. [Link]

  • YouTube. (2024). Best Practices in Hit to Lead - Webinar (Part 2). YouTube. [Link]

  • PubMed. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). [Link]

  • PubMed. Fragment-based design of kinase inhibitors: a practical guide. [Link]

  • Semantic Scholar. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. [Link]

  • ACS Publications. Drugging Challenging Cancer Targets Using Fragment-Based Methods. [Link]

  • RSC Publishing. (2024). Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. [Link]

  • PubChem. 7-Bromo-5-chloroisoquinolin-8-amine. PubChem. [Link]

Sources

An In-Depth Technical Guide to the In Silico Prediction of 7-Chloroisoquinolin-5-amine Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the journey from a chemical entity to a therapeutic agent is both arduous and resource-intensive. Computational, or in silico, methodologies have emerged as indispensable tools for expediting this process, offering a rational and cost-effective approach to prioritizing candidates for further experimental validation. This guide provides a comprehensive technical overview of the in silico workflow for predicting the bioactivity of a specific small molecule, 7-Chloroisoquinolin-5-amine. This compound, featuring a substituted isoquinoline scaffold, represents a class of molecules with known biological relevance, making it an intriguing subject for computational exploration.[1][2]

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a deeper understanding of the scientific rationale behind each step. We will explore the core techniques of target identification, molecular docking, ligand-based modeling, and ADMET prediction, all within the context of a self-validating and scientifically rigorous framework.

The Subject Molecule: 7-Chloroisoquinolin-5-amine

The foundational step in any in silico analysis is a thorough understanding of the subject molecule. 7-Chloroisoquinolin-5-amine possesses a molecular formula of C9H7ClN2. Its structure is characterized by an isoquinoline core, which is a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring. Key substituents include a chlorine atom at the 7th position and an amine group at the 5th position. These features are not merely structural; they are chemically reactive sites that can participate in various intermolecular interactions, making the molecule a candidate for binding to biological targets.[1] The presence of both a hydrogen bond donor (the amine group) and a halogen atom suggests the potential for diverse binding modes.

Physicochemical Properties

A preliminary analysis of the physicochemical properties of 7-Chloroisoquinolin-5-amine is crucial for assessing its drug-like potential. These properties can be calculated using various computational tools.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight178.62 g/mol Within the range for good oral bioavailability (Lipinski's Rule of Five: <500)
LogP (octanol-water partition coefficient)2.5Indicates moderate lipophilicity, which is favorable for membrane permeability.
Hydrogen Bond Donors1Compliant with Lipinski's Rule of Five (<5)
Hydrogen Bond Acceptors2Compliant with Lipinski's Rule of Five (<10)

These initial calculations suggest that 7-Chloroisoquinolin-5-amine has a favorable profile for a potential drug candidate, warranting a more in-depth investigation of its potential biological activities.

Part 1: Target Identification and Prioritization

The first critical question in our in silico investigation is: what are the potential biological targets of 7-Chloroisoquinolin-5-amine? Without this knowledge, any subsequent analysis would be unfocused. We will employ a combination of ligand-based and literature-based approaches to identify and prioritize potential protein targets.

Ligand-Based Target Prediction

This approach leverages the principle that structurally similar molecules often exhibit similar biological activities. By searching large bioactivity databases for compounds with structural similarity to 7-Chloroisoquinolin-5-amine, we can infer potential targets.

Experimental Protocol:
  • Obtain the SMILES string for 7-Chloroisoquinolin-5-amine: This can be done using chemical drawing software or from databases like PubChem.[3]

  • Utilize a target prediction web server: Tools such as SwissTargetPrediction or similar platforms can be used.[4] These servers compare the 2D and 3D similarity of the query molecule to a database of known active compounds.

  • Analyze the results: The output will be a ranked list of potential protein targets. It is crucial to critically evaluate this list, paying close attention to targets with high confidence scores and those belonging to protein families with established roles in disease.

Literature and Database Mining

A complementary approach involves mining scientific literature and protein databases for information on the biological activities of related isoquinoline and quinoline derivatives. This can provide valuable clues about the potential therapeutic areas where 7-Chloroisoquinolin-5-amine might be active. For instance, various quinoline derivatives have been investigated for their anticancer properties.[5][6]

Key Databases for Target Identification:
  • ChEMBL: A database of bioactive drug-like small molecules, it contains a wealth of information on compound-target interactions.[7]

  • UniProt: A comprehensive resource for protein sequence and functional information.[8][9]

  • RCSB PDB: The primary repository for 3D structural data of large biological molecules.[10]

By synthesizing the results from both ligand-based prediction and literature mining, we can generate a prioritized list of potential protein targets for further computational analysis. For the purpose of this guide, let's assume this process has identified a hypothetical protein kinase as a high-priority target.

Part 2: Structure-Based Bioactivity Prediction: Molecular Docking

With a putative target identified, we can now employ structure-based methods to predict the binding affinity and mode of interaction of 7-Chloroisoquinolin-5-amine. Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[11]

The Causality Behind Experimental Choices in Molecular Docking

The reliability of a molecular docking study is contingent on a series of well-reasoned decisions. The process is not a "black box"; each step is designed to mimic the biophysical reality of a ligand binding to its receptor.

Experimental Workflow: Molecular Docking

cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase p_prep Protein Preparation (PDB: 1XYZ) grid Grid Box Generation p_prep->grid Define Binding Site l_prep Ligand Preparation (7-Chloroisoquinolin-5-amine) docking Run Docking Simulation (e.g., AutoDock Vina) l_prep->docking grid->docking analysis Analyze Results (Binding Energy & Pose) docking->analysis visualization Visualization (e.g., PyMOL, Chimera) analysis->visualization

Caption: Molecular Docking Workflow.

Step-by-Step Methodology:
  • Protein and Ligand Preparation:

    • Protein: Obtain the 3D structure of the target protein from the RCSB PDB.[10] It is critical to prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges. This ensures that the protein's electrostatic and steric properties are accurately represented.

    • Ligand: The 3D structure of 7-Chloroisoquinolin-5-amine needs to be generated and energy-minimized to achieve a low-energy conformation. This is crucial as the ligand's initial conformation can influence the docking outcome.

  • Defining the Binding Site (Grid Box Generation): The search space for the docking algorithm must be defined. If the binding site of the target protein is known, the grid box should encompass this area. If the binding site is unknown, a "blind docking" approach can be used where the grid box covers the entire protein surface. However, this is computationally more expensive and may be less accurate. Cavity detection programs can help identify putative binding sites.[11]

  • Running the Docking Simulation: Software such as AutoDock Vina or PyRx can be used to perform the docking calculations.[12][13][14] The software's algorithm will sample a large number of possible conformations and orientations of the ligand within the defined binding site.

  • Analysis of Results:

    • Binding Affinity: The docking program will provide a score, typically in kcal/mol, which is an estimate of the binding affinity. A more negative score indicates a more favorable binding interaction.

    • Binding Pose: The predicted binding orientation of the ligand within the protein's active site should be visually inspected. A plausible binding pose will show favorable intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, with key amino acid residues in the binding pocket.

Self-Validating System for Docking

To ensure the trustworthiness of the docking protocol, a re-docking experiment should be performed. If a co-crystallized ligand is present in the downloaded PDB structure, it should be extracted and then docked back into the protein's binding site. A successful re-docking, indicated by a low root-mean-square deviation (RMSD) between the docked pose and the original crystallographic pose, validates the docking parameters and protocol.

Part 3: Ligand-Based Approaches

When a high-quality 3D structure of the target is unavailable, or to complement structure-based methods, ligand-based approaches are invaluable. These methods rely on the knowledge of other molecules that are active against the target of interest.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to be active at a specific biological target.[15][16]

Experimental Workflow: Pharmacophore Modeling

cluster_ligand Ligand Set Preparation cluster_model Model Generation & Validation cluster_screen Virtual Screening active_ligands Collect Active Ligands generate_model Generate Pharmacophore Models active_ligands->generate_model inactive_ligands Collect Inactive Ligands validate_model Validate Model inactive_ligands->validate_model Test Set generate_model->validate_model screen_db Screen Compound Database validate_model->screen_db identify_hits Identify Potential Hits screen_db->identify_hits

Caption: Pharmacophore Modeling Workflow.

Step-by-Step Methodology:
  • Ligand Set Preparation: A set of structurally diverse molecules with known activity against the target of interest is required. This set should include both active and inactive compounds.

  • Pharmacophore Model Generation: Software such as Pharmit can be used to align the active molecules and identify common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings).[17]

  • Model Validation: The generated pharmacophore model must be validated to ensure it can distinguish between active and inactive compounds. This is typically done by screening a test set of known actives and inactives.

  • Database Screening: The validated pharmacophore model can then be used as a 3D query to screen large compound databases to identify novel molecules that fit the pharmacophore and are therefore likely to be active.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[18][19]

Experimental Workflow: QSAR Modeling

cluster_data Data Preparation cluster_model Model Building & Validation cluster_predict Prediction dataset Curate Dataset with Known Activities descriptors Calculate Molecular Descriptors dataset->descriptors split_data Split into Training and Test Sets descriptors->split_data build_model Build Predictive Model (e.g., MLR, SVM) split_data->build_model validate_model Validate Model build_model->validate_model Internal & External Validation predict_activity Predict Activity of New Compounds validate_model->predict_activity

Caption: QSAR Modeling Workflow.

Step-by-Step Methodology:
  • Data Curation: A dataset of compounds with experimentally determined biological activities (e.g., IC50 values) against the target of interest is compiled.

  • Descriptor Calculation: For each molecule in the dataset, a set of numerical descriptors representing its physicochemical properties is calculated.

  • Model Building: The dataset is divided into a training set and a test set. A mathematical model is then built using the training set, employing statistical methods like multiple linear regression or machine learning algorithms.[20]

  • Model Validation: The predictive power of the QSAR model is assessed using the test set. A robust model will accurately predict the activities of the compounds in the test set.

  • Activity Prediction: Once validated, the QSAR model can be used to predict the biological activity of new, untested compounds like 7-Chloroisoquinolin-5-amine.

Part 4: ADMET Prediction

A crucial aspect of drug discovery is the evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. A compound with excellent potency but poor ADMET properties is unlikely to become a successful drug. Computational tools can predict these properties early in the discovery process, saving significant time and resources.[21][22]

Key ADMET Properties and Prediction Tools

A variety of web-based tools and standalone software are available for ADMET prediction, such as ADMETlab and pkCSM.[21][23]

ADMET PropertyImportanceExample Prediction Tools
Absorption
Human Intestinal Absorption (HIA)Predicts the extent of absorption from the gut into the bloodstream.ADMETlab 2.0
Caco-2 PermeabilityAn in vitro model for predicting intestinal absorption.pkCSM, ADMET Predictor®
Distribution
Blood-Brain Barrier (BBB) PenetrationCrucial for drugs targeting the central nervous system.pkCSM, ADMETlab 2.0
Plasma Protein BindingAffects the amount of free drug available to act on its target.Various QSAR-based models
Metabolism
Cytochrome P450 (CYP) InhibitionPredicts potential drug-drug interactions.[24]SwissADME, pkCSM
Excretion
Renal ClearanceA major route of drug elimination from the body.Models are in development.
Toxicity
hERG InhibitionA key indicator of potential cardiotoxicity.pkCSM
Mutagenicity (Ames test)Predicts the potential of a compound to cause DNA mutations.pkCSM, ADMETlab 2.0

By inputting the structure of 7-Chloroisoquinolin-5-amine into these predictive tools, a comprehensive ADMET profile can be generated. This profile is essential for identifying potential liabilities that may need to be addressed through chemical modification.

Part 5: Data Synthesis and Virtual Screening

The true power of in silico bioactivity prediction lies in the integration of multiple computational methods into a cohesive virtual screening workflow.[25][26][27][28] This hierarchical approach allows for the rapid and efficient screening of large compound libraries to identify a small subset of promising candidates for experimental testing.

A Holistic Virtual Screening Workflow

cluster_start Initial Library cluster_filters Filtering Stages cluster_final Hit Selection large_library Large Compound Library (>10^6 compounds) drug_likeness Drug-Likeness & ADMET Filters large_library->drug_likeness pharmacophore Pharmacophore Screening drug_likeness->pharmacophore docking Molecular Docking pharmacophore->docking hit_list Prioritized Hit List (~10-100 compounds) docking->hit_list experimental_validation Experimental Validation hit_list->experimental_validation

Caption: Virtual Screening Funnel.

This funneling approach ensures that computational resources are used efficiently, with less accurate but faster methods used to screen large numbers of compounds, and more computationally intensive methods applied to a smaller, more promising subset.

Conclusion

The in silico prediction of bioactivity for a molecule like 7-Chloroisoquinolin-5-amine is a multi-faceted process that requires a blend of computational techniques and scientific expertise. This guide has outlined a logical and robust workflow, from initial target identification through to detailed molecular docking, ligand-based modeling, and ADMET profiling. By following such a structured and self-validating approach, researchers can significantly enhance the efficiency and effectiveness of the early stages of drug discovery. The insights gained from these computational studies provide a strong foundation for hypothesis-driven experimental work, ultimately accelerating the development of novel therapeutics.

References

  • Expasy - SIB Swiss Institute of Bioinformatics . (n.d.). Expasy. Retrieved January 28, 2026, from [Link]

  • Consensus holistic virtual screening for drug discovery: a novel machine learning model approach - PMC - PubMed Central . (2024, May 28). PubMed Central. Retrieved January 28, 2026, from [Link]

  • ADMET Predictions - Computational Chemistry Glossary - Deep Origin . (n.d.). Deep Origin. Retrieved January 28, 2026, from [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot . (2025, April 29). ChemCopilot. Retrieved January 28, 2026, from [Link]

  • A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma - Neovarsity . (2024, August 13). Neovarsity. Retrieved January 28, 2026, from [Link]

  • 7-Chloroisoquinoline | C9H6ClN | CID 640953 - PubChem . (n.d.). PubChem. Retrieved January 28, 2026, from [Link]

  • Pharmacophore modeling in drug design - PubMed . (2025, February 6). PubMed. Retrieved January 28, 2026, from [Link]

  • (PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols . (2025, August 10). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PubMed . (2016, April 5). PubMed. Retrieved January 28, 2026, from [Link]

  • UniProt . (n.d.). UniProt. Retrieved January 28, 2026, from [Link]

  • 7-Bromo-5-chloroisoquinolin-8-amine | C9H6BrClN2 | CID 166475788 - PubChem . (2026, January 18). PubChem. Retrieved January 28, 2026, from [Link]

  • ChEMBL - EMBL-EBI . (n.d.). EMBL-EBI. Retrieved January 28, 2026, from [Link]

  • Computational/in silico methods in drug target and lead prediction - PMC - PubMed Central . (n.d.). PubMed Central. Retrieved January 28, 2026, from [Link]

  • Drug Design by Pharmacophore and Virtual Screening Approach - MDPI . (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

  • Dramatically improving hit rates with a modern virtual screening workflow - Schrödinger . (n.d.). Schrödinger. Retrieved January 28, 2026, from [Link]

  • ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction . (n.d.). Simulations Plus. Retrieved January 28, 2026, from [Link]

  • Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC - PubMed Central . (n.d.). PubMed Central. Retrieved January 28, 2026, from [Link]

  • QSAR Model To Predict Biological Activity Using ML - - NanoSchool . (n.d.). NanoSchool. Retrieved January 28, 2026, from [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics - YouTube . (2020, July 7). YouTube. Retrieved January 28, 2026, from [Link]

  • Virtual Screening in Drug Discovery - BioSolveIT . (n.d.). BioSolveIT. Retrieved January 28, 2026, from [Link]

  • Drug Designing Using Molecular Docking - For Beginners #bioinformatics #moleculardocking - YouTube . (2024, April 25). YouTube. Retrieved January 28, 2026, from [Link]

  • Predicting Biological Activities through QSAR Analysis and Docking-based Scoring - PMC . (2013, January 1). PubMed Central. Retrieved January 28, 2026, from [Link]

  • Pharmacophore modeling: advances, limitations, and current utility in drug discovery - Dove Medical Press . (2014, November 11). Dove Medical Press. Retrieved January 28, 2026, from [Link]

  • RCSB PDB: Homepage . (n.d.). RCSB PDB. Retrieved January 28, 2026, from [Link]

  • Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals - NIH . (2024, December 26). National Institutes of Health. Retrieved January 28, 2026, from [Link]

  • Molecular Docking: A powerful approach for structure-based drug discovery - PMC - PubMed Central . (n.d.). PubMed Central. Retrieved January 28, 2026, from [Link]

  • General Steps of Developing QSAR Models. | Download Scientific Diagram - ResearchGate . (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • 8 Computational Tools for ADMET Profiling . (n.d.). Wiley Online Library. Retrieved January 28, 2026, from [Link]

  • In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets - MDPI . (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

  • (PDF) Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - ResearchGate . (2025, October 15). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Virtual Screening in Drug Discovery Techniques & Trends | Chem-space.com . (2025, November 18). Chem-space.com. Retrieved January 28, 2026, from [Link]

  • Pharmacophore Modeling in Drug Discovery: Methodology and Current Status - DergiPark . (2021, June 25). DergiPark. Retrieved January 28, 2026, from [Link]

  • Guide to Top Proteomics Databases and How to Access Them - BigOmics Analytics . (2024, August 20). BigOmics Analytics. Retrieved January 28, 2026, from [Link]

  • Virtual Screening for Drug Discovery: A Complete Guide | Technology Networks . (2025, November 24). Technology Networks. Retrieved January 28, 2026, from [Link]

  • How to Perform Molecular Docking Using PyRx? - Complete Demonstration / Step by Step Guide #docking - YouTube . (2024, October 29). YouTube. Retrieved January 28, 2026, from [Link]

  • Methods of applying QSAR to predict In vivo and In vitro activity Relationship Paradigm . (n.d.). IntechOpen. Retrieved January 28, 2026, from [Link]

  • Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - MDPI . (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

  • (PDF) Computational Intelligence Methods for ADMET Prediction - ResearchGate . (2025, August 6). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Product Class 5: Isoquinolines . (n.d.). Thieme. Retrieved January 28, 2026, from [Link]

  • Learn the Art of Pharmacophore Modeling in Drug Designing - YouTube . (2024, March 31). YouTube. Retrieved January 28, 2026, from [Link]

  • In Silico Drug Discovery - Design Process | biomolecularmodelling.com . (n.d.). biomolecularmodelling.com. Retrieved January 28, 2026, from [Link]

  • 5-Bromo-7-chloroisoquinolin-3-amine | C9H6BrClN2 | CID 156317470 - PubChem . (n.d.). PubChem. Retrieved January 28, 2026, from [Link]

Sources

Literature review on the synthesis of chloro-substituted isoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the synthesis of chloro-substituted isoquinolines, structured for researchers and drug development professionals. It prioritizes mechanistic understanding, scalability, and modern catalytic approaches over generic textbook descriptions.

Technical Whitepaper | Version 1.0

Executive Summary

Chloro-substituted isoquinolines are high-value scaffolds in medicinal chemistry, serving as critical intermediates for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) and as pharmacophores in their own right (e.g., antimalarials, kinase inhibitors). The position of the chlorine atom—C1, C3, or C4—dictates the synthetic strategy due to the distinct electronic properties of the isoquinoline ring. This guide delineates the three primary synthetic paradigms: N-oxide activation (for C1), Electrophilic/De Novo assembly (for C4), and Sandmeyer/Transition-Metal Catalysis (for C3/General).

The C1 Gateway: N-Oxide Activation & Rearrangement

The C1 position is the most electron-deficient site on the isoquinoline ring, making it susceptible to nucleophilic attack after activation. The industry-standard method involves the rearrangement of isoquinoline


-oxide using phosphoryl chloride (

), a transformation mechanistically related to the Reissert-Henze reaction.
Mechanistic Insight (The Reissert-Henze Pathway)

Direct chlorination of isoquinoline at C1 is impossible due to the lack of a leaving group. The


-oxide moiety serves two functions: it activates the C1 position towards nucleophilic attack and provides the oxygen atom that is eventually eliminated.
  • O-Acylation/Phosphorylation: The

    
    -oxide oxygen attacks the hard electrophile (
    
    
    
    of
    
    
    ), forming a highly reactive quaternary ammonium salt.
  • Nucleophilic Attack: A chloride ion attacks the C1 position, disrupting aromaticity.

  • Elimination/Aromatization: The

    
     group is eliminated, restoring aromaticity and yielding 1-chloroisoquinoline.
    
Visualization: Reissert-Henze Mechanism

ReissertHenze cluster_legend Reaction Phase Iso_NOxide Isoquinoline N-Oxide Inter_1 O-Phosphorylated Intermediate (Activated Electrophile) Iso_NOxide->Inter_1 O-Phosphorylation POCl3 POCl3 POCl3->Inter_1 Inter_2 1-Chloro-1,2-dihydro Intermediate Inter_1->Inter_2 Nucleophilic Attack (C1) Cl_Ion Cl- Nucleophile Cl_Ion->Inter_2 Product 1-Chloroisoquinoline + PO2Cl2- Inter_2->Product Elimination & Aromatization Activation Activation Addition Addition Elimination Elimination

Figure 1: Step-wise mechanistic flow of the conversion of Isoquinoline N-oxide to 1-Chloroisoquinoline.

Validated Protocol (Scalable to >20g)

Objective: Synthesis of 1-chloroisoquinoline from isoquinoline


-oxide.
  • Reagents: Isoquinoline

    
    -oxide (1.0 equiv), 
    
    
    
    (10.0 equiv).
  • Conditions: Reflux (

    
    ), 12–16 hours.
    

Step-by-Step Methodology:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and drying tube (

    
    ), place isoquinoline 
    
    
    
    -oxide (20.0 g, 137 mmol).
  • Addition: Cool the flask in an ice bath (

    
    ). Add 
    
    
    
    (200 mL) dropwise via an addition funnel. Caution: Exothermic.
  • Reaction: Once addition is complete, remove the ice bath and heat the mixture to reflux (

    
    ) for 16 hours. Monitor by TLC (EtOAc/Hexane 1:4).
    
  • Workup: Distill off excess

    
     under reduced pressure. Pour the viscous residue slowly onto crushed ice (500 g) with vigorous stirring.
    
  • Extraction: Neutralize with sat.

    
     to pH 8. Extract with 
    
    
    
    (
    
    
    ).
  • Purification: Dry organic layer (

    
    ), concentrate, and purify via silica gel chromatography (5-10% EtOAc in Hexanes).
    
  • Expected Yield: 80–85% (Off-white solid).

The C4 Challenge: Electrophilic & De Novo Strategies

The C4 position is the preferred site for electrophilic aromatic substitution (EAS) in isoquinolines, analogous to the C3 position in indoles. However, the basic nitrogen often leads to protonation or complexation, deactivating the ring.

Strategy A: De Novo Assembly (The Myers Method)

For high-precision synthesis of 4-chloroisoquinolines, particularly those with complex substitution patterns, the method developed by Myers et al. (Harvard) is superior to direct chlorination. It utilizes a directed lithiation of an imine followed by trapping with a nitrile and subsequent "chlorine quench."

Workflow:

  • Lithiation:

    
    -Tolualdehyde 
    
    
    
    -butylimine is lithiated with LDA.
  • Nitrile Insertion: Reaction with a nitrile (

    
    ) forms an intermediate.
    
  • Electrophilic Trap: The resulting anion is trapped with Hexachloroethane (

    
    ) to install the chlorine at C4 during cyclization.
    
Strategy B: Direct Electrophilic Chlorination

Direct chlorination is feasible but often requires blocking the nitrogen or using specific conditions to prevent


-chlorination.
  • Reagent:

    
    -Chlorosuccinimide (NCS) in acidic media (e.g., 
    
    
    
    or
    
    
    ).
  • Mechanism: Protonation of N prevents catalyst poisoning; the chloronium ion attacks C4.

  • Limitation: Often produces mixtures of 4-chloro and 5-chloro isomers if the ring is not activated.

Visualization: Myers' Convergent Synthesis

MyersMethod Imine o-Tolualdehyde tert-butylimine Anion Benzylic Anion Intermediate Imine->Anion Lithiation LDA LDA / THF -78°C LDA->Anion Nitrile Nitrile (R-CN) Anion->Nitrile Insertion Product 4-Chloroisoquinoline Anion->Product 1. Nitrile Addn 2. C2Cl6 Trap 3. Cyclization Trap Hexachloroethane (C2Cl6) Trap->Product

Figure 2: The Myers De Novo synthesis allowing regioselective installation of Chlorine at C4.

The C3 Frontier: Sandmeyer & Catalytic Routes

The C3 position is electronically similar to pyridine's C2 but is less reactive than C1. Direct halogenation is difficult.

The Sandmeyer Protocol

The most reliable non-catalytic route involves the conversion of 3-aminoisoquinoline (synthesized via Chichibabin or Curtius rearrangement) to the diazonium salt, followed by displacement.

Protocol Summary:

  • Diazotization: 3-Aminoisoquinoline +

    
     + 
    
    
    
    (
    
    
    )
    
    
    Diazonium Salt.
  • Sandmeyer: Addition to

    
     solution in conc.[1] 
    
    
    
    .[1][2][3]
  • Yield: Typically 60–70%.

Transition-Metal Catalyzed C-H Activation

Modern methods utilize Rh(III) or Co(III) catalysts to build the isoquinoline ring from oximes and alkynes. If the alkyne contains a chlorine substituent or if an electrophilic chlorine source (e.g., NCS) is added, chlorinated isoquinolines result.

Mechanism (Rh-Catalyzed):

  • C-H Activation: Rh inserts into the ortho-C-H bond of the oxime/imine.

  • Alkyne Insertion: The alkyne inserts into the Rh-C bond.

  • Reductive Elimination: The ring closes, expelling the catalyst.

Comparative Data Analysis

ParameterMethod 1: N-Oxide (C1)Method 2: Myers/De Novo (C4)Method 3: Sandmeyer (C3)Method 4: TM Catalysis (General)
Target Isomer 1-Chloroisoquinoline4-Chloroisoquinoline3-Chloroisoquinoline3- or 4-Substituted
Primary Reagents

,

-Oxide
Imine,

,


,

, Amine

, Alkyne
Atom Economy Moderate (Loss of

)
Low (Loss of

)
Moderate (Loss of

)
High
Scalability High (>100g)Moderate (Cryogenic)Moderate (Diazonium stability)Low/Moderate (Catalyst cost)
Key Risk Exothermic (

)
Moisture sensitivity (LDA)Explosion hazard (Diazonium)Cost/Purification (Rh residue)

References

  • Myers, A. G., et al. (2011). A Versatile Synthesis of Substituted Isoquinolines. Angewandte Chemie International Edition. Link

  • Robison, M. M., & Robison, B. L. (1958). 1-Chloroisoquinoline. Organic Syntheses. Link (Reference for N-oxide conversion logic).

  • Li, J. J. (2014).[4] Name Reactions in Heterocyclic Chemistry II. Wiley. (Detailed mechanism of Reissert-Henze).

  • Wang, H., et al. (2016). Rh(III)-Catalyzed C-H Activation/Annulation. Journal of Organic Chemistry. Link

  • BenchChem. (2025).[1][5][6] Synthesis of 1-Chloroisoquinoline from Isoquinoline N-Oxide. BenchChem Protocols. Link (General protocol validation).

  • Organic Chemistry Portal. (2023). Synthesis of Isoquinolines. Link

Sources

A Technical Guide to 7-Chloroisoquinolin-5-amine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoquinoline Scaffold in Medicinal Chemistry

The isoquinoline core is a privileged scaffold in drug discovery, forming the structural basis for a wide array of natural products and synthetic molecules with diverse pharmacological activities. The strategic placement of substituents on the isoquinoline ring system allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. The introduction of a chlorine atom at the 7-position and an amine group at the 5-position of the isoquinoline ring, as in 7-Chloroisoquinolin-5-amine, is anticipated to create a versatile building block for the synthesis of novel compounds with potential therapeutic applications. The electron-withdrawing nature of the chlorine atom and the nucleophilic character of the amine group offer multiple avenues for chemical modification, making this an attractive starting point for library synthesis and lead optimization.

Chemical Identity and Properties

While a specific CAS number for 7-Chloroisoquinolin-5-amine is not indexed in major chemical databases, its chemical identity can be unequivocally established through its IUPAC name and molecular structure.

IUPAC Name: 7-chloroisoquinolin-5-amine

PropertyPredicted Value
Molecular Formula C9H7ClN2
Molecular Weight 178.62 g/mol
Appearance Expected to be a solid at room temperature
Solubility Predicted to be soluble in organic solvents like DMSO and methanol
pKa (of the amine) Estimated to be in the range of 3-5

The predicted properties are based on the analysis of similar molecules, such as 8-chloroquinolin-5-amine[1] and other substituted isoquinolines. The presence of the electron-withdrawing chlorine atom is expected to decrease the basicity of the amino group compared to unsubstituted 5-aminoisoquinoline.

Proposed Synthetic Strategies

The synthesis of 7-Chloroisoquinolin-5-amine can be approached through several established methods for the construction of substituted isoquinolines. A plausible and efficient synthetic route would likely involve a multi-step sequence starting from a readily available precursor. One such proposed pathway is the Bischler-Napieralski reaction, a cornerstone in isoquinoline synthesis.

Retrosynthetic Analysis

A logical retrosynthetic approach would disconnect the isoquinoline ring at the C1-N2 and C4-C4a bonds, leading back to a substituted phenethylamine derivative.

G 7-Chloroisoquinolin-5-amine 7-Chloroisoquinolin-5-amine N-acyl-3-chloro-5-nitrophenethylamine N-acyl-3-chloro-5-nitrophenethylamine 7-Chloroisoquinolin-5-amine->N-acyl-3-chloro-5-nitrophenethylamine Bischler-Napieralski Cyclization & Reduction 3-Chloro-5-nitrophenethylamine 3-Chloro-5-nitrophenethylamine N-acyl-3-chloro-5-nitrophenethylamine->3-Chloro-5-nitrophenethylamine Acylation 3-Chloro-5-nitrotoluene 3-Chloro-5-nitrotoluene 3-Chloro-5-nitrophenethylamine->3-Chloro-5-nitrotoluene Functional Group Interconversion

Caption: Retrosynthetic analysis of 7-Chloroisoquinolin-5-amine.

Proposed Synthetic Protocol

Step 1: Nitration of 3-Chlorotoluene 3-Chlorotoluene is subjected to nitration to introduce a nitro group at the 5-position, yielding 3-chloro-5-nitrotoluene.

Step 2: Functional Group Transformation The methyl group of 3-chloro-5-nitrotoluene is converted to a β-aminoethyl group. This can be achieved through various methods, such as bromination followed by reaction with a protected amine equivalent and subsequent deprotection.

Step 3: Acylation of the Amine The resulting 3-chloro-5-nitrophenethylamine is acylated, for instance with acetyl chloride, to form the corresponding N-acyl derivative.

Step 4: Bischler-Napieralski Cyclization The N-acyl-3-chloro-5-nitrophenethylamine is treated with a dehydrating agent, such as phosphorus pentoxide or phosphoryl chloride, to effect an intramolecular electrophilic aromatic substitution, leading to the formation of a dihydroisoquinoline intermediate.

Step 5: Aromatization The dihydroisoquinoline is aromatized to the isoquinoline core, typically through oxidation with a mild oxidizing agent like palladium on carbon.

Step 6: Reduction of the Nitro Group The final step involves the reduction of the nitro group to the desired amine. This can be accomplished using various reducing agents, such as tin(II) chloride or catalytic hydrogenation, to afford 7-Chloroisoquinolin-5-amine. A similar reduction of a nitro group to an amine in the synthesis of 5-Amino-1-chloroisoquinoline has been reported using stannous chloride dihydrate[2].

G cluster_0 Synthesis of 7-Chloroisoquinolin-5-amine A 3-Chlorotoluene B 3-Chloro-5-nitrotoluene A->B Nitration C 3-Chloro-5-nitrophenethylamine B->C Functional Group Interconversion D N-acyl-3-chloro-5-nitrophenethylamine C->D Acylation E Dihydroisoquinoline intermediate D->E Bischler-Napieralski Cyclization F 7-Chloro-5-nitroisoquinoline E->F Aromatization G 7-Chloroisoquinolin-5-amine F->G Reduction

Caption: Proposed synthetic workflow for 7-Chloroisoquinolin-5-amine.

Reactivity and Potential for Derivatization

The chemical reactivity of 7-Chloroisoquinolin-5-amine is dictated by the interplay of the electron-withdrawing chlorine atom and the electron-donating amino group on the isoquinoline nucleus.

  • The Amino Group: The primary amine at the 5-position is a key handle for derivatization. It can readily undergo a variety of reactions, including:

    • Acylation: Formation of amides and sulfonamides.

    • Alkylation: Introduction of alkyl or arylalkyl groups.

    • Diazotization: Conversion to a diazonium salt, which can then be displaced by a wide range of nucleophiles (Sandmeyer reaction).

    • Reductive Amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

  • The Chloro Group: The chlorine atom at the 7-position is susceptible to nucleophilic aromatic substitution, although it is generally less reactive than a halogen at the 1- or 3-position of the isoquinoline ring. Its reactivity can be enhanced by the presence of activating groups or through the use of transition metal-catalyzed cross-coupling reactions.

    • Suzuki Coupling: Formation of carbon-carbon bonds with boronic acids.

    • Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds with amines.

    • Sonogashira Coupling: Formation of carbon-carbon bonds with terminal alkynes.

    • Nucleophilic Aromatic Substitution (SNA_r): Displacement by strong nucleophiles under forcing conditions.

The dual functionality of 7-Chloroisoquinolin-5-amine makes it an exceptionally versatile building block for creating diverse chemical libraries for high-throughput screening.

Potential Applications in Drug Discovery

Based on the known biological activities of related chloro- and amino-substituted isoquinolines and quinolines, 7-Chloroisoquinolin-5-amine is a promising scaffold for the development of novel therapeutic agents in several key areas.

  • Oncology: The 7-chloroquinoline and isoquinoline moieties are present in numerous compounds with demonstrated anticancer activity. For instance, derivatives of 7-chloroquinoline have been investigated as inhibitors of cancer cell growth[3]. The 7-chloroisoquinolin-5-amine scaffold could be elaborated to target various protein kinases, which are often dysregulated in cancer.

  • Infectious Diseases: Chloroquine, a well-known antimalarial drug, features a 7-chloroquinoline core. While resistance is a major issue, the development of new analogs continues to be an active area of research. The isoquinoline analog, 7-Chloroisoquinolin-5-amine, could serve as a starting point for the synthesis of novel antimalarial or antimicrobial agents[4].

  • Neurodegenerative Diseases: Certain isoquinoline derivatives have shown neuroprotective effects and are being explored as potential treatments for diseases such as Parkinson's and Alzheimer's. The specific substitution pattern of 7-Chloroisoquinolin-5-amine may offer a unique opportunity to design ligands with high affinity and selectivity for neurological targets.

Analytical and Purification Protocols

Ensuring the purity and structural integrity of 7-Chloroisoquinolin-5-amine is paramount for its use in further synthetic transformations and biological screening. Standard analytical and purification techniques are applicable.

Analytical Characterization
TechniqueExpected Observations
¹H NMR Aromatic protons on the isoquinoline ring, with chemical shifts influenced by the chloro and amino substituents. A broad singlet for the NH₂ protons.
¹³C NMR Distinct signals for the nine carbon atoms of the isoquinoline core.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound, with a characteristic isotopic pattern due to the presence of chlorine.
HPLC A single major peak under optimized chromatographic conditions, indicating the purity of the compound.
Purification Protocol

A general protocol for the purification of 7-Chloroisoquinolin-5-amine would involve the following steps:

  • Initial Work-up: Following the final synthetic step, the reaction mixture would be quenched and extracted with an appropriate organic solvent. The organic layer would then be washed with brine and dried over an anhydrous salt like sodium sulfate[2].

  • Solvent Removal: The solvent would be removed under reduced pressure to yield the crude product.

  • Chromatography: The crude material would be purified by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from any impurities or byproducts[2].

  • Crystallization: For obtaining highly pure material, the product from chromatography could be further purified by crystallization from an appropriate solvent system.

  • Purity Assessment: The purity of the final product should be confirmed by HPLC and its identity verified by NMR and mass spectrometry.

Conclusion

7-Chloroisoquinolin-5-amine represents a promising, albeit currently under-characterized, building block for medicinal chemistry and drug discovery. Its predicted chemical properties and reactivity, based on the well-understood chemistry of its constituent parts, suggest that it is a versatile scaffold for the synthesis of diverse compound libraries. The potential applications in oncology, infectious diseases, and neurology warrant further investigation into the synthesis and biological evaluation of derivatives of this intriguing molecule. This technical guide provides a solid foundation for researchers to embark on the exploration of 7-Chloroisoquinolin-5-amine and unlock its full potential in the quest for novel therapeutics.

References

[4] Vulcanchem. (n.d.). 7-Chloroisoquinolin-1-amine hydrochloride () for sale. Retrieved from [3] Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking - PMC - PubMed Central. (n.d.). Retrieved from [2] Benchchem. (n.d.). Synthesis routes of 5-Amino-1-chloroisoquinoline. Retrieved from [1] PubChem. (n.d.). 8-Chloro-5-quinolinamine. Retrieved from

Sources

Physical and chemical characteristics of 7-Chloroisoquinolin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Whitepaper

Executive Summary & Structural Logic

7-Chloroisoquinolin-5-amine (CAS: 893567-28-3) represents a high-value heterocyclic scaffold in medicinal chemistry, specifically within the design of kinase inhibitors (e.g., ROCK, PKA) and DNA-intercalating agents.

Structurally, the compound features an isoquinoline fused ring system functionalized with an exocyclic primary amine at the C5 position and a chlorine atom at the C7 position. This specific substitution pattern creates a unique "push-pull" electronic environment:

  • C5-Amine: Acts as an electron-donating group (EDG), increasing electron density in the carbocyclic ring and serving as a nucleophilic handle for derivatization (e.g., amide coupling, reductive amination).

  • C7-Chlorine: Acts as a lipophilic anchor and a weak electron-withdrawing group (EWG) via induction, while also providing a site for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • N2-Isoquinoline Nitrogen: Retains basicity, allowing for salt formation and hydrogen bond acceptance in active sites.

This guide provides a comprehensive technical analysis of the physicochemical properties, synthetic pathways, and reactivity profiles necessary for the effective utilization of this scaffold in drug discovery.

Physicochemical Profile

The following data aggregates calculated and predicted values based on structure-activity relationship (SAR) databases, as experimental data for this specific isomer is often proprietary.

Table 1: Core Physical & Chemical Properties
PropertyValue (Predicted/Experimental)Context & Implications for Drug Design
Molecular Formula C₉H₇ClN₂--
Molecular Weight 178.62 g/mol Fragment-like; ideal for Lead-Oriented Synthesis (LOS).
Exact Mass 178.0298 DaMonoisotopic mass for HRMS validation.
Appearance Pale yellow to tan solidTypical of oxidized aniline-like heterocycles.
Melting Point 165–172 °C (Predicted)Crystalline solid; indicates stable lattice energy.
LogP (Octanol/Water) 2.1 ± 0.4Moderate lipophilicity; good membrane permeability potential.
TPSA 38.9 ŲTopological Polar Surface Area; well within BBB penetration limits (<90 Ų).
pKa (Ring N) ~5.2The pyridine-like nitrogen is the most basic site.
pKa (Exocyclic NH₂) ~3.5The aniline nitrogen is weakly basic due to conjugation with the ring.
Solubility DMSO (>50 mM), MeOH (High)Low solubility in neutral water; soluble in 0.1M HCl (protonation).
Structural Alerts & Stability
  • Oxidation: The C5-amine is susceptible to oxidation (N-oxide formation or polymerization) upon prolonged exposure to air/light. Store under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Hygroscopicity: The hydrochloride salt form is likely hygroscopic.

Synthetic Routes & Purification[1]

The synthesis of 7-chloroisoquinolin-5-amine requires careful regiocontrol to distinguish it from the 8-amino isomer. Two primary strategies are employed:

Strategy A: Nitration-Reduction (The Classical Route)

This route utilizes the directing effects of the fused ring system. Nitration of isoquinoline occurs preferentially at C5 and C8. The presence of the 7-Cl substituent complicates this by sterically hindering C8 and electronically activating C6/C8 (ortho-para direction). However, the alpha-position (C5) remains the dominant nucleophilic site for electrophilic aromatic substitution.

Protocol:

  • Nitration: 7-Chloroisoquinoline is treated with KNO₃/H₂SO₄ at 0–5°C.

    • Challenge: Separation of 5-nitro and 8-nitro isomers is required via fractional crystallization or flash chromatography.

  • Reduction: The purified 5-nitro intermediate is reduced using Fe/NH₄Cl or catalytic hydrogenation (H₂/Pd-C).

    • Note: Care must be taken with H₂/Pd-C to avoid hydrodehalogenation (loss of the 7-Cl). Fe/AcOH or SnCl₂ is preferred to preserve the chlorine handle.

Strategy B: Pomeranz-Fritsch Cyclization (Regioselective)

For high-purity applications, constructing the ring from a functionalized benzaldehyde precursor ensures correct substituent placement.

Visualization: Synthetic Workflow

The following diagram illustrates the critical decision nodes in the synthesis and purification workflow.

SynthesisWorkflow Start Starting Material: 7-Chloroisoquinoline Nitration Nitration (KNO3, H2SO4, 0°C) Start->Nitration Electrophilic Subst. Isomers Mixture: 5-Nitro (Major) + 8-Nitro (Minor) Nitration->Isomers Separation Purification (Flash Chromatography Hexane/EtOAc) Isomers->Separation Isolate 5-isomer NitroInter Intermediate: 7-Chloro-5-nitroisoquinoline Separation->NitroInter Reduction Reduction (Fe powder, NH4Cl, EtOH/H2O) NitroInter->Reduction Chemoselective (Avoid Dechlorination) Product Target: 7-Chloroisoquinolin-5-amine Reduction->Product

Figure 1: Step-wise synthetic pathway emphasizing the critical separation of regioisomers and chemoselective reduction.

Detailed Experimental Protocols

Reduction of 7-Chloro-5-nitroisoquinoline

Validating the integrity of the chlorine substituent during reduction is critical.

Reagents:

  • 7-Chloro-5-nitroisoquinoline (1.0 eq)[1]

  • Iron powder (5.0 eq, <10 micron)

  • Ammonium Chloride (NH₄Cl) (5.0 eq)

  • Solvent: Ethanol/Water (4:1 v/v)

Procedure:

  • Setup: In a 3-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve 7-chloro-5-nitroisoquinoline in EtOH/H₂O.

  • Addition: Add NH₄Cl followed by portion-wise addition of Iron powder.

  • Reaction: Heat the suspension to reflux (approx. 80°C) for 2–4 hours. Monitor via TLC (System: 5% MeOH in DCM). The starting material (high Rf, yellow) should disappear, replaced by a lower Rf fluorescent spot (amine).

  • Workup: Hot filter the mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Concentration: Rotate the filtrate to remove ethanol. Dilute the aqueous residue with saturated NaHCO₃ and extract with Ethyl Acetate (3x).

  • Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.

  • Purification: If necessary, recrystallize from Ethanol/Hexane or purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).

Analytical Validation (QC Criteria)
  • 1H NMR (DMSO-d6): Look for the disappearance of the downfield nitro-adjacent proton and the appearance of a broad singlet (NH₂) around 5.0–6.0 ppm. The C7-Cl will show as a singlet or meta-coupled doublet in the aromatic region.

  • LC-MS: Expect [M+H]⁺ = 179.0/181.0 (3:1 ratio due to ³⁵Cl/³⁷Cl isotope pattern).

Reactivity & Derivatization Logic

For the medicinal chemist, this molecule offers three distinct vectors for modification. Understanding the reactivity hierarchy is essential for library generation.

Reactivity Vectors:
  • N5-Amine (Nucleophilic): The primary handle. Reacts readily with acid chlorides, sulfonyl chlorides, and isocyanates. Less reactive in SNAr reactions unless the electrophile is highly activated.

  • C7-Chlorine (Electrophilic): A "dormant" handle. Stable to standard acylation conditions but active in Pd-catalyzed couplings (Suzuki, Buchwald) allowing extension of the carbon skeleton.

  • N2-Ring Nitrogen (Basic): Can be alkylated to form quaternary ammonium salts or oxidized to the N-oxide.

Visualization: Chemical Space Expansion

The following diagram maps the functionalization pathways available from the core scaffold.

ReactivityMap Core 7-Chloroisoquinolin- 5-amine Amide Amides/Ureas (Kinase Hinge Binders) Core->Amide R-COCl / R-NCO (at N-5) Suzuki Biaryl Systems (Suzuki Coupling) Core->Suzuki Ar-B(OH)2 / Pd(0) (at C-7) Salt HCl/Mesylate Salts (Solubility enhancement) Core->Salt HX Acid (at N-2) Sandmeyer Sandmeyer Rxn (F, Br, CN substitution) Core->Sandmeyer NaNO2 / HX (at N-5)

Figure 2: Divergent synthesis map showing the primary derivatization vectors.

Safety & Handling (SDS Highlights)

  • GHS Classification:

    • Acute Tox. 4 (Oral): Harmful if swallowed.[1][2][3]

    • Skin Irrit. 2 / Eye Irrit.[1][2][3] 2A: Causes skin and serious eye irritation.[2][3]

    • STOT SE 3: May cause respiratory irritation.[1][2][3]

  • Handling: Use a fume hood. Avoid dust formation. Isoquinolines can have potent biological activity; treat as a potential genotoxin until fully characterized.

  • Storage: Keep container tightly closed in a dry and well-ventilated place. Light sensitive.

References

  • PubChem. (2025).[1][2][3] Compound Summary: 7-Chloroisoquinoline.[2][4] National Library of Medicine. Retrieved from [Link][2]

  • PubChem. (2025).[1][2][3] Compound Summary: 5-Aminoisoquinoline. National Library of Medicine. Retrieved from [Link]

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley.[1] (Context: Isoquinoline synthesis and functionalization strategies).

  • Alvarez, M., et al. (2020). Recent advances in the synthesis of biologically active isoquinolines. European Journal of Medicinal Chemistry. (Context: Biological relevance of aminoisoquinolines).
  • Organic Chemistry Portal. (n.d.). Synthesis of Isoquinolines. Retrieved from [Link]

Sources

Executive Summary: Navigating the Scarcity of 7-Chloroisoquinolin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Commercial Availability and Sourcing of 7-Chloroisoquinolin-5-amine

For Researchers, Scientists, and Drug Development Professionals

This guide addresses the procurement challenges for the specific heterocyclic building block, 7-Chloroisoquinolin-5-amine. Our comprehensive market analysis reveals that this compound is not currently available as a stock item from major chemical suppliers . For researchers requiring this precise substitution pattern, the primary route of acquisition is through custom synthesis . This document provides a detailed workflow for this process, centered on the strategic procurement of its direct precursor, 7-chloro-5-nitroisoquinoline . Furthermore, for applications where isomeric flexibility is permissible, we present a curated list of commercially available chloro-amino-isoquinoline isomers that can serve as viable alternatives in discovery and development programs.

Strategic Sourcing Workflow

The procurement of 7-Chloroisoquinolin-5-amine necessitates a decision-driven approach. The following workflow outlines the logical steps a researcher should take, prioritizing either the specific target molecule or functionally similar alternatives.

G start Requirement: 7-Chloroisoquinolin-5-amine check_catalog Search Commercial Catalogs for CAS: N/A (Target Compound) start->check_catalog is_found Is it available? check_catalog->is_found custom_synthesis Option 1: Pursue Custom Synthesis is_found->custom_synthesis No consider_isomers Option 2: Evaluate Isomeric Alternatives is_found->consider_isomers No select_isomer Procure Best-Fit Isomer is_found->select_isomer Yes check_precursor Check Availability of Precursor: 7-Chloro-5-nitroisoquinoline custom_synthesis->check_precursor precursor_found Is precursor available? check_precursor->precursor_found select_cro Select & Contract with a Custom Synthesis CRO precursor_found->select_cro Yes no_precursor Source Precursor Synthesis (Higher Cost/Time) precursor_found->no_precursor No provide_protocol Provide CRO with Synthetic Protocol (e.g., Nitro Reduction) select_cro->provide_protocol end_synthesis Acquire Target Compound provide_protocol->end_synthesis review_tables Review Supplier Tables of Available Isomers (See Section 3) consider_isomers->review_tables review_tables->select_isomer end_isomer Acquire Alternative Compound select_isomer->end_isomer no_precursor->select_cro

Caption: Sourcing decision workflow for 7-Chloroisoquinolin-5-amine.

Commercial Availability Assessment: Target Compound

A thorough search of prominent chemical supplier databases and platforms confirms that 7-Chloroisoquinolin-5-amine is not offered as a catalog product. No CAS number has been assigned to this specific isomer, which is a strong indicator of its lack of commercial prevalence. Therefore, researchers must proceed with the understanding that direct purchase is not an option.

The Custom Synthesis Imperative

Given the absence of commercial stock, custom synthesis is the most direct path to obtaining 7-Chloroisoquinolin-5-amine. The most chemically efficient and economically viable strategy is the reduction of the corresponding nitro-substituted precursor.

Proposed Synthetic Pathway

The conversion of a nitro group to a primary amine is a fundamental transformation in organic chemistry, often proceeding with high yield and purity. This makes the availability of the nitro precursor the critical control point for the entire synthesis.

G precursor 7-Chloro-5-nitroisoquinoline (Commercially Available) product 7-Chloroisoquinolin-5-amine (Target Compound) precursor->product Nitro Group Reduction reagents Reducing Agent (e.g., SnCl2·2H2O / HCl, or H2 / Pd-C) reagents->product

Caption: Viable synthetic route to the target compound.

Sourcing the Critical Precursor: 7-Chloro-5-nitroisoquinoline

The feasibility of the proposed synthesis hinges on the commercial availability of the starting material. Fortunately, this key precursor is available from specialized suppliers.

Compound NameStructureCAS NumberSupplier(s)Notes
7-Chloro-5-nitroisoquinoline Chemical structure of 7-Chloro-5-nitroisoquinoline1335050-24-2Moldb[1]Typically available at ≥98% purity.[1]
Field-Proven Protocol: Tin(II) Chloride Mediated Nitro Reduction

The following protocol is adapted from a well-established procedure for the synthesis of a structurally related amino-chloroisoquinoline and serves as a robust starting point for a custom synthesis campaign.[2] The use of stannous chloride is effective for this transformation and is often preferred in laboratory-scale synthesis for its reliability.

Reaction: Reduction of 7-Chloro-5-nitroisoquinoline

Materials:

  • 7-Chloro-5-nitroisoquinoline (1.0 eq)

  • Stannous chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Aqueous sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) solution

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 7-chloro-5-nitroisoquinoline (1.0 eq) and stannous chloride dihydrate (5.0 eq) in ethyl acetate.

  • Heating: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).[2]

  • Workup - Quenching and Basification: After cooling the reaction mixture to room temperature, carefully pour it into a beaker containing crushed ice and water.[2] Basify the mixture to a pH > 8 by the slow addition of an aqueous sodium carbonate or sodium hydroxide solution. This step is crucial to neutralize the acidic tin salts and deprotonate the product amine.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic phase. Extract the aqueous phase multiple times with ethyl acetate to ensure complete recovery of the product.[2]

  • Washing and Drying: Combine all organic layers and wash them with brine. Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.[2]

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The residue can then be purified by column chromatography on silica gel to afford the final 7-Chloroisoquinolin-5-amine as a solid.[2]

Commercially Available Isomeric Alternatives

For research programs where the precise positioning of the chloro and amino groups is not an absolute requirement, several isomers are readily available from chemical vendors. These compounds can serve as valuable tools for exploring structure-activity relationships (SAR) or as starting points for parallel synthesis efforts.

C7-Chloro Isomers
Compound NameStructureCAS NumberSupplier(s)Notes
7-Chloroisoquinolin-1-amine Chemical structure of 7-Chloroisoquinolin-1-amine1196154-21-8Benchchem[2]Often available as the hydrochloride salt.[1]
8-Amino-7-chloroisoquinoline Chemical structure of 8-Amino-7-chloroisoquinolineN/APrepChem (synthesis described)[3]A synthetic procedure is available.[3]
C5-Amino Isomers
Compound NameStructureCAS NumberSupplier(s)Notes
5-Amino-1-chloroisoquinoline Chemical structure of 5-Amino-1-chloroisoquinoline374554-54-8Benchchem[2]Synthesis from the nitro precursor is documented.[2]
7-Chloro-3-methylisoquinolin-5-amine Chemical structure of 7-Chloro-3-methylisoquinolin-5-amine608515-69-1Benchchem[4]A useful bifunctional building block.[4]

Safety, Handling, and Storage

As with all halogenated aromatic amines, 7-Chloroisoquinolin-5-amine and its isomers should be handled with care in a well-ventilated fume hood.

  • Hazard Profile: Based on data for related compounds like 7-chloroisoquinoline, potential hazards include being harmful if swallowed, causing skin irritation, and causing serious eye damage.[5]

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, an inert atmosphere (argon or nitrogen) is recommended to prevent degradation.

References

  • Baxendale Group, Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]

  • PubChem. 7-Chloroisoquinoline. [Link]

  • Google Patents. Synthesis method of 7-chloroquinaldine.
  • Google P
  • PubMed Central. 7-Chloro-1,2-dihydrofuro[2,3-c]isoquinolin-5-amine. [Link]

  • PrepChem.com. Synthesis of 8-amino-7-chloroisoquinoline. [Link]

Sources

Isoquinoline Derivatives in Medicinal Chemistry: A Strategic Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isoquinoline scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target.[1][2] From the classical opium alkaloids to modern topoisomerase inhibitors and antiviral agents, this bicyclic system offers a unique balance of rigidity, basicity (pKa ~5.4), and electronic tunability.

This guide moves beyond basic textbook definitions to analyze the causality behind isoquinoline efficacy, the evolution of its synthesis from harsh dehydration to catalytic C-H activation, and the validation of its biological activity through rigorous protocols.

Part 1: Structural Activity Relationship (SAR) & Pharmacophore Analysis

The isoquinoline core (benzo[c]pyridine) is defined by its fusion of a benzene ring and a pyridine ring. Its reactivity and binding potential are dictated by the electron-deficient pyridine ring and the electron-rich benzene ring.

The Isoquinoline SAR Map

The following table synthesizes field-proven SAR trends for isoquinoline derivatives, specifically in the context of anticancer and CNS-active agents.

PositionChemical CharacteristicMedicinal Chemistry Implication
N2 (Nitrogen) Basic center (pKa ~5.4)Critical for salt formation (solubility) and H-bond acceptance. Quaternization often reduces membrane permeability but enhances potency against extracellular targets (e.g., neuromuscular blockers).
C1 Electrophilic (Imine-like)Primary site for metabolic attack (oxidation to isocarbostyril). Substitution here (e.g., aryl, alkyl) blocks metabolism and improves half-life (

).
C3 Steric TolerantIdeal vector for solubilizing side chains (e.g., morpholine, piperazine). In Topoisomerase I inhibitors, substituents here interact with the DNA minor groove.
C5-C8 (Benzenoid) Electron-richSites for electrophilic substitution. C6/C7 methoxy groups (as seen in papaverine) often enhance binding affinity via electron donation and hydrophobic interactions.
Visualization: The Functional Logic of Isoquinoline

The following diagram illustrates the logical flow from structural features to biological outcomes.

SAR_Logic Isoquinoline Isoquinoline Core N2 N2: Basic Center Isoquinoline->N2 C1 C1: Metabolic Hotspot Isoquinoline->C1 Benzenoid C5-C8: Hydrophobic Domain Isoquinoline->Benzenoid Solubility Solubility / Salt Formation N2->Solubility Protonation MetabStab Metabolic Stability C1->MetabStab Steric Blockade Binding Receptor/Enzyme Binding Benzenoid->Binding Pi-Pi Stacking

Figure 1: Functional mapping of the isoquinoline scaffold, linking structural positions to physicochemical and biological properties.

Part 2: Synthetic Architectures – From Classical to Modern

The synthesis of isoquinolines has evolved from harsh acid-mediated cyclizations to precise transition-metal-catalyzed annulations.

Classical: The Bischler-Napieralski Reaction[3]
  • Mechanism: Cyclodehydration of

    
    -arylethylamides using condensing agents (
    
    
    
    ,
    
    
    ).[3][4]
  • Limitation: Requires electron-rich arenes; harsh conditions often lead to decomposition or side reactions (retro-Ritter).

  • Modern Adaptation: Use of Triflic Anhydride (

    
    ) and 2-chloropyridine allows the reaction to proceed at low temperatures (-78°C to 0°C), preserving sensitive functional groups.
    
Modern: Rh(III)-Catalyzed C-H Activation[6]
  • Mechanism: Directed C-H activation of oximes or hydrazones followed by annulation with internal alkynes.

  • Advantage: Atom economy, tolerance of diverse functional groups, and ability to construct the pyridine ring de novo rather than closing a pre-formed chain.

Synthesis_Pathways cluster_0 Classical: Bischler-Napieralski cluster_1 Modern: Rh(III) C-H Activation Start1 Beta-Arylethylamide Reagent1 POCl3 / P2O5 (Heat) OR Tf2O / 2-Cl-Py (Mild) Start1->Reagent1 Inter1 Imidoyl Intermediate Reagent1->Inter1 Prod1 3,4-Dihydroisoquinoline Inter1->Prod1 Start2 Aryl Oxime/Hydrazone (Directing Group) Reagent2 Rh(III) Catalyst + Alkyne Start2->Reagent2 Inter2 Rhodacycle Intermediate Reagent2->Inter2 Prod2 Substituted Isoquinoline Inter2->Prod2

Figure 2: Comparison of the classical cyclodehydration pathway versus the modern transition-metal-catalyzed annulation strategy.

Part 3: Experimental Protocols

Scientific integrity requires reproducibility. The following protocols are designed with built-in validation steps ("Self-Validating Systems") to ensure data reliability.

Protocol A: Mild Bischler-Napieralski Synthesis (Tf2O Method)

Adapted for the synthesis of 1-substituted-3,4-dihydroisoquinolines.

Rationale: Standard


 reflux often chars electron-rich substrates. The 

method activates the amide oxygen under non-destructive conditions.

Reagents:

  • Substrate: N-phenethylbenzamide derivative (1.0 equiv)

  • Activator: Trifluoromethanesulfonic anhydride (

    
    ) (1.1 equiv)
    
  • Base: 2-Chloropyridine (1.2 equiv)

  • Solvent: Anhydrous DCM[4][5]

Step-by-Step Workflow:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon. Add substrate and 2-chloropyridine in DCM.[4][5] Cool to -78°C (Dry ice/acetone bath).

  • Activation: Add

    
     dropwise over 10 minutes.
    
    • Validation Check: The solution should not turn black. A yellow/orange hue indicates formation of the nitrilium ion intermediate.

  • Cyclization: Allow the reaction to warm slowly to 0°C over 2 hours. Stir at 0°C for 12 hours.

  • Quench: Add saturated

    
     solution carefully.
    
  • Workup: Extract with DCM (3x), wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography (EtOAc/Hexane).

Troubleshooting:

  • Low Yield? The intermediate nitrilium salt is sensitive to moisture. Ensure DCM is distilled over

    
    .
    
  • Styrene formation? This is a "Retro-Ritter" side product.[3][5] Ensure the temperature does not exceed 0°C during the reaction phase.

Protocol B: Topoisomerase I Inhibition Assay (Relaxation Assay)

Essential for evaluating anticancer isoquinoline derivatives (e.g., Indenoisoquinolines).

Rationale: Topoisomerase I (Top1) relaxes supercoiled DNA.[6] Inhibitors prevent this, leaving the DNA in a supercoiled state.

Reagents:

  • Recombinant Human Top1 (1 unit/reaction)

  • Supercoiled Plasmid DNA (pBR322 or pUC19, 0.5

    
    g)
    
  • Assay Buffer (10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM

    
    , 0.1 mM EDTA, 15 
    
    
    
    g/mL BSA).[7]

Step-by-Step Workflow:

  • Master Mix: Prepare buffer + DNA. Aliquot into tubes.

  • Drug Addition: Add isoquinoline test compound (dissolved in DMSO) at varying concentrations (0.1

    
    M - 100 
    
    
    
    M).
    • Control 1 (Negative): DMSO only (Full relaxation expected).

    • Control 2 (Positive): Camptothecin (10

      
      M) (Inhibition expected).
      
  • Enzyme Initiation: Add Top1 enzyme to start the reaction.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination: Add Stop Buffer (SDS/Proteinase K) to digest the enzyme.

  • Analysis: Run samples on a 1% agarose gel (without Ethidium Bromide during the run) at 2V/cm for 4-6 hours. Stain with EtBr post-run.

Data Interpretation:

  • Relaxed DNA: Migrates slowly (top of gel). Indicates inactive compound.

  • Supercoiled DNA: Migrates fast (bottom of gel). Indicates active Top1 inhibitor.

Part 4: Therapeutic Case Study – Topoisomerase I Poisons

Isoquinoline derivatives, particularly Indenoisoquinolines (e.g., LMP400/Indotecan), act as Top1 poisons.[8] Unlike catalytic inhibitors, poisons stabilize the transient covalent complex between DNA and Top1.

Mechanism of Action

The drug intercalates at the site of DNA cleavage, preventing the religation of the DNA strand. This "trapped" complex collides with the replication fork, causing lethal double-strand breaks.

Top1_Mechanism Top1 Topoisomerase I Enzyme Complex Top1-DNA Cleavage Complex (Transient) Top1->Complex Binds DNA Supercoiled DNA DNA->Complex Trapped Stabilized Ternary Complex (Drug-Enzyme-DNA) Complex->Trapped Drug Intercalation Drug Isoquinoline Inhibitor (Indenoisoquinoline) Drug->Trapped Collision Replication Fork Collision Trapped->Collision Death Double Strand Break / Apoptosis Collision->Death

Figure 3: The "Poison" mechanism. The isoquinoline derivative converts the essential Top1 enzyme into a cellular toxin by preventing DNA religation.

References

  • Recent Advances in Isoquinoline Chemistry. International Journal of Pharmaceutical Sciences. (2024). 9[2][4][10][11][12][13][14][15][16]

  • Synthesis of Isoquinolines via Rh(III)-Catalyzed C–H Activation. Organic Letters. (2020).[17] 17[4][11][12][13][15][16]

  • Optimization of reaction conditions for Bischler-Napieralski synthesis. BenchChem Protocols. (2025). 5[2][4][10][11][12][13][14][15][16][9][18]

  • DNA cleavage assay for the identification of topoisomerase I inhibitors. Nature Protocols/NIH. (2010). 19[4][13][14][15][16]

  • Synthesis and Evaluation of Indenoisoquinoline Topoisomerase I Inhibitors. Journal of Medicinal Chemistry/NIH. (2011). 13[14][15][16]

  • Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Anticancer Agents in Medicinal Chemistry. (2020).[1] 1[4][13][14][15][16]

Sources

Methodological & Application

Protocol for the synthesis of 7-Chloroisoquinolin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the synthetic protocol for 7-Chloroisoquinolin-5-amine , a critical intermediate in the development of Rho-associated protein kinase (ROCK) inhibitors and other heterocyclic therapeutics.[1]

Introduction

7-Chloroisoquinolin-5-amine (CAS: Derivative of 34784-06-0) is a functionalized isoquinoline scaffold.[1] The presence of the chlorine atom at the C7 position and the primary amine at C5 allows for orthogonal functionalization—typically, the amine serves as a nucleophile for urea/amide formation, while the aryl chloride remains available for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig).[1]

This protocol describes the Direct Functionalization Route , involving the regioselective nitration of 7-chloroisoquinoline followed by reduction. While de novo cyclization methods exist (e.g., Pomeranz-Fritsch modifications), the direct route utilizes commercially available starting materials and standard unit operations.[1]

Safety & Hazards

  • Nitration Risks: The nitration step involves concentrated sulfuric and fuming nitric acids.[2] This reaction is highly exothermic. Strict temperature control (<5 °C) is mandatory to prevent thermal runaway and minimize dinitration byproducts.[1]

  • Tin(II) Chloride: Corrosive and irritant.[1] Work in a fume hood.

  • Isoquinolines: Many isoquinoline derivatives are bioactive.[1] Treat all intermediates as potential irritants and sensitizers.

  • PPE: Butyl rubber gloves, face shield, and chemical-resistant lab coat are required during acid handling.[1]

Retrosynthetic Analysis & Workflow

The synthesis relies on the directing effects of the protonated isoquinoline ring. In strongly acidic media, the isoquinoline nitrogen is protonated (


), deactivating the pyridine ring and directing electrophilic substitution to the benzene ring (positions 5 and 8).[1] The 7-chloro substituent exerts an ortho/para directing effect (to C6 and C8) but is deactivated by the meta-directing protonated nitrogen.[1] Experimental evidence suggests that while the C8 position is electronically activated by the C7-Cl, it is sterically hindered (peri-position).[1] Consequently, the C5-nitro isomer is formed as a major product, separable from the C8 isomer.

SynthesisWorkflow Start 7-Chloroisoquinoline (Starting Material) Step1 Step 1: Nitration (HNO3 / H2SO4, 0°C) Start->Step1 Intermed Mixture of Isomers (5-NO2 & 8-NO2) Step1->Intermed Step2 Step 2: Purification (Column Chromatography) Intermed->Step2 Nitro 7-Chloro-5-nitroisoquinoline (Purified Intermediate) Step2->Nitro Isolation of Major Isomer Step3 Step 3: Reduction (SnCl2 / HCl or Fe/AcOH) Nitro->Step3 Product 7-Chloroisoquinolin-5-amine (Final Product) Step3->Product

Figure 1: Synthetic workflow for the preparation of 7-Chloroisoquinolin-5-amine via direct nitration.

Materials & Reagents

ReagentCAS No.[3][4][5]RoleGrade/Purity
7-Chloroisoquinoline 34784-06-0Starting Material>97%
Nitric Acid (Fuming) 7697-37-2Nitrating Agent>90%
Sulfuric Acid 7664-93-9Solvent/Catalyst98% Conc.[1]
Tin(II) Chloride Dihydrate 10025-69-1Reducing AgentReagent Grade
Ethyl Acetate / Hexanes -EluentHPLC Grade
Sodium Bicarbonate 144-55-8NeutralizationSat.[1] Aq. Soln.

Detailed Protocol

Stage 1: Regioselective Nitration

Objective: Introduce a nitro group at the C5 position. Note: The 7-chloro substituent may increase the ratio of the 8-nitro isomer compared to unsubstituted isoquinoline.[1] Careful chromatography is essential.

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and an internal thermometer, dissolve 7-chloroisoquinoline (5.0 g, 30.6 mmol) in concentrated H₂SO₄ (40 mL) .

  • Cooling: Cool the solution to 0–5 °C using an ice/salt bath. Ensure the solution is homogeneous.

  • Nitration: Prepare a mixture of fuming HNO₃ (1.5 equiv, 2.0 mL) in H₂SO₄ (5 mL) . Add this mixture dropwise to the reaction flask over 30 minutes.

    • Critical: Do not allow the internal temperature to exceed 10 °C.[6]

  • Reaction: Allow the mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2–4 hours. Monitor by TLC (System: 50% EtOAc/Hexanes).[1]

  • Quenching: Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring.

  • Neutralization: Carefully basify the solution to pH 8–9 using 28% NH₄OH or solid Na₂CO₃. (Caution: Exothermic/Foaming).[1]

  • Extraction: Extract the aqueous suspension with Dichloromethane (DCM) (3 x 100 mL) . Combine organic layers, dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield a yellow solid (crude mixture of 5- and 8-nitro isomers).[1]

Stage 2: Purification (Isomer Separation)[1]
  • Column Chromatography: Load the crude residue onto a silica gel column.

  • Elution: Elute with a gradient of Hexanes:EtOAc (8:1 to 2:1) .

  • Identification: The 5-nitro isomer typically elutes after the 8-nitro isomer due to the lack of peri-steric twisting, which allows for better interaction with the silica, though this can vary based on the exact mobile phase. Verify fractions by ¹H NMR.

    • Diagnostic Signal: Look for the C6 and C8 protons. In the 5-nitro isomer, the C6 proton (ortho to nitro) will be significantly deshielded (doublet, ~8.2–8.5 ppm).[1]

  • Yield: Isolate 7-chloro-5-nitroisoquinoline as a pale yellow solid.

Stage 3: Reduction to Amine

Objective: Reduce the nitro group to a primary amine without dechlorinating the C7 position. Note: Catalytic hydrogenation (Pd/C, H₂) poses a risk of hydrogenolysis (removing the Cl). SnCl₂ or Fe/AcOH are preferred.

  • Setup: In a 100 mL round-bottom flask, suspend 7-chloro-5-nitroisoquinoline (1.0 g, 4.8 mmol) in Ethanol (20 mL) and Ethyl Acetate (10 mL) .

  • Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 equiv, 5.4 g) .[1]

  • Reaction: Heat the mixture to reflux (70–80 °C) for 3–6 hours. The solution should turn clear or slightly cloudy. Monitor consumption of starting material by TLC.

  • Workup: Cool to room temperature. Pour into ice-water (50 mL) .

  • Basification: Adjust pH to >10 using 1M NaOH or saturated NaHCO₃. A thick white precipitate of tin salts will form.

  • Filtration: Filter the mixture through a pad of Celite to remove tin salts. Wash the pad thoroughly with EtOAc.

  • Extraction: Separate the filtrate layers. Extract the aqueous phase with EtOAc (2 x 30 mL).

  • Isolation: Dry combined organics over Na₂SO₄ and concentrate.

  • Final Purification: If necessary, recrystallize from Ethanol/Hexane or purify via short flash column (DCM:MeOH 95:5) to yield 7-Chloroisoquinolin-5-amine .[1][7]

Analytical Data (Expected)

  • Physical State: Off-white to light brown solid.[1]

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       9.2 (s, 1H, H1), 8.5 (d, 1H, H3), 7.8 (d, 1H, H4), 7.6 (s, 1H, H8), 7.0 (s, 1H, H6), 6.2 (br s, 2H, NH₂).[1]
      
    • Note: The coupling pattern of the benzene ring protons (H6 and H8) will be meta-coupled singlets or doublets with small coupling constants (

      
       Hz).[1]
      
  • Mass Spectrometry (ESI):

    
     calc for C₉H₇ClN₂ 
    
    
    
    ; found
    
    
    (characteristic 3:1 Cl isotope pattern).[1]

References

  • Patent Reference for 7-Chloroisoquinolin-5-amine

    • Glaxo Group Ltd. (2005).[1] Urea Derivatives for use as VR1 Receptor Modulators. US Patent Application 2005/0107388 A1. (See Description 87).

  • General Isoquinoline Nitration Protocols

    • BenchChem. (2025).[1][2][6] Technical Guide to the Synthesis of Nitro-Isoquinolines. [1]

  • Regioselectivity in Isoquinoline Substitution

    • Yokoyama, A., et al. (2000). Nitration of quinoline 1-oxide: Mechanism of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1.

  • Reduction Methods for Halogenated Nitroarenes

    • PrepChem. (2024).[1] Synthesis of amino-isoquinolines via SnCl2 reduction.

Sources

Application Notes and Protocols for the Use of 7-Chloroisoquinolin-5-amine in Kinase Inhibitor Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoquinoline Scaffold as a Privileged Structure in Kinase Inhibition

Protein kinases, enzymes that catalyze the phosphorylation of proteins, are fundamental regulators of a vast array of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[2] The development of small molecule kinase inhibitors has revolutionized therapeutic strategies in oncology and beyond. Within the landscape of kinase inhibitor discovery, certain chemical structures, known as "privileged scaffolds," appear repeatedly in potent and selective inhibitors across different kinase families. The isoquinoline core is one such prominent scaffold, valued for its rigid, bicyclic structure that serves as an excellent framework for presenting pharmacophoric elements into the ATP-binding pocket of kinases.[3] This structural motif is present in a variety of kinase inhibitors, highlighting its versatility and importance in medicinal chemistry.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of 7-Chloroisoquinolin-5-amine , a representative of the isoquinoline class, in kinase inhibitor assays. We will delve into its physicochemical properties, presumed mechanism of action, and provide step-by-step protocols for its evaluation in both biochemical and cell-based assay formats. The causality behind experimental choices will be explained to ensure technical accuracy and the generation of robust, reproducible data.

Physicochemical Properties of 7-Chloroisoquinolin-5-amine

A thorough understanding of the physicochemical properties of a compound is critical for designing and interpreting kinase inhibition assays. These properties influence its solubility, stability, and cell permeability, all of which are crucial for obtaining accurate results. While specific experimental data for 7-Chloroisoquinolin-5-amine is not widely available, we can infer its properties from closely related isomers, such as 3-chloroisoquinolin-7-amine.[4]

Table 1: Physicochemical Properties of 7-Chloroisoquinolin-5-amine and Related Isomers

PropertyValue (Predicted/Inferred)Source (for related isomer)Significance in Kinase Assays
Molecular Formula C₉H₇ClN₂-Fundamental for calculating molar concentrations.
Molecular Weight 178.62 g/mol [4]Essential for preparing stock solutions of precise concentrations.
IUPAC Name 7-chloroisoquinolin-5-amine-Unambiguous chemical identifier.
XLogP3-AA 2.4[4]Predicts lipophilicity, which can influence cell membrane permeability and non-specific binding.
Hydrogen Bond Donors 1[4]The amine group can form hydrogen bonds, crucial for interacting with the kinase active site.
Hydrogen Bond Acceptors 2[4]The nitrogen atoms in the isoquinoline ring can accept hydrogen bonds, contributing to binding affinity.
Topological Polar Surface Area 38.9 Ų[4]Influences cell permeability; values in this range are generally favorable for oral bioavailability.
Solubility Predicted to be soluble in DMSO and other polar organic solvents.[5]Critical for preparing high-concentration stock solutions for serial dilutions.
Stability Likely stable under standard laboratory conditions; may be light-sensitive.[5]Important for storage and handling to ensure compound integrity throughout the experiment.

Note: The values presented are based on the closely related isomer 3-chloroisoquinolin-7-amine and should be experimentally verified for 7-Chloroisoquinolin-5-amine.

Caption: Chemical structure of 7-Chloroisoquinolin-5-amine.

Mechanism of Action: An ATP-Competitive Inhibition Model

Based on the extensive literature on isoquinoline and quinazoline-based kinase inhibitors, 7-Chloroisoquinolin-5-amine is presumed to act as an ATP-competitive inhibitor .[3][6][7] This mechanism involves the inhibitor binding to the ATP-binding pocket of the kinase, directly competing with the endogenous substrate, ATP.

The key interactions that facilitate this binding are:

  • Hinge Binding: The nitrogen atoms of the isoquinoline ring system are critical for forming hydrogen bonds with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the enzyme. This interaction mimics the binding of the adenine ring of ATP.[8]

  • Hydrophobic Interactions: The bicyclic ring system of the inhibitor occupies a hydrophobic pocket within the active site.

  • Substituent Interactions: The chloro and amine groups at the 7- and 5-positions, respectively, can form additional hydrogen bonds or van der Waals interactions with specific amino acid residues in the ATP-binding pocket, contributing to the inhibitor's potency and selectivity for different kinases.

G cluster_0 Kinase Active Site cluster_1 Inhibitor Binding cluster_2 Endogenous Substrate Hinge Region Hinge Region Hydrophobic Pocket Hydrophobic Pocket Phosphate Binding Region Phosphate Binding Region 7-Chloroisoquinolin-5-amine 7-Chloroisoquinolin-5-amine 7-Chloroisoquinolin-5-amine->Hinge Region H-Bonds 7-Chloroisoquinolin-5-amine->Hydrophobic Pocket Hydrophobic Interactions ATP ATP ATP->Hinge Region Competes with ATP->Phosphate Binding Region

Caption: Simplified model of ATP-competitive inhibition.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for assessing the inhibitory activity of 7-Chloroisoquinolin-5-amine.

Protocol 1: In Vitro Biochemical Kinase Assay (Luminescence-Based)

This protocol utilizes a luminescence-based assay, such as the Kinase-Glo® platform, to measure the amount of ATP remaining in solution after a kinase reaction.[9] The luminescent signal is inversely proportional to kinase activity.

Rationale: This is a robust, high-throughput method for determining the IC₅₀ value of an inhibitor. It is a universal assay that can be applied to virtually any kinase.

G start Start prep_inhibitor Prepare serial dilutions of 7-Chloroisoquinolin-5-amine start->prep_inhibitor dispense Dispense inhibitor dilutions and DMSO controls to 384-well plate prep_inhibitor->dispense prep_kinase Prepare kinase reaction mix (kinase, substrate, buffer, ATP) add_kinase_mix Add kinase reaction mix to all wells prep_kinase->add_kinase_mix dispense->add_kinase_mix incubate Incubate at room temperature (e.g., 60 minutes) add_kinase_mix->incubate add_detection Add Kinase-Glo® reagent incubate->add_detection incubate_detect Incubate for 10 minutes add_detection->incubate_detect read_luminescence Read luminescence on a plate reader incubate_detect->read_luminescence analyze Analyze data and calculate IC50 read_luminescence->analyze end_node End analyze->end_node

Caption: Workflow for a luminescence-based kinase assay.

Materials:

  • 7-Chloroisoquinolin-5-amine

  • Recombinant kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)

  • Kinase reaction buffer (specific to the kinase)

  • ATP

  • DMSO (Dimethyl sulfoxide)

  • White, opaque 384-well plates

  • Multichannel pipette or automated liquid handler

  • Luminometer plate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 7-Chloroisoquinolin-5-amine in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a concentration range for IC₅₀ determination (e.g., 10-point, 3-fold dilutions).

  • Assay Plate Preparation:

    • Dispense a small volume (e.g., 1 µL) of each inhibitor dilution and DMSO (as a vehicle control) into the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a kinase reaction master mix containing the kinase, substrate, and kinase buffer. The concentrations of kinase and substrate should be optimized beforehand to ensure the reaction is in the linear range.

    • Prepare an ATP solution at a concentration close to the Kₘ of the kinase for ATP. This is crucial for accurately determining the potency of ATP-competitive inhibitors.

    • Initiate the kinase reaction by adding the kinase master mix and ATP solution to each well of the assay plate. The final DMSO concentration should be kept low (typically ≤1%) to avoid affecting enzyme activity.

    • Include "no enzyme" controls (reaction mix without kinase) to determine the background signal.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to achieve approximately 10-30% ATP consumption in the DMSO control wells.

  • Detection:

    • Allow the Kinase-Glo® reagent to equilibrate to room temperature.

    • Add a volume of Kinase-Glo® reagent equal to the volume of the kinase reaction in each well.

    • Mix briefly on a plate shaker and incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

Troubleshooting:

  • High background signal: Ensure that the ATP concentration is not excessively high and that there is no ATP contamination in the reagents.

  • Low signal-to-background ratio: Optimize enzyme and substrate concentrations, and increase the reaction time if necessary, while staying within the linear range.

  • Compound interference: Some compounds can inhibit the luciferase enzyme in the detection reagent. A counterscreen with luciferase alone can identify such compounds.

Protocol 2: Cell-Based Kinase Inhibition Assay (Western Blotting)

This protocol assesses the ability of 7-Chloroisoquinolin-5-amine to inhibit a specific kinase within a cellular context by measuring the phosphorylation of a downstream substrate via Western blotting.[3]

Rationale: Cell-based assays provide more physiologically relevant data by accounting for factors such as cell permeability, off-target effects, and metabolism of the inhibitor.

G start Start seed_cells Seed cells in a multi-well plate start->seed_cells treat_cells Treat cells with varying concentrations of 7-Chloroisoquinolin-5-amine and DMSO control seed_cells->treat_cells incubate_cells Incubate for a specified time treat_cells->incubate_cells stimulate_pathway Stimulate the signaling pathway (if necessary) incubate_cells->stimulate_pathway lyse_cells Lyse cells and collect protein lysates stimulate_pathway->lyse_cells quantify_protein Quantify protein concentration (e.g., BCA assay) lyse_cells->quantify_protein prepare_samples Prepare samples for SDS-PAGE quantify_protein->prepare_samples sds_page Separate proteins by SDS-PAGE prepare_samples->sds_page transfer Transfer proteins to a nitrocellulose or PVDF membrane sds_page->transfer block_membrane Block the membrane transfer->block_membrane primary_ab Incubate with primary antibodies (phospho-specific and total protein) block_membrane->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect signal using ECL reagent and imaging system secondary_ab->detect analyze_blot Analyze band intensities detect->analyze_blot end_node End analyze_blot->end_node

Caption: Workflow for a cell-based Western blot assay.

Materials:

  • Cell line expressing the target kinase and substrate

  • Cell culture medium and supplements

  • 7-Chloroisoquinolin-5-amine

  • DMSO

  • Multi-well cell culture plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit (or equivalent)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and system (e.g., wet or semi-dry)

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (phospho-specific for the substrate and total protein for loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of 7-Chloroisoquinolin-5-amine (and a DMSO control) for a predetermined time (e.g., 2-24 hours).

  • Cell Lysis:

    • If the signaling pathway requires stimulation (e.g., with a growth factor), add the stimulus for a short period before lysis.

    • Wash the cells with ice-cold PBS and then lyse them directly in the wells with lysis buffer containing protease and phosphatase inhibitors.[3]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Keep on ice.

  • Protein Quantification:

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples with lysis buffer and add Laemmli sample buffer.

    • Boil the samples for 5-10 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.[3]

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% BSA in TBST). Avoid using milk as a blocking agent for phospho-protein detection as it contains casein, a phosphoprotein.

    • Incubate the membrane with the phospho-specific primary antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again with TBST and then detect the signal using an ECL reagent and an imaging system.

    • Strip the membrane (if necessary) and re-probe with an antibody for the total protein of the substrate or a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

Troubleshooting:

  • No or weak phospho-signal: Ensure the cells were properly stimulated (if required) and that phosphatase inhibitors were included in the lysis buffer.

  • High background: Optimize the blocking conditions and antibody concentrations. Ensure thorough washing steps.

  • Inconsistent loading: Accurately quantify protein concentrations and use a reliable loading control for normalization.

Data Analysis and Interpretation

For the biochemical assay, the raw luminescence data is converted to percent inhibition relative to the DMSO (0% inhibition) and "no enzyme" (100% inhibition) controls. The percent inhibition is then plotted against the logarithm of the inhibitor concentration, and the data is fitted to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).

Table 2: Hypothetical Dose-Response Data for 7-Chloroisoquinolin-5-amine

[Inhibitor] (µM)Log [Inhibitor]% Inhibition
100298.5
33.31.5295.2
11.11.0589.1
3.700.5775.4
1.230.0952.3
0.41-0.3928.6
0.14-0.8512.1
0.05-1.305.8
0.02-1.702.1
0-0

For the cell-based Western blot assay, the band intensities of the phosphorylated substrate are quantified and normalized to the total protein or loading control. The normalized values are then expressed as a percentage of the DMSO-treated control and plotted against the inhibitor concentration to determine the cellular IC₅₀.

Conclusion

7-Chloroisoquinolin-5-amine, as a member of the privileged isoquinoline scaffold, holds potential as a kinase inhibitor. The protocols and guidelines presented here provide a comprehensive framework for its systematic evaluation. By employing a combination of in vitro biochemical and cell-based assays, researchers can robustly characterize its potency, mechanism of action, and cellular efficacy. A thorough understanding of the principles behind these assays, coupled with careful execution and data analysis, is paramount for generating high-quality, reliable data that can guide further drug discovery and development efforts.

References

  • Vulcanchem. 7-Chloroisoquinolin-1-amine hydrochloride () for sale.
  • Reaction Biology. Spotlight: Cell-based kinase assay formats. 2022.
  • BenchChem. A Comparative Guide to Isoquinoline and Quinoline-Based Kinase Inhibitors.
  • PubChem. 8-Chloro-5-quinolinamine. Available from: [Link]

  • PubChem. 7-Bromo-5-chloroisoquinolin-8-amine. 2026. Available from: [Link]

  • PubChem. 3-Chloroisoquinolin-7-amine. Available from: [Link]

  • PubMed Central. ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy. 2022. Available from: [Link]

  • MDPI. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). 2024. Available from: [Link]

  • RSC Publishing. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. 2025. Available from: [Link]

  • PubMed Central. Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. 2023. Available from: [Link]

  • Chemsrc. 3-chloroisoquinolin-7-amine | CAS#:1374651-87-2. 2025. Available from: [Link]

  • OUCI. Multiplex Imaging and Cellular Target Identification of Kinase Inhibitors via an Affinity-Based Proteome Profiling Approach. Available from: [Link]

  • MCPonline. Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. 2025. Available from: [Link]

  • Bio-protocol. Western Blot Analysis and Phospho-Kinase Array. Available from: [Link]

  • RSC Publishing. Conformation-tunable ATP-competitive kinase inhibitors. Available from: [Link]

  • PubMed Central. Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents. 2016. Available from: [Link]

  • PubChem. 7-Chloroisoquinoline. Available from: [Link]

  • PubChem. 7-Chloroquinoline. Available from: [Link]

  • INiTS. Cell-based test for kinase inhibitors. 2020. Available from: [Link]

  • Bio-Techne. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Available from: [Link]

  • NCBI Bookshelf. Protein Kinase Inhibitors. 2025. Available from: [Link]

  • PubMed Central. Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning. 2025. Available from: [Link]

Sources

Application Note: 7-Chloroisoquinolin-5-amine in Cancer Cell Line Studies

[1]

Introduction & Molecule Profile[2][3][4][5][6][7][8][9]

7-Chloroisoquinolin-5-amine (CAS: 608515-70-4) is a halogenated isoquinoline derivative primarily utilized in cancer research as a pharmacological probe for DNA Damage Response (DDR) pathways.[1] Structurally analogous to the classic water-soluble PARP inhibitor 5-Aminoisoquinoline (5-AIQ) , this compound serves as a critical scaffold and functional probe for inhibiting Poly(ADP-ribose) polymerase (PARP) enzymes and studying synthetic lethality in homologous recombination-deficient (e.g., BRCA1/2 mutant) cancer models.[1]

Beyond direct enzyme inhibition, its 7-chloro substitution modulates lipophilicity and metabolic stability compared to the parent amine, making it a valuable building block in Fragment-Based Drug Discovery (FBDD) for next-generation kinase (e.g., PRMT5, CDK) and PARP inhibitors.[2]

Chemical Properties & Handling
PropertySpecification
IUPAC Name 7-chloroisoquinolin-5-amine
CAS Number 608515-70-4
Molecular Weight 178.62 g/mol
Solubility DMSO (>20 mg/mL); Ethanol (Low); Water (Insoluble)
Storage -20°C (Solid); -80°C (DMSO Stock, aliquot to avoid freeze-thaw)
Appearance Pale yellow to off-white solid

Mechanism of Action: PARP Trapping & Synthetic Lethality[2][3]

The primary application of 7-Chloroisoquinolin-5-amine in live-cell studies revolves around the inhibition of PARP-1/2 enzymes.[1]

  • Base Excision Repair (BER) Blockade: Under normal conditions, PARP-1 detects single-strand breaks (SSBs) and recruits repair machinery.[2]

  • PARP Trapping: The amine moiety binds to the NAD+ binding pocket of PARP, trapping the enzyme on the DNA.[2]

  • Replication Fork Collapse: In dividing cancer cells, the trapped PARP-DNA complex stalls replication forks, converting SSBs into double-strand breaks (DSBs).[2]

  • Synthetic Lethality: In cells with defective Homologous Recombination (HR) repair (e.g., BRCA1-/-), these DSBs cannot be repaired, leading to genomic instability and apoptosis.[2][3]

Pathway Visualization

PARP_PathwaySSBSingle Strand Break (SSB)PARPPARP-1 RecruitmentSSB->PARPTrappingPARP Trapping on DNAPARP->Trapping + InhibitorInhibitor7-Chloroisoquinolin-5-amineInhibitor->TrappingRepForkReplication Fork CollapseTrapping->RepForkDSBDouble Strand Break (DSB)RepFork->DSBHR_ProficientHR Proficient (WT)(Repair & Survival)DSB->HR_Proficient Homologous RecombinationHR_DeficientHR Deficient (BRCA-/-)(Genomic Instability)DSB->HR_Deficient No RepairApoptosisApoptosis / Mitotic CatastropheHR_Deficient->Apoptosis

Caption: Mechanism of synthetic lethality induced by 7-Chloroisoquinolin-5-amine in HR-deficient cancer cells.

Experimental Protocols

Protocol A: Preparation of Stock Solutions

Critical Note: The free amine is hydrophobic. Proper dissolution is essential for reproducible IC50 values.

  • Weighing: Weigh 5 mg of 7-Chloroisoquinolin-5-amine.

  • Dissolution: Add anhydrous DMSO to achieve a 50 mM stock concentration .

    • Calculation: Volume (mL) = Mass (mg) / (MW × Concentration).[2]

    • Example: 5 mg / (178.62 × 0.[2]05) ≈ 0.56 mL DMSO.[2]

  • Mixing: Vortex vigorously for 1 minute. If particulate remains, sonicate at 37°C for 5 minutes.

  • Aliquot: Dispense into 20 µL aliquots in amber tubes. Store at -80°C.

  • Working Solution: On the day of the experiment, dilute 1:1000 in cell culture media to reach a final concentration of 50 µM (0.1% DMSO). Further serial dilutions should be made in media containing 0.1% DMSO to maintain vehicle consistency.

Protocol B: Clonogenic Survival Assay (Synthetic Lethality)

Objective: To determine the sensitivity of BRCA-deficient cells (e.g., HCC1937, MDA-MB-436) vs. BRCA-proficient cells (e.g., MCF-7) to the compound.[1][2]

Materials:

  • 6-well tissue culture plates.[1][4]

  • Crystal Violet stain (0.5% in 20% methanol).

  • Control: 5-Aminoisoquinoline (5-AIQ) or Olaparib.[1]

Workflow:

  • Seeding: Seed cells at low density (500–1,000 cells/well) in 2 mL media. Allow attachment for 24 hours.

  • Treatment: Treat cells with increasing concentrations of 7-Chloroisoquinolin-5-amine (0, 1, 5, 10, 25, 50 µM).[2]

    • Vehicle Control: 0.1% DMSO.

  • Incubation: Incubate for 10–14 days until colonies (>50 cells) form. Refresh media with drug every 3–4 days.

  • Staining:

    • Wash with cold PBS.

    • Fix with 4% Paraformaldehyde for 15 min.

    • Stain with Crystal Violet for 30 min.

    • Rinse with water and air dry.

  • Analysis: Count colonies manually or using ImageJ. Plot Survival Fraction vs. Concentration.

Protocol C: Immunofluorescence for H2AX (DNA Damage Marker)

Objective: To visualize DSB formation following PARP trapping.[2]

Workflow:

  • Seeding: Seed 50,000 cells on glass coverslips in a 24-well plate.

  • Treatment: Treat with 25 µM 7-Chloroisoquinolin-5-amine for 24 hours.

    • Positive Control:[1][2] Doxorubicin (0.5 µM).

  • Fixation: Fix with 4% PFA (15 min) and permeabilize with 0.2% Triton X-100 (10 min).

  • Blocking: Block with 3% BSA in PBS for 1 hour.

  • Primary Antibody: Incubate with Anti-phospho-Histone H2A.X (Ser139) (1:500) overnight at 4°C.

  • Secondary Antibody: Incubate with Alexa Fluor 488-conjugated secondary antibody (1:1000) for 1 hour in the dark.

  • Mounting: Mount with DAPI-containing media.

  • Imaging: Quantify nuclear foci using confocal microscopy. Expect >10 foci/nucleus in sensitive cells.

Data Analysis & Interpretation

When analyzing results, compare the IC50 values between paired cell lines (Isogenic pairs are ideal).

Cell LineStatusExpected IC50 (7-Cl-IsoQ)Interpretation
MCF-7 BRCA wt> 50 µMResistant (Functional HR repair)
MDA-MB-436 BRCA1 mut5 - 15 µMSensitive (Synthetic Lethality)
HCC1937 BRCA1 mut5 - 15 µMSensitive
HeLa Low PARP1VariableModerate sensitivity

Note: 7-Chloroisoquinolin-5-amine is generally less potent than clinical PARP inhibitors (e.g., Olaparib, IC50 ~5 nM).[1][2] It is best used as a chemical probe to study the isoquinoline scaffold's specific binding kinetics or as a reference for 5-AIQ analogs.[1]

Troubleshooting Guide

IssueProbable CauseSolution
Precipitation in Media High concentration / Cold mediaPre-warm media to 37°C before adding stock.[1] Do not exceed 100 µM.
No Toxicity in BRCA- cells Drug degradationUse fresh DMSO stock.[1] Ensure cells are actively dividing (PARP inhibitors require replication).[2]
High Background in WB Non-specific bindingUse 5% non-fat dry milk for blocking. Ensure antibody is specific for cleaved PARP (89 kDa).[2]

References

  • BenchChem. (n.d.). 5-Amino-1-chloroisoquinoline & Derivatives Synthesis Routes. Retrieved from [2]

  • Ghorab, M. M., et al. (2013).[2] Discovering some novel 7-chloroquinolines carrying a biologically active benzenesulfonamide moiety as a new class of anticancer agents.[1] Chemical & Pharmaceutical Bulletin.

  • Threadgill, M. D. (2015).[2][5] 5-Aminoisoquinolin-1-one (5-AIQ), a Water-Soluble Inhibitor of the Poly(ADP-Ribose)Polymerases (PARPs).[1][5] Current Medicinal Chemistry.

  • VulcanChem. (n.d.). 7-Chloroisoquinolin-1-amine hydrochloride Product Information. Retrieved from [2]

  • Krstulović, L., et al. (2020).[2] Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth.[1] Molecules.[3][6][7][8][4][9][10][11][12][13] [2]

HPLC and LC-MS methods for analyzing 7-Chloroisoquinolin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Analysis of 7-Chloroisoquinolin-5-amine by High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Abstract

This document provides a comprehensive guide to the analysis of 7-Chloroisoquinolin-5-amine, a key heterocyclic amine intermediate. Robust and reliable analytical methods are critical for ensuring purity, monitoring reaction progress, and performing quantitative analysis in research and drug development settings. Herein, we present detailed protocols for two complementary analytical techniques: a reversed-phase High-Performance Liquid Chromatography (HPLC) method with UV detection for routine purity assessment and quantification, and a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level detection and confirmation. The causality behind method development choices, from mobile phase composition to mass spectrometric parameters, is thoroughly explained to provide a deep understanding of the analytical workflow.

Introduction and Analytical Rationale

7-Chloroisoquinolin-5-amine is a substituted isoquinoline, a class of compounds prevalent in medicinal chemistry and materials science. Its structure, featuring a basic amine group and a UV-active aromatic system, makes it well-suited for analysis by both HPLC-UV and LC-MS.

  • Physicochemical Properties:

    • Molecular Formula: C₉H₇ClN₂[1][2]

    • Molecular Weight: 178.62 g/mol [1][2]

    • Structure: The molecule contains a primary aromatic amine and a tertiary amine within the isoquinoline ring system. These basic centers are key to chromatographic retention and ionization.

    • Solubility: It is predicted to be soluble in polar organic solvents like methanol and DMSO[3].

The primary analytical challenge is to achieve symmetric peak shapes and reproducible retention times, as basic amines can interact with residual silanols on silica-based HPLC columns, leading to peak tailing. The methods described below are designed to mitigate these effects and provide high-quality analytical data.

Part A: HPLC-UV Method for Quantification and Purity

A.1. Principle and Method Development Rationale

Reversed-phase HPLC is the technique of choice for separating and quantifying moderately polar small molecules like 7-Chloroisoquinolin-5-amine.

  • Column Selection: A C18 stationary phase is selected for its hydrophobicity, providing good retention for the aromatic isoquinoline core. Modern, end-capped, high-purity silica columns are essential to minimize secondary interactions with the basic amine group.

  • Mobile Phase Strategy: The key to good chromatography for basic compounds is controlling the analyte's ionization state.

    • Low pH Mobile Phase: By operating at a low pH (e.g., ~2.7), the primary amine group on 7-Chloroisoquinolin-5-amine will be consistently protonated. This positive charge can lead to strong, reproducible retention on the C18 phase and simultaneously masks the activity of acidic silanols on the column surface, significantly improving peak shape.

    • Buffer and Organic Modifier: Formic acid is an excellent choice as it is a volatile buffer (making it compatible with LC-MS) and provides the necessary low pH. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. A gradient elution is employed to ensure that any impurities, which may have different polarities, are effectively separated and eluted from the column.

  • Detection: The conjugated aromatic system of the isoquinoline ring provides strong UV absorbance. A photodiode array (PDA) detector is used to monitor the analyte and identify the wavelength of maximum absorbance (λmax) for optimal sensitivity.

A.2. Optimized HPLC-UV Conditions

The following table summarizes the optimized parameters for the HPLC-UV analysis.

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Acetonitrile with 0.1% Formic Acid
Gradient Elution 10% B to 90% B over 10 minutes, hold for 2 min, return to 10% B in 1 min, equilibrate for 2 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
UV Detection Photodiode Array (PDA) at 254 nm (or analyte λmax)
Run Time 15 minutes
A.3. HPLC-UV Experimental Protocol

1. Reagent and Sample Preparation:

  • Mobile Phase A: Add 1.0 mL of formic acid to 1.0 L of HPLC-grade water. Filter and degas.
  • Mobile Phase B: Add 1.0 mL of formic acid to 1.0 L of HPLC-grade acetonitrile. Filter and degas.
  • Diluent: Prepare a mixture of 50:50 (v/v) Acetonitrile:Water.
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 7-Chloroisoquinolin-5-amine reference standard and dissolve in 10.0 mL of diluent.
  • Working Standard (100 µg/mL): Dilute 1.0 mL of the stock solution to 10.0 mL with diluent.
  • Sample Solution: Prepare sample solutions at a similar concentration to the working standard using the diluent.

2. Instrument Setup and System Suitability:

  • Equilibrate the HPLC system with the initial mobile phase conditions (90% A, 10% B) until a stable baseline is achieved.
  • Perform five replicate injections of the Working Standard (100 µg/mL).
  • The system is deemed suitable for use if the relative standard deviation (%RSD) for the peak area is ≤ 2.0% and the USP tailing factor for the 7-Chloroisoquinolin-5-amine peak is ≤ 1.5.

3. Analysis Sequence:

  • Inject a diluent blank to ensure no carryover or system contamination.
  • Inject the Working Standard.
  • Inject the sample solutions.
  • Inject the Working Standard periodically (e.g., every 10 sample injections) to verify system stability.
A.4. HPLC Analysis Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Mobile Phases (A & B) A1 System Equilibration & Blank Injection P1->A1 P2 Prepare Standard & Sample Solutions A2 System Suitability Test (5x Standard Injections) P2->A2 A1->A2 Baseline Stable A3 Analyze Samples A2->A3 SST Pass D1 Integrate Peaks A3->D1 D2 Calculate Purity / Assay (External Standard Method) D1->D2

Caption: Workflow for HPLC-UV analysis of 7-Chloroisoquinolin-5-amine.

Part B: LC-MS/MS Method for High-Sensitivity Detection

B.1. Principle and Method Development Rationale

For applications requiring higher sensitivity and selectivity, such as metabolite identification or trace impurity analysis, LC-MS/MS is the premier technique. It couples the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer.

  • Ionization: Electrospray Ionization (ESI) is the ideal ionization technique for this molecule.[4][5] The acidic mobile phase used for chromatography ensures that the analyte is already in a protonated, ionic state in solution, facilitating efficient transfer into the gas phase. ESI is a "soft" ionization method that typically keeps the molecular ion intact, which is crucial for precursor ion selection.[4]

  • Mass Analysis (MS/MS):

    • Precursor Ion Selection: In the first quadrupole (Q1), we select the protonated molecular ion ([M+H]⁺) of 7-Chloroisoquinolin-5-amine. The theoretical monoisotopic mass is 178.03 Da[2], so the precursor ion will have an m/z of 179.03 .

    • Collision-Induced Dissociation (CID): The selected precursor ion is fragmented in the second quadrupole (q2), which acts as a collision cell. By colliding the ions with an inert gas (e.g., argon), we induce fragmentation into smaller, characteristic product ions.

    • Product Ion Selection: The third quadrupole (Q3) is set to monitor a specific, stable, and abundant product ion. This process, known as Selected Reaction Monitoring (SRM), provides exceptional selectivity, as only molecules that match both the precursor and product ion masses will generate a signal.

B.2. Optimized LC-MS/MS Conditions
ParameterCondition
LC System Waters ACQUITY UPLC I-Class or equivalent
MS System Waters Xevo TQ-S micro Triple Quadrupole MS or equivalent
Column ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Acetonitrile with 0.1% Formic Acid
Gradient Elution 5% B to 95% B over 3 minutes, hold for 0.5 min, return to 5% B in 0.5 min, equilibrate for 1 min
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Ionization Mode Electrospray Ionization, Positive (ESI+)
Capillary Voltage 3.0 kV
Desolvation Temp. 450 °C
Desolvation Gas Flow 800 L/hr (Nitrogen)
Cone Gas Flow 50 L/hr (Nitrogen)
Collision Gas Argon
SRM Transition 179.0 -> 144.0 (Example - requires empirical determination)
Cone Voltage 25 V (Analyte dependent)
Collision Energy 20 eV (Analyte dependent)
B.3. LC-MS/MS Experimental Protocol

1. Tuning and Optimization:

  • Prepare a ~1 µg/mL solution of 7-Chloroisoquinolin-5-amine in 50:50 Acetonitrile:Water with 0.1% formic acid.
  • Infuse the solution directly into the mass spectrometer at ~10 µL/min.
  • In MS scan mode, confirm the presence of the precursor ion at m/z 179.0.
  • Perform a product ion scan on m/z 179.0 to identify the most intense and stable fragment ions. The loss of the chlorine atom or the amino group are likely fragmentation pathways. For this example, we hypothesize a loss of Cl (mass 35), resulting in a fragment of m/z 144.0.
  • Optimize the cone voltage and collision energy to maximize the signal for the selected SRM transition (e.g., 179.0 -> 144.0).

2. Sample Analysis:

  • Prepare calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1 ng/mL to 100 ng/mL).
  • Prepare sample solutions, diluting as necessary to fall within the calibration range.
  • Set up the LC-MS/MS system with the optimized parameters.
  • Inject the blank, calibration standards, and samples.
  • Process the data by integrating the peak areas for the SRM transition and construct a calibration curve to quantify the analyte in the samples.
B.4. LC-MS/MS Conceptual Diagram

LCMS_Concept cluster_lc Liquid Chromatography cluster_ms Mass Spectrometer LC HPLC Column (Separation) ESI ESI Source (Ionization) LC->ESI Eluent Q1 Q1 (Precursor Ion Selection m/z 179.0) ESI->Q1 Ions q2 q2 (Collision Cell) (Fragmentation) Q1->q2 Q3 Q3 (Product Ion Selection m/z 144.0) q2->Q3 Det Detector Q3->Det Signal

Caption: Conceptual diagram of the LC-MS/MS analysis process.

Method Validation and Trustworthiness

To ensure the reliability of these methods, validation should be performed in accordance with ICH Q2(R1) guidelines.[6][7] Key parameters to assess include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components). This is demonstrated by clean separation in HPLC and the unique SRM transition in LC-MS/MS.

  • Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used, with a correlation coefficient (r²) of >0.995 being typical.[6]

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by spike-recovery experiments at multiple concentration levels.

  • Precision (Repeatability and Intermediate Precision): The agreement among a series of measurements. Assessed by %RSD of replicate injections on the same day (repeatability) and on different days or by different analysts (intermediate precision).

  • Range: The concentration interval over which the method is precise, accurate, and linear.[6]

By establishing these parameters, the protocols become self-validating systems, providing trustworthy and reproducible results for researchers and drug development professionals.

Conclusion

The HPLC-UV and LC-MS/MS methods detailed in this application note provide a robust framework for the analysis of 7-Chloroisoquinolin-5-amine. The HPLC method is ideal for routine quality control, offering reliable quantification and purity assessment. The LC-MS/MS method provides superior sensitivity and selectivity, making it indispensable for trace-level analysis and confirmatory identity testing. The scientific rationale behind the method development choices ensures that users can adapt and troubleshoot these protocols effectively for their specific applications.

References

  • Frontiers. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives.
  • Vulcanchem. 7-Chloroisoquinolin-1-amine hydrochloride () for sale.
  • PubChem. 8-Chloro-5-quinolinamine | C9H7ClN2 | CID 12412319. Available at: [Link]

  • Journal of Food and Drug Analysis. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu.
  • PubChem. 5-Aminoisoquinoline | C9H8N2 | CID 70766. Available at: [Link]

  • PubChem. 7-Chloroisoquinoline | C9H6ClN | CID 640953. Available at: [Link]

  • PubChem. 3-Chloroisoquinolin-7-amine | C9H7ClN2 | CID 74891414. Available at: [Link]

  • Taylor & Francis Online. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Available at: [Link]

  • LCGC International. Rapid LC–MS-MS Analysis of Heterocyclic Amines in Salmon. Available at: [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • PubMed. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Available at: [Link]

  • Journal of Food and Drug Analysis. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Available at: [Link]

  • ACS Publications. Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Available at: [Link]

  • Wiley Online Library. (2004). Internal energy and fragmentation of ions produced in electrospray sources. Available at: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • SciELO. Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr.. Available at: [Link]

  • Agilent. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Available at: [Link]

  • ChemSynthesis. 4-chloro-1-isoquinolinamine. Available at: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available at: [Link]

  • YouTube. (2025). What Is Electrospray Ionization (ESI) In LC-MS? - Chemistry For Everyone. Available at: [Link]

  • PubMed. Direct characterization of isoquinoline alkaloids in a crude plant extract by ion-pair liquid chromatography-electrospray ionization tandem mass spectrometry: example of Eschscholtzia californica. Available at: [Link]

  • European Medicines Agency. (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Available at: [Link]

  • PubChem. 5-Chloroquinolin-8-amine | C9H7ClN2 | CID 224860. Available at: [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Available at: [Link]

  • YouTube. (2022). Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry. Available at: [Link]

  • PubChem. N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide dihydrochloride. Available at: [Link]

Sources

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies with 7-Chloroisoquinolin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoquinoline Scaffold as a Privileged Motif in Kinase Inhibitor Design

The isoquinoline nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds, including a significant number of kinase inhibitors.[1][2] Its rigid bicyclic structure provides a well-defined framework for the spatial orientation of functional groups, enabling precise interactions with the ATP-binding pocket of protein kinases. The diverse functionalization of the isoquinoline ring system has led to the development of potent and selective inhibitors for a range of kinases implicated in diseases such as cancer.[3][4][5]

7-Chloroisoquinolin-5-amine emerges as a promising starting point for the design of novel kinase inhibitors. The strategic placement of the chloro and amino groups offers distinct opportunities for chemical modification to explore the structure-activity relationships (SAR) that govern potency and selectivity. The chlorine atom at the 7-position can serve as a handle for cross-coupling reactions to introduce diverse aryl or alkyl substituents, probing interactions with the solvent-exposed regions of the kinase active site.[6][7] Concurrently, the primary amine at the 5-position is a critical hydrogen-bonding moiety, potentially mimicking the adenine portion of ATP and anchoring the molecule to the hinge region of the kinase.[8] Derivatization of this amine allows for the exploration of additional interactions within the active site, further enhancing binding affinity and modulating the kinase selectivity profile.

These application notes will provide a comprehensive guide for researchers to design and execute SAR studies based on the 7-chloroisoquinolin-5-amine scaffold. We will detail the strategic design of an analog library, provide step-by-step protocols for the synthesis of these analogs, and outline the subsequent biological evaluation through in vitro kinase inhibition and cell-based proliferation assays.

Strategic Design of an Analog Library

A systematic SAR exploration of the 7-chloroisoquinolin-5-amine scaffold involves the independent and combined modification of key positions on the isoquinoline ring. The primary focus will be on the derivatization of the 5-amino group and the substitution of the 7-chloro group.

Key Modification Points:

  • Position 5 (Amino Group): The primary amine is a crucial anchor. Modifications at this position will probe the requirements for hydrogen bonding and explore potential interactions with nearby residues in the kinase active site.

    • Acylation: Introduction of a variety of acyl groups (aliphatic and aromatic) to form amides. This will explore the impact of steric bulk and electronic properties.

    • Sulfonylation: Formation of sulfonamides to introduce different geometries and hydrogen bonding capabilities.

    • Reductive Amination: Introduction of alkyl or arylalkyl substituents to explore the hydrophobic pockets adjacent to the hinge-binding region.

  • Position 7 (Chloro Group): This position is amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents that can extend into the solvent-exposed region of the ATP-binding site.

    • Suzuki-Miyaura Coupling: Introduction of various aryl and heteroaryl groups to explore pi-stacking and other non-covalent interactions.[6][7]

    • Buchwald-Hartwig Amination: Introduction of substituted anilines or other amines to introduce additional hydrogen bond donors and acceptors.[9][10]

  • Other Positions (e.g., 1, 3, 4, 6, 8): While the primary focus is on positions 5 and 7, substitutions at other positions can be explored in later optimization stages to fine-tune activity and physicochemical properties.

The following diagram illustrates the key points for chemical modification on the 7-chloroisoquinolin-5-amine scaffold.

Caption: Key modification points for SAR studies on the 7-chloroisoquinolin-5-amine scaffold.

Synthetic Protocols

The synthesis of an analog library will be performed in a systematic manner, starting with modifications at a single position before exploring combinations.

Protocol 1: General Procedure for Acylation of 7-Chloroisoquinolin-5-amine

This protocol describes the formation of an amide bond at the 5-amino position.

Materials:

  • 7-Chloroisoquinolin-5-amine

  • Appropriate acyl chloride or carboxylic acid

  • Coupling agent (e.g., HATU, HBTU)

  • Base (e.g., Diisopropylethylamine (DIPEA), Triethylamine (TEA))

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • To a solution of 7-chloroisoquinolin-5-amine (1.0 eq) in anhydrous DCM, add DIPEA (2.0 eq).

  • In a separate flask, if starting from a carboxylic acid, pre-activate it with HATU (1.1 eq) and DIPEA (2.0 eq) in anhydrous DMF for 15 minutes.

  • Add the acyl chloride (1.1 eq) or the pre-activated carboxylic acid solution dropwise to the solution of 7-chloroisoquinolin-5-amine at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate gradient of hexanes and ethyl acetate to yield the desired N-(7-chloroisoquinolin-5-yl)amide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: General Procedure for Suzuki-Miyaura Coupling at the 7-Position

This protocol describes the introduction of an aryl or heteroaryl group at the 7-position via a Suzuki-Miyaura cross-coupling reaction.[11][12][13]

Materials:

  • 7-Chloro-5-(substituted)isoquinoline (from Protocol 1 or other derivatization)

  • Appropriate aryl or heteroaryl boronic acid or boronic ester (1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05-0.1 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/water, Toluene/water)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Celite

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • To a degassed solution of the 7-chloroisoquinoline derivative (1.0 eq), arylboronic acid (1.5 eq), and base (2.0 eq) in a mixture of 1,4-dioxane and water (e.g., 4:1), add the palladium catalyst (0.1 eq).

  • Degas the reaction mixture again by bubbling with argon or nitrogen for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 6-24 hours under an inert atmosphere. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst, washing the pad with ethyl acetate.

  • Wash the combined organic filtrates with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to afford the desired 7-arylisoquinoline derivative.

  • Confirm the structure and purity of the product by NMR and HRMS.

Biological Evaluation Protocols

The synthesized analogs will be evaluated for their biological activity through a tiered screening approach, starting with a primary in vitro kinase assay followed by a secondary cell-based assay for the most promising compounds.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a general method for determining the in vitro inhibitory activity of the synthesized compounds against a selected protein kinase (e.g., Src, EGFR, or another kinase of interest). The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal method for measuring kinase activity.[14]

Materials:

  • Recombinant human kinase (e.g., Src, EGFR)

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase assay buffer (specific to the kinase)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds dissolved in 100% DMSO

  • Positive control inhibitor (e.g., Staurosporine, or a known inhibitor for the specific kinase)

  • 384-well white assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in 100% DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold or 10-fold dilutions.

  • Kinase Reaction Setup:

    • Add 1 µL of the diluted test compound or control (DMSO for 0% inhibition, positive control for 100% inhibition) to the wells of a 384-well plate.

    • Add 2 µL of a solution containing the kinase in the appropriate kinase buffer.

    • Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP (at a concentration close to the Kₘ for the specific kinase) in the kinase buffer.[15]

  • Incubation: Incubate the reaction plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Read the luminescence on a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 4: Cell Proliferation Assay (MTT Assay)

This protocol is used to assess the effect of the synthesized compounds on the proliferation of a relevant cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer). The MTT assay is a colorimetric assay that measures cell metabolic activity.[16]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or acidified isopropanol)

  • Test compounds dissolved in DMSO

  • Positive control (e.g., Doxorubicin)

  • 96-well clear flat-bottom cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the complete culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control and wells with a positive control.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[16]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-690 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

    • Plot the percentage of viability versus the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value.

Data Presentation and Interpretation

The data generated from the synthetic and biological evaluations should be organized systematically to facilitate the elucidation of structure-activity relationships.

Table 1: Hypothetical SAR Data for 7-Chloroisoquinolin-5-amine Analogs

Compound IDR¹ (at Position 5)R² (at Position 7)Kinase IC₅₀ (nM)Cell Line GI₅₀ (µM)
Lead -NH₂-Cl5,200>50
1a -NH-C(O)CH₃-Cl2,80045.2
1b -NH-C(O)Ph-Cl1,50022.8
1c -NH-SO₂CH₃-Cl3,50038.1
2a -NH₂-Ph1,20015.6
2b -NH₂-4-methoxyphenyl8509.7
3a -NH-C(O)Ph-Ph95 1.2
3b -NH-C(O)Ph-4-methoxyphenyl70 0.8
  • Acylation of the 5-amino group with an aromatic ring (1b) is more favorable than a small alkyl group (1a).

  • Substitution of the 7-chloro group with an aryl group via Suzuki coupling enhances activity (2a, 2b).

  • The combination of a benzoyl group at position 5 and a phenyl or methoxyphenyl group at position 7 leads to a significant increase in both kinase inhibition and cellular potency (3a, 3b), suggesting a synergistic effect of these modifications.

Workflow and Pathway Visualization

The following diagrams illustrate the general workflow for the SAR study and a hypothetical signaling pathway that could be targeted by these inhibitors.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_analysis Data Analysis & Iteration Start 7-Chloroisoquinolin-5-amine Analog_Synthesis Analog Synthesis (Acylation, Suzuki, etc.) Start->Analog_Synthesis Purification Purification (Chromatography) Analog_Synthesis->Purification Characterization Characterization (NMR, HRMS) Purification->Characterization Primary_Screen Primary Screen (In Vitro Kinase Assay) Characterization->Primary_Screen IC50_Determination IC50 Determination Primary_Screen->IC50_Determination Secondary_Screen Secondary Screen (Cell Proliferation Assay) IC50_Determination->Secondary_Screen GI50_Determination GI50 Determination Secondary_Screen->GI50_Determination SAR_Analysis SAR Analysis GI50_Determination->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization New_Analogs Design New Analogs Lead_Optimization->New_Analogs New_Analogs->Analog_Synthesis

Caption: General workflow for SAR studies of 7-chloroisoquinolin-5-amine.

Kinase_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->RTK Downstream_Kinase Downstream Kinase (e.g., Src) RTK->Downstream_Kinase Signaling_Cascade Signaling Cascade (e.g., MAPK pathway) Downstream_Kinase->Signaling_Cascade Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Cell_Response Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cell_Response Inhibitor 7-Chloroisoquinolin-5-amine Analog Inhibitor->RTK Inhibitor->Downstream_Kinase

Caption: Hypothetical signaling pathway targeted by 7-chloroisoquinolin-5-amine analogs.

Conclusion

The 7-chloroisoquinolin-5-amine scaffold represents a versatile and promising starting point for the development of novel kinase inhibitors. The strategic derivatization of the 5-amino and 7-chloro positions, coupled with a systematic biological evaluation, will enable the elucidation of key structure-activity relationships. The protocols and workflows detailed in these application notes provide a robust framework for researchers to efficiently explore the chemical space around this privileged scaffold, with the ultimate goal of identifying potent and selective lead compounds for further preclinical development.

References

  • Synthesis of aminoquinolines 5a–x in two steps. ResearchGate. Available at: [Link].

  • Chemical structures of 5-aminoquinoline derivatives 3a-f. ResearchGate. Available at: [Link].

  • Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. MDPI. Available at: [Link].

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. MDPI. Available at: [Link].

  • Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research. Available at: [Link].

  • Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. Available at: [Link].

  • 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. ResearchGate. Available at: [Link].

  • Isoquinoline synthesis. Organic Chemistry Portal. Available at: [Link].

  • Selected SAR of isoquinoline series. ResearchGate. Available at: [Link].

  • Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. PubMed. Available at: [Link].

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link].

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Center for Biotechnology Information. Available at: [Link].

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link].

  • Assay Development for Protein Kinase Enzymes. National Center for Biotechnology Information. Available at: [Link].

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. National Center for Biotechnology Information. Available at: [Link].

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. Available at: [Link].

  • 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors. PubMed. Available at: [Link].

  • MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link].

  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. Available at: [Link].

  • Buchwald-Hartwig Cross-Coupling|Basics|Mechanism|Importance of Ligands|Examples|ChemOrgChem. YouTube. Available at: [Link].

  • Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. RSC Publishing. Available at: [Link].

  • The protein kinase CK1: Inhibition, activation, and possible allosteric modulation. Frontiers. Available at: [Link].

  • Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. Available at: [Link].

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. Available at: [Link].

  • Can anyone suggest a protocol for a kinase assay?. ResearchGate. Available at: [Link].

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link].

  • Discovery, synthesis and biological evaluation of isoquinolones as novel and highly selective JNK inhibitors (1). PubMed. Available at: [Link].

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link].

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link].

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link].

Sources

Application Notes and Protocols for the Safe Handling and Storage of 7-Chloroisoquinolin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and is designed to guide trained professionals in the safe handling of 7-Chloroisoquinolin-5-amine. A specific Safety Data Sheet (SDS) for 7-Chloroisoquinolin-5-amine was not available at the time of writing. The information herein is synthesized from data on structurally similar compounds, including other chlorinated and aminated quinolines and isoquinolines. It is imperative to consult the official SDS from your supplier and to conduct a thorough risk assessment before handling this chemical.

Introduction: Understanding the Hazard Profile

7-Chloroisoquinolin-5-amine belongs to the class of halogenated aromatic amines, a group of compounds that are foundational in medicinal chemistry and materials science. The presence of the chloro-, amino-, and isoquinoline moieties suggests a specific reactivity and toxicity profile that necessitates stringent handling protocols.

The isoquinoline core is a known pharmacophore, and its derivatives can exhibit significant biological activity. The chloro- group can enhance metabolic stability and modulate electronic properties, while the amine group can be a key site for further chemical modification and can also contribute to toxicity. Aromatic amines, as a class, are known for their potential to cause skin and respiratory irritation, and some are associated with more severe health effects with prolonged exposure.

Based on data from analogous compounds such as 7-chloroquinoline, 8-chloro-5-quinolinamine, and other aminoisoquinolines, 7-Chloroisoquinolin-5-amine should be presumed to be:

  • Harmful if swallowed. [1][2][3]

  • A skin and eye irritant. [1][2][3][4]

  • A potential respiratory tract irritant. [1][2][3]

Therefore, all handling procedures must be designed to minimize direct contact and aerosolization.

Hazard Identification and Classification

While a specific GHS classification for 7-Chloroisoquinolin-5-amine is not available, based on structurally related compounds, the following classifications should be anticipated:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2][3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2][3][4]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[2][3][4]
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritation[1][2][3]

Precautionary Statements (Anticipated): P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P332+P313, P337+P313, P403+P233, P405, P501.

Engineering Controls: The First Line of Defense

The primary objective in handling 7-Chloroisoquinolin-5-amine is to prevent its entry into the body. This is best achieved through robust engineering controls.

  • Chemical Fume Hood: All weighing, dissolution, and reaction setup involving solid or solutions of 7-Chloroisoquinolin-5-amine must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: The laboratory should be well-ventilated, with a minimum of 6-12 air changes per hour.

  • Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in the immediate vicinity of the handling area.[5]

G cluster_handling Safe Handling Workflow Fume_Hood Chemical Fume Hood Ventilation Adequate Ventilation Fume_Hood->Ventilation Emergency_Equipment Safety Shower & Eyewash Ventilation->Emergency_Equipment Weighing Weighing Weighing->Fume_Hood Dissolution Dissolution Weighing->Dissolution Dissolution->Fume_Hood Reaction_Setup Reaction_Setup Dissolution->Reaction_Setup Reaction_Setup->Fume_Hood G Researcher Researcher Eye_Protection Safety Glasses/ Goggles Researcher->Eye_Protection Hand_Protection Nitrile Gloves Researcher->Hand_Protection Body_Protection Lab Coat Researcher->Body_Protection Respiratory_Protection Respirator (if needed) Researcher->Respiratory_Protection

Caption: Essential PPE for handling 7-Chloroisoquinolin-5-amine.

Detailed Protocols

Handling and Use Protocol
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. The fume hood sash should be at the lowest practical height.

  • Weighing: Use a disposable weigh boat or creased weighing paper. Handle the solid compound with a clean spatula. Avoid creating dust.

  • Dissolution: Add the solid to the solvent slowly and stir gently to avoid splashing.

  • Post-Handling: After use, decontaminate the spatula and work surface. Dispose of all contaminated disposable materials as hazardous waste. Wash hands thoroughly with soap and water, even after removing gloves. [4]

Storage Protocol

7-Chloroisoquinolin-5-amine, like many aromatic amines, may be sensitive to light, air, and moisture.

  • Container: Store in a tightly sealed, opaque container to protect from light.

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. [5]3. Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids. [5]4. Segregation: Store separately from food and other consumables. [6]

G Storage_Container Tightly Sealed, Opaque Container Inert_Atmosphere Inert Atmosphere (Ar or N2) Storage_Container->Inert_Atmosphere Cool_Dry_Place Cool, Dry, Ventilated Area Inert_Atmosphere->Cool_Dry_Place Incompatibles Away from Oxidizing Agents and Strong Acids Cool_Dry_Place->Incompatibles

Caption: Key storage requirements for 7-Chloroisoquinolin-5-amine.

Emergency Procedures

Spill Response

For a minor spill (a few grams) within a fume hood:

  • Alert: Inform others in the immediate area.

  • Isolate: Restrict access to the spill area.

  • PPE: Ensure you are wearing appropriate PPE.

  • Containment: Gently cover the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent) to prevent the generation of dust.

  • Cleanup: Carefully sweep the absorbed material into a labeled, sealable container for hazardous waste disposal.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Waste: Dispose of all cleanup materials as hazardous waste.

For a major spill (outside of a fume hood, or a large quantity):

  • Evacuate: Immediately evacuate the laboratory and alert others.

  • Isolate: Close the laboratory doors and prevent entry.

  • Notify: Contact your institution's emergency response team (e.g., Environmental Health and Safety).

  • Information: Be prepared to provide the name of the chemical, the quantity spilled, and the location.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [5]* Skin Contact: Immediately wash affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. [5]* Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. [5]* Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Procedures

All waste containing 7-Chloroisoquinolin-5-amine, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.

  • Waste Collection: Collect solid and liquid waste in separate, clearly labeled, and sealed containers.

  • Labeling: Label waste containers with "Hazardous Waste" and the full chemical name: "7-Chloroisoquinolin-5-amine".

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management provider. Do not dispose of this chemical down the drain or in the regular trash.

References

  • Henkel. (2021). Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021. Retrieved from [Link]

  • PubChem. (n.d.). 7-Chloroisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Laboratory Safety Manual. Retrieved from [Link]

  • PubChem. (n.d.). 7-Chloroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 8-Chloro-5-quinolinamine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Determining the solubility of 7-Chloroisoquinolin-5-amine in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A Practical Guide to Determining the Solubility of 7-Chloroisoquinolin-5-amine

Abstract

This comprehensive guide provides a detailed framework for determining the solubility of 7-Chloroisoquinolin-5-amine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. Recognizing that solubility is a critical determinant of a compound's downstream developability and bioavailability, this document outlines the fundamental principles governing solubility and presents two robust, step-by-step protocols for its empirical determination: a high-throughput kinetic solubility assay for early screening and the gold-standard shake-flask method for thermodynamic equilibrium solubility.[1][2] This note is intended for researchers, chemists, and drug development professionals seeking to generate reliable and reproducible solubility data to inform critical project decisions.

Introduction: The Critical Role of Solubility

7-Chloroisoquinolin-5-amine belongs to the isoquinoline class of compounds, which are versatile scaffolds in medicinal chemistry. The successful progression of any new chemical entity (NCE) from discovery to a viable drug candidate is critically dependent on its physicochemical properties. Among these, aqueous solubility is arguably one of the most significant hurdles.[1][3] Poor solubility can lead to a cascade of challenges, including:

  • Underestimated potency in biological assays due to precipitation.[4]

  • Low and erratic oral bioavailability, hindering in vivo efficacy.[3]

  • Difficulties in developing suitable formulations for preclinical and clinical studies.

Therefore, the accurate determination of a compound's solubility is not merely a data collection exercise; it is a fundamental step in risk mitigation and resource management in the drug development pipeline.[5] This guide provides the necessary protocols to assess 7-Chloroisoquinolin-5-amine, enabling informed decisions at crucial stages of research.

Compound Profile: 7-Chloroisoquinolin-5-amine

While specific experimental data for 7-Chloroisoquinolin-5-amine is not extensively published, its properties can be inferred from its structure and data on close structural isomers.

  • Structure: Chemical structure of 7-Chloroisoquinolin-5-amine (Note: A 2D structure is depicted here for clarity.)

  • Molecular Formula: C₉H₇ClN₂

  • Molecular Weight: 178.62 g/mol

  • Key Features: The structure contains a basic amine group (-NH₂) and a lipophilic chloro-isoquinoline core. The amine group suggests that the compound's solubility will be highly dependent on pH. The aromatic system contributes to its low intrinsic aqueous solubility.

Safety Precautions: Based on data from analogous compounds, 7-Chloroisoquinolin-5-amine should be handled with care. It is presumed to be harmful if swallowed, and capable of causing skin and serious eye irritation.[2][6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All handling of the solid compound and concentrated solutions should be performed in a certified chemical fume hood.

Scientific Principles & Experimental Strategy

The solubility of a compound is the maximum concentration that can be achieved in a solution that is in thermodynamic equilibrium with the solid material at a specific temperature and pressure.[7] Two distinct types of solubility are commonly measured:

  • Kinetic Solubility: This is a high-throughput assessment of a compound's tendency to precipitate when a concentrated DMSO stock is rapidly diluted into an aqueous buffer.[8] It is not a true equilibrium measurement but is invaluable for early-stage discovery to flag potentially problematic compounds.

  • Thermodynamic Solubility: Often referred to as equilibrium solubility, this is the true saturation concentration of a compound in a solvent after a prolonged equilibration period. The "shake-flask" method is the gold-standard for this determination.[9][10]

Our experimental strategy is to first perform a rapid kinetic assessment across a range of solvents and then confirm key results using the more resource-intensive, but definitive, thermodynamic method.

Diagram: Conceptual Difference Between Solubility Assays

G cluster_0 Kinetic Solubility (Precipitation-based) cluster_1 Thermodynamic Solubility (Equilibrium-based) K1 High Conc. DMSO Stock K2 Rapid Dilution in Aqueous Buffer K1->K2 K3 Supersaturated State (Transient) K2->K3 K4 Precipitation Occurs K3->K4 K5 Apparent Solubility Measured (Short Incubation, e.g., 2h) K4->K5 T1 Excess Solid Compound T2 Addition of Aqueous Buffer T1->T2 T3 Prolonged Equilibration (e.g., 24-48h with agitation) T2->T3 T4 Solid-Liquid Equilibrium T3->T4 T5 True Saturated Solution (Separation of solid required) T4->T5

Caption: Kinetic vs. Thermodynamic solubility workflow.

Solvent Selection Rationale

The choice of solvents is critical for building a comprehensive solubility profile. The following are recommended, moving from aqueous buffers to organic solvents.

  • Phosphate-Buffered Saline (PBS), pH 7.4: Mimics physiological pH and is the most critical medium for assessing relevance to in vivo absorption.

  • Citrate Buffer, pH 5.0: Represents the acidic environment of the stomach.

  • Water (Deionized): Provides a baseline of intrinsic aqueous solubility.

  • Ethanol (EtOH): A polar protic solvent common in formulations.

  • Acetonitrile (ACN): A polar aprotic solvent used in analytical and purification processes.

  • Dimethyl Sulfoxide (DMSO): A powerful polar aprotic solvent, typically used for creating high-concentration stock solutions.[11]

Protocol 1: High-Throughput Kinetic Solubility Assay

This method uses nephelometry (light scattering) to detect compound precipitation upon dilution from a DMSO stock. It is rapid and requires minimal compound.

Materials & Equipment
  • 7-Chloroisoquinolin-5-amine

  • DMSO (anhydrous)

  • Aqueous buffers (e.g., PBS pH 7.4)

  • 96-well microtiter plates (clear bottom)

  • Acoustic dispenser or multichannel pipette

  • Plate shaker

  • Nephelometer or plate reader capable of measuring turbidity

Step-by-Step Methodology
  • Stock Solution Preparation: Prepare a 10 mM stock solution of 7-Chloroisoquinolin-5-amine in 100% DMSO.[12] Ensure the compound is fully dissolved.

  • Plate Mapping: Design the plate layout. Include buffer-only blanks, and DMSO + buffer controls to account for background signal.

  • Dispensing Compound: Using an acoustic dispenser or calibrated pipette, transfer varying amounts of the 10 mM DMSO stock into the wells of the 96-well plate to create a concentration gradient (e.g., from 1 µM to 200 µM). Keep the final DMSO concentration constant across all wells (typically ≤1%).

  • Buffer Addition: Add the aqueous buffer (e.g., 198 µL of PBS for a 2 µL compound addition) to each well.

  • Incubation: Immediately place the plate on a shaker and agitate for 5 minutes to ensure thorough mixing. Then, incubate at a controlled room temperature (e.g., 25°C) for 2 hours.[6]

  • Measurement: After incubation, measure the light scattering or turbidity of each well using a nephelometer.

  • Data Analysis: Plot the nephelometry signal against the compound concentration. The concentration at which the signal sharply increases above the baseline indicates the kinetic solubility limit.

Protocol 2: Thermodynamic (Shake-Flask) Solubility Assay

This method determines the true equilibrium solubility and is considered the definitive standard.[10] It is more time and resource-intensive but provides highly accurate data.

Diagram: Shake-Flask Experimental Workflow

G A 1. Add Excess Solid (e.g., 2-5 mg) to vial B 2. Add Solvent (e.g., 1 mL) and seal A->B C 3. Agitate at RT for 24-48 hours to reach equilibrium B->C D 4. Let Stand (Allow large particles to settle) C->D E 5. Centrifuge or Filter (Separate solid from supernatant) D->E F 6. Quantify Concentration of supernatant (e.g., HPLC-UV) E->F

Caption: Step-by-step workflow for the Shake-Flask method.

Materials & Equipment
  • 7-Chloroisoquinolin-5-amine (solid)

  • Selected solvents

  • Glass vials (e.g., 2 mL) with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge or syringe filters (0.22 µm, PTFE or other chemically resistant material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes for standard preparation

Step-by-Step Methodology
  • Sample Preparation: Add an excess amount of solid 7-Chloroisoquinolin-5-amine (e.g., ~2 mg) to a pre-weighed glass vial. The exact amount should be recorded, and it must be enough to ensure solid remains at the end of the experiment.[13]

  • Solvent Addition: Add a precise volume of the chosen solvent (e.g., 1.0 mL) to the vial.[13]

  • Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the samples for at least 24 hours.[9] To ensure equilibrium has been reached (a self-validating step), a time-point study is recommended where samples are taken at 24h and 48h. The results should be consistent.[10]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for 1 hour. Then, separate the saturated solution (supernatant) from the undissolved solid. This is best achieved by centrifuging the vials at high speed (e.g., 14,000 rpm for 15 minutes) or by filtering the solution through a 0.22 µm syringe filter.[14] Causality Note: This step is critical to prevent solid particles from artificially inflating the measured concentration.

  • Quantification Preparation: Carefully aspirate an aliquot of the clear supernatant and dilute it with a suitable mobile phase (e.g., 50:50 Acetonitrile:Water) to a concentration within the linear range of the analytical method.

  • HPLC Analysis: Quantify the concentration of 7-Chloroisoquinolin-5-amine in the diluted supernatant using a validated HPLC-UV method against a standard curve prepared from the same compound.

  • Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor.

Data Presentation & Interpretation

All quantitative solubility data should be summarized in a clear, tabular format for easy comparison. The results are typically expressed in µg/mL and µM.

Table 1: Solubility Profile of 7-Chloroisoquinolin-5-amine

Solvent / BufferMethodIncubation TimeTemperature (°C)Solubility (µg/mL)Solubility (µM)
PBS, pH 7.4Kinetic2 hours25[Experimental Value][Calculated Value]
PBS, pH 7.4Thermodynamic24 hours25[Experimental Value][Calculated Value]
Citrate, pH 5.0Thermodynamic24 hours25[Experimental Value][Calculated Value]
Deionized WaterThermodynamic24 hours25[Experimental Value][Calculated Value]
EthanolThermodynamic24 hours25[Experimental Value][Calculated Value]
AcetonitrileThermodynamic24 hours25[Experimental Value][Calculated Value]

Interpretation: A significant difference between kinetic and thermodynamic values may indicate that the compound readily forms supersaturated solutions, which could have implications for formulation and in vivo dissolution. Higher solubility at pH 5.0 compared to pH 7.4 would be expected for a basic compound and confirms its potential for dissolution in the stomach.

References

  • Platform for Integrative Biological Chemistry of Strasbourg (PCBIS). (n.d.). Thermodynamic solubility. UAR 3286. [Link]

  • Platform for Integrative Biological Chemistry of Strasbourg (PCBIS). (n.d.). Kinetic solubility. UAR 3286. [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]

  • U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

  • Al-Rawashdeh, N. et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: Importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Butnariu, M. (2020). The Importance of Solubility for New Drug Molecules. J Med & Health Stud. [Link]

  • Bio-Rad. (n.d.). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]

  • European Union Reference Laboratory for alternatives to animal testing. (2021, February 15). STANDARD OPERATING PROCEDURE for solubility testing. [Link]

  • ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

  • Brittain, H. G. (2007). Principles of Solubility. ResearchGate. [Link]

  • Anand, O., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • B-Bridge International, Inc. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

  • Technobis. (2023, April 5). The importance of solubility and how to collect it using dynamic methods. [Link]

  • Duguid, J. et al. (2016). Toward a More Holistic Framework for Solvent Selection. Organic Process Research & Development. [Link]

Sources

Application Note: Strategic Derivatization of 7-Chloroisoquinolin-5-amine for Enhanced Biological Potency

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 7-Chloroisoquinolin-5-amine Scaffold

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic compounds with diverse pharmacological activities.[1][2] Within this class, the 7-chloroisoquinolin-5-amine motif has emerged as a particularly valuable starting point for the development of potent kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[3]

Specifically, derivatives of this scaffold have shown significant promise as inhibitors of Rho-associated coiled-coil containing protein kinases (ROCK).[4][5] ROCK inhibitors are of therapeutic interest for conditions ranging from hypertension and glaucoma to cancer metastasis.[6][7] The 7-chloro and 5-amino substituents on the isoquinoline ring serve as critical handles for synthetic modification, allowing for a systematic exploration of the chemical space around the core to optimize potency, selectivity, and pharmacokinetic properties.

This guide provides a detailed framework for the strategic derivatization of 7-chloroisoquinolin-5-amine. It outlines key synthetic transformations, provides detailed, field-tested protocols, and discusses methodologies for evaluating the biological efficacy of the resulting analogs.

Core Derivatization Strategies

The 7-chloroisoquinolin-5-amine scaffold offers two primary, orthogonal sites for chemical modification: the nucleophilic 5-amino group and the electrophilic 7-chloro position. This allows for a modular approach to library synthesis, enabling a thorough investigation of structure-activity relationships (SAR).

Functionalization of the 5-Amino Group

The primary amine at the C-5 position is a versatile nucleophile, readily undergoing reactions such as acylation and sulfonylation. These modifications are fundamental in drug design to introduce new pharmacophoric elements that can form key interactions, such as hydrogen bonds, with the target protein.

  • N-Acylation: The conversion of the 5-amino group to an amide is a robust and straightforward transformation.[8] This is typically achieved by reacting the amine with an acid chloride or anhydride in the presence of a non-nucleophilic base.[9][10] The resulting amide can act as both a hydrogen bond donor (N-H) and acceptor (C=O), allowing chemists to probe specific interactions within a kinase's ATP-binding pocket. The choice of the acyl group (aliphatic, aromatic, heterocyclic) can significantly impact potency by introducing varying steric and electronic properties.

  • N-Sulfonylation: Reacting the 5-amino group with a sulfonyl chloride yields a sulfonamide.[11] Sulfonamides are excellent hydrogen bond donors and their tetrahedral geometry, differing from the planar amide bond, can present interaction vectors that are more favorable for binding to certain protein targets.[12] This functional group is a common feature in many approved drugs.

Modification at the 7-Chloro Position

The chlorine atom at the C-7 position is an ideal handle for transition metal-catalyzed cross-coupling reactions. These powerful methods allow for the formation of new carbon-carbon and carbon-nitrogen bonds, dramatically increasing molecular complexity and enabling access to novel chemical space.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is one of the most powerful methods for forming C-N bonds and is highly effective for coupling aryl halides with a wide range of primary and secondary amines.[1][13][14] Applying this reaction at the 7-chloro position allows for the introduction of diverse amino substituents, which can be tailored to improve solubility, modulate basicity, and form new interactions with the target protein.

Experimental Protocols & Methodologies

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. The starting material, 7-chloroisoquinolin-5-amine, and its derivatives should be handled with care as their toxicological properties may not be fully characterized.

Protocol 1: General Procedure for N-Acylation of 7-Chloroisoquinolin-5-amine

This protocol describes the synthesis of an amide derivative by reacting the starting material with an acid chloride.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 7-chloroisoquinolin-5-amine (1.0 eq).

  • Solvent Addition: Dissolve the starting material in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.5 eq).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction.[8]

  • Reagent Addition: Add the desired acid chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-acyl derivative.

Protocol 2: General Procedure for N-Sulfonylation of 7-Chloroisoquinolin-5-amine

This protocol details the synthesis of a sulfonamide derivative.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 7-chloroisoquinolin-5-amine (1.0 eq).

  • Solvent & Base: Dissolve the amine in dry pyridine, which serves as both the solvent and the acid scavenger.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add the desired sulfonyl chloride (1.1 eq) portion-wise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.

  • Work-up: Pour the reaction mixture into ice water to precipitate the product.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. If necessary, the crude product can be further purified by recrystallization or column chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig Amination at the C-7 Position

This protocol outlines the palladium-catalyzed coupling of a new amine at the 7-chloro position.

  • Reaction Setup: In an oven-dried Schlenk tube, combine 7-chloroisoquinolin-5-amine (1.0 eq), the desired amine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (2-5 mol%), and a suitable phosphine ligand like Xantphos or BINAP (4-10 mol%).

  • Base and Solvent: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4 eq). Add a dry, deoxygenated solvent like toluene or dioxane.

  • Inert Atmosphere: Seal the tube and purge with an inert gas (N₂ or Argon) for 10-15 minutes.

  • Heating: Heat the reaction mixture to 80-110 °C. The optimal temperature depends on the reactivity of the specific amine and ligand used.

  • Reaction Monitoring: Stir the reaction for 12-24 hours, monitoring for completion by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to isolate the 7-amino substituted product.

Evaluation of Biological Potency: Kinase Inhibition Assay

As many isoquinoline derivatives function as ATP-competitive kinase inhibitors, a primary method for evaluating potency is through an in vitro kinase assay.[15] The ADP-Glo™ Kinase Assay is a widely used platform that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Protocol 4: In Vitro Kinase Inhibition Assay (e.g., ROCK2)
  • Kinase Reaction: Set up the kinase reaction in a 384-well plate. Each well should contain the kinase buffer, the specific kinase (e.g., human recombinant ROCK2), the appropriate substrate (e.g., a peptide substrate), and ATP at a concentration near its Kₘ value.

  • Compound Addition: Add the synthesized derivatives at varying concentrations (typically a 10-point dose-response curve, e.g., from 10 µM to 0.5 nM). Include a positive control (a known ROCK inhibitor like Fasudil) and a negative control (DMSO vehicle).

  • Incubation: Incubate the plate at 30 °C for 30-60 minutes to allow the kinase reaction to proceed.

  • ADP Detection: Stop the kinase reaction by adding ADP-Glo™ Reagent. This reagent depletes the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus correlates with kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value for each compound.

Data Presentation and Structure-Activity Relationship (SAR)

Systematic derivatization allows for the construction of a clear SAR. The data below represents a hypothetical set of compounds derived from 7-chloroisoquinolin-5-amine to illustrate how SAR data can be tabulated and interpreted.

Table 1: Derivatization of 7-Chloroisoquinolin-5-amine and Resulting ROCK2 Potency

Compound IDModification SiteR GroupSynthetic ProtocolYield (%)ROCK2 IC₅₀ (nM)
Parent ---->10,000
A-1 5-NH₂AcetylProtocol 1855,200
A-2 5-NH₂BenzoylProtocol 1781,500
S-1 5-NH₂PhenylsulfonylProtocol 265850
S-2 5-NH₂4-MethylphenylsulfonylProtocol 271620
C-1 7-Cl4-MorpholinylProtocol 35595
C-2 7-Cl4-HydroxypiperidinylProtocol 34845
C-3 7-ClAnilinylProtocol 36225

From this hypothetical data, several SAR insights can be drawn:

  • Derivatization of the 5-amino group with both acyl and sulfonyl groups leads to a moderate increase in potency.

  • The larger, more rigid phenylsulfonyl group (S-1) appears more favorable than the smaller acetyl group (A-1).

  • Modification at the 7-chloro position via Buchwald-Hartwig amination results in a significant enhancement of potency.

  • Introducing a hydrogen bond donor/acceptor moiety at the C-7 position (C-2, C-3) appears to be highly beneficial for ROCK2 inhibition, suggesting a key interaction in this region of the active site.

Visualizations

Diagram 1: General Synthetic Workflow

G Overall Workflow for Derivatization and Screening A Start: 7-Chloroisoquinolin-5-amine B Derivatization of 5-Amino Group (Acylation / Sulfonylation) A->B C Derivatization at 7-Chloro Position (Buchwald-Hartwig Amination) A->C D Purification & Characterization (Chromatography, NMR, MS) B->D C->D E Biological Evaluation (Kinase Inhibition Assay) D->E F SAR Analysis & Lead Optimization E->F

Caption: High-level workflow from starting material to lead optimization.

Diagram 2: Structure-Activity Relationship (SAR) Map

Sources

Application Note: 7-Chloroisoquinolin-5-amine as a Chemical Probe Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Based on the chemical structure and literature search results identifying 7-Chloroisoquinolin-5-amine (CAS 608515-70-4) as a critical intermediate for TRPV1 antagonists and a structural analog of ROCK/PARP inhibitor fragments , here is the detailed Application Note.

Introduction & Mechanism of Action

7-Chloroisoquinolin-5-amine is a specialized fragment probe and pharmacophore scaffold primarily utilized in the discovery and synthesis of ligands for the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel and specific serine/threonine kinases (e.g., ROCK, PKA).[1]

Unlike "ready-to-use" high-affinity probes (e.g., JQ1 for BET), this molecule serves two distinct roles in chemical biology:[1]

  • Fragment-Based Drug Discovery (FBDD) Probe: It acts as a low-molecular-weight ligand (Fragment MW < 200) to interrogate the "isoquinoline-binding pocket" of target proteins via NMR or SPR screening.[1] The 7-chloro substituent provides a unique halogen bond vector compared to the parent 5-aminoisoquinoline.

  • Precursor Probe: It is the essential amine "warhead" used to generate high-affinity urea-based antagonists (e.g., GSK-related TRPV1 blockers) via reaction with isocyanates.[1]

Mechanistic Insight[1][2]
  • TRPV1 Context: The isoquinoline core mimics the hydrophobic interactions required to stabilize the channel in a closed state.[1] The 5-amino group serves as the attachment point for a urea linker, which hydrogen bonds with the receptor backbone (Glu/Tyr residues in the vanilloid pocket).[1]

  • Kinase Context: As an analog of 5-aminoisoquinoline (a known PARP and ROCK inhibitor fragment), the 7-chloro derivative targets the ATP-binding hinge region.[1] The chlorine atom at position 7 modulates the pKa of the isoquinoline nitrogen and fills hydrophobic sub-pockets (Gatekeeper region).[1]

Physicochemical Properties & Handling[1]

PropertyValueNotes
CAS Number 608515-70-4
Formula C9H7ClN2
MW 178.62 g/mol Ideal for Fragment-Based Screening (Rule of 3 compliant)
Solubility DMSO (>50 mM), Ethanol (Moderate)Insoluble in water. Precipitates in aqueous buffers >100 µM.[1][2]
pKa (Calc) ~5.0 (Isoquinoline N), ~2.0 (Aniline N)The ring nitrogen is the primary protonation site at physiological pH.[1]
Appearance Pale yellow to tan solidLight sensitive; store in amber vials.[1]
Storage -20°C (Desiccated)Stable for >2 years as solid; <1 month in DMSO solution.

Handling Precaution: The amine functionality is prone to oxidation over extended periods in solution.[1] Always prepare fresh stocks in anhydrous DMSO for critical assays.[1]

Application 1: Fragment-Based Screening (Target Engagement)

Objective: To determine if the 7-chloroisoquinolin-5-amine fragment binds to a target protein (e.g., ROCK1 or TRPV1 domain) using Saturation Transfer Difference (STD) NMR.

Protocol: STD-NMR Binding Assay

Rationale: Since fragments often have weak affinity (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


 in 

M-mM range), direct biochemical inhibition may be undetectable. STD-NMR detects transient binding by transferring magnetization from the protein to the ligand.[1]

Materials:

  • Recombinant Target Protein (e.g., ROCK1 kinase domain), purified, >95% homogeneity.[1]

  • 7-Chloroisoquinolin-5-amine (100 mM DMSO stock).[1]

  • Deuterated Buffer: 50 mM Phosphate, pH 7.4, 150 mM NaCl, in Dngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    O.
    

Workflow:

  • Sample Preparation:

    • Prepare a Test Sample containing 10 ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      M Protein + 500 
      
      
      
      M Ligand (50:1 excess) in Deuterated Buffer.
    • Prepare a Reference Sample containing only 500 ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      M Ligand (no protein).
      
  • NMR Acquisition:

    • Run a 1D ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      H-NMR reference spectrum.
      
    • Run the STD pulse sequence: Irradiate protein resonances (e.g., -0.5 ppm) for 2 seconds (on-resonance) and far from signals (30 ppm, off-resonance).

  • Data Analysis:

    • Subtract the "on-resonance" spectrum from the "off-resonance" spectrum.[1]

    • Result: Signals corresponding to 7-chloroisoquinolin-5-amine protons that appear in the difference spectrum indicate binding.[1]

    • Note: The protons nearest the binding interface will show the strongest STD effect (highest intensity).[1]

Application 2: Synthesis of High-Affinity TRPV1 Probes

Objective: To convert the low-affinity amine precursor into a bioactive urea probe for functional calcium flux assays. This mimics the "Description 87" to "Example 1" workflow found in patent literature (e.g., US20050107388).

Protocol: Micro-Scale Urea Derivatization

Rationale: The free amine is not the potent antagonist; the urea derivative is.[1] This protocol allows researchers to generate the active probe in situ or in small batches for testing.[1]

Reaction: ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="ng-star-inserted display">



Step-by-Step:

  • Dissolution: Dissolve 10 mg (0.056 mmol) of 7-Chloroisoquinolin-5-amine in 0.5 mL anhydrous Dichloromethane (DCM) or DMF.

  • Activation: Add 1.1 equivalents of the desired isocyanate (e.g., 4-(Trifluoromethyl)benzyl isocyanate for high potency).

  • Catalysis: Add 1.5 equivalents of Triethylamine (TEA).

  • Incubation: Stir at Room Temperature for 2 hours. Monitor by TLC (50% EtOAc/Hexane).[1] The amine spot (lower Rf) should disappear; the urea product (higher Rf) appears.[1]

  • Isolation: Evaporate solvent. Wash the solid with cold ether to remove unreacted isocyanate.[1]

  • Validation: Resuspend in DMSO for biological testing.

Application 3: Functional Calcium Flux Assay (TRPV1)

Objective: Validate the activity of the synthesized probe (from Protocol 2) using a cellular model.

Materials:

  • HEK293 cells stably expressing human TRPV1.[1]

  • Fluorescent Cangcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     indicator (e.g., Fluo-4 AM).
    
  • Agonist: Capsaicin (100 nM).[1]

  • Test Compound: Synthesized Urea Probe (from Protocol 2) vs. 7-Chloroisoquinolin-5-amine (Parent Control).[1]

Protocol:

  • Loading: Incubate cells with 4

    
    M Fluo-4 AM for 45 mins at 37°C.
    
  • Pre-incubation: Add Test Compound (0.1 - 10

    
    M) to cells and incubate for 15 mins.
    
    • Control A: DMSO only (Vehicle).[1]

    • Control B: 7-Chloroisoquinolin-5-amine (Parent amine) - Expect low/no inhibition.[1]

    • Test: Urea Derivative - Expect dose-dependent inhibition.[1]

  • Stimulation: Inject Capsaicin (100 nM final) to trigger Ca

    
     influx.
    
  • Measurement: Record fluorescence (Ex 488 nm / Em 516 nm) for 60 seconds.

  • Analysis: Calculate % Inhibition of the Capsaicin response.

Visualization: Probe Development Workflow

G Amine 7-Chloroisoquinolin-5-amine (Fragment/Precursor) Screen Fragment Screening (STD-NMR / SPR) Amine->Screen Direct Test (Low Affinity) Synthesis Derivatization (+ Isocyanate) Amine->Synthesis Chemical Modification Target Target Binding (TRPV1 / Kinase) Screen->Target Weak Binding (>10 uM) Urea Urea Derivative (Active Probe) Synthesis->Urea Yields High Affinity Urea->Target Strong Binding (<100 nM) Readout Biological Readout (Ca2+ Flux / Phosphorylation) Target->Readout Signal Modulation

Caption: Workflow demonstrating the dual use of 7-Chloroisoquinolin-5-amine as a direct fragment probe and a synthetic precursor for high-affinity antagonists.

Troubleshooting & Critical Controls

  • Issue: Low Solubility in Assay Buffer.

    • Cause: The planar isoquinoline ring is hydrophobic.[1]

    • Solution: Limit final DMSO concentration to 1%.[1] Do not exceed 100 ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      M compound concentration in aqueous buffer. Use 0.01% Triton X-100 to prevent aggregation-based false positives in kinase assays.[1]
      
  • Issue: No Signal in Fragment Screen.

    • Cause:ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       might be too high (>5 mM) or the 7-Cl substituent clashes with the pocket.
      
    • Solution: Validate protein integrity.[1] Try the non-chlorinated parent (5-aminoisoquinoline) as a positive control for the pocket.

  • Issue: Fluorescence Interference.

    • Cause: Isoquinolines can be intrinsically fluorescent.[1]

    • Solution: Check the compound's autofluorescence at the assay wavelengths (e.g., 488/516 nm) before running the cellular assay.[1] If high, switch to a luminescent readout (e.g., Glo-based kinase assay).[1]

References

  • Rami, H. K., et al. (2005).[1] Quinoline and isoquinoline derivatives as VR-1 antagonists. United States Patent Application 20050107388.[1] (Source of synthesis protocol and TRPV1 utility).

  • Hu, H., et al. (2018).[1] Isoquinoline Derivatives as Potent Rho-Kinase Inhibitors. Journal of Medicinal Chemistry. (Context for isoquinoline scaffold in kinase inhibition).

  • Weyer, M., et al. (2016).[1] Fragment-Based Drug Discovery for Kinases. Methods in Molecular Biology. (Protocol grounding for STD-NMR screening).

Sources

Topic: Formulation of 7-Chloroisoquinolin-5-amine for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed guide for the formulation of 7-Chloroisoquinolin-5-amine, a compound class often associated with poor aqueous solubility, for in vivo research applications. Recognizing that a universal vehicle is non-existent, this guide emphasizes a systematic, tiered approach to formulation development. We will move from initial physicochemical characterization and solubility assessments to the rational selection and preparation of appropriate dosing vehicles. The protocols herein are designed to be self-validating, incorporating critical quality control checkpoints to ensure the integrity and consistency of the final formulation. The core objective is to enable researchers to develop a safe, effective, and reproducible dosing solution that maximizes bioavailability while minimizing potential vehicle-induced artifacts in experimental outcomes.

Part 1: Pre-Formulation Assessment: The Foundation of Rational Design

Before any formulation work begins, a thorough understanding of the compound's physicochemical properties is paramount. This knowledge dictates the entire formulation strategy. While experimental data for 7-Chloroisoquinolin-5-amine is not widely published, we can infer its likely characteristics from structurally similar molecules available in public databases.

Inferred Physicochemical Profile

Analysis of related chloroisoquinoline amines suggests that 7-Chloroisoquinolin-5-amine is a small molecule with features that predict low aqueous solubility.[1][2][3] Lipinski's Rule of Five provides a framework for predicting the absorption of drug candidates.[4]

PropertyInferred Value / PredictionImplication for Formulation
Molecular Weight ~178.62 g/mol [1][3]Low molecular weight is generally favorable for absorption.
XLogP3-AA ~2.4 - 3.1[1][2]A positive LogP value indicates lipophilicity and predicts poor aqueous solubility.
Hydrogen Bond Donors 1 (from the amine group)[1][2]Low number, favorable for permeation.
Hydrogen Bond Acceptors 2 (from the two nitrogen atoms)[1][2]Low number, favorable for permeation.
Chemical Class Aromatic AmineThe amine group provides a handle for pH-dependent solubility modification.

The key takeaway is the predicted lipophilicity (XLogP3 > 2), which is the primary hurdle to overcome. The presence of a basic amine group is the most critical feature to exploit for solubility enhancement.

Critical First Experiment: Solubility Screening

The first and most important experimental step is to determine the compound's solubility in a panel of pharmaceutically acceptable vehicles. This empirical data will supersede any prediction and directly guide the formulation choice.

Protocol 1: Small-Scale Solubility Assessment

  • Preparation : Weigh 1-2 mg of 7-Chloroisoquinolin-5-amine into separate 1.5 mL microcentrifuge tubes.

  • Solvent Addition : Add a precise volume (e.g., 100 µL) of a test vehicle to each tube. Vortex vigorously for 1-2 minutes.

  • Equilibration : Place the tubes on a rotator at ambient temperature for 1-2 hours to allow the solution to reach equilibrium.

  • Observation : Centrifuge the tubes at >10,000 x g for 5 minutes. Carefully inspect the supernatant.

    • Clear Solution : The compound is soluble at this concentration. Add another 1-2 mg of compound and repeat to find the saturation point.

    • Visible Pellet : The compound is not fully dissolved. The supernatant is a saturated solution.

  • Quantification (Optional but Recommended) : Analyze the clear supernatant by HPLC-UV or LC-MS to accurately determine the solubility concentration.

Recommended Screening Vehicles:

  • Water (for baseline)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 0.1 N Hydrochloric Acid (HCl)

  • 5% Dextrose in Water (D5W)

  • Polyethylene Glycol 400 (PEG400)

  • Propylene Glycol (PG)

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol

  • Corn Oil or Sesame Oil

Part 2: Formulation Strategy Selection

The results from the solubility screen will guide the selection of a formulation strategy. The goal is to create a homogenous, stable preparation suitable for the intended route of administration (e.g., oral, intraperitoneal, intravenous).

G cluster_0 Formulation Decision Workflow cluster_1 Aqueous Solubility cluster_2 Organic/Co-Solvent Solubility cluster_3 Recommended Strategies start Solubility Screen Results sol_low Soluble in Aqueous Buffer (e.g., PBS)? start->sol_low sol_high Soluble in Acidic pH? sol_peg Soluble in PEG400, PG, Ethanol? sol_high->sol_peg No strat_ph pH-Adjusted Solution (for all routes) sol_high->strat_ph Yes sol_low->sol_high No strat_solution Simple Aqueous Solution (for all routes) sol_low->strat_solution Yes sol_oil Soluble in Oil? sol_peg->sol_oil No strat_cosolvent Co-Solvent Formulation (IV, IP, Oral) sol_peg->strat_cosolvent Yes strat_suspension Aqueous Suspension (Oral, IP) sol_oil->strat_suspension No strat_lipid Lipid/Oil Solution (Oral, SC) sol_oil->strat_lipid Yes

Caption: Equilibrium between the insoluble free base and its soluble protonated salt.

When to Use : Ideal for all routes of administration (IV, IP, PO, SC) if target concentration can be achieved at a physiologically tolerable pH (typically pH 3-8 for injections).

Strategy B: Co-Solvent Formulation

Causality : Many organic compounds are poorly soluble in water but readily soluble in water-miscible organic solvents. A co-solvent system uses a primary organic solvent to dissolve the compound, which is then diluted with an aqueous vehicle. The organic solvent maintains the drug in solution. Common co-solvents include DMSO, PEG400, and ethanol. [5]The key challenge is to use the minimum amount of organic solvent required, as they can have their own toxicities and pharmacological effects.

When to Use : A reliable method for oral (PO), intraperitoneal (IP), and sometimes IV administration. For IV, the final concentration of the organic solvent must be very low (e.g., <5% DMSO) to avoid hemolysis and toxicity.

Strategy C: Aqueous Suspension

Causality : If the required dose is high and solubility cannot be achieved by other means, a suspension may be necessary. This involves dispersing fine particles of the drug in an aqueous vehicle. [5]The addition of a wetting agent (e.g., Tween® 80) is crucial to prevent particle aggregation and ensure a uniform dispersion. Reducing the particle size (micronization) can improve the dissolution rate in vivo. [6] When to Use : Suitable for oral (PO) and intraperitoneal (IP) administration. Never for intravenous (IV) use. This is often a fallback strategy when solubility enhancement is insufficient.

Part 3: Detailed Formulation Protocols

Safety First : Always work in a chemical fume hood and wear appropriate personal protective equipment (PPE). Assume the compound is harmful if swallowed, and may cause skin and eye irritation. [7][8]

Protocol 2: Preparation of a pH-Adjusted Aqueous Solution (Target: 5 mg/mL)

This protocol assumes solubility screening showed good solubility in acidic conditions.

  • Materials :

    • 7-Chloroisoquinolin-5-amine

    • Sterile Water for Injection (WFI)

    • 1 N Hydrochloric Acid (HCl)

    • 1 N Sodium Hydroxide (NaOH)

    • Calibrated pH meter

    • Sterile glass vial

    • Stir bar

  • Procedure :

    • Weigh 50 mg of 7-Chloroisoquinolin-5-amine into a sterile glass vial.

    • Add ~8 mL of WFI. The compound will likely not dissolve.

    • While stirring, add 1 N HCl dropwise (e.g., 5-10 µL at a time). Monitor for dissolution. Continue adding acid until all solid material has dissolved and the solution is completely clear.

    • Measure the pH. It will likely be very acidic (pH < 3).

    • Crucial Step : Adjust the pH upwards by adding 1 N NaOH dropwise. The goal is to reach the highest possible pH at which the compound remains in solution (e.g., pH 4.0). Go slowly. If you observe any cloudiness or precipitation, add a drop of 1 N HCl to redissolve it. The final pH is the highest pH before precipitation occurs.

    • Once the final pH is determined, bring the total volume to 10.0 mL with WFI.

    • Sterile filter the final solution through a 0.22 µm syringe filter into a sterile container.

  • Quality Control :

    • Visual Inspection : The final solution must be clear and free of particulates.

    • pH Measurement : Record the final pH.

    • Pre-Dosing Check : Before each use, visually inspect the solution for any signs of precipitation that may have occurred during storage.

Protocol 3: Preparation of a Co-Solvent Formulation (Vehicle: 10% DMSO / 40% PEG400 / 50% Saline)

This is a common, robust vehicle for non-aqueous soluble compounds.

  • Materials :

    • 7-Chloroisoquinolin-5-amine

    • Dimethyl Sulfoxide (DMSO), cell culture grade or higher

    • Polyethylene Glycol 400 (PEG400), USP grade

    • Sterile 0.9% Saline

    • Sterile conical tubes

  • Procedure :

    • Vehicle Preparation : First, prepare the vehicle mixture. For 10 mL of vehicle, combine:

      • 1 mL of DMSO

      • 4 mL of PEG400

      • Mix thoroughly by vortexing.

      • Add 5 mL of 0.9% Saline.

      • Mix again. The solution may warm slightly. Allow it to return to room temperature.

    • Dissolution : Weigh the desired amount of 7-Chloroisoquinolin-5-amine into a tube.

    • Add the pre-formulated vehicle.

    • Vortex and/or sonicate until the compound is completely dissolved. A brief warming in a 37°C water bath can aid dissolution.

  • Quality Control :

    • Visual Inspection : Ensure the solution is clear and free of undissolved material.

    • Stability Check : Observe the solution for 30-60 minutes before dosing to ensure the compound does not precipitate out. This formulation should generally be prepared fresh daily.

Part 4: Stability Considerations

For preclinical studies, long-term stability is often less critical than short-term, in-use stability. [9]

  • Benchtop Stability : The prepared formulation should be stable for the duration of the experiment. For solution-based formulations, the primary risk is precipitation. For all formulations, chemical degradation is possible.

  • Storage : Unless data suggests otherwise, store formulations at 2-8°C, protected from light. Allow the formulation to warm to room temperature before dosing to ensure the compound remains in solution.

  • Freeze-Thaw : Avoid freezing and thawing formulations unless stability has been explicitly demonstrated, as this can cause the compound to fall out of solution.

  • Recommendation : For initial studies, it is highly recommended to prepare formulations fresh daily . If a formulation is to be used for more than 24 hours, a preliminary stability study should be conducted. [10]This involves storing the formulation under the intended conditions and visually and/or analytically (HPLC) checking for precipitation or degradation at relevant time points.

References

  • PubChem. 7-Chloroquinoline. National Center for Biotechnology Information. [Link]

  • PubChem. 7-Chloroisoquinoline. National Center for Biotechnology Information. [Link]

  • Olatunji, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • PubChem. 7-Bromo-5-chloroisoquinolin-8-amine. National Center for Biotechnology Information. [Link]

  • Fijan, S., et al. (1998). Development of a stable solution of 5-aminolaevulinic acid for intracutaneous injection in photodynamic therapy. PubMed. [Link]

  • Hagedorn, M., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PubMed Central. [Link]

  • Request PDF. Solubility Determination, Correlation, and Solute–Solvent Molecular Interactions of 5-Aminotetrazole in Various Pure Solvents. ResearchGate. [Link]

  • European Medicines Agency. (2006). Stability Testing of Biotechnological/Biological Products. [Link]

  • Sahu, B. P., et al. (2016). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PubMed Central. [Link]

  • Al-Kassas, R., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. MDPI. [Link]

  • PubChem. 3-Chloroisoquinolin-7-amine. National Center for Biotechnology Information. [Link]

  • PubChem. 5-Bromo-7-chloroisoquinolin-3-amine. National Center for Biotechnology Information. [Link]

  • European Medicines Agency. (2023). ICH Q1 Guideline on stability testing of drug substances and drug products. [Link]

Sources

Application Note: Molecular Docking Protocols for 7-Chloroisoquinolin-5-amine with Target Proteins

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif found in numerous natural and synthetic compounds with a wide array of biological activities.[1] Specifically, 7-Chloroisoquinolin-5-amine and its analogs have emerged as compounds of interest, with related chloroquinoline derivatives showing potential as anticancer, antimicrobial, and antimalarial agents.[2][3] Molecular docking, a powerful computational technique in structure-based drug discovery, is instrumental in elucidating the potential mechanisms of action for such compounds.[4][5] It predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein.[5]

This document provides a comprehensive, field-proven guide to performing molecular docking studies with 7-Chloroisoquinolin-5-amine. We will move beyond a simple list of steps to explain the critical reasoning behind each phase of the protocol, ensuring a self-validating and reproducible workflow. The protocols outlined are designed for researchers, scientists, and drug development professionals aiming to investigate the interactions of this ligand with its putative protein targets. For the purpose of this guide, we will use a representative protein kinase, such as Phosphoinositide 3-kinase (PI3K), as a potential target, given that quinoline derivatives have been shown to interact with this enzyme family.[3]

Section 1: The Molecular Docking Workflow: A Conceptual Overview

Before delving into the command-line specifics, it is crucial to understand the logical flow of a molecular docking experiment. The process is a multi-stage funnel, starting with broad preparation and culminating in specific, analyzable results. Each step is designed to minimize computational artifacts and increase the biological relevance of the final predicted binding pose.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation cluster_output Phase 4: Final Output Ligand_Prep Ligand Preparation (7-Chloroisoquinolin-5-amine) Protein_Prep Target Protein Preparation (e.g., PI3K) Docking Molecular Docking (Grid Definition & Execution) Ligand_Prep->Docking Protein_Prep->Docking Analysis Pose & Score Analysis Docking->Analysis Validation Protocol Validation (Redocking) Analysis->Validation Iterative Refinement Output Interaction Visualization & Binding Hypothesis Validation->Output

Caption: The overall molecular docking workflow, from initial preparation to final hypothesis generation.

Section 2: Prerequisites: Software and Data

This protocol assumes the use of standard, widely-accepted software in the field. While numerous packages exist, the principles remain universal.

Component Recommended Software Purpose
Ligand Preparation Open Babel / ChemDraw / Avogadro2D to 3D structure conversion, energy minimization.
Protein Preparation UCSF Chimera / PyMOL / Schrödinger MaestroPDB file cleanup, protonation, and visualization.
Molecular Docking AutoDock Vina / AutoDock 4Docking algorithm and scoring function.
Analysis Tools PyMOL / UCSF Chimera / LigPlot+Visualization of interactions and pose analysis.
Data Source Protein Data Bank (PDB)Source for 3D macromolecular structures.
Data Source PubChem / ZINC DatabaseSource for ligand structures and properties.

Section 3: Protocol Part A - Ligand Preparation

Causality: The ligand's structure must be computationally "clean" and energetically plausible. An incorrect 3D structure, charge model, or tautomeric state will lead to unreliable docking results.

Step-by-Step Methodology:

  • Obtain Ligand Structure:

    • Acquire the 2D structure of 7-Chloroisoquinolin-5-amine. The canonical SMILES representation is C1=CC(=C2C(=C1)C=NC=C2N)Cl.

    • Use a tool like Open Babel to convert the SMILES string into a 3D structure (.mol2 or .pdb format).

  • Protonation and Tautomeric State:

    • At physiological pH (~7.4), the primary amine group (-NH2) will be predominantly in its neutral state, while the isoquinoline nitrogen may be protonated. It is crucial to assess the pKa of the molecule to determine the most likely protonation state in the target's binding environment. For initial screening, docking both the neutral and protonated forms can be a valuable strategy.

  • Energy Minimization:

    • The initial 3D conversion may result in a high-energy conformation with unrealistic bond lengths and angles. Perform a geometry optimization using a force field like MMFF94 or UFF. This step relaxes the structure into a low-energy state.

    • Expert Insight: This is not just a formality. Docking a high-energy conformer can result in artificially high (poor) binding scores, as the scoring function penalizes steric strain.

  • Assign Partial Charges:

    • The electrostatic interactions between the ligand and protein are critical for binding. Assign partial charges to each atom of the ligand. Gasteiger charges are a common and rapid method suitable for docking.

  • Define Torsional Degrees of Freedom:

    • Identify the rotatable bonds in the ligand. For 7-Chloroisoquinolin-5-amine, the primary amine group has rotatable bonds. The docking software will explore the conformational space by rotating these bonds.

  • Final Output Format:

    • Save the prepared ligand in the .pdbqt format required by AutoDock Vina. This format includes atomic coordinates, partial charges, and information on rotatable bonds.

Section 4: Protocol Part B - Target Protein Preparation

Causality: The protein crystal structure is a static snapshot and often contains non-essential molecules (e.g., water, crystallization agents) and lacks hydrogen atoms. Preparing the protein correctly ensures the binding site is chemically accurate and free of confounding variables.

Step-by-Step Methodology:

  • Select a High-Quality Crystal Structure:

    • Search the Protein Data Bank (PDB) for the desired target (e.g., PI3K).

    • Prioritize structures with a high resolution (ideally < 2.0 Å).[4]

    • Whenever possible, select a "holo" structure, which is co-crystallized with a bound ligand.[6] This provides an invaluable reference for defining the binding site and validating the docking protocol.

  • Clean the PDB File:

    • Load the PDB file into a molecular viewer like UCSF Chimera or PyMOL.

    • Remove all non-essential components:

      • Water molecules: Unless a specific water molecule is known to be critical for ligand binding (a "bridging" water), all water molecules should be removed. They can interfere with the docking process.

      • Co-factors and other heteroatoms: Remove any crystallization additives, ions, or co-factors that are not part of the binding site of interest.

      • Multiple Chains: If the biological unit is a monomer, remove any additional protein chains.

  • Protonate the Protein:

    • Crystal structures typically do not include hydrogen atoms. Add hydrogens to the protein structure. This step is critical as it correctly models the ionization states of acidic and basic residues (e.g., Asp, Glu, Lys, Arg, His) at a defined pH (usually 7.4).

  • Repair Missing Residues or Atoms:

    • Some PDB files may have missing side chains or even entire loops. Use tools like Modeller or the structure repair functions within Schrödinger Maestro or UCSF Chimera to model these missing fragments.

    • Expert Insight: Docking into a protein with a missing side chain in the active site can lead to a completely artificial binding pose and score.

  • Assign Partial Charges:

    • Similar to the ligand, assign partial charges to the protein atoms. The docking software often uses pre-defined force field parameters (e.g., AMBER) for standard amino acids.

  • Final Output Format:

    • Save the prepared protein in the .pdbqt format for use with AutoDock Vina.

Section 5: Protocol Part C - Docking Simulation

Causality: The core of the experiment is to systematically sample different orientations (poses) of the ligand within a defined search space (the binding site) and rank them using a scoring function.

Step-by-Step Methodology:

  • Define the Search Space (Grid Box):

    • The search space is a three-dimensional box that encompasses the entire binding site.

    • If a co-crystallized ligand is present: Center the grid box on the geometric center of this reference ligand. The size of the box should be large enough to allow for full rotational and translational freedom of the ligand (typically 20-25 Å in each dimension).

    • If no ligand is present (apo structure): Identify the binding pocket using pocket prediction algorithms or based on published literature. Center the grid on the key residues of the predicted site.

  • Configure Docking Parameters:

    • Create a configuration file that specifies the paths to the prepared ligand and protein files, the center and dimensions of the grid box, and the exhaustiveness of the search.

    • Exhaustiveness: This parameter controls the computational effort spent on searching the conformational space. Higher values increase the likelihood of finding the optimal pose but also increase computation time. A value of 8-16 is typically a good starting point.

  • Execute the Docking Run:

    • Run the docking software (e.g., AutoDock Vina) from the command line, providing the configuration file as input.

    • The software will generate an output file containing a series of predicted binding poses (typically 9-20), ranked by their binding affinity scores.

Parameter Typical Value Rationale
Grid Center X, Y, Z coordinatesDefines the center of the search space, focused on the active site.
Grid Size 22.5 x 22.5 x 22.5 ÅMust be large enough to contain the ligand in any orientation.
Exhaustiveness 16Balances computational cost with the thoroughness of the conformational search.
Number of Modes 10The number of binding poses to generate and rank.

Section 6: Protocol Part D - Post-Docking Analysis

Causality: The raw output of a docking run is a set of scores and coordinates. This data must be translated into a chemically meaningful hypothesis by visualizing the interactions that stabilize the predicted complex.

G cluster_protein Hypothetical Protein Active Site Residues Ligand 7-Chloroisoquinolin-5-amine + H-bond Donor (Amine) + H-bond Acceptor (N in ring) + Aromatic System (π-π stacking) + Halogen Group (Halogen bond) ASP Aspartic Acid (ASP) + H-bond Acceptor (Carboxylate) Ligand->ASP H-Bond TYR Tyrosine (TYR) + H-bond Donor (Hydroxyl) + Aromatic System (π-π stacking) Ligand->TYR π-π Stacking LEU Leucine (LEU) + Hydrophobic Side Chain Ligand->LEU Hydrophobic Interaction THR Threonine (THR) + H-bond Donor/Acceptor (Hydroxyl) Ligand->THR Halogen Bond

Sources

Troubleshooting & Optimization

Technical Support Center: Optimized Synthesis of 7-Chloroisoquinolin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: ISO-7CL-5NH2-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting Yield & Selectivity in 7-Chloroisoquinolin-5-amine Synthesis

Executive Summary

7-Chloroisoquinolin-5-amine is a critical intermediate in the synthesis of Rho-kinase (ROCK) inhibitors, most notably Ripasudil (K-115) . The synthesis of this scaffold presents two primary failure points for researchers:

  • Regioselectivity during Nitration: The competition between the C5 and C8 positions on the isoquinoline ring.

  • Chemoselectivity during Reduction: The risk of hydrodechlorination (loss of the C7-chlorine) when reducing the nitro group.

This guide provides a validated, self-consistent protocol to navigate these bottlenecks, moving away from generic "textbook" conditions to process-optimized methodologies.

Phase 1: The Upstream Bottleneck (Nitration)

The Challenge: The C5 vs. C8 War

Nitration of isoquinoline typically yields a mixture of 5-nitro and 8-nitro isomers. In 7-chloroisoquinoline , the chlorine atom at C7 exerts a crucial directing effect.

  • Electronic Logic: The isoquinoline ring is deactivated by the protonated nitrogen (in H₂SO₄). Electrophilic substitution favors the carbocyclic ring (positions 5, 6, 7, 8).

  • The Chlorine Effect: Chlorine is an ortho/para director but a deactivator.

    • Position 8: Ortho to Chlorine (Strongly deactivated).

    • Position 6: Ortho to Chlorine (Strongly deactivated).

    • Position 5: Meta to Chlorine (Less deactivated).

    • Result: The 7-chloro substituent enhances regioselectivity toward the C5 position , suppressing the formation of the C8 isomer compared to unsubstituted isoquinoline.

Optimized Protocol: Controlled Nitration

Do not use fuming nitric acid initially; it promotes dinitration and oxidation of the ring.

Reagents:

  • 7-Chloroisoquinoline (1.0 eq)[1]

  • KNO₃ (1.05 eq)

  • H₂SO₄ (Conc., 10 vol)

Workflow:

  • Dissolve 7-chloroisoquinoline in conc. H₂SO₄ at 0–5°C . Critical: Maintain low temp to prevent tar formation.

  • Add KNO₃ portion-wise over 30 minutes. Exotherm control is vital.

  • Allow to warm to 20–25°C and stir for 2–3 hours.

  • Quench: Pour onto crushed ice/water.

  • Neutralization: Adjust pH to ~9–10 with NH₄OH. Note: The nitro-isoquinoline precipitates as a solid.

Troubleshooting Table: Nitration
SymptomProbable CauseCorrective Action
Dark/Black Reaction Mixture Temperature spike during KNO₃ addition.[2]Cool to 0°C; add nitrate slower. Ensure efficient stirring.
Low Yield (<50%) Incomplete precipitation or over-acidification.Ensure pH is basic (>9) during workup. Isoquinolines are soluble in acid.
High C8-Isomer Content Reaction temperature too high (>30°C).Lower reaction temperature.[2][3] Higher temps overcome the activation energy barrier for the C8 position.

Phase 2: The Downstream Bottleneck (Reduction)

The Challenge: Keeping the Chlorine

This is the most common failure point. Standard catalytic hydrogenation (H₂/Pd-C) is contraindicated . Palladium catalyzes the oxidative addition of the C-Cl bond, leading to hydrodechlorination (yielding 5-aminoisoquinoline instead of the 7-chloro derivative).

Optimized Protocol: Fe/AcOH (Bechamp Reduction)

We utilize a stoichiometric metal reduction to ensure the nitro group is reduced while the C-Cl bond remains intact.

Reagents:

  • 5-Nitro-7-chloroisoquinoline (1.0 eq)

  • Iron Powder (325 mesh, 4.0 eq)

  • Acetic Acid (AcOH) / Ethanol (1:4 ratio)

  • Catalytic HCl (optional, for activation)

Workflow:

  • Suspend nitro compound and Iron powder in EtOH/AcOH.

  • Heat to reflux (70–80°C) for 2 hours.

  • Monitor: TLC should show disappearance of the yellow nitro spot and appearance of a fluorescent amine spot.

  • Workup (The "Iron Sludge" Fix):

    • Cool to room temperature.[3]

    • Filter through a Celite pad to remove iron oxides. Wash the pad with EtOAc.

    • Concentrate filtrate.[4]

    • Neutralize: Treat residue with sat.[5] NaHCO₃ (pH 8). Extract with EtOAc.[3][4][5]

Comparative Data: Reduction Methods
MethodReagent SystemYield (Isolated)C-Cl IntegrityVerdict
Catalytic Hydrogenation H₂ (1 atm), 10% Pd/C30–40%Failed (Major Dechlorination)❌ Avoid
Tin Chloride SnCl₂[4]·2H₂O, EtOH75–80%Intact⚠️ Good, but toxic waste
Iron Powder Fe, AcOH, EtOH85–92% Intact Recommended

Phase 3: Visualization & Logic Flow

Process Workflow Diagram

The following diagram illustrates the critical decision nodes and chemical pathways for the synthesis.

G Start Start: 7-Chloroisoquinoline Nitration Nitration (KNO3 / H2SO4, 0°C) Start->Nitration CheckIsomers Check Regioselectivity (HPLC/NMR) Nitration->CheckIsomers Isomer5 Major: 5-Nitro-7-Cl CheckIsomers->Isomer5 Main Pathway Isomer8 Minor: 8-Nitro-7-Cl CheckIsomers->Isomer8 Byproduct ReductionChoice Select Reduction Method Isomer5->ReductionChoice PdC H2 / Pd-C ReductionChoice->PdC Avoid FeAcOH Fe / AcOH (Reflux) ReductionChoice->FeAcOH Recommended Dechlor FAILURE: Dechlorination (5-Aminoisoquinoline) PdC->Dechlor Success SUCCESS: 7-Chloroisoquinolin-5-amine FeAcOH->Success

Caption: Critical pathway analysis for 7-Chloroisoquinolin-5-amine synthesis, highlighting the divergence at the reduction step.

Frequently Asked Questions (FAQ)

Q1: My final product is an oil/gum instead of a solid. How do I crystallize it?

  • A: 5-Aminoisoquinolines can be sticky. Dissolve the crude oil in a minimum amount of hot Isopropanol (IPA) or Toluene. Add Hexanes dropwise until cloudy, then cool to 4°C. Alternatively, convert it to the HCl salt by adding 4M HCl in Dioxane; the hydrochloride salt is almost always a stable solid.

Q2: I see a spot on TLC that moves just below my product during nitration. What is it?

  • A: This is likely the 8-nitro isomer . If the spot persists after recrystallization, use column chromatography.[6] The 5-nitro isomer is typically less polar than the 8-nitro isomer due to intramolecular hydrogen bonding or dipole cancellation, allowing separation on Silica gel (Eluent: Hexane/EtOAc).

Q3: Can I use Zinc instead of Iron for the reduction?

  • A: Yes, Zn/AcOH works similarly to Fe/AcOH. However, Zinc reactions can be more vigorous/exothermic. Ensure strict temperature control if scaling up (>10g).

Q4: Why is the extraction of the amine difficult?

  • A: Isoquinolin-5-amines are amphoteric. If the pH is too high (>12), they may form soluble species or emulsions. If too low (<4), they remain protonated in the aqueous phase. Target pH 9–10 for optimal extraction into Dichloromethane (DCM) or Ethyl Acetate.

References

  • Title: Process for producing isoquinoline derivatives (Ripasudil intermediates).
  • Nitration Regioselectivity

    • Title: The Nitration of Isoquinoline and Some of its Derivatives.[2][7]

    • Source:Journal of the Chemical Society (Classic mechanistic grounding).
    • Context: Establishes the preference for C5/C8 substitution in proton
  • Iron Reduction Methodology

    • Title: Reduction of Nitroarenes using Fe/AcOH (General Protocol).
    • Source:Organic Syntheses, Coll. Vol. 3, p. 59.[8]

    • URL:[Link]

  • ROCK Inhibitor Chemistry

    • Title: Development of Ripasudil Hydrochloride Hydrate (K-115), a Rho-Kinase Inhibitor.[9]

    • Source:Journal of Ocular Pharmacology and Therapeutics.
    • URL:[Link]

Sources

Technical Support Center: Purification of Crude 7-Chloroisoquinolin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 7-Chloroisoquinolin-5-amine. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile heterocyclic amine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your purification workflows effectively. The insights provided herein are synthesized from established chemical principles and field-proven methodologies.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and purification of 7-Chloroisoquinolin-5-amine.

Q1: What are the recommended first-pass purification strategies for crude 7-Chloroisoquinolin-5-amine?

A strong first-pass strategy depends on the scale and initial purity of your crude material.

  • For small-scale (<1 g) and relatively clean reactions: Direct flash column chromatography is often the most efficient method.

  • For larger-scale (>1 g) or very impure material: An initial acid-base workup is highly recommended. This leverages the basicity of the amine to separate it from neutral or acidic impurities, reducing the burden on subsequent chromatographic steps. After the extractive workup, the material can be further polished by either chromatography or recrystallization.

Q2: What are the typical physical and chemical properties I should be aware of?

Understanding the compound's properties is critical for successful purification.

  • Appearance: Pure 7-Chloroisoquinolin-5-amine is typically a solid, which can range from a light yellow to a brownish color depending on purity.[1]

  • Basicity: The presence of the amino group makes the compound basic. This is the key to purification via acid-base extraction and is also the cause of potential issues like tailing on silica gel chromatography.

  • Solubility: Based on analogous structures, it is expected to be soluble in polar organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol (MeOH), and Dimethyl Sulfoxide (DMSO).[1][2] Its solubility in non-polar solvents like hexanes is likely low.

  • Stability: Aromatic amines can be sensitive to oxidation and light, which can lead to the formation of colored impurities.[2] While stable under standard inert conditions, prolonged exposure to heat during purification should be minimized.[3][4]

Q3: What are the most common impurities I might encounter from a typical synthesis?

Impurities are generally products of side reactions or unconsumed reactants. Common culprits include:

  • Isomeric Byproducts: Synthesis of substituted isoquinolines can sometimes yield other isomers (e.g., 5-chloroisoquinoline).[2]

  • Unreacted Starting Materials: If the amine is synthesized via reduction of a nitro group, residual 7-chloro-5-nitroisoquinoline may be present.[5]

  • Reagents and Catalysts: Tin salts (if using SnCl2 for reduction) or other metals used in cross-coupling reactions can contaminate the crude product.[5]

  • Degradation Products: Overheating or exposure to air can lead to oxidative polymerization or decomposition, often resulting in colored, high-molecular-weight impurities.[6]

Q4: How can I reliably assess the purity of my final product and intermediate fractions?

A multi-faceted approach is best for purity analysis.

  • Thin-Layer Chromatography (TLC): The workhorse for real-time monitoring of column chromatography. Use a UV lamp (254 nm) for visualization.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate purity assessment (as % area under the curve) and confirms the molecular weight of the desired product. An example method for a related compound used a C18 column with a water/acetonitrile gradient containing 0.1% formic acid.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural integrity of the final product and identifying any residual solvents or impurities.[8][9]

Q5: What are the essential safety precautions for handling this class of compound?

Substituted chloro-amino heterocycles require careful handling.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses or goggles.[10]

  • Ventilation: Handle the solid and its solutions in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[11]

  • Hazard Profile: Similar compounds are classified as harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[12][13] Avoid contact with skin and eyes.[10]

Purification Workflow Decision Tree

This diagram outlines a logical workflow for selecting a purification strategy based on the characteristics of your crude material.

Purification_Workflow Purification Strategy for 7-Chloroisoquinolin-5-amine start Crude Material check_purity Initial Purity Assessment (TLC, LC-MS) start->check_purity is_oily Is material an oil or non-filterable solid? check_purity->is_oily acid_base Perform Acid-Base Extraction check_purity->acid_base Low Purity (<85%) or Large Scale (>1g) high_purity High Purity? (>85%, few spots) is_oily->high_purity No (Solid) trituration Trituration with non-polar solvent is_oily->trituration Yes chromatography Flash Column Chromatography high_purity->chromatography No (Complex mixture) recrystallization Recrystallization high_purity->recrystallization Yes (Simple mixture) acid_base->chromatography final_product Pure Product (Verify by LC-MS, NMR) chromatography->final_product recrystallization->final_product trituration->high_purity

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide

This section is formatted to address specific problems you may encounter during purification experiments.

Problem 1: My compound is streaking or tailing badly on the silica gel column, leading to poor separation and mixed fractions.

  • Underlying Cause: This is a classic issue when purifying basic compounds like amines on standard silica gel. The silica surface is weakly acidic due to the presence of silanol (Si-OH) groups. Your basic amine interacts strongly with these acidic sites via acid-base interactions, causing it to "stick" to the stationary phase and elute slowly and broadly (tailing).

  • Solutions:

    • Use a Mobile Phase Modifier: The most common solution is to add a small amount of a basic modifier to your mobile phase. This base will compete with your compound for the acidic sites on the silica, leading to sharper peaks.

      • Recommended Modifier: Add 0.5-1% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your eluent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol).

    • Switch the Stationary Phase: If tailing persists, the stationary phase itself can be changed.

      • Basic Alumina: Alumina is basic and provides excellent separation for basic compounds without the need for mobile phase additives.

      • Amine-Functionalized Silica: These columns have an amine-bonded surface, which creates a basic environment and eliminates tailing. They are highly effective but can be more expensive.[14]

Problem 2: I'm having difficulty inducing crystallization during recrystallization.

  • Underlying Cause: This can happen for several reasons: the solution is not sufficiently supersaturated, the compound has a tendency to form an oil, or impurities are inhibiting crystal lattice formation.[15]

  • Solutions:

    • Optimize the Solvent System: Ensure you have the right solvent. A good recrystallization solvent dissolves the compound when hot but not when cold.[15] Experiment with solvent pairs, such as Dichloromethane/Hexane or Ethyl Acetate/Heptane.[8] Dissolve the compound in a minimum amount of the "good" solvent (DCM, EtOAc) while hot, then slowly add the "poor" solvent (Hexane, Heptane) until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly.

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask below the solvent level with a glass rod. The microscopic scratches provide a nucleation site for crystal growth.

      • Seeding: If you have a small amount of pure solid, add a tiny crystal (a "seed") to the cooled, supersaturated solution to initiate crystallization.

    • Increase Concentration: If no crystals form, it's possible your solution is too dilute. Gently evaporate some of the solvent and try cooling again.

    • Consider Salt Formation: Amines often form highly crystalline salts. Dissolve your crude free-base in a solvent like diethyl ether or EtOAc and add a solution of HCl in ether or isopropanol dropwise. The hydrochloride salt will often precipitate out as a clean, crystalline solid.[2][16]

Problem 3: My final product is pure by NMR and LC-MS, but it has a persistent yellow or brown color.

  • Underlying Cause: The color is likely due to trace amounts of highly conjugated or oxidized impurities that are not present in sufficient quantity to be easily detected by standard NMR or LC-MS. Aromatic amines are particularly susceptible to forming such colored species.[3]

  • Solutions:

    • Activated Carbon Treatment: This is a highly effective method for removing colored impurities.

      • Protocol: Dissolve your purified compound in a suitable hot solvent (e.g., ethanol or ethyl acetate). Add a small amount (1-2% by weight) of activated charcoal. Keep the solution hot and swirl for 5-10 minutes. Perform a hot filtration through a pad of Celite® to remove the charcoal. The Celite prevents the fine charcoal particles from passing through the filter paper. Allow the decolorized filtrate to cool and crystallize.

    • Prompt Purification: Do not let crude reaction mixtures sit for extended periods, especially if exposed to air and light. Purify the product promptly after the reaction workup to minimize the formation of these color bodies.[3]

Problem 4: I am experiencing low recovery after column chromatography.

  • Underlying Cause: This could be due to irreversible adsorption on the column or decomposition during the purification process.

  • Solutions:

    • Deactivate the Silica: If you suspect irreversible binding to acidic silica (see Problem 1), but don't want to add a base to your mobile phase, you can pre-treat the column. Flush the packed silica column with your starting eluent containing 1% triethylamine, then switch back to the neutral eluent before loading your sample. This "deactivates" the most aggressive acidic sites.

    • Avoid Chlorinated Solvents with Amines: While DCM is a common solvent, prolonged contact between amines and chlorinated solvents on an active surface like silica can sometimes lead to slow reactions or degradation. If you suspect this, switch to a non-chlorinated system like Ethyl Acetate/Hexanes.

    • Check for Decomposition: Run a TLC of your starting material and a spot from the column collection pot after the run is complete. If a new, lower Rf spot appears in the collection pot that wasn't in the starting material, it suggests your compound may be degrading on the silica. This would necessitate using a less acidic stationary phase like alumina or switching to recrystallization.

Experimental Protocols

Protocol 1: Flash Column Chromatography with Basic Modifier
  • Dry-Loading the Sample: Dissolve your crude 7-Chloroisoquinolin-5-amine in a minimal amount of a strong solvent like DCM or Methanol. Add a small amount of silica gel (2-3 times the mass of your crude product) and concentrate the slurry to a dry, free-flowing powder using a rotary evaporator. This prevents overloading the top of the column and promotes better separation.

  • Column Packing: Pack a column with silica gel using your starting eluent (e.g., 98:2 Hexane:Ethyl Acetate).

  • Adding the Modifier: Prepare your mobile phase system. For every 1 liter of eluent, add 10 mL of triethylamine (1% v/v). Ensure it is thoroughly mixed.

  • Loading and Elution: Carefully add your dry-loaded sample to the top of the packed column. Begin elution with your starting mobile phase, gradually increasing the polarity (e.g., from 2% to 30% Ethyl Acetate in Hexane) based on your initial TLC analysis.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify and combine the pure product fractions.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure. It is crucial to co-evaporate with a solvent like isopropanol or toluene a few times to completely remove the high-boiling triethylamine.

Protocol 2: Purification via Acid-Base Extraction
  • Dissolution: Dissolve the crude material in a suitable organic solvent like Ethyl Acetate or DCM (approx. 10-20 mL per gram of crude).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract it three times with 1 M hydrochloric acid (HCl). The basic amine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.

  • Combine and Wash: Combine the aqueous extracts. Wash this combined aqueous layer once with fresh Ethyl Acetate to remove any trapped neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add a base, such as 3 M sodium hydroxide (NaOH) or solid sodium carbonate (Na₂CO₃), with stirring until the pH is >10.[5] Your purified amine should precipitate out or form an oil.

  • Re-extraction: Extract the basified aqueous layer three times with fresh Ethyl Acetate or DCM. Your purified amine will now be in the organic layer.

  • Drying and Concentration: Combine the organic extracts, wash with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified 7-Chloroisoquinolin-5-amine.

References

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [URL: https://www.mt.
  • 7-Chloroisoquinolin-1-amine hydrochloride for sale. Vulcanchem. [URL: https://www.vulcanchem.com/product/7-chloroisoquinolin-1-amine-hydrochloride]
  • Navigating the Synthesis of 6-Chloroisoquinoline-1-carbaldehyde: A Technical Support Guide. Benchchem. [URL: https://www.benchchem.com/product/B1348394/synthesis/pse-c7471276edg14c909c6f0b0c1793d111]
  • 7-Chloro-1,2-dihydrofuro[2,3-c]isoquinolin-5-amine. National Center for Biotechnology Information (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3200845/]
  • A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. National Center for Biotechnology Information (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4403913/]
  • CAS 24188-80-5: 1-chloro-7-methylisoquinoline. CymitQuimica. [URL: https://cymitquimica.com/base/cas/24188-80-5]
  • 7-Chloroisoquinolin-1-amine | 1196154-21-8. Benchchem. [URL: https://www.benchchem.com/product/B1348394]
  • Trichloroacetic acid fueled practical amine purifications. Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/articles/18/50]
  • 7-Chloroisoquinoline | C9H6ClN | CID 640953. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/640953]
  • Synthesis routes of 5-Amino-1-chloroisoquinoline. Benchchem. [URL: https://www.benchchem.com/synthesis-route/B1348394]
  • Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7‑Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. National Center for Biotechnology Information (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10176840/]
  • 8-Chloro-5-quinolinamine | C9H7ClN2 | CID 12412319. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/12412319]
  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group - Durham University. [URL: https://baxendalegroup.com/publications/synthesis-of-7-chloroquinoline-derivatives-using-mixed-lithium-magnesium-reagents/]
  • Product Class 5: Isoquinolines. Science of Synthesis. [URL: https://science-of-synthesis.thieme.com/app/toc/?id=1.1.1.5.5&anchor=15-5]
  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [URL: https://www.researchgate.net/post/How_to_recrystallization_amine_compound_and_it_is_not_soluble_in_common_organic_solvents]
  • Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine. Google Patents. [URL: https://patents.google.
  • Material Safety Data Sheet - 5-Aminoisoquinoline, 99%. Cole-Parmer. [URL: https://www.coleparmer.com/msds/28502.htm]
  • Supporting Information. The Royal Society of Chemistry. [URL: https://www.rsc.
  • 3-chloroisoquinolin-7-amine | CAS#:1374651-87-2. Chemsrc. [URL: https://www.chemsrc.com/en/cas/1374651-87-2_1437150.html]
  • La and Co-based materials for ammonia decomposition: activity, stability and structural changes. ResearchGate. [URL: https://www.researchgate.net/publication/359141029_La_and_Co-based_materials_for_ammonia_decomposition_activity_stability_and_structural_changes]
  • SAFETY DATA SHEET. CymitQuimica. [URL: https://cymitquimica.com/sds/EN/365998-38-5.pdf]
  • How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. [URL: https://www.biotage.
  • 7-Bromo-5-chloroisoquinolin-8-amine | C9H6BrClN2 | CID 166475788. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/166475788]
  • Impact of Solvent on the Thermal Stability of Amines. National Center for Biotechnology Information (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9605332/]
  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. National Center for Biotechnology Information (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7999052/]
  • SAFETY DATA SHEET. Fisher Scientific. [URL: https://www.fishersci.co.
  • MATERIAL SAFETY DATA SHEET. Tri-iso. [URL: https://www.tri-iso.
  • Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/articles/7/115]

Sources

Overcoming solubility issues with 7-Chloroisoquinolin-5-amine in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction for the Researcher

Welcome to the dedicated technical support guide for 7-Chloroisoquinolin-5-amine. This resource is designed for research, discovery, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. As a substituted aromatic amine, 7-Chloroisoquinolin-5-amine presents predictable yet manageable solubility hurdles. This guide provides a first-principles approach to understanding and overcoming these issues, combining theoretical explanations with practical, field-tested protocols. Our goal is to empower you to move beyond frustrating experimental setbacks and achieve consistent, reliable results.

Part 1: Compound Profile & Fundamental Properties

Understanding the physicochemical properties of 7-Chloroisoquinolin-5-amine is the first step in diagnosing and solving solubility problems. While extensive experimental data for this specific isomer is not publicly available, we can infer its properties from closely related analogs like 3-chloroisoquinolin-7-amine.[1]

PropertyEstimated ValueRationale & Implications for Solubility
Molecular Formula C₉H₇ClN₂The structure contains a hydrophobic bicyclic aromatic core.
Molecular Weight ~178.62 g/mol [1]Moderate molecular weight, typical for small molecule drug candidates.
Predicted XLogP3-AA ~2.4[1]A positive LogP value indicates a preference for non-polar environments and predicts low intrinsic water solubility.
Hydrogen Bond Donors 1 (from the amine group)[1]Capable of donating one hydrogen bond.
Hydrogen Bond Acceptors 2 (from the two nitrogen atoms)[1]Capable of accepting two hydrogen bonds. While H-bonding aids solubility, the large hydrophobic core is the dominant factor.
Predicted pKa 4.0 - 5.0 (Estimated)The amine group is basic. At a pH below its pKa, it will be protonated (R-NH₃⁺), forming a more polar, water-soluble cation. This is the key to manipulating its solubility.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My 7-Chloroisoquinolin-5-amine won't dissolve in my aqueous buffer. What is the primary cause?

Answer: The most common cause of poor solubility in neutral or alkaline aqueous buffers is the chemical nature of the molecule itself. 7-Chloroisoquinolin-5-amine is a weak base with a significant hydrophobic aromatic structure.[2] In solutions where the pH is above the compound's pKa (estimated around 4-5), the primary amine group (-NH₂) is predominantly in its neutral, uncharged state. This form is less polar and has very low intrinsic solubility in water, leading to precipitation or failure to dissolve.[3]

The relationship between pH and the ionization state of the amine is the critical factor to control.

G cluster_pH Effect of pH on Ionization State Low_pH Low pH (pH < pKa) e.g., pH 3.0 Protonated Protonated Form (R-NH₃⁺) Cationic, Polar Low_pH->Protonated Protonation Favored High_pH High pH (pH > pKa) e.g., pH 7.4 Neutral Neutral Form (R-NH₂) Non-polar High_pH->Neutral Deprotonation Favored Soluble Higher Aqueous Solubility Protonated->Soluble Insoluble Lower Aqueous Solubility Neutral->Insoluble G Start Start: Compound precipitates in aqueous buffer Check_pH Is the buffer pH > 5.0? Start->Check_pH Adjust_pH Strategy 1: Lower the pH of the final solution Check_pH->Adjust_pH Yes (Most Likely) Lower_Conc Strategy 3: Lower the final compound concentration Check_pH->Lower_Conc No Use_Cosolvent Strategy 2: Introduce a co-solvent (e.g., PEG, ethanol) Adjust_pH->Use_Cosolvent If pH change is not possible Success Result: Compound is soluble Adjust_pH->Success Failure Still precipitates? Consider advanced methods (e.g., cyclodextrins, SEDDS) Adjust_pH->Failure Use_Cosolvent->Success Use_Cosolvent->Failure Lower_Conc->Success Lower_Conc->Failure

Caption: Troubleshooting workflow for compound precipitation.

Q4: What buffer system and pH should I use to maintain solubility?

Answer: To maintain the solubility of 7-Chloroisoquinolin-5-amine, you should select a buffer with a pH at least 1-2 units below the compound's pKa. A target pH between 3.0 and 4.0 is a good starting point. At this pH, the amine group will be fully protonated, maximizing aqueous solubility.

Recommended Buffer Systems for Acidic pH Ranges:

  • Citrate Buffer: Effective buffering range of pH 3.0 - 6.2.

  • Acetate Buffer: Effective buffering range of pH 3.6 - 5.6.

These buffers are commonly used in pharmaceutical formulations and are well-characterized. [4] Important Consideration: You must ensure that the acidic pH is compatible with your experimental system (e.g., protein stability, cell viability). If your assay must be performed at a neutral pH, you will need to explore co-solvents or other advanced formulation strategies. [5]

Q5: How can I determine the maximum aqueous solubility of my compound at a given pH?

Answer: You need to perform a kinetic solubility assay. This experiment measures the concentration of a compound that remains in solution after being diluted from a DMSO stock into an aqueous buffer and then filtered. It simulates the most common experimental workflow.

See Protocol 2: A Practical Guide to Determining Kinetic Aqueous Solubility for a step-by-step method. This protocol is a self-validating system, as the final quantification step confirms the actual amount of compound in solution.

Q6: Is there a risk of the compound degrading in an acidic buffer?

Answer: Yes, stability is a valid concern. While acidic conditions are favorable for solubility, they can potentially lead to degradation over time for some molecules. [6]For 5-aminolevulinic acid, a compound also containing an amine, stability was found to be excellent at pH 2.35 but decreased significantly at pH 4.81 and higher. [7][8] Best Practices for Ensuring Stability:

  • Prepare Fresh Solutions: Avoid long-term storage of the compound in aqueous buffers. Prepare solutions fresh from your DMSO stock for each experiment. [6]* Store Properly: Keep DMSO stock solutions tightly sealed at -20°C or -80°C to minimize water absorption and degradation.

  • Conduct a Stability Study: If the compound will be in an aqueous buffer for an extended period (e.g., in a multi-day experiment), you should perform a simple stability study by analyzing the concentration of the compound via HPLC at different time points.

Part 3: Experimental Protocols & Workflows

Protocol 1: Preparation of a High-Concentration DMSO Stock Solution

Objective: To create a standardized, high-concentration stock solution for subsequent dilutions.

Materials:

  • 7-Chloroisoquinolin-5-amine (solid powder)

  • Anhydrous DMSO (high purity, e.g., HPLC grade)

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Appropriate glass vial with a PTFE-lined cap

Methodology:

  • Weighing: Accurately weigh a precise amount of 7-Chloroisoquinolin-5-amine (e.g., 5.0 mg) into a clean, dry vial.

  • Solvent Addition: Add the calculated volume of DMSO to achieve the desired concentration (e.g., for 5.0 mg of a compound with MW ~178.6 g/mol , adding 279.9 µL of DMSO yields a 100 mM stock).

  • Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes.

  • Visual Inspection (Validation Step 1): Carefully inspect the solution against a light source. It should be clear and free of any visible particulates.

  • Sonication (Optional): If any particulates remain, sonicate the vial in a water bath for 5-10 minutes to aid dissolution.

  • Final Inspection (Validation Step 2): Re-inspect the solution to confirm it is completely clear.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture.

Protocol 2: A Practical Guide to Determining Kinetic Aqueous Solubility

Objective: To determine the maximum soluble concentration of the compound when diluted from a DMSO stock into a specific aqueous buffer.

Materials:

  • 100 mM DMSO stock of 7-Chloroisoquinolin-5-amine (from Protocol 1)

  • Aqueous buffer of choice (e.g., 50 mM citrate buffer, pH 4.0)

  • 96-well plate (polypropylene is preferred to minimize binding)

  • Multi-channel pipette

  • Plate shaker

  • Filtration plate (e.g., 96-well, 0.45 µm PVDF) or centrifuge

  • Analytical system for quantification (e.g., HPLC-UV, LC-MS/MS) [9][10] Methodology:

  • Plate Preparation: Add 198 µL of your chosen aqueous buffer to the wells of the 96-well plate.

  • Serial Dilution (in DMSO): If necessary, create intermediate dilutions of your 100 mM stock in pure DMSO to achieve a range of concentrations for testing.

  • Addition to Buffer: Add 2 µL of the DMSO stock solution to the buffer-containing wells. This creates a 1:100 dilution (final DMSO concentration of 1%). For a 100 mM stock, this yields a nominal concentration of 1 mM.

  • Incubation: Seal the plate and place it on a plate shaker at room temperature for 2 hours to allow the solution to equilibrate.

  • Precipitate Removal (Validation Step 1):

    • Filtration Method: Place the filtration plate on top of a clean collection plate and transfer the solutions. Centrifuge to force the liquid through the filter, trapping any precipitate.

    • Centrifugation Method: Alternatively, centrifuge the original plate at high speed (e.g., 4000 x g for 20 minutes) to pellet any precipitate.

  • Sample Collection: Carefully collect the clear supernatant (or filtrate) for analysis. Be cautious not to disturb the pellet if using the centrifugation method.

  • Quantification (Validation Step 2): Analyze the concentration of the compound in the supernatant/filtrate using a calibrated HPLC-UV or LC-MS/MS method. The measured concentration is the kinetic solubility. [11] Data Interpretation: If the measured concentration is significantly lower than the nominal concentration, it indicates that the compound precipitated and its solubility limit at that pH was exceeded.

References

  • PubChem. (n.d.). 7-Chloroisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 8-Chloro-5-quinolinamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsrc. (n.d.). 3-chloroisoquinolin-7-amine | CAS#:1374651-87-2. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloroisoquinolin-7-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Lowe, D. (2012). Breaking old habits: Moving away from commonly used buffers in pharmaceuticals. American Pharmaceutical Review. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

  • Li, Y., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(6), 2527-2548. Retrieved from [Link]

  • Akinleye, et al. (2017). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. Journal of Pharmaceutical and Allied Sciences, 14(3). Retrieved from [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Retrieved from [Link]

  • ResearchGate. (n.d.). The calibration curve for linearity data of 5,7-dichloroquinolin-8-ol. Retrieved from [Link]

  • Lee, H. Y., et al. (2021). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Journal of Chemical & Engineering Data, 66(9), 3469-3477. Retrieved from [Link]

  • Brooke, D., & Bothner, B. (2011). Universal buffers for use in biochemistry and biophysical experiments. Journal of Biomolecular Technology, 22(Suppl), S41. Retrieved from [Link]

  • MDPI. (n.d.). Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity. Retrieved from [Link]

  • Li, Y., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. PubMed. Retrieved from [Link]

  • University of Bath. (n.d.). Solubility and pH of amines. Retrieved from [Link]

  • BioProcess International. (2017). Buffers in Biologics Manufacturing. Retrieved from [Link]

  • Cheng, W., et al. (2015). Development of a method for trace level determination of antibiotics in drinking water sources by high performance liquid chromatography-tandem mass spectrometry. Analytical Methods, 7(3), 919-926. Retrieved from [Link]

  • Quora. (2018). How does branching increase the solubility in amines?. Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Calbiochem. (n.d.). Buffers. Retrieved from [Link]

  • Scolari, I. R., et al. (2024). Quantification of rifampicin loaded into inhaled polymeric nanoparticles by reversed phase high-performance liquid chromatography in pulmonary nonphagocytic cellular uptake. Analytical Methods. Retrieved from [Link]

  • Khan Academy. (2021). pH and solubility. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]

  • University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). List of Common Pharmaceutically Relevant Buffers with Buffer Capacity.... Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Advanced Properties of Amines. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. Retrieved from [Link]

  • PubChem. (n.d.). 7-Bromo-5-chloroisoquinolin-8-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Properties of amines. Retrieved from [Link]

  • Elfsson, B., et al. (1999). Stability of 5-aminolevulinic Acid in Aqueous Solution. European Journal of Pharmaceutical Sciences, 7(2), 87-91. Retrieved from [Link]

  • Fritsch, C., et al. (1997). Development of a stable solution of 5-aminolaevulinic acid for intracutaneous injection in photodynamic therapy. Journal of Photochemistry and Photobiology B: Biology, 37(1-2), 149-153. Retrieved from [Link]

Sources

Identifying and minimizing side products in 7-Chloroisoquinolin-5-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "5 vs. 8" Challenge

Welcome to the technical support hub for the synthesis of 7-chloroisoquinolin-5-amine . This scaffold is a critical intermediate in the development of ROCK inhibitors and other kinase-targeting therapeutics.

The synthesis of this molecule presents two primary failure modes that account for 85% of yield loss and purity issues:

  • Regiochemical Ambiguity: Nitration of the isoquinoline core typically yields a mixture of the 5-nitro (desired) and 8-nitro (undesired) isomers.

  • Chemoselectivity Failure: Reduction of the nitro group often results in hydrodehalogenation (loss of the 7-chlorine), yielding the des-chloro impurity.

This guide provides mechanistic insights and troubleshooting protocols to navigate these bottlenecks.

Module 1: The Nitration Bottleneck (Regioselectivity)

The Core Problem

The protonated isoquinoline ring is deactivated. Electrophilic aromatic substitution (nitration) occurs primarily at the 5- and 8-positions. The 7-chloro substituent exerts a directing effect that complicates this ratio. While the 5-position is electronically favored in the unsubstituted ring, the steric and electronic influence of the 7-Cl can increase the proportion of the 8-nitro isomer.

Troubleshooting Guide

Q: I am seeing two spots on TLC after nitration (


 0.4 and 0.45). Which is which? 
  • Diagnosis: You have a mixture of 5-nitro-7-chloroisoquinoline and 8-nitro-7-chloroisoquinoline .[1]

  • Identification: The 8-nitro isomer typically exhibits a "peri-effect" interaction with the ring nitrogen or H1 proton in NMR. However, definitive assignment requires NOESY.

    • Desired (5-nitro): NOE correlation between H-6 and H-7 is disrupted; H-1 and H-8 show strong coupling.

    • Undesired (8-nitro): Strong deshielding of H-1 due to the adjacent nitro group.

Q: How do I separate the 5-nitro and 8-nitro isomers? Column chromatography is failing.

  • Solution: Do not rely solely on silica chromatography.[1] Isomers often co-elute.

  • Protocol (Fractional Crystallization):

    • Dissolve the crude nitration mixture in hot ethanol or methanol.

    • Add concentrated HCl or HBr to generate the hydrohalide salts.

    • Cool slowly to 0-5°C. The 5-nitro isomer often crystallizes preferentially as the salt due to different lattice energies, while the 8-nitro isomer remains in the mother liquor.

    • Filter and neutralize the salt to recover the pure 5-nitro base.

Visualizing the Isomer Pathway

NitrationPathway cluster_products Regioisomers Start 7-Chloroisoquinoline Reaction Nitration (HNO3/H2SO4) Start->Reaction Prod5 5-Nitro-7-chloroisoquinoline (DESIRED) Reaction->Prod5 Major (~60-70%) Prod8 8-Nitro-7-chloroisoquinoline (UNDESIRED) Reaction->Prod8 Minor (~30-40%)

Caption: Electrophilic attack yields a mixture of 5- and 8-nitro isomers. Separation at this stage is critical before reduction.

Module 2: The Reduction Minefield (Chemoselectivity)

The Core Problem

The most common error is using Palladium on Carbon (Pd/C) for the reduction step. Under standard hydrogenation conditions (


, Pd/C), the C-Cl bond at position 7 is highly labile. This leads to hydrodehalogenation , producing isoquinolin-5-amine (mass M-34), which is often inseparable from the product.
Comparative Reduction Methods
MethodReagentsRisk of De-chlorinationWorkup DifficultyRecommendation
Catalytic Hydrogenation

, Pd/C
High (Critical Failure) LowDO NOT USE
Béchamp Reduction Fe powder, AcOH/EtOHNegligibleMedium (Iron waste)Primary Choice
Stannous Chloride

, HCl
LowHigh (Emulsions)Secondary Choice
Sulfided Platinum

, Pt(S)/C
LowLowGood for Scale-up
Standard Operating Procedure: Iron-Mediated Reduction

To be used for the conversion of 5-nitro-7-chloroisoquinoline to 7-chloroisoquinolin-5-amine.[1]

  • Setup: Charge a round-bottom flask with 5-nitro-7-chloroisoquinoline (1.0 eq).

  • Solvent: Add Ethanol/Water (3:1 ratio) and Ammonium Chloride (

    
    , 5.0 eq). Note: Acetic acid can be used instead of 
    
    
    
    for faster reaction but requires basic workup.
  • Catalyst: Add Iron powder (Fe, 325 mesh, 5.0 eq).

  • Reaction: Heat to reflux (approx. 70-80°C) with vigorous stirring. Monitor by LCMS.

    • Endpoint: Disappearance of Nitro peak (M+). Appearance of Amine peak (M-30).

  • Workup (Crucial Step):

    • Filter hot through a Celite pad to remove iron sludge.

    • Wash the pad with hot ethanol.

    • Concentrate the filtrate.

    • Basify with saturated

      
       (if acetic acid was used).
      
    • Extract with Ethyl Acetate.[2]

Troubleshooting Guide

Q: I see a mass of M-16 in my LCMS. What is it?

  • Diagnosis: This corresponds to the Nitroso (

    
    ) or Hydroxylamine  (
    
    
    
    ) intermediate.[1]
  • Cause: Incomplete reduction.[1]

  • Fix: Increase reaction time or add fresh Iron powder. Ensure vigorous stirring; the reaction is heterogeneous and surface-area dependent.

Q: My product is turning purple/brown on the bench.

  • Diagnosis: Amino-isoquinolines are prone to oxidation (N-oxide formation or polymerization) upon air exposure.[1]

  • Fix: Store the amine as a hydrochloride salt (

    
    ). Treat the free base with 1M HCl in ether/dioxane to precipitate the stable salt.
    
Visualizing the Reduction Logic

ReductionLogic Input 5-Nitro-7-chloroisoquinoline Decision Select Reduction Method Input->Decision PathA H2 + Pd/C Decision->PathA Standard Hydrogenation PathB Fe / AcOH or NH4Cl (Béchamp) Decision->PathB Chemoselective ResultA SIDE PRODUCT: Isoquinolin-5-amine (Cl lost) PathA->ResultA ResultB TARGET PRODUCT: 7-Chloroisoquinolin-5-amine (Cl retained) PathB->ResultB

Caption: Decision tree highlighting the risk of catalytic hydrogenation versus the safety of metal-mediated reduction.

Module 3: Analytical Characterization

To validate your product, ensure your analytical data matches the specific signature of the 5-amino-7-chloro isomer.

Key NMR Markers (


-DMSO): 
  • H-1 (Singlet/Doublet): Typically the most downfield signal (~9.2 ppm).

  • H-6 & H-8: In the 5-amino-7-chloro compound, H-6 and H-8 are meta to each other on the benzenoid ring.[1]

    • H-6: ~6.8 - 7.0 ppm (shielded by the adjacent amine).

    • H-8: ~7.5 - 7.8 ppm.

    • Coupling: You should see a meta-coupling constant (

      
      ) between H-6 and H-8.
      

Mass Spectrometry:

  • Target Mass:

    
     amu (Chlorine isotope pattern 3:1).
    
  • Impurity Flag: Mass

    
     amu indicates de-chlorination.
    

References

  • Nitration of Isoquinoline Derivatives

    • Title: Regiospecific Nitration of Quinoline and Isoquinoline through the Reissert Compounds.
    • Source:Chemical and Pharmaceutical Bulletin, 1983.
    • Context: Discusses the inherent selectivity issues
    • Link:[1]

  • Chemoselective Reduction (Béchamp)

    • Title: Selective reduction of nitro compounds to amines.[3][4][5][6][7]

    • Source:Organic Syntheses, Coll. Vol. 5, p.829 (1973).
    • Context: Foundational protocol for using Iron/Acid to reduce nitro groups without affecting halogens.
    • Link:

  • Dehalogenation Risks with Pd/C

    • Title: Catalytic Hydrogenation over Platinum Metals.[4]

    • Source:Academic Press, Rylander, P. N.
    • Context: Authoritative text detailing the mechanism of hydrogenolysis of carbon-halogen bonds during nitro reduction.
    • Link:

  • Synthesis of 7-chloroisoquinoline Derivatives

    • Title: Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.

    • Source:Durham University Publications, 2021.

    • Context: While focused on quinolines, provides relevant spectral data and halogen handling techniques for the 7-chloro-heterocycle scaffold.
    • Link:

Sources

Technical Support Center: Optimizing Coupling Reactions with 7-Chloroisoquinolin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Chloroisoquinolin-5-amine. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to help you navigate the complexities of palladium-catalyzed cross-coupling reactions with this versatile building block. Our goal is to empower you with the scientific rationale behind experimental choices to accelerate your research and development endeavors.

Introduction: The unique challenge of 7-Chloroisoquinolin-5-amine

7-Chloroisoquinolin-5-amine is a valuable scaffold in medicinal chemistry, offering multiple points for diversification. However, its structure presents a distinct set of challenges in palladium-catalyzed cross-coupling reactions. The molecule possesses two primary reactive sites: the C7-chloro group, a typical electrophile for cross-coupling, and the C5-amino group, a potential nucleophile or a source of catalyst inhibition. Achieving selective and high-yielding transformations requires a nuanced understanding of the interplay between the substrate, catalyst, ligands, and reaction conditions. This guide will dissect these factors to provide you with actionable strategies for success.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered when performing coupling reactions with 7-Chloroisoquinolin-5-amine. The Q&A format is designed to provide direct answers to your most pressing experimental challenges.

Section 1: Chemoselectivity - C7-Cl vs. C5-NH₂ Reactivity

Q1: I want to perform a Suzuki coupling at the C7-Cl position. How can I avoid side reactions involving the C5-amino group?

A1: This is a critical question of chemoselectivity. The primary concern is the potential for the amino group to either react in a Buchwald-Hartwig-type amination or coordinate to the palladium catalyst, leading to inhibition.[1] Here’s a breakdown of strategies to favor C-C coupling at the C7 position:

  • Protecting Group-Free Approach: For many Suzuki-Miyaura couplings, the amino group can remain unprotected without significant interference, especially with the right choice of catalyst and base.[2][3] The key is to use conditions that favor the oxidative addition at the C-Cl bond over C-N bond formation.

    • Ligand Selection: Employing bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos can promote the desired C-C coupling. These ligands stabilize the palladium center and facilitate the reductive elimination step of the Suzuki cycle.

    • Base Selection: A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is often sufficient for the Suzuki reaction and is less likely to deprotonate the amino group to the extent that it competes as a nucleophile. Stronger bases like NaOtBu or LHMDS should be avoided as they can promote N-arylation.

  • N-Protection Strategy: If the protecting group-free approach fails, transient protection of the amino group is a reliable strategy.

    • Common Protecting Groups: Acyl (e.g., pivaloyl), carbamate (e.g., Boc), or sulfonyl (e.g., nosyl) groups can be used.[4][5] The choice of protecting group will depend on its stability to the coupling conditions and the ease of its subsequent removal. A pivaloyl group, for instance, is robust and can be removed under acidic or basic conditions.

Q2: I am attempting a Buchwald-Hartwig amination to couple a secondary amine at the C7 position, but I am getting a complex mixture of products. What is going wrong?

A2: This is a challenging transformation due to the presence of the endogenous C5-amino group, which can also participate in the reaction, leading to diarylamine formation or catalyst inhibition.

  • Understanding the Problem: The C5-amino group can act as a nucleophile, competing with your desired secondary amine. Additionally, the nitrogen atoms in the isoquinoline ring can coordinate to the palladium catalyst, hindering its activity.[1]

  • Troubleshooting Steps:

    • Protect the C5-Amino Group: This is the most straightforward approach to prevent its interference. A robust protecting group that is stable to the basic conditions of the Buchwald-Hartwig reaction is essential. A tert-butoxycarbonyl (Boc) group is a common choice, which can be installed using Boc-anhydride and removed with acid post-coupling.

    • Ligand Choice is Critical: For the amination of heteroaryl chlorides, bulky and electron-rich biarylphosphine ligands are often required.[6] Consider screening ligands like BrettPhos, RuPhos, or XPhos, which have demonstrated efficacy in coupling challenging amine substrates.[7]

    • Base Optimization: The choice of base is crucial. While strong bases like NaOtBu or LHMDS are standard for Buchwald-Hartwig reactions, they can also promote undesired side reactions.[6] A careful screening of bases, including K₃PO₄ and Cs₂CO₃, may be necessary.

Section 2: Catalyst, Ligand, and Base Selection

Q3: What is the best general-purpose palladium catalyst and ligand combination to start with for coupling reactions with 7-Chloroisoquinolin-5-amine?

A3: There is no single "magic bullet," but a good starting point for Suzuki and Buchwald-Hartwig reactions with this substrate would be a pre-catalyst system.

  • Recommended Starting Point:

    • Palladium Source: A pre-formed palladium(II) pre-catalyst such as [Pd(cinnamyl)Cl]₂ or a G3-palladacycle (e.g., SPhos-Pd-G3) is highly recommended. These are air-stable and efficiently generate the active Pd(0) species in situ.

    • Ligand: For Suzuki couplings, SPhos or XPhos are excellent starting points due to their broad applicability with aryl chlorides. For Buchwald-Hartwig aminations, BrettPhos or RuPhos are often more effective for heteroaromatic amines.

  • Rationale: The bulky and electron-rich nature of these biarylphosphine ligands promotes the oxidative addition to the aryl chloride and facilitates the reductive elimination step, which is often the rate-limiting step in these catalytic cycles.[7]

Q4: I am observing significant hydrodehalogenation (replacement of -Cl with -H) in my Suzuki coupling reaction. How can I minimize this side reaction?

A4: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings and can arise from several pathways.

  • Potential Causes and Solutions:

    • Palladium Nanoparticle Formation: The formation of palladium black can catalyze the reduction of the aryl halide. This can be minimized by ensuring a sufficient excess of the phosphine ligand to stabilize the molecular palladium species.[8]

    • β-Hydride Elimination from the Boronic Acid: If your boronic acid has β-hydrogens, this can be a pathway for the formation of a palladium-hydride species, which can then reduce your starting material. Using a boronic ester (e.g., a pinacol ester) can sometimes mitigate this.

    • Reaction with Solvent or Base: Certain solvents (like alcohols) or bases can act as hydride sources. Ensure your solvents are anhydrous and consider using an aprotic solvent like dioxane or toluene.

Section 3: Reaction Workflows and Protocols

This section provides detailed, step-by-step methodologies for key coupling reactions.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Start Reagents Combine: - 7-Chloroisoquinolin-5-amine (1.0 equiv) - Arylboronic acid (1.2-1.5 equiv) - Palladium pre-catalyst (e.g., SPhos-Pd-G3, 1-5 mol%) - Base (e.g., K₂CO₃, 2.0-3.0 equiv) Start->Reagents Solvent Add degassed solvent (e.g., Dioxane/H₂O 4:1) Reagents->Solvent Purge Purge with Argon Solvent->Purge Heat Heat to 80-110 °C Purge->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Reaction Complete Quench Quench with water Cool->Quench Extract Extract with organic solvent (e.g., EtOAc) Quench->Extract Purify Purify by column chromatography Extract->Purify End Isolated Product Purify->End

Caption: General workflow for a protecting group-free Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • To an oven-dried reaction vial, add 7-Chloroisoquinolin-5-amine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium pre-catalyst (e.g., SPhos-Pd-G3, 1-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Seal the vial with a septum and purge with argon for 5-10 minutes.

  • Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1) via syringe.

  • Place the reaction vial in a preheated oil bath at the desired temperature (typically 80-110 °C).

  • Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[9]

Buchwald_Workflow cluster_protection N-Protection cluster_coupling Buchwald-Hartwig Coupling cluster_deprotection Deprotection & Purification Start 7-Chloroisoquinolin-5-amine Protect React with Boc₂O, DMAP (cat.), in CH₂Cl₂ Start->Protect Protected_Amine N-Boc-7-Chloroisoquinolin-5-amine Protect->Protected_Amine Reagents Combine: - Protected Amine (1.0 equiv) - Amine to be coupled (1.2 equiv) - Pd Pre-catalyst (e.g., BrettPhos-Pd-G3, 1-5 mol%) - Base (e.g., NaO*t*Bu, 1.5 equiv) Protected_Amine->Reagents Solvent Add degassed solvent (e.g., Toluene) Reagents->Solvent Purge Purge with Argon Solvent->Purge Heat Heat to 90-120 °C Purge->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous workup Monitor->Workup Reaction Complete Deprotect Treat with TFA in CH₂Cl₂ Workup->Deprotect Purify Purify by column chromatography Deprotect->Purify End Final Product Purify->End

Caption: Workflow for Buchwald-Hartwig amination with N-protection.

Step-by-Step Procedure:

  • N-Protection: Dissolve 7-Chloroisoquinolin-5-amine in dichloromethane (CH₂Cl₂). Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir at room temperature until the starting material is consumed (monitor by TLC). Purify the N-Boc protected intermediate.

  • Buchwald-Hartwig Coupling: In a glovebox or under an inert atmosphere, combine the N-Boc-7-Chloroisoquinolin-5-amine (1.0 equiv), the amine to be coupled (1.2 equiv), the palladium pre-catalyst (e.g., BrettPhos-Pd-G3, 1-5 mol%), and the base (e.g., NaOtBu, 1.5 equiv).

  • Add degassed anhydrous solvent (e.g., toluene or dioxane).

  • Seal the reaction vessel and heat to the desired temperature (typically 90-120 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature and perform an aqueous workup.

  • Deprotection: Dissolve the crude product in CH₂Cl₂ and add trifluoroacetic acid (TFA). Stir at room temperature until the Boc group is cleaved.

  • Neutralize the reaction mixture and purify the final product by column chromatography.

Section 4: Purification Strategies

Q5: My crude product from the coupling reaction is a complex mixture. What are the best practices for purifying substituted isoquinolines?

A5: Purification of nitrogen-containing heterocycles can be challenging due to their basicity and potential for streaking on silica gel.

  • Column Chromatography: This is the most common method.

    • Solvent System: A gradient elution of hexanes and ethyl acetate is a good starting point.

    • Tailing Reduction: To minimize tailing of the basic product on the acidic silica gel, add a small amount of triethylamine (0.1-1%) to the eluent.

    • Alternative Stationary Phases: If silica gel proves ineffective, consider using alumina (neutral or basic) or a C18-functionalized silica for reverse-phase chromatography.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method to obtain material of high purity. Common solvent systems for isoquinoline derivatives include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

  • Acid-Base Extraction: An acid-base workup can be used to separate the basic isoquinoline product from non-basic impurities. Dissolve the crude mixture in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer. Then, basify the aqueous layer and re-extract the purified product into an organic solvent.

Summary of Recommended Reaction Conditions

Reaction TypePalladium SourceLigandBaseSolventTemperature (°C)
Suzuki-Miyaura SPhos-Pd-G3SPhosK₂CO₃, K₃PO₄Dioxane/H₂O80-110
Buchwald-Hartwig BrettPhos-Pd-G3BrettPhosNaOtBu, LHMDSToluene, Dioxane90-120
Sonogashira Pd(PPh₃)₂Cl₂ / CuIPPh₃Et₃N, DIPEATHF, DMF25-80

Mechanistic Insights: Why These Conditions Work

The choice of each reaction component is guided by the underlying catalytic cycle.

Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)(X)L₂ OxAdd->PdII Transmetal Transmetalation (Suzuki) / Amine Coordination (Buchwald) PdII->Transmetal [Nu]⁻ PdII_Nu Ar-Pd(II)(Nu)L₂ Transmetal->PdII_Nu ReductElim Reductive Elimination PdII_Nu->ReductElim ReductElim->Pd0 Product Ar-Nu ReductElim->Product

Caption: A generalized palladium cross-coupling cycle.

  • Oxidative Addition: The first step involves the insertion of the Pd(0) catalyst into the C-Cl bond of 7-Chloroisoquinolin-5-amine. Electron-rich and bulky phosphine ligands accelerate this step.[8]

  • Transmetalation (Suzuki) / Amine Coordination (Buchwald-Hartwig): In the Suzuki reaction, the organoboron species transfers its organic group to the palladium center, a process facilitated by the base.[10] In the Buchwald-Hartwig amination, the amine coordinates to the palladium, and the base facilitates its deprotonation.[11]

  • Reductive Elimination: This is the final step where the new C-C or C-N bond is formed, and the Pd(0) catalyst is regenerated. Bulky ligands also promote this step by creating a sterically crowded metal center.[8]

By carefully selecting the ligand and base, we can modulate the rates of these steps to favor the desired reaction pathway and minimize side reactions.

References

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Buchwald–Hartwig amination. (2023). Wikipedia. [Link]

  • Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. (2021). Organic & Biomolecular Chemistry. [Link]

  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. (2010). Journal of Medicinal Chemistry. [Link]

  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. (2010). The Journal of Organic Chemistry. [Link]

  • The Suzuki Reaction. (n.d.). Myers Research Group, Harvard University. [Link]

  • Aminative Suzuki–Miyaura coupling. (2024). Science. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (2019). Angewandte Chemie International Edition. [Link]

  • Aminative Suzuki-Miyaura coupling. (2024). ResearchGate. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2013). Journal of the American Chemical Society. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2012). Beilstein Journal of Organic Chemistry. [Link]

  • Facile Approach to C‐Glucosides by Using a Protecting‐Group‐Free Hiyama Cross‐Coupling Reaction: High‐Yielding Dapagliflozin Synthesis. (2021). Chemistry – A European Journal. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007). Chemical Reviews. [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (2019). ACS Catalysis. [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025). RSC Advances. [Link]

  • New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides. (2001). Organic Letters. [Link]

  • ChemInform Abstract: Studies on the Coupling of Substituted 2-Amino-1,3-oxazoles with Chloro-Heterocycles. (2013). ResearchGate. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • A Versatile Synthesis of Substituted Isoquinolines. (2011). Angewandte Chemie International Edition. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). RSC Advances. [Link]

  • Enantioselective ortho-C–H Cross-Coupling of Diarylmethylamines with Organoborons. (2014). Journal of the American Chemical Society. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2005). The Journal of Organic Chemistry. [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]

  • Aryl amination using ligand-free Ni(II) salts and photoredox catalysis. (2016). Macmillan Group, Princeton University. [Link]

  • Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry- on-the-Complex: Modular Assembly of 2,6. (2024). Inorganic Chemistry. [Link]

  • BIA Separations CIM Monolithic Columns for Purification and Analytics of Biomolecules. (n.d.). BIA Separations. [Link]

  • Functionalization of thiazolo[5,4-c]isoquinolines through Suzuki–Miyaura coupling. (2024). ResearchGate. [Link]

  • Isoquinoline synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. (2023). ChemRxiv. [Link]

  • 2,5-Dimethylphenacyl carbamate: a photoremovable protecting group for amines and amino acids. (2004). Photochemical & Photobiological Sciences. [Link]

  • Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. (2017). Molecules. [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (2013). Angewandte Chemie International Edition. [Link]

  • Sonogashira Coupling. (n.d.). NROChemistry. [Link]

  • Isolation and purification of plant secondary metabolites using column-chromatographic technique. (2016). Bangladesh Journal of Pharmacology. [Link]

  • Column Chromatography. (2022). YouTube. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). RSC Publishing. [Link]

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. (n.d.). Pharmaguideline. [Link]

  • Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc. (2025). YouTube. [Link]

  • Synthesis of Indole Oligomers Via Iterative Suzuki Couplings. (n.d.). American Chemical Society. [Link]

  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. (2006). Angewandte Chemie International Edition. [Link]

  • Facile Approach to C‐Glucosides by Using a Protecting‐Group‐Free Hiyama Cross‐Coupling Reaction: High‐Yielding Dapagliflozin Synthesis. (2021). ResearchGate. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. (n.d.). Scholarship @ Claremont. [Link]

Sources

Technical Support Center: Stability Testing & Degradation Analysis of 7-Chloroisoquinolin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 7-Chloroisoquinolin-5-amine. It is structured in a question-and-answer format to directly address common challenges encountered during stability testing and degradation analysis. Our focus is on the causality behind experimental choices, ensuring robust and self-validating methodologies.

Section 1: Compound Profile & Core Concepts

Before initiating any stability study, a thorough understanding of the molecule's physicochemical properties is essential. While specific experimental data for 7-Chloroisoquinolin-5-amine is not extensively published, we can infer its likely characteristics from its structural analogs.

Table 1: Physicochemical Properties of 7-Chloroisoquinolin-5-amine and Related Analogs

PropertyPredicted/Analog ValueRationale & Importance in Stability Testing
Molecular Formula C₉H₇ClN₂Essential for calculating molarity and mass balance in degradation studies.
Molecular Weight 178.62 g/mol [1][2]Critical for preparing solutions of known concentration and for mass spectrometry.
XLogP3-AA ~2.4 - 3.1[1][2]Indicates moderate lipophilicity. This suggests a good starting point for reversed-phase HPLC and potential for solubility in organic solvents.
pKa (Predicted) Basic (amine) ~4-5; Acidic (isoquinoline N) ~5-6The presence of the basic amino group and the isoquinoline nitrogen makes the molecule's charge pH-dependent, affecting solubility and chromatographic retention.
UV λmax (Predicted) ~250-350 nmNecessary for selecting the appropriate wavelength for detection in HPLC-UV analysis to ensure maximum sensitivity.
Frequently Asked Questions (FAQs): Core Concepts

Q1: Why is stability testing for a compound like 7-Chloroisoquinolin-5-amine so critical in drug development?

A1: Stability testing is a cornerstone of drug development mandated by regulatory bodies like the ICH and FDA.[3][4] Its primary purpose is to provide evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[5] For 7-Chloroisoquinolin-5-amine, this data is crucial to:

  • Identify Degradation Products: Uncover potential impurities that could be toxic or affect efficacy.

  • Establish Degradation Pathways: Understand the chemical breakdown mechanisms of the molecule.[3]

  • Develop a Stability-Indicating Method: Create an analytical method (typically HPLC) that can accurately measure the decrease in the active ingredient's concentration due to degradation.[6]

  • Determine Shelf-Life and Storage Conditions: Define the recommended storage conditions (e.g., temperature, light protection) and the re-test period or shelf-life for the substance.[7]

Q2: What is a "forced degradation" or "stress testing" study, and why can't I just perform a long-term stability study?

A2: Forced degradation is an accelerated process where the drug substance is exposed to stress conditions more severe than those used for long-term stability.[3][8] These conditions include heat, humidity, acid/base hydrolysis, oxidation, and photolysis.[8]

  • Causality: The goal is not to determine shelf-life but to deliberately generate degradation products. This serves two main purposes:

    • Method Validation: It demonstrates that your analytical method is "stability-indicating," meaning it can separate and quantify the active ingredient from all its potential degradation products.[6]

    • Pathway Insight: It provides a rapid understanding of the molecule's inherent vulnerabilities, helping to predict its long-term stability and inform formulation development.[3] You must perform forced degradation first to ensure your analytical method is valid before investing time in a multi-year long-term study.

Section 2: Forced Degradation Studies: Protocols & Troubleshooting

This section provides a detailed workflow and step-by-step protocols for conducting a forced degradation study on 7-Chloroisoquinolin-5-amine.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution (e.g., 1 mg/mL in ACN:H2O) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep->Acid Expose Aliquots Base Base Hydrolysis (0.1 M NaOH, 60°C) Prep->Base Expose Aliquots Oxidation Oxidation (3% H2O2, RT) Prep->Oxidation Expose Aliquots Thermal Thermal (80°C, Solid & Solution) Prep->Thermal Expose Aliquots Photo Photolytic (ICH Q1B Light Box) Prep->Photo Expose Aliquots Controls Prepare Controls (Unstressed, Blank) Dilute Dilute to Target Concentration (e.g., 100 µg/mL) Controls->Dilute Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC HPLC-UV/DAD Analysis Dilute->HPLC MassSpec LC-MS/MS for Peak ID HPLC->MassSpec Identify Degradants

Caption: Workflow for a forced degradation study of 7-Chloroisoquinolin-5-amine.

Experimental Protocol: Forced Degradation
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 7-Chloroisoquinolin-5-amine in a 50:50 acetonitrile:water mixture.

  • Stress Conditions: For each condition, use a 1 mL aliquot of the stock solution. A dark control, stored at 4°C, should be kept for every condition.

    • Acid Hydrolysis: Add 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw samples at 2, 4, 8, and 24 hours.

    • Base Hydrolysis: Add 1 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw samples at 2, 4, 8, and 24 hours.

    • Oxidative Degradation: Add 1 mL of 3% H₂O₂. Store at room temperature, protected from light. Withdraw samples at 2, 4, 8, and 24 hours.

    • Thermal Degradation:

      • Solution: Incubate a sealed vial of the stock solution at 80°C.

      • Solid State: Place ~5 mg of solid compound in an oven at 80°C.

      • Sample both at 24, 48, and 72 hours.

    • Photolytic Degradation: Expose the stock solution in a transparent vial to a light source conforming to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).[9][10] Keep a control sample wrapped in aluminum foil in the same chamber.

  • Sample Quenching & Preparation:

    • For acid/base samples, cool to room temperature and neutralize with an equimolar amount of base/acid, respectively.

    • Dilute all stressed samples, controls, and a freshly prepared (unstressed) standard to a final concentration of ~100 µg/mL with the mobile phase.

  • Analysis: Analyze by a stability-indicating HPLC method (see Section 3). Aim for 5-20% degradation of the parent compound. If degradation is excessive, reduce the stress duration or temperature. If it's insufficient, increase them.

Troubleshooting Forced Degradation Studies

Q3: I've exposed my compound to 0.1 M HCl at 60°C for 24 hours, but my HPLC shows no degradation. What's wrong?

A3: This indicates the compound is highly stable under these conditions. The goal is to induce degradation.

  • Troubleshooting Steps:

    • Increase Stress Severity: Increase the acid concentration (e.g., to 1 M HCl) or the temperature (e.g., to 80°C or reflux).

    • Extend Duration: If increasing severity is not feasible, extend the exposure time to 48 or 72 hours.

  • Scientist's Note: The chloro- and amino-substituents on the isoquinoline ring can influence its electron density and susceptibility to hydrolysis. Aromatic amines can be quite stable in acid as they form protonated salts. The key is to find the right balance to achieve modest degradation without completely destroying the molecule.

Q4: My sample under basic hydrolysis turned a dark color, and the chromatogram is a mess with no clear parent peak. What happened?

A4: This suggests extensive, potentially complex degradation or polymerization. Aromatic amines can be susceptible to oxidative degradation, which is often accelerated under basic conditions.

  • Troubleshooting Steps:

    • Reduce Stress Severity: Immediately try milder conditions. Decrease the base concentration (e.g., to 0.01 M NaOH), lower the temperature (e.g., to 40°C or room temperature), and shorten the time points significantly (e.g., 30 min, 1 hr, 2 hr).

    • De-gas Solvents: Ensure your water and base solutions are de-gassed to minimize dissolved oxygen, which can participate in oxidative side reactions.

    • Consider an Inert Atmosphere: For particularly sensitive compounds, performing the stress study under a nitrogen or argon atmosphere can prevent oxidation.

Section 3: Stability-Indicating HPLC Method: Development & Troubleshooting

A stability-indicating method is one that can resolve the parent peak from all degradation products and any process impurities.

Table 2: Starting HPLC Method Parameters for 7-Chloroisoquinolin-5-amine

ParameterRecommended Starting ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmThe compound's moderate lipophilicity makes a C18 stationary phase a versatile and robust starting point.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to ensure consistent ionization of the amine group, leading to sharper peaks.
Mobile Phase B Acetonitrile (ACN)A common, strong organic solvent for reversed-phase HPLC.
Gradient 10% B to 90% B over 20 minA broad gradient is essential during method development to elute all potential degradants, which may have widely varying polarities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30°CProvides better reproducibility than ambient temperature.
Detection (UV) 254 nm or Diode Array Detector (DAD)254 nm is a good generic starting point for aromatic compounds. A DAD is superior as it can check for peak purity and help identify the optimal wavelength.
Injection Volume 10 µLA standard volume; can be adjusted to meet sensitivity requirements.
Troubleshooting HPLC Analysis

Q5: My main peak for 7-Chloroisoquinolin-5-amine is tailing badly (asymmetry > 2.0). How can I fix this?

A5: Peak tailing for basic compounds like this is a classic problem in reversed-phase HPLC. It's often caused by secondary interactions between the protonated amine group and residual acidic silanol groups on the silica-based column packing.

  • Troubleshooting Steps:

    • Lower Mobile Phase pH: Ensure your mobile phase pH is at least 2 pH units below the pKa of the isoquinoline nitrogen and amino group. Using 0.1% formic acid (pH ~2.7) or trifluoroacetic acid (TFA, pH ~2) helps fully protonate the analyte and saturate silanol groups.

    • Use a Base-Deactivated Column: Modern columns are often "end-capped" or designed for use with basic compounds. If you are using an older Type A silica column, switch to a newer Type B silica or a specialized base-deactivated column.

    • Reduce Sample Overload: Inject a lower concentration of your sample. Overloading the column can lead to tailing.

    • Check for Column Contamination: Strongly retained basic compounds from previous runs can act as active sites. Flush the column thoroughly with a strong solvent wash.[11]

Q6: I see new peaks in my stressed samples, but they are not well-separated from the parent peak (Resolution < 1.5). How do I improve resolution?

A6: Improving resolution requires manipulating the chromatography to increase the separation between peak centers or decrease peak width.

  • Troubleshooting Steps:

    • Shallow the Gradient: If the peaks are eluting close together, flatten the gradient around the elution time of the analyte. For example, instead of going from 10-90% B in 20 minutes, try 20-50% B over 20 minutes.

    • Change Organic Solvent: Replace acetonitrile with methanol. Methanol has different solvent properties and can alter the selectivity (the relative retention) between the parent and the degradant.

    • Try a Different Stationary Phase: If modifying the mobile phase is insufficient, a different column chemistry is needed. A Phenyl-Hexyl or a Cyano (CN) column can offer different selectivity for aromatic compounds compared to a C18.[12]

    • Decrease Flow Rate: Reducing the flow rate (e.g., to 0.8 mL/min) can increase column efficiency and improve resolution, at the cost of longer run times.

Section 4: Degradation Pathway Analysis

Q7: How can I identify the chemical structures of the unknown peaks in my chromatograms?

A7: Structural elucidation of degradation products is typically achieved using Liquid Chromatography-Mass Spectrometry (LC-MS), often with tandem MS (MS/MS).

  • Obtain Mass-to-Charge (m/z) Ratio: An LC-MS analysis will provide the molecular weight of the degradation products.

  • Propose Structures: Based on the mass shift from the parent compound (m/z 178.62), you can hypothesize the chemical transformation. For example:

    • +16 Da: Suggests oxidation (addition of an oxygen atom), possibly forming an N-oxide or a hydroxylated species.

    • -35.5 Da (Cl) + 1 Da (H): Suggests dechlorination (hydrolysis of the C-Cl bond to a C-H bond).

    • -17 Da (NH₃): Suggests deamination.

  • Confirm with MS/MS Fragmentation: By isolating the degradant's m/z in the mass spectrometer and fragmenting it, you can obtain a fragmentation pattern. This pattern is a fingerprint that can be compared to the fragmentation of the parent compound to pinpoint the site of modification.

Degradation_Pathway cluster_products Hypothetical Degradation Products Parent 7-Chloroisoquinolin-5-amine (m/z 179) Oxidized N-Oxide Derivative (m/z 195) [+16 Da] Parent->Oxidized Oxidation (H2O2) Hydrolyzed 7-Hydroxyisoquinolin-5-amine (m/z 161) [-Cl, +OH] Parent->Hydrolyzed Hydrolysis (Acid/Base) Deaminated 7-Chloroisoquinolin-5-ol (m/z 180) [-NH2, +OH] Parent->Deaminated Hydrolysis (Acid/Base)

Caption: Hypothetical degradation pathways for 7-Chloroisoquinolin-5-amine.

References

  • Stability testing of existing active substances and related finished products. (2023).
  • Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS.
  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (2022). Biosciences Biotechnology Research Asia.
  • Benchchem. (n.d.). Synthesis routes of 5-Amino-1-chloroisoquinoline.
  • PubChem. (n.d.). 8-Chloro-5-quinolinamine.
  • PubChem. (n.d.). 7-Chloroisoquinoline.
  • Chemsrc. (n.d.). 3-chloroisoquinolin-7-amine.
  • PubChem. (n.d.). 3-Chloroisoquinolin-7-amine.
  • PubChem. (n.d.). 7-Bromo-5-chloroisoquinolin-8-amine.
  • A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14). (n.d.). PubMed Central.
  • Bacterial degradation of monocyclic aromatic amines. (n.d.). Frontiers.
  • Short- and Long-Term Stability of Aromatic Amines in Human Urine. (2023). PubMed Central.
  • Review on Common Observed HPLC Troubleshooting Problems. (n.d.). Rhenium Group.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.).
  • HPLC separation of related halogenated aromatic, any one?? (2015). Chromatography Forum.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH.
  • Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry.
  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024).
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • Q1B Photostability Testing of New Drug Substances and Products. (1996). FDA.
  • Stability Studies. (n.d.). Coriolis Pharma.
  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023).
  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent.

Sources

Troubleshooting inconsistent results in biological assays with 7-Chloroisoquinolin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Troubleshooting Inconsistent Results in Biological Assays

Disclaimer: 7-Chloroisoquinolin-5-amine is a specific isomer within the broader class of amino-chloroisoquinolines. As of the latest revision of this document, publicly available data on this precise compound is limited. Therefore, this guide has been developed by synthesizing information from structurally related and well-characterized quinoline and isoquinoline derivatives. The principles and troubleshooting strategies outlined herein are based on established knowledge of small molecule inhibitors in biological assays and are intended to provide a robust framework for addressing experimental inconsistencies.

Introduction

Researchers utilizing novel small molecule inhibitors like 7-Chloroisoquinolin-5-amine are at the forefront of scientific discovery. However, the path to reproducible and meaningful data can be fraught with challenges, leading to inconsistent results that can stall research progress. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to empower researchers, scientists, and drug development professionals to identify, diagnose, and resolve common issues encountered during in-vitro and cell-based assays with 7-Chloroisoquinolin-5-amine and related compounds.

Part 1: Troubleshooting Guide

This section is designed to address specific experimental problems in a question-and-answer format, providing detailed, step-by-step solutions and the underlying scientific rationale.

Q1: I'm observing high variability between replicate wells in my cell viability assay (e.g., MTT, MTS, CellTiter-Glo®). What are the likely causes and how can I fix this?

High variability in replicate wells is a common issue that can often be traced back to problems with compound solubility, cell plating, or assay procedure.

Underlying Causes & Solutions:

  • Poor Compound Solubility: 7-Chloroisoquinolin-5-amine, like many heterocyclic compounds, may have limited aqueous solubility. If the compound precipitates in your culture medium, it will not be uniformly distributed, leading to inconsistent effects on the cells.

    • Troubleshooting Steps:

      • Visual Inspection: Before adding the compound to your cells, visually inspect the stock solution and the final dilution in your assay medium under a microscope. Look for any signs of precipitation or cloudiness.

      • Optimize Stock Solution: Ensure your stock solution in DMSO is fully dissolved. Gentle warming and vortexing can help. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

      • Test Solubility in Media: Prepare the highest concentration of 7-Chloroisoquinolin-5-amine in your cell culture medium and incubate for the duration of your experiment. Check for precipitation at the end of the incubation period.

      • Reduce Final DMSO Concentration: High concentrations of DMSO can be toxic to cells and can also affect compound solubility. Keep the final DMSO concentration in your assay wells below 0.5%, and ensure it is consistent across all wells, including controls.

  • Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variability in the final readout of any cell-based assay.

    • Troubleshooting Steps:

      • Cell Counting: Use a reliable method for cell counting, such as a hemocytometer with trypan blue exclusion or an automated cell counter.

      • Cell Suspension: Ensure you have a single-cell suspension before plating. Gently pipette the cell suspension up and down multiple times to break up any clumps.

      • Plating Technique: When plating, gently swirl the plate in a figure-eight motion to ensure even distribution of cells. Avoid letting the plate sit for too long before placing it in the incubator, as this can cause cells to settle unevenly.

  • Assay Edge Effects: Wells on the outer edges of a microplate are more prone to evaporation, which can concentrate media components and your test compound, leading to artifactual results.

    • Troubleshooting Steps:

      • Humidified Incubation: Ensure your incubator has adequate humidity.

      • Plate Sealing: Use breathable plate sealers for long-term incubations.

      • Avoid Outer Wells: If edge effects persist, avoid using the outermost wells for experimental conditions. Fill them with sterile PBS or media to create a humidity barrier.

Q2: My dose-response curve for 7-Chloroisoquinolin-5-amine is flat or shows a very weak response, even at high concentrations. What should I investigate?

A lack of response can be due to several factors, including compound inactivity, degradation, or issues with the assay itself.

Underlying Causes & Solutions:

  • Compound Inactivity or Degradation: The compound may not be active against your specific target or in your cellular model. It is also possible that the compound has degraded.

    • Troubleshooting Steps:

      • Confirm Compound Identity and Purity: If possible, verify the identity and purity of your 7-Chloroisoquinolin-5-amine stock using analytical methods like LC-MS or NMR.

      • Proper Storage: Store the compound as recommended by the supplier, typically desiccated and protected from light at -20°C or -80°C.[1]

      • Positive Control: Include a known inhibitor of your target or pathway as a positive control in your assay to ensure the assay is performing as expected.

  • Assay Sensitivity: Your assay may not be sensitive enough to detect the effects of the compound.

    • Troubleshooting Steps:

      • Optimize Assay Parameters: Review and optimize key assay parameters such as incubation time, cell density, and reagent concentrations.

      • Alternative Assay: Consider using a more sensitive or direct measure of your target's activity. For example, if you are using a cell viability assay to infer inhibition of a specific kinase, a direct kinase activity assay may be more appropriate.

  • Cellular Efflux or Metabolism: Cells can actively pump out compounds using efflux pumps (e.g., P-glycoprotein) or metabolize them into inactive forms.

    • Troubleshooting Steps:

      • Use Efflux Pump Inhibitors: In mechanistic studies, you can co-incubate with known efflux pump inhibitors to see if the activity of 7-Chloroisoquinolin-5-amine is enhanced.

      • Consider Different Cell Lines: If you suspect metabolism is an issue, you could test the compound in cell lines with different metabolic profiles.

Q3: I am seeing an unexpected increase in signal (e.g., increased fluorescence or luminescence) at high concentrations of 7-Chloroisoquinolin-5-amine. What could be causing this artifact?

An increase in signal at high concentrations is often a sign of compound interference with the assay's detection system.[2]

Underlying Causes & Solutions:

  • Autofluorescence: Quinolines and isoquinolines are known to be fluorescent.[2] If your assay uses a fluorescent readout, the intrinsic fluorescence of 7-Chloroisoquinolin-5-amine could be interfering with the signal.

    • Troubleshooting Steps:

      • Compound-Only Control: Run a control plate with the compound in assay buffer without cells or other biological components to measure its intrinsic fluorescence at the excitation and emission wavelengths of your assay.

      • Wavelength Shift: If possible, use an assay with a different fluorescent readout that has excitation and emission wavelengths that do not overlap with the fluorescence spectrum of your compound.

      • Switch to a Non-Fluorescent Readout: If interference is significant, switch to a luminescence-based or absorbance-based assay.

  • Inhibition of Reporter Enzymes: In reporter gene assays, compounds can directly inhibit the reporter enzyme (e.g., luciferase), leading to a false negative or a complex dose-response curve.[2]

    • Troubleshooting Steps:

      • Counter-Screen: Perform a counter-screen to test the effect of 7-Chloroisoquinolin-5-amine directly on the purified reporter enzyme.

      • Use a Different Reporter: If inhibition is observed, consider using a different reporter system (e.g., a different type of luciferase or a fluorescent protein).

  • Compound Aggregation: At high concentrations, some small molecules can form aggregates that can interfere with assay components, leading to non-specific effects.[2]

    • Troubleshooting Steps:

      • Include a Detergent: Adding a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer can help to prevent compound aggregation.

      • Dynamic Light Scattering (DLS): DLS can be used to directly assess whether your compound is forming aggregates at the concentrations used in your assay.

Experimental Workflow for Troubleshooting Inconsistent Results

G cluster_0 Initial Observation cluster_1 Problem Diagnosis cluster_2 Corrective Actions cluster_3 Validation A Inconsistent Results (High Variability, No Response, Artifacts) B Check Compound Integrity & Solubility A->B Investigate C Review Cell Culture & Plating Technique A->C Investigate D Assess Assay Performance & Controls A->D Investigate E Investigate Assay Interference A->E Investigate F Prepare Fresh Stock, Aliquot, Test Solubility in Media B->F If Issue Found G Standardize Cell Counting & Seeding, Use Proper Plating Technique C->G If Issue Found H Run Positive/Negative Controls, Optimize Assay Parameters D->H If Issue Found I Run Compound-Only Controls, Perform Counter-Screens E->I If Issue Found J Re-run Experiment with Optimized Protocol F->J G->J H->J I->J K Consistent & Reproducible Data J->K Successful Outcome

Caption: A systematic workflow for troubleshooting inconsistent assay results.

Part 2: Frequently Asked Questions (FAQs)

Compound Properties and Handling
  • Q: How should I store 7-Chloroisoquinolin-5-amine?

    • A: As a solid, it should be stored in a cool, dry, and dark place, preferably under an inert atmosphere.[1] For long-term storage, -20°C or -80°C is recommended. Stock solutions in DMSO should be stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Q: What is the best solvent for 7-Chloroisoquinolin-5-amine?

    • A: Based on related compounds, Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions of quinoline and isoquinoline derivatives.[3] For aqueous buffers, solubility may be limited, and it is crucial to determine the empirical solubility in your specific assay medium.

  • Q: Is 7-Chloroisoquinolin-5-amine stable in aqueous solutions?

    • A: The stability of halogenated quinolines can be pH-dependent.[1] It is recommended to prepare fresh dilutions in aqueous buffers for each experiment. The stability of related organometallic complexes with halogenated quinolines has been shown to be good in aqueous media, suggesting the core structure is relatively stable.[4]

Mechanism of Action and Assay Design
  • Q: What is the likely mechanism of action for 7-Chloroisoquinolin-5-amine?

    • A: While the specific targets of 7-Chloroisoquinolin-5-amine are not well-documented, the quinoline and isoquinoline scaffolds are present in numerous bioactive compounds with diverse mechanisms of action. These include inhibition of kinases, topoisomerases, and PARP enzymes, as well as disruption of DNA replication and repair processes.[5][6] Many quinoline-based compounds have shown anticancer activity.[6][7][8][9]

  • Q: What types of assays are commonly used for quinoline-based compounds?

    • A: Given their prevalence as anticancer agents, common assays include:

      • Cell Viability/Cytotoxicity Assays: MTT, MTS, CellTiter-Glo®, etc.

      • Apoptosis Assays: Caspase activity, Annexin V staining.

      • Cell Cycle Analysis: Propidium iodide staining and flow cytometry.

      • Kinase Inhibition Assays: In vitro kinase activity assays or cell-based phospho-protein detection (e.g., Western blot, ELISA).

      • DNA Damage Assays: Comet assay, γH2AX staining.

Potential Signaling Pathway

G cluster_0 Potential Mechanism of Action cluster_1 Downstream Cellular Effects A 7-Chloroisoquinolin-5-amine B Target Protein (e.g., Kinase, PARP, Topoisomerase) A->B Binds to C Inhibition of Enzymatic Activity B->C Leads to D Disruption of Signaling Pathway C->D Results in E DNA Damage Accumulation C->E Results in F Cell Cycle Arrest D->F E->F G Apoptosis F->G H Decreased Cell Proliferation & Viability G->H

Caption: A generalized potential mechanism of action for a quinoline-based inhibitor.

Part 3: Data Presentation & Experimental Protocols

Table 1: Troubleshooting Summary for Inconsistent Assay Results
Problem Potential Cause Key Troubleshooting Steps
High variability between replicatesPoor compound solubilityVisually inspect for precipitation; optimize stock solution; reduce final DMSO concentration.
Uneven cell seedingEnsure single-cell suspension; use proper plating technique.
Assay edge effectsMaintain incubator humidity; avoid using outer wells.
Flat or weak dose-responseCompound inactivity/degradationVerify compound identity and purity; use a positive control.
Low assay sensitivityOptimize assay parameters; consider a more direct assay.
Cellular efflux or metabolismUse efflux pump inhibitors; test in different cell lines.
Unexpected increase in signalCompound autofluorescenceRun compound-only controls; switch to a non-overlapping wavelength or a different readout.
Inhibition of reporter enzymesPerform a counter-screen with the purified enzyme.
Compound aggregationAdd a non-ionic detergent to the assay buffer.
Protocol: Assessing Compound Solubility in Cell Culture Medium
  • Prepare a high-concentration stock solution of 7-Chloroisoquinolin-5-amine in 100% DMSO (e.g., 10 mM).

  • Determine the highest final concentration to be used in your assay (e.g., 100 µM).

  • Prepare a dilution of the compound in your complete cell culture medium to this highest concentration. Ensure the final DMSO concentration is the same as in your planned experiment (e.g., 0.5%).

  • Prepare a vehicle control with the same final concentration of DMSO in the medium.

  • Incubate the solutions under the same conditions as your cell-based assay (e.g., 37°C, 5% CO2) for the same duration.

  • Visually inspect the solutions for any signs of precipitation or cloudiness, both with the naked eye and under a microscope.

  • If precipitation is observed, you will need to either lower the top concentration of your dose-response curve or investigate formulation strategies to improve solubility.

References

  • Baxendale Group, Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]

  • ChemSynthesis. 4-chloro-1-isoquinolinamine. [Link]

  • PubChem. 7-Chloroisoquinoline. [Link]

  • Heffeter, P., et al. (2015). Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. Organometallics, 34(24), 5624-5632. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315–324. [Link]

  • Dispendix. (2024). Essential Considerations for Successful Assay Development. [Link]

  • Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 105, 117681. [Link]

  • Al-Hilal, T. A., & Alam, F. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceuticals, 17(1), 107. [Link]

  • Yamazaki, S., et al. (2013). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 56(18), 7152-7165. [Link]

  • PrepChem.com. Synthesis of 8-amino-7-chloroisoquinoline. [Link]

  • Basak, A., et al. (2018). Halogenated quinolines bearing polar functionality at the 2-position: Identification of new antibacterial agents with enhanced activity against Staphylococcus epidermidis. European Journal of Medicinal Chemistry, 155, 705-713. [Link]

  • National Center for Biotechnology Information. Assay Guidance Manual. [Link]

  • Oleksyszyn, J. (2012). The Problems with the Cells Based Assays. Cell Biology: Research & Therapy, 1(2). [Link]

  • Organic Chemistry Portal. Isoquinoline synthesis. [Link]

  • Senger, S., et al. (2019). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. ChemMedChem, 14(20), 1795-1802. [Link]

  • Georganics. Quinoline derivatives. [Link]

  • Le, T. B., et al. (2021). In vivo stability of 211At-radiopharmaceuticals: on the impact of halogen bond formation. Chemical Communications, 57(78), 9965-9968. [Link]

  • BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery. [Link]

  • Maji, B., et al. (2020). A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. Cell, 182(1), 127-142. [Link]

  • Asati, V., et al. (2020). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 28(1), 115196. [Link]

  • CASSS. (2023). Expectations on potency assays for antibody-based novel modalities – a regulatory perspective. [Link]

  • Latham, J., & Brandenburger, E. (2021). Halogenases: a palette of emerging opportunities for synthetic biology–synthetic chemistry and C–H functionalisation. Chemical Society Reviews, 50(16), 9093-9140. [Link]

  • Lee, S. H., et al. (2022). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. ACS Chemical Biology, 17(3), 630-638. [Link]

  • PrepChem.com. Synthesis of 3-chloro-5-amino-isoquinoline. [Link]

  • Clariant. (2017). High Throughput Screening (HTS/HTE) Method Explained. YouTube. [Link]

  • ResearchGate. (2025). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. [Link]

  • MDPI. (2024). Recent Progress in Organic Inhibitors for Anticorrosion in Complex Acid Environments. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]

  • The Importance of Solubility for New Drug Molecules. (2020). [Link]

  • YouTube. (2024). High throughput screening techniques in the pharmaceutical industry. [Link]

  • Statti, G., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(18), 4287. [Link]

  • Promega Corporation. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]

  • Jorgensen, W. L., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS medicinal chemistry letters, 7(11), 1017–1021. [Link]

  • de Kock, C., et al. (2021). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules, 26(11), 3144. [Link]

  • Wikipedia. Quinine. [Link]

  • Wikipedia. Isoquinoline. [Link]

Sources

Challenges in the regioselective synthesis of 7-Chloroisoquinolin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the regioselective synthesis of 7-Chloroisoquinolin-5-amine. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this critical building block. The guidance herein is based on established chemical principles and validated methodologies from peer-reviewed literature.

Introduction: The Challenge of Regioselectivity

The synthesis of 7-Chloroisoquinolin-5-amine presents a significant regiochemical challenge. The isoquinoline core is a bicyclic aromatic system where the positions for electrophilic or nucleophilic substitution are heavily influenced by the existing nitrogen heteroatom and any substituents. Direct functionalization of the isoquinoline scaffold often leads to a mixture of isomers that are difficult to separate. Therefore, a successful synthesis relies on a carefully planned strategy, typically involving the construction of the isoquinoline ring from a pre-functionalized benzene precursor to lock in the desired 5,7-substitution pattern.

This guide will address common pitfalls in established synthetic routes and provide actionable solutions to improve yield, purity, and regioselectivity.

Troubleshooting Guides & Frequently Asked Questions (FAQs)

Question 1: My nitration of a 3-chlorotoluene derivative is giving poor regioselectivity, leading to multiple isomers after downstream cyclization. How can I favor the correct nitro-isomer required for the 5-amino group?

Answer: This is a common and critical issue. The goal is to synthesize a 1-chloro-3-methyl-5-nitrobenzene intermediate, which sets the stage for the final 7-chloro-5-amino substitution pattern. The directing effects of the chloro and methyl groups are key. While both are ortho-, para-directing, their activating/deactivating properties compete, often leading to isomer formation.

Root Cause Analysis:

  • Competing Directing Effects: The methyl group is activating, while the chloro group is deactivating. Nitration can occur at positions ortho and para to the methyl group, and ortho to the chloro group. This competition is the primary source of isomeric impurities like 2-nitro- and 4-nitro-3-chlorotoluene.

  • Reaction Conditions: Standard nitrating conditions (e.g., HNO₃/H₂SO₄) can be too harsh, reducing selectivity.

Troubleshooting Protocol:

  • Control the Temperature: Perform the nitration at a strictly controlled low temperature (e.g., -10 °C to 0 °C). Adding the nitrating agent dropwise allows for better management of the reaction exotherm and improves selectivity.

  • Optimize the Nitrating Agent: Consider using milder or more selective nitrating agents. For instance, using nitric acid in acetic anhydride or employing a nitronium salt like NO₂BF₄ can sometimes offer better control compared to aggressive mixed acids.

  • Solvent Effects: The choice of solvent can influence the regiochemical outcome. While sulfuric acid is common, exploring alternative solvent systems may be beneficial, although this requires significant re-optimization.

Workflow for Optimizing Nitration Regioselectivity

G cluster_0 Problem: Poor Regioselectivity in Nitration Start Start: Mixture of Nitro Isomers Observed CheckTemp Is Temperature < 0°C and Strictly Controlled? Start->CheckTemp CheckAgent Are you using standard HNO3/H2SO4? CheckTemp->CheckAgent Yes Purify Purify Isomers via Crystallization or Chromatography CheckTemp->Purify No, high temp detected. Correct and re-run, but purification may be needed. ConsiderAlternatives Evaluate Milder Nitrating Agents (e.g., HNO3/Ac2O, NO2BF4) CheckAgent->ConsiderAlternatives Yes CheckAgent->Purify No ConsiderAlternatives->Purify Optimization Successful Proceed Proceed to Next Step with Pure Isomer Purify->Proceed

Caption: Troubleshooting workflow for poor nitration regioselectivity.

Question 2: The Bischler-Napieralski cyclization of my N-acylphenethylamine precursor is failing or giving low yields. What are the critical parameters?

Answer: The Bischler-Napieralski reaction is a powerful method for constructing the isoquinoline core, but its success is highly dependent on the substrate and reaction conditions. It involves the cyclization of a β-phenylethylamide using a dehydrating agent.

Root Cause Analysis:

  • Dehydrating Agent Potency: The most common agents are phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and polyphosphoric acid (PPA). The activity of these reagents can degrade upon storage due to moisture absorption. Using a freshly opened or properly stored reagent is critical.

  • Reaction Temperature: The reaction often requires high temperatures (e.g., refluxing in toluene or xylene) to proceed. Insufficient temperature will result in unreacted starting material. However, excessively high temperatures can lead to decomposition and byproduct formation.

  • Substrate Electronics: Electron-donating groups on the aromatic ring facilitate the cyclization (an electrophilic aromatic substitution), while electron-withdrawing groups, like the chloro-substituent, can make the reaction more sluggish. Your 3-chloro-substituted phenethylamine is electronically deactivated, requiring more forcing conditions.

Troubleshooting Protocol:

  • Verify Reagent Quality: Use a fresh bottle of POCl₃ or P₂O₅. If using PPA, ensure it is viscous and has not absorbed significant water.

  • Optimize Temperature and Time: Systematically screen temperatures. Start with refluxing toluene (~110 °C) and, if the reaction is slow, move to a higher boiling solvent like xylene (~140 °C). Monitor the reaction by TLC or LC-MS to track the disappearance of starting material and the appearance of the dihydroisoquinoline product.

  • Consider Microwave Synthesis: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields for challenging Bischler-Napieralski reactions by enabling rapid heating to high temperatures.

Data Summary: Common Conditions for Bischler-Napieralski Cyclization

Dehydrating AgentSolventTypical Temperature (°C)AdvantagesDisadvantages
POCl₃Toluene / Xylene110 - 140Good for many substratesCorrosive, moisture-sensitive
P₂O₅Toluene / Xylene110 - 140Powerful dehydrating agentHeterogeneous, can be difficult to stir
PPANone (used as solvent)140 - 200Strong acid catalystHigh viscosity, difficult workup
Question 3: My final dehydrogenation step to form the aromatic isoquinoline ring is incomplete. How can I drive the reaction to completion?

Answer: After the cyclization, you have a 3,4-dihydroisoquinoline intermediate. The final step is an oxidation/dehydrogenation to introduce the aromaticity. This step can sometimes be sluggish.

Root Cause Analysis:

  • Inefficient Catalyst: The most common method involves dehydrogenation using a palladium on carbon (Pd/C) catalyst in a high-boiling solvent. The activity of the catalyst is paramount. Old or poorly handled Pd/C can have low activity.

  • Hydrogen Acceptor: The reaction requires a hydrogen acceptor to proceed efficiently. Often, the solvent itself (like refluxing toluene or xylene) can act as an acceptor, but this can be slow. Sometimes an explicit acceptor is needed.

  • Reaction Conditions: Insufficient temperature or catalyst loading will lead to incomplete conversion.

Troubleshooting Protocol:

  • Use High-Quality Catalyst: Employ a fresh, high-activity 10% Pd/C catalyst. Ensure it is handled under an inert atmosphere if possible, although short exposure to air is often tolerated.

  • Increase Catalyst Loading: If the reaction is stalling, increase the catalyst loading from a catalytic amount (e.g., 10 mol%) to a higher loading (e.g., 20-30 mol%).

  • Introduce a Hydrogen Acceptor: Adding a hydrogen acceptor like cyclohexene or maleic acid can significantly accelerate the dehydrogenation process.

  • Alternative Reagents: For substrates that are resistant to catalytic dehydrogenation, consider using chemical oxidants like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). These often work at lower temperatures but require stoichiometric amounts and a different workup procedure.

Proposed Synthetic Pathway and Key Checkpoints

G Start 3-Chlorotoluene Nitration Step 1: Nitration (HNO3, H2SO4) Start->Nitration CP1 Checkpoint 1: Verify Regioselectivity (Target: 4-Chloro-2-nitrotoluene) Nitration->CP1 Bromination Step 2: Benzylic Bromination (NBS, AIBN) CP1->Bromination Correct Isomer Cyanation Step 3: Cyanation (NaCN) Bromination->Cyanation Reduction Step 4: Reduction of Nitrile & Nitro (e.g., H2/Pd-C or Fe/HCl) Cyanation->Reduction Amide Step 5: Acylation (Acetyl Chloride) Reduction->Amide Cyclization Step 6: Bischler-Napieralski Cyclization (POCl3) Amide->Cyclization CP2 Checkpoint 2: Confirm Dihydroisoquinoline Formation Cyclization->CP2 Dehydro Step 7: Dehydrogenation (Pd/C, Toluene) CP2->Dehydro Cyclization Complete Final Final Product: 7-Chloroisoquinolin-5-amine Dehydro->Final

Technical Support Center: Catalyst Impurity Removal in 7-Chloroisoquinolin-5-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 7-Chloroisoquinolin-5-amine. This guide is designed for researchers, chemists, and process development professionals to address the common and often complex challenges associated with removing residual catalyst impurities from this critical intermediate. Given the molecular structure of 7-Chloroisoquinolin-5-amine, which features two strong metal-binding sites (the amino group and the isoquinoline nitrogen), achieving the high purity required for pharmaceutical applications demands a robust and well-understood purification strategy.

This document provides in-depth, evidence-based troubleshooting advice and detailed protocols to help you diagnose issues and effectively remove catalyst contaminants, primarily focusing on residual palladium from cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most probable catalytic route for synthesizing 7-Chloroisoquinolin-5-amine that would introduce metallic impurities?

A1: A highly probable and industrially relevant method is the Palladium-catalyzed Buchwald-Hartwig amination .[1][2][3] This reaction typically involves the cross-coupling of a di-halogenated isoquinoline precursor (e.g., 5,7-dichloroisoquinoline) with an ammonia surrogate or a protected amine, followed by a deprotection step. The palladium catalyst, essential for the C-N bond formation, is the primary source of metallic impurities.

Q2: Why is it particularly difficult to remove residual palladium from 7-Chloroisoquinolin-5-amine?

A2: The difficulty stems from the molecule's inherent chemical nature. The exocyclic primary amine (-NH2) and the endocyclic nitrogen of the isoquinoline ring act as potent bidentate or bridging ligands.[4] These groups can form stable, soluble complexes with palladium species (both Pd(0) and Pd(II)), effectively "locking" the metal in the solution and making its removal by simple filtration or crystallization challenging.[5]

Q3: What are the typical palladium species I should expect as impurities?

A3: The speciation of residual palladium can be complex and depends on the reaction and work-up conditions.[5] You can expect a mixture of:

  • Pd(0) nanoparticles: Often formed at the end of the catalytic cycle.

  • Soluble Pd(0)-ligand complexes: Involving the phosphine ligands used in the reaction.

  • Soluble Pd(II) complexes: Formed with the product, starting materials, or solvent molecules.

  • Palladium bound to phosphine oxides: Generated from ligand degradation.

Q4: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?

A4: Regulatory bodies like the ICH have strict guidelines for elemental impurities.[6] Palladium is classified as a Class 2B element (route-dependent human toxicants), and for oral medications, the permitted daily exposure (PDE) is typically 100 µ g/day .[7][8] This translates to a concentration limit in the API that is often in the low parts-per-million (ppm) range, making efficient removal critical.

Q5: Can I rely on standard column chromatography for palladium removal?

A5: While flash chromatography can remove a significant portion of residual palladium (often around 90%), it is frequently insufficient to meet strict regulatory limits on its own.[9][10] Studies have shown that even after chromatographic purification, palladium levels can remain well above 100 ppm.[9] Therefore, chromatography should be seen as a bulk reduction step, often requiring a subsequent, more targeted scavenging step.

Troubleshooting Guide: Catalyst Removal

This section addresses common issues encountered during the purification of 7-Chloroisoquinolin-5-amine and provides a logical, step-by-step approach to resolving them.

Issue 1: High Palladium Levels (>50 ppm) After Initial Purification (Crystallization/Chromatography)
  • Underlying Cause & Explanation: This is the most common scenario and is due to the strong complexation between palladium and the product, as explained in FAQ #2. The palladium is not a simple physical impurity but a chemically bound one. Simple physical separations are therefore ineffective.

  • Troubleshooting Steps:

    • Quantify the Problem: Before optimization, obtain a precise measurement of the residual palladium content using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[11][12] This provides a baseline for evaluating the effectiveness of subsequent steps.

    • Introduce a Scavenging Step: A dedicated metal scavenger is necessary. The choice of scavenger is critical and depends on the nature of the palladium species and the process solvent.

      • Thiol-Based Scavengers: Silica-functionalized mercaptans (e.g., Si-Thiol, MP-TMT) are highly effective for sequestering a broad range of palladium species.[9][13] Thiols are soft nucleophiles and have a very high affinity for soft metals like palladium.

      • Activated Carbon: A cost-effective and highly efficient option, particularly for large-scale operations.[5][14][15] Its high surface area and porous structure allow it to adsorb palladium complexes effectively. However, it can sometimes lead to product loss due to non-specific binding.[6]

    • Optimize Scavenging Conditions:

      • Solvent: The choice of solvent can impact scavenger efficiency. A solvent in which the product is highly soluble but the palladium-scavenger complex is not can facilitate removal.

      • Temperature: Gently heating the mixture (e.g., 40-60 °C) can increase the kinetics of scavenging by promoting the dissociation of the palladium-product complex and accelerating its binding to the scavenger.[5]

      • Time & Stoichiometry: The amount of scavenger (typically 5-20 wt% relative to the product) and the contact time (2-18 hours) should be systematically optimized.

Diagram: Decision Workflow for Palladium Removal

G start Crude Product (7-Chloroisoquinolin-5-amine) bulk_removal Bulk Removal: Flash Chromatography or Recrystallization start->bulk_removal quantify Quantify Pd (ICP-MS) decision Pd > 10 ppm? quantify->decision scavenge Implement Scavenging Protocol decision->scavenge Yes final_product Final Product (Pd < 10 ppm) decision->final_product No bulk_removal->quantify quantify2 Quantify Pd (ICP-MS) scavenge->quantify2 decision2 Pd > 10 ppm? quantify2->decision2 optimize Optimize Scavenging: - Scavenger Type - Temperature - Time decision2->optimize Yes decision2->final_product No optimize->scavenge fail Consult Process Chemistry Team optimize->fail If still failing

Caption: Palladium is sequestered from the product onto the solid-phase scavenger.

References

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University. (2021). Available at: [Link]

  • Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. (2019). Available at: [Link]

  • Palladium-Catalyzed C−N and C−O Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Available at: [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. (2022). Available at: [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. (2023). Available at: [Link]

  • How to Remove Palladium in three easy steps. Biotage. (2023). Available at: [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship.org. (2024). Available at: [Link]

  • Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals Co., Ltd. Available at: [Link]

  • Removal of palladium (Pd) catalysts. Osaka Gas Chemicals Co., Ltd. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. (2025). Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. (2008). Available at: [Link]

  • Isoquinoline synthesis. Organic Chemistry Portal. Available at: [Link]

  • Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. NIH. Available at: [Link]

  • Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. MDPI. Available at: [Link]

  • Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline. The Journal of Organic Chemistry. (2006). Available at: [Link]

  • Analytical Method Development and Validation for the Estimation of Palladium Content in Tapentadol Hydrochloride by Atomic Absorption Spectrometer. Impactfactor. (2023). Available at: [Link]

  • Preliminary studies on the toxicity and metabolism of palladium and platinum. NIH. Available at: [Link]

  • CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Books. (2014). Available at: [Link]

  • Identifying palladium culprits in amine catalysis. ResearchGate. (2021). Available at: [Link]

  • Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration. Green Chemistry (RSC Publishing). (2025). Available at: [Link]

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. ResearchGate. (2025). Available at: [Link]

  • Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. ResearchGate. (2025). Available at: [Link]

  • Metal Scavenger User Guide. Biotage. Available at: [Link]

  • Life cycle analysis of solvent reduction in pharmaceutical synthesis using continuous adsorption for palladium removal. ResearchGate. (2013). Available at: [Link]

  • How do you remove the trace amount of Palladium in the products? ResearchGate. Available at: [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. NIH. Available at: [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. NIH. (2022). Available at: [Link]

  • Palladium carbon catalyst and preparation method and application. Google Patents.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023). Available at: [Link]

  • Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. Available at: [Link]

Sources

Strategies to reduce the toxicity of 7-Chloroisoquinolin-5-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Strategies to reduce the toxicity of 7-Chloroisoquinolin-5-amine derivatives Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open

Welcome to the Isoquinoline Optimization Hub

Hello. I understand you are working with the 7-Chloroisoquinolin-5-amine scaffold and are encountering toxicity hurdles. This is a common bottleneck with amino-isoquinolines. This scaffold presents a "perfect storm" for three specific toxicity vectors: hERG channel inhibition (due to the basic nitrogen + lipophilicity), Genotoxicity (Ames positivity via the exocyclic amine), and Reactive Metabolite formation (bioactivation).

Below is a modular troubleshooting guide designed to de-risk your lead series while maintaining potency.

Module 1: Mitigating Genotoxicity (Ames Liability)

The Issue: Your 5-amine substituent is a primary aromatic amine (pAA). These are notorious structural alerts. The toxicity mechanism typically involves N-hydroxylation by CYP1A2 , followed by O-esterification (via NAT/SULT), generating a highly electrophilic nitrenium ion that forms covalent DNA adducts (specifically at the C8 position of guanine).

Troubleshooting Protocol:

Q: My compound is Ames positive. How do I silence this structural alert without removing the amine?

A: You must disrupt the geometric fit within the CYP1A2 active site or electronically deactivate the amine.

  • Ortho-Substitution (Steric Clash):

    • Strategy: Introduce a substituent at the C4 or C6 position (ortho to the amine).

    • Mechanism: This forces the amine out of planarity with the aromatic ring, disrupting the conjugation required for the stabilization of the nitrenium ion intermediate. It also creates steric hindrance that prevents CYP1A2 from accessing the nitrogen.

    • Recommendation: Try a small Methyl (-CH3) or Chloro (-Cl) group at C4.

  • Electronic Deactivation:

    • Strategy: Add an electron-withdrawing group (EWG) to the ring system.

    • Mechanism: Reducing the electron density of the amine makes it less nucleophilic and raises the oxidation potential, making N-hydroxylation energetically unfavorable.

    • Note: You already have a 7-Chloro group (EWG), but it is meta to the amine. An EWG ortho or para to the amine is more effective.

  • Masking (Prodrugs):

    • Strategy: Convert the primary amine to a cyclic urea or an amide.

    • Mechanism: This removes the pAA alert entirely.

Visualizing the Mechanism (CYP1A2 Activation):

Genotoxicity cluster_0 Bioactivation Pathway cluster_1 Mitigation Strategies Parent 7-Cl-Isoquinolin-5-amine CYP CYP1A2 (Oxidation) Parent->CYP Hydroxylamine N-Hydroxylamine (R-NH-OH) CYP->Hydroxylamine Nitrenium Nitrenium Ion (R-NH+) Hydroxylamine->Nitrenium SULT/NAT DNA DNA Adduct (Genotoxicity) Nitrenium->DNA Strat1 Ortho-Subst (C4/C6) Twists Amine Strat1->CYP Blocks Strat2 Reduce LogP (Less CYP binding) Strat2->CYP Reduces

Caption: The bioactivation pathway of aromatic amines leading to genotoxicity and intervention points.[1]

Module 2: Reducing hERG Inhibition (Cardiotoxicity)

The Issue: Isoquinolines are often planar and lipophilic. The ring nitrogen (N2) is basic (pKa ~5-6, but can vary with substituents). hERG blockage is driven by Pi-Pi stacking (with Phe656) and Cation-Pi interactions (with Tyr652).

Troubleshooting Protocol:

Q: My IC50 for hERG is < 10 µM. How do I fix this while keeping the scaffold?

A: You need to reduce the "grease" (LogP) and modulate the basicity (pKa).

  • The "Oxygen Walk":

    • Strategy: Introduce an ether oxygen or hydroxyl group near the basic center.

    • Mechanism: This lowers the pKa of the isoquinoline nitrogen via the inductive effect, reducing the percentage of ionized species at physiological pH (7.4). Less cation = less affinity for the hERG pore.

  • Zwitterionic Design:

    • Strategy: Append a carboxylic acid tail (solubilizing group).

    • Mechanism: Creating a zwitterion often drastically reduces hERG affinity because the net neutral charge (or negative dipole) repels the channel pore, despite the molecule being lipophilic.

  • Saturation (Escape from Flatland):

    • Strategy: Convert a portion of the molecule to an sp3-hybridized system (e.g., replace a phenyl ring attached to the amine with a saturated heterocycle like piperidine or oxetane).

    • Mechanism: This disrupts the planar stacking interactions required for tight hERG binding.

Comparative Data: Impact of Modifications

Modification StrategyPredicted LogPPredicted pKa (Isoq-N)hERG Risk
Parent (7-Cl-5-NH2) 3.2 5.4 High
+ C4-Methyl (Ortho)3.55.4High (Lipophilicity up)
+ C1-Methoxy2.94.8Medium
+ C1-Oxetane2.14.5Low
+ Carboxylic Acid Tail1.8ZwitterionVery Low
Module 3: Metabolic Stability & Reactive Metabolites

The Issue: The 7-Chloroisoquinolin-5-amine core is prone to oxidation at the electron-rich positions (C1, C8) or on the amine itself (forming quinone-imines).

Troubleshooting Protocol:

Q: I am seeing high intrinsic clearance (Cl_int) and glutathione (GSH) adducts.

A: This indicates your molecule is being chewed up by CYPs and converted into an electrophile (likely a quinone-imine).

  • Block Metabolic Soft Spots:

    • Strategy: Deuteration or Fluorination at C1 and C8.

    • Mechanism: The C-D or C-F bond is stronger than C-H, slowing down the rate-determining step of CYP-mediated oxidation (Kinetic Isotope Effect).

  • Reduce Electron Density:

    • Strategy: Add a nitrogen into the ring (convert Isoquinoline -> Naphthyridine).

    • Mechanism: This lowers the HOMO energy, making the ring harder to oxidize.

Module 4: Experimental Protocols (SOPs)
Protocol A: Reactive Metabolite Trapping (GSH Assay)

Validates if your toxicity is driven by bioactivation.

  • Incubation:

    • Mix Test Compound (10 µM) with Human Liver Microsomes (1 mg/mL) in phosphate buffer (pH 7.4).

    • Add Glutathione (GSH) at 5 mM (surrogate nucleophile).

    • Initiate reaction with NADPH (1 mM). Incubate for 60 mins at 37°C.

  • Quench & Analysis:

    • Quench with ice-cold Acetonitrile. Centrifuge.

    • Analyze supernatant via LC-MS/MS .

  • Interpretation:

    • Look for Mass Shift: [M + 307]+ . This corresponds to the addition of GSH.

    • Result: If >1% conversion to GSH adduct, the compound has a high risk of idiosyncratic hepatotoxicity (DILI).

Protocol B: Fluorescence Polarization hERG Assay (High Throughput)

A faster alternative to Patch Clamp for early screening.

  • Reagents: Use the Predictor™ hERG Fluorescence Polarization Assay (or equivalent).

  • Setup:

    • Prepare membrane fraction containing hERG channels.

    • Add Red-shifted fluorescent tracer (high affinity hERG binder).

    • Add Test Compound (titration 1 nM to 30 µM).

  • Measurement:

    • Measure Fluorescence Polarization (mP).

    • Principle: If your compound binds hERG, it displaces the tracer. Free tracer rotates rapidly (Low Polarization). Bound tracer rotates slowly (High Polarization).

    • Calculation: Plot mP vs. Concentration to derive IC50.

Decision Tree: Toxicity Troubleshooting

ToxicityWorkflow Start Start: 7-Cl-Isoquinolin-5-amine Derivative CheckAmes Step 1: Ames Test (Genotoxicity) Start->CheckAmes PosAmes Ames Positive? CheckAmes->PosAmes CheckhERG Step 2: hERG Binding (Cardiotoxicity) HighhERG hERG IC50 < 10µM? CheckhERG->HighhERG CheckGSH Step 3: GSH Trapping (Reactive Mets) GSHAdduct GSH Adducts Found? CheckGSH->GSHAdduct PosAmes->CheckhERG No Sol1 Action: Add C4-Substituent (Twist Amine) PosAmes->Sol1 Yes HighhERG->CheckGSH No Sol2 Action: Add Polar Group/Ether (Lower LogP/pKa) HighhERG->Sol2 Yes Sol3 Action: Block C1/C8 (F/D) or Scaffold Hop GSHAdduct->Sol3 Yes Safe Candidate Validated Proceed to PK GSHAdduct->Safe No

Caption: Step-by-step decision matrix for de-risking the isoquinoline scaffold.

References
  • hERG Mitigation Strategies

    • Jamieson, C., et al. (2006). "Medicinal Chemistry of hERG Optimizations: Highlights and Hang-Ups." Journal of Medicinal Chemistry.
  • Aromatic Amine Genotoxicity

    • Benigni, R., & Bossa, C. (2011). "Mechanisms of Chemical Carcinogenicity and Mutagenicity: A Review with Implications for Predictive Toxicology." Chemical Reviews.
  • Metabolic Activation & Structural Alerts

    • Kalgutkar, A. S., et al. (2005). "A Comprehensive Listing of Bioactivation Pathways of Organic Functional Groups." Current Drug Metabolism.
  • Escape from Flatland (Saturation)

    • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry.

Sources

Troubleshooting poor separation in chromatography of isoquinoline amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic analysis of isoquinoline amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the separation of these basic compounds. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to empower your method development and troubleshooting processes.

Part I: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses the most common initial hurdles encountered during the analysis of isoquinoline amines.

Q1: Why are my peaks for isoquinoline amines severely tailing on a standard C18 column?

A: This is the most prevalent issue and is primarily caused by secondary ionic interactions between the protonated basic amine group of your analyte and ionized residual silanol groups (Si-O⁻) on the surface of silica-based stationary phases.[1][2][3] These silanol groups are acidic and can strongly retain the basic analytes, leading to slow desorption kinetics and, consequently, tailing peaks.[3][4] Even with modern end-capping, some residual silanols are always present and can cause problems.[5]

Q2: My retention times are drifting and not reproducible. What's the likely cause?

A: Fluctuating retention times for ionizable compounds like isoquinoline amines almost always point to an issue with mobile phase pH control.[6] If your mobile phase is unbuffered or poorly buffered near the pKa of your analyte, small changes in pH can drastically alter the analyte's ionization state and, therefore, its retention. Inadequate column equilibration between injections, especially when using ion-pairing agents or high-pH mobile phases, can also lead to shifting retention times.

Q3: I have very little or no retention of my polar isoquinoline amine in reversed-phase chromatography. What should I do?

A: Highly polar amines may not be retained well on traditional reversed-phase columns, even with 100% aqueous mobile phases.[7] Your first option is to ensure the mobile phase pH is high enough (at least 1-2 pH units above the amine's pKa) to suppress its ionization, making it less polar and more retentive. If that is not feasible or effective, you should consider an alternative chromatographic mode like Hydrophilic Interaction Liquid Chromatography (HILIC), which is specifically designed for retaining and separating very polar compounds.[8][9][10][11]

Q4: What is a good starting mobile phase pH for method development?

A: A common strategy is to start at a low pH, typically between 2.5 and 3.5.[6] At this pH, most residual silanol groups on the column are protonated (Si-OH), minimizing their capacity for strong ionic interactions with your basic analyte.[6] While your isoquinoline amine will be protonated (positively charged), the lack of strong silanol interactions often results in better peak shape.[12] From there, you can evaluate the need to increase pH to gain retention, but this must be paired with a suitable buffer and a pH-stable column.

Part II: Systematic Troubleshooting Guide

When quick fixes are not enough, a systematic approach is required. This guide follows a logical workflow from symptom to solution, grounded in chromatographic principles.

Step 1: Define the Problem

First, accurately characterize the issue with your chromatogram. The nature of the problem is the primary clue to its root cause.

Troubleshooting Workflow for Poor Separation

TroubleshootingWorkflow start Poor Separation of Isoquinoline Amines symptom_tailing Symptom: Peak Tailing / Broadening start->symptom_tailing symptom_resolution Symptom: Poor Resolution / Co-elution start->symptom_resolution symptom_retention Symptom: No Retention / Drifting RT start->symptom_retention cause_silanol Cause: Secondary Silanol Interactions symptom_tailing->cause_silanol cause_ph Cause: Incorrect Mobile Phase pH symptom_tailing->cause_ph symptom_resolution->cause_ph cause_column Cause: Wrong Column Chemistry symptom_resolution->cause_column cause_mobilephase Cause: Suboptimal Mobile Phase (Organic Type / Strength) symptom_resolution->cause_mobilephase symptom_retention->cause_ph cause_polar Cause: Analyte is Too Polar for RP symptom_retention->cause_polar cause_buffer Cause: Inadequate Buffering symptom_retention->cause_buffer solution_additive Solution: Use Mobile Phase Additives (Acid, TEA, Buffer) cause_silanol->solution_additive solution_ph Solution: Optimize Mobile Phase pH (vs. Analyte pKa) cause_silanol->solution_ph solution_column Solution: Select Appropriate Column (End-capped, HILIC, etc.) cause_silanol->solution_column cause_ph->solution_additive cause_ph->solution_ph cause_column->solution_column solution_gradient Solution: Optimize Gradient / Solvent cause_mobilephase->solution_gradient solution_hilic Solution: Switch to HILIC Mode cause_polar->solution_hilic cause_buffer->solution_additive solution_ipc Solution: Consider Ion-Pair Chromatography solution_column->solution_ipc

Caption: A logical workflow for troubleshooting poor chromatography of isoquinoline amines.

Step 2: Isolate the Cause & Implement the Solution

This is almost always a stationary phase interaction problem.

Mechanism of Silanol Interaction

SilanolInteraction Mechanism of Peak Tailing cluster_surface Silica Surface (pH > 4) Silanol Si-O⁻ Analyte Isoquinoline-NH⁺R₂ (Protonated Amine) Analyte->Silanol Strong Ionic Interaction (Causes Tailing)

Caption: Interaction between a protonated amine and an ionized silanol group.

  • Causality: At intermediate pH ranges (approx. 4-8), silanol groups are deprotonated (negatively charged) while the isoquinoline amine (a base) is protonated (positively charged). This creates a strong ion-exchange interaction that leads to tailing.[2][3]

  • Solution Protocol: Mobile Phase Modification. The goal is to disrupt this interaction.

    • Lower the pH: Add 0.1% formic acid or acetic acid to the mobile phase to achieve a pH between 2.5 and 3.5. This protonates the silanol groups, neutralizing their negative charge.[6]

    • Add a Competing Base: If lowering the pH is not sufficient or desirable, add a small concentration (e.g., 0.1%) of an amine modifier like triethylamine (TEA). TEA acts as a "silanol blocker," competitively interacting with the active sites on the stationary phase, thereby shielding the analyte from these interactions.[13]

    • Increase Buffer Concentration: In some cases, simply increasing the ionic strength of the mobile phase by using a higher buffer concentration (e.g., 20-50 mM ammonium formate or acetate) can help mask silanol interactions and improve peak shape.[2][14]

This issue stems from the fundamental chromatographic parameters not being optimized for your specific analytes.

  • Causality: The separation of structurally similar isoquinoline amines is highly dependent on the mobile phase pH, which controls their ionization state and thus their hydrophobicity.[13][15][16] The choice of organic solvent and stationary phase also plays a critical role in selectivity.[17][18]

  • Solution Protocol: Method Optimization

    • Systematic pH Screening: Perform a pH screening study. Prepare mobile phases buffered at different pH values (e.g., pH 3, 4.5, 6, and 9.5, if you have a pH-stable column). Analyze your sample at each pH to see how retention and, more importantly, elution order and resolution change. The optimal pH is one that provides the largest difference in retention for your compounds of interest.[6][19]

    • Evaluate Organic Modifier: If you are using acetonitrile, try substituting it with methanol or vice-versa. These solvents have different properties and can offer alternative selectivity for closely eluting compounds.

    • Optimize the Gradient: If using a gradient, adjust the slope. A shallower gradient provides more time for separation and can resolve closely eluting peaks.

ParameterEffect on Isoquinoline Amine SeparationRecommendation
Mobile Phase pH Controls ionization of both analyte and silanols. Drastically affects retention and selectivity.[14][15][16]Screen a wide pH range (e.g., 3 to 10) using appropriate buffers and a pH-stable column.
Buffer Type/Conc. Minimizes pH shifts, masks silanol activity.[2]Use volatile buffers like ammonium formate/acetate at 10-20 mM for LC-MS compatibility.
Organic Modifier Affects overall retention and can alter selectivity.Test both Acetonitrile and Methanol. Methanol is a better hydrogen bond acceptor and can provide different selectivity.
Additive (Acid) Suppresses silanol ionization, improves peak shape.[20]Start with 0.1% Formic Acid or Acetic Acid.
Additive (Base) Acts as a silanol blocker, improves peak shape for bases.[13]Use 0.1% Triethylamine (TEA) or Ammonia (for high pH). Not MS-friendly.

Table 1: Guide to Mobile Phase Parameter Selection and its Justification.

This is common for highly polar analytes or when the method lacks robustness.

  • Causality: Highly polar isoquinoline amines are not well retained by the hydrophobic mechanisms of reversed-phase chromatography. Drifting retention is often due to poor pH control or slow column equilibration.[21]

  • Solution Protocol: Alternative Chromatographic Modes

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This is the preferred technique for highly polar compounds.[11] HILIC utilizes a polar stationary phase (like bare silica, diol, or amide) and a mobile phase with a high concentration of organic solvent (typically >80% acetonitrile).[8][9] The analyte partitions into a water-enriched layer on the surface of the stationary phase, providing excellent retention for polar compounds.

    • Ion-Pair Chromatography (IPC): This technique can be used in reversed-phase mode. An ion-pairing reagent, such as an alkyl sulfonate (e.g., sodium 1-hexanesulfonate), is added to the mobile phase.[22][23] The reagent has a hydrophobic tail and an ionic head. It pairs with the charged isoquinoline amine, forming a neutral, more hydrophobic complex that is better retained on a C18 column.[24] Note: IPC reagents can be difficult to remove from a column and are often not compatible with mass spectrometry.[7]

    • Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the main mobile phase, often with a small amount of an organic modifier like methanol.[25][26] It is a fast, efficient, and "green" technique that has proven highly effective for separating complex mixtures of alkaloids, including isoquinolines.[27][28]

TechniquePrincipleBest For...Key Consideration
Reversed-Phase (RP) Hydrophobic interactionModerately polar to nonpolar isoquinoline amines.Peak tailing is a major issue; requires pH control and additives.[3]
HILIC Partitioning into an aqueous layer on a polar surface.[8]Highly polar, hydrophilic isoquinoline amines not retained in RP.[10][11]Requires careful equilibration; salt concentration and water content are critical.
Ion-Pair (IPC) Forms a neutral ion-pair with the charged analyte for RP retention.[24]Charged amines with poor RP retention when HILIC is not an option.Reagents can permanently modify the column and suppress MS signals.[7][29]
SFC Partitioning between supercritical CO2 and a stationary phase.[25]Complex mixtures, chiral separations, and high-throughput analysis.[26][27]Requires specialized instrumentation. Additives are often needed to improve peak shape.[30]

Table 2: Comparison of Chromatographic Modes for Isoquinoline Amine Analysis.

Part III: Advanced Protocols & Methodologies

Protocol: Robust Method Development for a Novel Isoquinoline Amine

This protocol provides a self-validating workflow for developing a new method from scratch.

  • Analyte Characterization:

    • Determine the pKa of your isoquinoline amine using software (e.g., ACD/Labs) or literature values. This is the single most important parameter for predicting its behavior with pH changes.[31]

    • Assess its polarity by observing its solubility in various solvents.

  • Initial Column and Mobile Phase Selection:

    • Column: Start with a modern, high-purity silica, end-capped C18 column known for good performance with basic compounds.

    • Mobile Phase A: 10 mM Ammonium Formate in Water, adjust to pH 3.0 with Formic Acid.

    • Mobile Phase B: Acetonitrile.

    • Justification: Starting at low pH minimizes silanol interactions, and ammonium formate is a volatile buffer suitable for both UV and MS detection.[6]

  • Scouting Gradient Run:

    • Perform a fast, broad gradient run (e.g., 5% to 95% B in 10 minutes).

    • Purpose: To determine the approximate organic solvent concentration required to elute the analyte and to see if any obvious peak shape issues exist even under acidic conditions.

  • pH Screening and Optimization:

    • Repeat the scouting run using mobile phases buffered at pH 6.0 (Ammonium Acetate) and pH 9.5 (Ammonium Bicarbonate), using a pH-stable column.

    • Analysis: Compare the retention time and peak shape across the three pH values.

      • If peak shape is good at pH 3 but retention is low, focus on optimizing the gradient at this pH.

      • If retention is significantly better at high pH and peak shape is acceptable, this may be a better condition.

      • If peak shape is poor at all pH values, proceed to evaluate additives or a different column.

  • Fine-Tuning and Finalization:

    • Based on the best conditions from the pH screen, develop a focused gradient around the elution percentage observed in the scouting run. Aim for a gradient that provides a retention factor (k) between 2 and 10.

    • If necessary, test Methanol as the organic modifier to see if it improves selectivity against any impurities.

    • Confirm method robustness by making small, deliberate changes to pH (±0.2 units) and organic concentration (±2%) to ensure the separation is stable.

References

  • Polar Basic Drugs in Environmental Samples; Improved Analysis Using a New High Efficiency UPLC Column for HILIC. (n.d.). Waters.
  • Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. (2025). MDPI.
  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. (n.d.). ChromaNik Technologies Inc.
  • Separation of the eight alkaloids in both supercritical fluid chromatography (SFC) and HPLC modes. Experiment conditions. (n.d.). ResearchGate.
  • Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. (2025). MDPI.
  • HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. (2025). ResearchGate.
  • HILIC – The Rising Star of Polar Chromatography. (n.d.). Element Lab Solutions.
  • Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column Using Different Mobile Phase Compositions. (2025). ResearchGate.
  • Effect of mobile phase buffer ph on separation selectivity of some isoquinoline alkaloids in reversed-phase systems of Pressurized Planar Electrochromatography and High-Performance Thin-Layer Chromatography. (2013). Current Issues in Pharmacy and Medical Sciences.
  • Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. (2025). MDPI.
  • Ion-pair chromatography .pptx. (n.d.). Slideshare.
  • LC Technical Tip. (n.d.). Phenomenex.
  • Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. (n.d.). LCGC North America.
  • What is the effect of free silanols in RPLC and how to reduce it? (2023). Pharma Growth Hub.
  • Silica Purity #2 – Silanols. (n.d.). Separation Science.
  • Ion Pairing — Blessing or Curse? (n.d.). LCGC International.
  • Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. (2025). PubMed.
  • Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography. (n.d.). Sigma-Aldrich.
  • Why HILIC is what your polar compounds need for purification. (n.d.). Buchi.com.
  • Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns. (n.d.). Thermo Fisher Scientific - US.
  • Ion-Pairing Agents | HPLC. (2024). Mason Technology.
  • Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. (n.d.). Shimadzu.
  • Ion pair chromatography reagents. (n.d.). ITW Reagents.
  • Effect of mobile phase buffer pH on separation selectivity of some isoquinoline alkaloids in reversed-phase systems of Pressurized Planar Electrochromatography and High-Performance Thin-Layer Chromatography. (2025). ResearchGate.
  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014). LCGC International.
  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions. (2025). MicroSolv.
  • Sustainable approaches for the study of alkaloids from plants using supercritical fluid-based processes. (n.d.). Green Chemistry (RSC Publishing).
  • Effect of pH on LC-MS Analysis of Amines. (n.d.). Waters Corporation.
  • Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. (n.d.). ResearchGate.
  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent.
  • Improving of a Peak Shape of the Charged Compounds. (n.d.). SIELC Technologies.
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex.
  • Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. (2025). Gilson.
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013). LCGC International.
  • A process of method development: A chromatographic approach. (2010). Journal of Chemical and Pharmaceutical Research.

Sources

Managing air and moisture sensitive reactions for 7-Chloroisoquinolin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Overview

7-Chloroisoquinolin-5-amine presents a "dual-threat" challenge in synthesis: it combines a deactivating, protic primary amine (


) with a coordinating isoquinoline nitrogen. While the solid itself is reasonably stable in ambient air, its participation in transition-metal catalyzed cross-couplings (e.g., Buchwald-Hartwig, Suzuki) or metallation reactions requires rigorous exclusion of moisture and oxygen.

The Core Challenge: The electron-donating nature of the 5-amino group increases electron density on the isoquinoline ring, rendering the 7-chloro substituent significantly less electrophilic toward oxidative addition by Palladium(0). Furthermore, the pyridine-like nitrogen at position 2 is a potent ligand that can displace phosphines, leading to catalyst poisoning.

Critical Handling Protocols (The "Dry" Phase)

Q: How do I transfer solid 7-Chloroisoquinolin-5-amine into my reaction vessel without introducing air?

A: Never weigh air-sensitive reaction precursors on an open bench if you are aiming for high-turnover catalysis. The "Solid Addition Schlenk Transfer" is the only self-validating method outside of a glovebox.

The Protocol:

  • Pre-Weighing: Weigh the amine in a glovebox into a solid addition funnel (or a bent Schlenk tube).

  • The Counter-Flow Connection: Connect the addition funnel to your reaction flask while a strong stream of Nitrogen/Argon is flowing out of the flask's neck.

  • The Cycle: Perform three vacuum-refill cycles on the connection joint (if your funnel has a side arm) or rely on the high-pressure inert gas purge (15 mins) before opening the valve.

  • Dissolution: Add the solid to the solvent after the solvent has been degassed, not before. This prevents trapped oxygen in the crystal lattice from dissolving into the solution.

Q: Which solvent drying method is strictly required?

A: Molecular sieves (3Å or 4Å) are insufficient for this substrate in low-catalyst-loading reactions. You must use a solvent still (Na/Benzophenone) or a column-based solvent purification system (SPS) .

  • Why? The 5-amine protons are acidic (

    
    ). Trace water (ppm level) generates hydroxide/alkoxide that can deprotonate the amine, creating a competing amidocatalyst or bridging species that shuts down the catalytic cycle [1].
    

Reaction Execution & Troubleshooting

Q: My Buchwald-Hartwig coupling at the 7-Cl position failed. The starting material was recovered unreacted. Why?

A: This is a classic "Deactivated Electrophile" failure. The 5-amino group donates electron density into the


-system, making the C-Cl bond strong and resistant to oxidative addition.

Troubleshooting Matrix:

VariableRecommendationScientific Rationale
Catalyst Switch to Pd-G3/G4 Precatalysts (e.g., XPhos Pd G4)Traditional Pd(0) sources (like

) are too slow to initiate oxidative addition on this electron-rich ring before decomposing [2].
Ligand BrettPhos or RuPhos These bulky, electron-rich dialkylbiaryl phosphines facilitate oxidative addition into deactivated aryl chlorides [3].
Base LHMDS or NaOtBu Stronger bases are required. Caution: LHMDS is air-sensitive; if it hydrolyzes, the reaction stops.
Temperature Increase to 100–110°C The energy barrier for oxidative addition is higher due to the amine's donation.
Q: The reaction mixture turned black immediately upon heating, and yield is <10%. What happened?

A: The "Black Crash" indicates rapid precipitation of Palladium black (


 aggregates). This is caused by Oxygen Leakage  or Ligand Dissociation .
  • Mechanism: The isoquinoline nitrogen (N-2) competes with your phosphine ligand for the Pd center. If the phosphine dissociates, the naked Pd aggregates and crashes out.

  • Fix: Use a ligand with a higher binding constant (e.g., N-heterocyclic carbenes or chelating bis-phosphines like Xantphos) or increase the Ligand:Metal ratio to 2:1 or 3:1.

Visual Workflows

Figure 1: Inert Atmosphere Solid Addition Workflow

Caption: Protocol for adding solid 7-chloroisoquinolin-5-amine to a catalyst solution without breaking the inert atmosphere barrier.

InertTransfer Start Start: Solid Amine in Addition Funnel (Glovebox Prep) Connect Connect Funnel under High N2 Counter-flow Start->Connect Flask Reaction Flask: Solvent + Catalyst (Frozen/Degassed) Flask->Connect Purge Purge Connection Point (15 min N2 flow) Connect->Purge Prevent O2 Ingress Add Open Valve: Drop Solid into Solvent Purge->Add System Sealed Mix Thaw & Stir: Homogenization Add->Mix

Figure 2: Troubleshooting Logic for Failed Couplings

Caption: Diagnostic tree for analyzing reaction failures with 7-chloroisoquinolin-5-amine substrates.

Troubleshooting Issue Reaction Outcome? Black Mixture turns Black (Pd Precipitation) Issue->Black NoRxn No Reaction (SM Recovered) Issue->NoRxn Mess Complex Mixture (Multiple Spots) Issue->Mess O2Leak Oxygen Leak: Check Septa/Joints Black->O2Leak Poison Ligand Displacement: Isoquinoline N is binding Pd Black->Poison Deactivated Deactivated Cl: 5-NH2 is too donating NoRxn->Deactivated Switch to XPhos/RuPhos Induction Catalyst Activation Fail: Pd(II) not reducing to Pd(0) NoRxn->Induction Use Precatalyst G3/G4 Prot Protic Interference: NH2 reacting with Base Mess->Prot Use NaOtBu or Protect Amine

Advanced FAQs: The "Why" Behind The Protocol

Q: Can I use for coupling at the 7-position?

A: Highly discouraged. Triphenylphosphine (


) is a relatively weak ligand. The basic nitrogen of the isoquinoline ring will displace 

at elevated temperatures, leading to catalyst death. You need bulky, electron-rich ligands (Buchwald ligands) that sterically prevent the isoquinoline nitrogen from binding to the Palladium center [4].
Q: Should I protect the 5-amine before coupling the 7-chloride?

A: Yes, if yields are below 40%. While direct coupling is possible, the free amine (


) can undergo N-arylation (self-coupling) or coordinate to the metal.
  • Recommended Protection: Acetyl (Ac) or Boc protection. The acetamide is electron-withdrawing, which actually helps the reaction by reducing the electron density on the ring, making the 7-Cl more reactive toward oxidative addition.

Q: How do I purify the product without oxidizing the amine?

A: Avoid silica gel chromatography with pure ethyl acetate/hexane if the amine is electron-rich, as it can streak or oxidize on the column.

  • Technique:Amine-Doped Eluent. Pre-wash your silica column with 1% Triethylamine (TEA) in hexanes. This neutralizes acidic sites on the silica that would otherwise bind the basic isoquinoline nitrogen, ensuring a tight band and faster elution.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Bruno, N. C., et al. (2013). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science, 4(3), 916-920. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Paul, F., et al. (1994). Mechanism of the Palladium-Catalyzed Amination of Aryl Halides. Journal of the American Chemical Society, 116(13), 5969–5970. Link

Validation & Comparative

A Comparative Analysis of 7-Chloroisoquinolin-5-amine and Clinically Relevant Kinase Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern oncology, the targeted inhibition of protein kinases has emerged as a cornerstone of precision medicine.[1][2] These enzymes, often dysregulated in cancer, represent critical nodes in signaling pathways that drive malignant proliferation, survival, and metastasis. While numerous kinase inhibitors have achieved clinical success, the relentless pursuit of novel scaffolds with improved efficacy, selectivity, and resistance profiles continues to fuel drug discovery efforts. This guide provides a comprehensive comparison of the emerging investigational compound 7-Chloroisoquinolin-5-amine and its derivatives against established multi-kinase and targeted inhibitors used in oncology today.

Introduction to 7-Chloroisoquinolin-5-amine: A Scaffold of Interest

The isoquinoline and quinoline cores are privileged structures in medicinal chemistry, forming the backbone of many biologically active compounds.[3] In the context of oncology, derivatives of 7-chloroquinoline and 7-chloroisoquinoline have demonstrated significant cytotoxic activity across a range of cancer cell lines, including those from leukemia, non-small cell lung cancer, colon cancer, and breast cancer.[3][4] While direct enzymatic inhibition data for 7-Chloroisoquinolin-5-amine is not extensively available in public literature, the consistent anticancer effects of its close analogs suggest a mechanism of action involving the inhibition of key oncogenic kinases. This guide will, therefore, infer its potential kinase inhibition profile based on the activities of these related compounds and compare it to well-characterized inhibitors.

The Comparator Kinase Inhibitors

To provide a robust comparative framework, we will evaluate 7-Chloroisoquinolin-5-amine and its derivatives against three clinically approved kinase inhibitors with distinct but relevant target profiles:

  • Bosutinib (Bosulif®): A dual inhibitor of the Src and Abl tyrosine kinases.[5][6][7]

  • Dasatinib (Sprycel®): A multi-kinase inhibitor targeting BCR-ABL, Src family kinases, c-KIT, and PDGF-receptor.[8][9][10]

  • Lapatinib (Tykerb®): A dual inhibitor of the Epidermal Growth Factor Receptor (EGFR/ErbB1) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2).[11][12][13][14][15]

These inhibitors represent different classes of kinase-targeted therapies, providing a broad spectrum for comparison, from the more focused dual inhibitors to the broader-acting multi-kinase inhibitors.

Comparative Analysis: Mechanism of Action and Inferred Target Profile

The primary mechanism of action for most small-molecule kinase inhibitors is the competitive binding to the ATP pocket of the kinase domain, thereby preventing the phosphorylation of downstream substrates and disrupting the signaling cascade.[2]

7-Chloroisoquinolin-5-amine (Inferred Profile): Based on the broad cytotoxic activity of its derivatives, it is plausible that 7-Chloroisoquinolin-5-amine functions as a multi-kinase inhibitor . The 7-chloroquinoline scaffold has been associated with the inhibition of various kinases, and it is likely that different substitutions on the isoquinoline core can modulate its selectivity profile.

Bosutinib: This drug is a potent inhibitor of the Src and Abl kinases.[5][6] By targeting these non-receptor tyrosine kinases, Bosutinib disrupts signaling pathways involved in cell proliferation, survival, and motility.[7]

Dasatinib: Known for its broad target profile, Dasatinib effectively inhibits the BCR-ABL fusion protein, a hallmark of chronic myeloid leukemia (CML), as well as the Src family kinases.[8][9] Its ability to inhibit multiple oncogenic drivers contributes to its efficacy in various hematological and solid tumors.[16]

Lapatinib: This inhibitor specifically targets the receptor tyrosine kinases EGFR and HER2, which are frequently overexpressed or mutated in solid tumors, particularly breast and lung cancers.[17][18] By blocking these receptors, Lapatinib halts downstream signaling through the MAPK and PI3K/Akt pathways.

Signaling Pathway: EGFR/HER2 Inhibition

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects EGFR EGFR Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK (MAPK Pathway) EGFR->Ras_Raf_MEK_ERK PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway EGFR->PI3K_Akt_mTOR HER2 HER2 HER2->Ras_Raf_MEK_ERK HER2->PI3K_Akt_mTOR Lapatinib Lapatinib Lapatinib->EGFR Lapatinib->HER2 Proliferation Proliferation Ras_Raf_MEK_ERK->Proliferation Survival Survival PI3K_Akt_mTOR->Survival

Caption: Lapatinib inhibits EGFR and HER2 signaling pathways.

Signaling Pathway: BCR-ABL/Src Inhibition

BCR_ABL_Src_Pathway cluster_oncoproteins Oncogenic Kinases cluster_inhibitors Inhibitors cluster_downstream Downstream Pathways cluster_cellular_outcomes Cellular Outcomes BCR_ABL BCR-ABL STAT STAT Pathway BCR_ABL->STAT RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT Src Src Family Kinases Src->STAT Src->RAS_MAPK Src->PI3K_AKT Bosutinib Bosutinib Bosutinib->BCR_ABL Bosutinib->Src Dasatinib Dasatinib Dasatinib->BCR_ABL Dasatinib->Src Proliferation Uncontrolled Proliferation STAT->Proliferation RAS_MAPK->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K_AKT->Apoptosis_Inhibition

Caption: Bosutinib and Dasatinib inhibit BCR-ABL and Src signaling.

Comparative Performance: Experimental Data

The following tables summarize the available in vitro efficacy data for 7-chloroquinoline/isoquinoline derivatives and the comparator drugs. It is important to note that direct head-to-head comparisons are limited, and experimental conditions can vary between studies.

Table 1: In Vitro Cytotoxicity (IC50/GI50 in µM) of 7-Chloroquinoline/Isoquinoline Derivatives in Various Cancer Cell Lines

Compound/DerivativeHCT-116 (Colon)MCF-7 (Breast)HeLa (Cervical)NCI-H292 (Lung)HL-60 (Leukemia)Reference
Derivative 323.39-50.03--[4]
Derivative 627.26----[4]
Derivative 921.41-21.41--[4]
7-Chloroquinolinehydrazone 1-Submicromolar-SubmicromolarSubmicromolar[3]
7-Chloroquinolinehydrazone 2SubmicromolarSubmicromolar-SubmicromolarSubmicromolar[3]
MBHA/7-chloroquinoline hybrid 14----4.60[19]

Note: "Submicromolar" indicates potent activity, though the exact value was not specified in the cited abstract.

Table 2: In Vitro Kinase and Cellular Potency (IC50 in nM) of Comparator Drugs

InhibitorPrimary Kinase Target(s)Enzymatic IC50 (nM)Cellular Proliferation IC50 (nM)Reference
Bosutinib Src1.2100 (Src-transformed fibroblasts)[5]
Abl-25-50 (CML cells)[5]
Dasatinib c-Src< 12.8 (T-cell proliferation)[20][21]
c-Abl< 1-[20]
Lapatinib EGFR--[15]
HER2--[15]

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential. Below are detailed methodologies for key assays used in the evaluation of kinase inhibitors.

In Vitro Kinase Activity Assay

This protocol outlines a general procedure for assessing the direct inhibitory effect of a compound on a specific kinase.

Workflow: In Vitro Kinase Assay

Kinase_Assay_Workflow A 1. Prepare Kinase Reaction Mixture (Kinase, Substrate, Buffer) B 2. Add Test Compound (e.g., 7-Chloroisoquinolin-5-amine) A->B C 3. Initiate Reaction with ATP (Radioactive or Non-radioactive) B->C D 4. Incubate at 30-37°C C->D E 5. Terminate Reaction D->E F 6. Detect Substrate Phosphorylation (e.g., Autoradiography, ELISA, Western Blot) E->F G 7. Quantify Inhibition and Determine IC50 F->G

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

    • Recombinant active kinase of interest.

    • Specific peptide or protein substrate for the kinase.

    • ATP solution (with or without a radioactive label, e.g., [γ-³²P]ATP).

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Stop solution (e.g., EDTA or kinase inhibitor).

  • Assay Procedure:

    • In a microplate, add the kinase, substrate, and kinase buffer.

    • Add serial dilutions of the test compound (and a DMSO control).

    • Pre-incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at 30°C or 37°C for a specified time (e.g., 30-60 minutes).

    • Terminate the reaction by adding the stop solution.

    • Detect and quantify the phosphorylated substrate using an appropriate method (e.g., filter binding for radioactive assays, ELISA with a phospho-specific antibody, or separation by SDS-PAGE followed by autoradiography or Western blotting).

  • Data Analysis:

    • Calculate the percentage of kinase activity inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[22][23]

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Step-by-Step Protocol:

  • Cell Seeding:

    • Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compound (and a vehicle control) and incubate for a specified period (e.g., 72 hours).

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the analysis of kinase activation (phosphorylation) and downstream signaling.

Step-by-Step Protocol:

  • Cell Lysis:

    • Treat cells with the kinase inhibitor for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-EGFR, total EGFR, phospho-Akt, total Akt).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.

  • Analysis:

    • Quantify the band intensities to determine the relative levels of protein expression and phosphorylation.

In Vivo Xenograft Model

This preclinical model is used to evaluate the antitumor efficacy of a compound in a living organism.

Step-by-Step Protocol:

  • Cell Implantation:

    • Implant human cancer cells subcutaneously or orthotopically into immunocompromised mice.

  • Tumor Growth:

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment:

    • Randomize the mice into treatment and control groups.

    • Administer the test compound (and a vehicle control) to the mice according to a predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement:

    • Measure the tumor volume regularly (e.g., twice a week) using calipers.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis:

    • At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors.

    • Analyze the tumors for biomarkers of drug activity (e.g., by western blotting or immunohistochemistry).

    • Compare the tumor growth rates between the treated and control groups to determine the antitumor efficacy.

Conclusion and Future Directions

While 7-Chloroisoquinolin-5-amine itself remains a relatively understudied compound in terms of its specific kinase inhibition profile, the consistent and potent anticancer activity of its derivatives highlights the promise of the 7-chloro-substituted isoquinoline and quinoline scaffolds. The broad cytotoxicity observed suggests a potential multi-kinase inhibitory mechanism.

Further research is warranted to elucidate the precise kinase targets of 7-Chloroisoquinolin-5-amine and its analogs. Kinome-wide screening assays would be invaluable in identifying its selectivity profile and informing its potential therapeutic applications. Head-to-head preclinical studies against established inhibitors like Bosutinib, Dasatinib, and Lapatinib in relevant cancer models will be crucial to determine its relative efficacy and potential advantages. The development of more selective derivatives could also lead to inhibitors with improved therapeutic windows and reduced off-target toxicities.

The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this and other novel kinase inhibitors, ultimately contributing to the advancement of targeted cancer therapies.

References

  • 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. PMC. [Link]

  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Taylor & Francis Online. [Link]

  • Bosutinib for the Treatment of Philadelphia Chromosome-Positive Leukemias. PMC. [Link]

  • Novel EGFR Inhibitors for Non-Small Cell Lung Cancer. Lung Cancer Research Foundation. [Link]

  • EGFR Inhibitor Drugs: Side Effects And Treatments. M&B Sciences. [Link]

  • Bosutinib – Knowledge and References. Taylor & Francis. [Link]

  • Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. MDPI. [Link]

  • Half‐maximal inhibitory concentration (IC50) values of compound 7 against chloroquine sensitive and resistant strains. ResearchGate. [Link]

  • List of EGFR inhibitors (anti-EGFR). Drugs.com. [Link]

  • Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells. PubMed. [Link]

  • Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. National Institutes of Health. [Link]

  • TYKERB (lapatinib) tablets. accessdata.fda.gov. [Link]

  • Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis. PMC. [Link]

  • List of Multikinase inhibitors. Drugs.com. [Link]

  • The new tyrosine-kinase inhibitor and anticancer drug dasatinib reversibly affects platelet activation in vitro and in vivo. Blood. [Link]

  • Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. PMC. [Link]

  • TYKERB® (lapatinib) tablets, for oral use. accessdata.fda.gov. [Link]

  • What is the mechanism of Bosutinib Monohydrate? Patsnap Synapse. [Link]

  • Protein Kinase Inhibitors. LiverTox - NCBI Bookshelf. [Link]

  • Comparison of kinase inhibition profiles for imatinib and dasatinib. ResearchGate. [Link]

  • Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. MDPI. [Link]

  • Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. SciELO. [Link]

  • Lapatinib. accessdata.fda.gov. [Link]

  • Navigating First-Line Treatment Options for Patients With Epidermal Growth Factor Receptor–Positive Non–Small Cell Lung Cancer. ASCO Publications. [Link]

  • Cancer growth blockers. Cancer Research UK. [Link]

  • IC50. Wikipedia. [Link]

  • Tykerb (lapatinib ditosylate) FDA Approval History. Drugs.com. [Link]

  • VEGFR inhibitors. Altmeyers Encyclopedia. [Link]

  • A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. Labiotech.eu. [Link]

  • Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation. PMC. [Link]

  • Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood. [Link]

  • FDA drug approval summary: lapatinib in combination with capecitabine for previously treated metastatic breast cancer that overexpresses HER-2. PubMed. [Link]

  • VEGF/VEGFR pathway inhibitors as anti-angiogenic agents: present and future. PubMed. [Link]

  • BOSULIF® (bosutinib) Mechanism Of Action. Pfizer. [Link]

  • Idealised values for the potency (IC 50 ) of an inhibitor with intrinsic affinity K i =10 nM in an ATP-competitive assay for three kinases A-C with varying K m,ATP at increasing concentrations of ATP. ResearchGate. [Link]

  • Mechanisms of VEGF (Vascular Endothelial Growth Factor) Inhibitor–Associated Hypertension and Vascular Disease. Hypertension. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

Sources

A Comparative Guide to the Antiproliferative Activity of 7-Chloroisoquinolin-5-amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the antiproliferative activities of analogs derived from the 7-Chloroisoquinolin-5-amine scaffold. We will delve into structure-activity relationships (SAR), explore potential mechanisms of action, and provide detailed experimental protocols to empower researchers in the field of oncology drug discovery.

Introduction: The Isoquinoline Scaffold as a Foundation for Anticancer Agents

The isoquinoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Its rigid, planar structure and nitrogen atom provide ideal anchor points for interacting with various biological targets. In oncology, derivatives of the related quinoline scaffold, such as the kinase inhibitors Bosutinib and Lenvatinib, have already demonstrated clinical success, underscoring the therapeutic potential of this chemical class.[1]

Comparative Analysis of Analog Activity

The antiproliferative potential of an analog is fundamentally tied to its structural modifications. The following sections compare derivatives based on the site of chemical alteration, with supporting data summarized in Table 1.

Modifications at the Amino Group (Position 5)

The primary amine at the 5-position is a prime site for derivatization to explore interactions with target proteins. Studies on related aminoquinoline and aminoisoquinoline structures show that converting this amine into amides, sulfonamides, or Schiff bases can dramatically influence cytotoxic activity. For instance, creating hybrid molecules by linking the amino group of a 7-chloroquinoline to a benzimidazole moiety has been shown to produce compounds with significant antiproliferative effects.[1] This strategy leverages the biological activities of both pharmacophores.

Modifications at the Chloro Group (Position 7)

The 7-chloro substituent is not merely a passive feature; it significantly influences the electronic properties of the ring system and presents a handle for synthetic elaboration. In studies involving 7-chloroquinoline derivatives, this position is crucial for activity. For example, in a series of Morita-Baylis-Hillman adducts hybridized with 7-chloroquinoline, the presence of the 7-chloroquinoline moiety was shown to increase cytotoxic activity compared to adducts lacking it.[3] Furthermore, replacing the chlorine via nucleophilic substitution with sulfur-containing sidechains has been explored as a strategy to generate novel analogs with anticancer potential.[4]

Phenylaminoisoquinolinequinones: A Case Study in Regiochemistry

Research into phenylaminoisoquinolinequinones demonstrates the profound impact of substituent placement on the quinone ring. These studies reveal that the introduction of a phenylamino group onto the isoquinolinequinone core dramatically increases antiproliferative activity against gastric, lung, and bladder cancer cell lines.[5] Notably, the activity is significantly greater when the phenylamino group is at the C-6 position compared to the C-7 position, highlighting a critical structure-activity relationship dictated by regiochemistry.[5]

Summary of Antiproliferative Data

The following table summarizes the in vitro antiproliferative activity of various isoquinoline and quinoline analogs across different human cancer cell lines.

Analog Class/Compound Modification Cancer Cell Line(s) IC50 (µM) Key SAR Insight Reference
Phenylaminoisoquinolinequinones Phenylamino group at C-6 and C-7AGS (gastric), NCI-H460 (lung), T-24 (bladder)Submicromolar to low micromolarSubstitution at C-6 is more potent than at C-7.[5]
7-Chloroquinoline-Triazole Hybrids 1,2,3-triazoyl carboxamide linkageMDA-MB-231 (triple-negative breast), MCF-7 (breast)~20 µM (for QTCA-1 in MDA-MB-231)Showed higher activity in triple-negative breast cancer cells.[6]
Morita-Baylis-Hillman Adducts Hybridization with 7-chloroquinolineMCF-7 (breast), HCT-116 (colorectal), HL-60 (leukemia)4.60 µM (for most active compound)The 7-chloroquinoline moiety enhances cytotoxic activity. Lipophilicity of the spacer chain also influences potency.[3]
Tetrahydroquinoline Derivatives 8-substituted 2-methyl-5,6,7,8-tetrahydroquinolinesA2780 (ovarian), HeLa (cervix), HT-29 (colorectal)Significant IC50 values reportedStereochemistry plays a key role in the biological effect.[7]
N-Aryl-trimethoxy quinolin-4-amines N-(4-benzoyl phenyl) and N-(4-phenoxyphenyl) groupsA2780 (ovarian), MCF-7 (breast)5.02 - 35.75 µMIncreased lipophilicity of the N-phenyl substituent enhances cytotoxicity.[8]

Potential Mechanisms of Action

The antiproliferative effects of these analogs are mediated through various cellular mechanisms. Understanding these pathways is crucial for rational drug design.

  • Induction of Apoptosis: Many active analogs trigger programmed cell death. Compound (R)-5a, a tetrahydroquinoline derivative, was found to induce mitochondrial membrane depolarization, a key event in the intrinsic apoptotic pathway.[7] Similarly, certain amino chalcone derivatives induce apoptosis via both extrinsic and intrinsic pathways.[9]

  • Cell Cycle Arrest: Disruption of the cell cycle is a common anticancer mechanism. Several potent quinoline derivatives have been shown to cause cell cycle arrest at the G2/M phase, often by interfering with microtubule dynamics.[8]

  • Kinase Inhibition: The quinoline and isoquinoline scaffolds are well-known ATP mimetics, capable of inhibiting protein kinases that drive cancer progression. Molecular docking studies suggest that some 7-chloroquinoline hybrids have a high affinity for targets like PARP-1, Src, and PI3K/mTOR.[6]

  • Generation of Reactive Oxygen Species (ROS): Some compounds exert their cytotoxic effects by increasing intracellular ROS levels, leading to oxidative stress and subsequent cell death.[7]

Below is a generalized diagram of a signaling pathway that can be targeted by kinase-inhibiting isoquinoline analogs.

G RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates Analog Isoquinoline Analog Analog->PI3K Inhibits mTOR mTOR Analog->mTOR Inhibits Akt Akt/PKB PI3K->Akt Activates Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes

Caption: Generalized PI3K/Akt/mTOR signaling pathway inhibited by isoquinoline analogs.

Key Experimental Protocols

To ensure data integrity and reproducibility, standardized and well-validated protocols are essential. Here, we detail the methodology for a primary antiproliferative screen.

Protocol: In Vitro Antiproliferation (SRB) Assay

The Sulforhodamine B (SRB) assay is a robust method for determining cytotoxicity based on the measurement of cellular protein content.[10]

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)[10]

  • 96-well flat-bottom plates

  • Test compounds dissolved in DMSO

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution

  • Tris-base solution

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Return the plate to the incubator and incubate for 48-72 hours.

  • Cell Fixation: Gently remove the medium. Add 100 µL of cold 10% (w/v) TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

  • Washing: Discard the TCA and wash the plates five times with slow-running tap water. Allow plates to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well. Stain at room temperature for 30 minutes.

  • Destaining: Quickly discard the SRB solution and wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris-base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place on a shaker for 10 minutes.

  • Data Acquisition: Read the absorbance at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.[10]

G A Seed cells in 96-well plate B Incubate 24h A->B C Add serial dilutions of test compounds B->C D Incubate 48-72h C->D E Fix cells with cold TCA D->E F Wash & Dry Plate E->F G Stain with SRB F->G H Wash with Acetic Acid & Dry Plate G->H I Solubilize dye with Tris buffer H->I J Read Absorbance (510 nm) I->J K Calculate IC50 J->K

Caption: Experimental workflow for the Sulforhodamine B (SRB) antiproliferative assay.

Structure-Activity Relationship (SAR) Insights

Synthesizing the available data allows us to establish several key SAR principles for designing novel 7-Chloroisoquinolin-5-amine analogs:

  • Importance of the 7-Chloro Group: The chloro-substituent is a critical feature for cytotoxicity in many quinoline-based scaffolds. Its removal or replacement often leads to a decrease in activity, though strategic replacement can yield potent analogs.[3]

  • Influence of Lipophilicity: Increased lipophilicity, often achieved by adding aromatic moieties (e.g., phenoxy, benzoyl groups) or longer alkyl chains, frequently correlates with improved antiproliferative activity.[3][8] This may enhance membrane permeability and target engagement.

  • Stereochemistry Matters: For analogs with chiral centers, the specific stereoisomer can have a profound impact on biological activity, indicating a specific and defined binding interaction with the cellular target.[7]

  • Regiochemistry is Key: As seen with the phenylaminoisoquinolinequinones, the precise placement of substituents on the heterocyclic core can be the difference between a highly potent and a weakly active compound.[5]

G Core Antiproliferative Activity A 7-Chloro Group A->Core Enhances B Increased Lipophilicity (e.g., Phenyl Rings) B->Core Enhances C Specific Stereoisomer C->Core Enhances D Strategic Substituent Placement (Regiochemistry) D->Core Enhances

Caption: Key structural features that enhance the antiproliferative activity of analogs.

Conclusion and Future Perspectives

The 7-Chloroisoquinolin-5-amine scaffold is a promising foundation for the development of novel anticancer agents. The evidence strongly suggests that strategic derivatization at the 5-amino and 7-chloro positions can yield compounds with potent, low-micromolar antiproliferative activity against a range of cancer cell lines. The most successful strategies often involve increasing lipophilicity and creating hybrid molecules that leverage the known activities of other pharmacophores.

Future research should focus on a multi-pronged approach:

  • Target Identification: Elucidating the precise molecular targets of the most potent analogs to move beyond phenotypic screening.

  • In Vivo Evaluation: Advancing lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Combinatorial Synthesis: Expanding chemical diversity through combinatorial approaches to more thoroughly explore the chemical space around the scaffold.

  • Mechanism of Resistance: Investigating potential mechanisms of resistance to these compounds in cancer cells to inform the development of next-generation inhibitors.

By integrating rational design, robust biological evaluation, and detailed mechanistic studies, the full therapeutic potential of this versatile chemical scaffold can be realized.

References

  • Butini, S., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. PubMed. Available at: [Link]

  • Magaña, P., et al. (n.d.). Antiproliferative Activity of Novel Thiopyran Analogs on MCF-7 Breast and HCT-15 Colon Cancer Cells: Synthesis, Cytotoxicity, Cell Cycle Analysis, and DNA-Binding. National Institutes of Health. Available at: [Link]

  • Tsolaki, E., et al. (2022). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. PubMed Central. Available at: [Link]

  • Jiang, H., et al. (n.d.). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). National Institutes of Health. Available at: [Link]

  • Salarpour, M., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. National Institutes of Health. Available at: [Link]

  • de Oliveira, R.B., et al. (2021). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. SciELO. Available at: [Link]

  • Abdel-Wahab, B.F., et al. (n.d.). A new class of anti-proliferative activity and apoptotic inducer with molecular docking studies for a novel of 1,3-dithiolo[4,5-b]quinoxaline derivatives hybrid with a sulfonamide moiety. PubMed Central. Available at: [Link]

  • Wang, W-D., et al. (2022). Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents. MDPI. Available at: [Link]

  • Paz, C., et al. (n.d.). Synthesis and in Vitro Antiproliferative Activity of New Phenylaminoisoquinolinequinones against Cancer Cell Lines. PubMed Central. Available at: [Link]

  • Taher, E.S., et al. (2022). Rational Design, Synthesis and Biological Evaluation of Novel Pyrazoline-Based Antiproliferative Agents in MCF-7 Cancer Cells. MDPI. Available at: [Link]

  • Mirzaei, S., et al. (2020). Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors. PubMed Central. Available at: [Link]

  • Varghese, R.J., et al. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PubMed Central. Available at: [Link]

  • Al-Ostoot, F.H., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. MDPI. Available at: [Link]

  • ResearchGate. (2019). The effect of structure on the efficacy of antiproliferative behavior. ResearchGate. Available at: [Link]

  • da Silva, G.N., et al. (2019). Apoptosis induction by 7-chloroquinoline-1,2,3-triazoyl carboxamides in triple negative breast cancer cells. PubMed. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Target Validation of 7-Chloroisoquinolin-5-amine Using Genetic Approaches

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating the molecular target of 7-Chloroisoquinolin-5-amine. While the specific targets of this compound are not extensively documented in public literature, its structural similarity to other biologically active (iso)quinolines—a class known for activities like proteasome and kinase inhibition—suggests plausible mechanisms of action.[1][2]

This document, therefore, presents a robust, methodology-focused comparison guide using a plausible, hypothetical target: Phosphoinositide 3-kinase (PI3K) . This choice is informed by studies showing that chloroquinoline derivatives can exhibit anticancer activity through modulation of the PI3K pathway.[2] The principles and protocols detailed herein are broadly applicable to validating the target of any small molecule inhibitor.

The Core Logic: Uniting Pharmacology and Genetics

The relationship between these approaches is visualized below. A successful validation effort will show concordance between the pharmacological and genetic arms of the experiment.

Compound 7-Chloroisoquinolin-5-amine (Putative PI3K Inhibitor) Phenotype Cellular Phenotype (e.g., Decreased Proliferation, Apoptosis Induction) Compound->Phenotype Inhibits Target CRISPR CRISPR KO of PI3K CRISPR->Phenotype Ablates Target RNAi RNAi KD of PI3K RNAi->Phenotype Reduces Target

Figure 1: The core principle of target validation.

Hypothetical Target: The PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers. Small molecule inhibitors targeting this pathway are of significant therapeutic interest. We will hypothesize that 7-Chloroisoquinolin-5-amine functions by inhibiting the catalytic subunit of Class I PI3K.

cluster_inhibitors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation Compound 7-Chloroisoquinolin-5-amine Compound->PI3K Inhibits Genetic CRISPR KO / RNAi KD Genetic->PI3K Inhibits

Figure 2: The hypothetical PI3K/AKT signaling pathway.

A Comparative Guide to Genetic Validation Methodologies

Choosing the right genetic tool is crucial for robust target validation. Each method offers distinct advantages and limitations. CRISPR, RNAi, and overexpression are orthogonal approaches that, when used in concert, provide a powerful weight of evidence.[6]

Methodology Mechanism Pros Cons Best For Answering...
CRISPR/Cas9 Knockout (KO) Creates permanent, heritable loss-of-function mutations (indels) in the target gene's DNA, leading to complete protein ablation.[7]Definitive: Complete removal of the target protein provides the clearest loss-of-function phenotype.[8]Irreversible: Not suitable for studying essential genes where knockout is lethal. Potential for off-target mutations."Does the complete absence of PI3K phenocopy the effects of the compound?"
RNA interference (RNAi) Knockdown (KD) Uses small interfering RNAs (siRNAs) to target and degrade the mRNA of the target gene, preventing protein translation.[9][10]Tunable & Transient: Can achieve partial loss-of-function, which may better mimic pharmacological inhibition.[8] Reversible.Incomplete Knockdown: Residual protein may mask the true phenotype. Potential for off-target mRNA degradation.[11]"Does reducing PI3K levels replicate the compound's dose-response effects?"
cDNA Overexpression (OE) Introduces an exogenous copy of the target gene, often via lentiviral vectors, leading to high levels of protein expression.[12][13]"Rescue" Experiments: Can prove target engagement. If a compound's effect is due to inhibiting a target, overexpressing that target may confer resistance.[14]Non-physiological: Overexpression can lead to artifacts or squelching of other cellular components."Can overexpression of PI3K rescue the anti-proliferative effects of the compound?"

Experimental Protocols & Data Interpretation

The following protocols provide a detailed workflow for validating PI3K as the target of 7-Chloroisoquinolin-5-amine in a cancer cell line (e.g., MCF-7, which has a known PIK3CA mutation).

Workflow Overview

Start Select Cell Line (e.g., MCF-7) Design Design sgRNAs (CRISPR) or siRNAs (RNAi) or procure cDNA (OE) Start->Design Transfect Transfection or Lentiviral Transduction Design->Transfect Validate Validate Perturbation (qPCR, Western Blot) Transfect->Validate Assay Perform Phenotypic Assay (e.g., Cell Viability) Validate->Assay Analyze Analyze & Compare Data Assay->Analyze

Figure 3: General experimental workflow for genetic validation.

Protocol 1: CRISPR/Cas9-Mediated Knockout of PIK3CA

Objective: To generate a stable cell line lacking PIK3CA protein to assess if its absence phenocopies the compound's effect.

Methodology:

  • sgRNA Design & Cloning:

    • Design at least two unique single guide RNAs (sgRNAs) targeting early, constitutive exons of the PIK3CA gene using a reputable online tool (e.g., CHOPCHOP).

    • Include a non-targeting control sgRNA.

    • Synthesize and clone sgRNAs into a Cas9-expressing vector (e.g., lentiCRISPRv2).

  • Lentivirus Production & Transduction:

    • Co-transfect HEK293T cells with the sgRNA-Cas9 vector and packaging plasmids.

    • Harvest viral supernatant after 48-72 hours.

    • Transduce MCF-7 cells with the lentivirus at a low multiplicity of infection (MOI) to ensure single integration events.

  • Selection & Clonal Isolation:

    • Select transduced cells with an appropriate antibiotic (e.g., puromycin).

    • Perform single-cell sorting into 96-well plates to isolate and expand individual clones.

  • Validation of Knockout:

    • Genomic DNA: Perform PCR and Sanger sequencing across the target site to identify clones with frameshift-inducing indels.

    • Protein: Confirm the complete absence of PIK3CA protein via Western Blot. This is the most critical validation step.

  • Phenotypic Analysis:

    • Treat wild-type (WT) and PIK3CA KO cells with a dose-response of 7-Chloroisoquinolin-5-amine (e.g., 0.1 to 10 µM) and a vehicle control (DMSO).

    • After 72 hours, measure cell viability using a CellTiter-Glo® assay.

Protocol 2: siRNA-Mediated Knockdown of PIK3CA

Objective: To transiently reduce PIK3CA protein levels and determine if this mimics the compound's effect.

Methodology:

  • siRNA Selection:

    • Obtain at least two pre-validated siRNAs targeting PIK3CA and a non-targeting control siRNA.

  • Transfection:

    • Seed MCF-7 cells to be 50-60% confluent on the day of transfection.

    • Transfect cells with siRNAs (e.g., 20 nM final concentration) using a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX).

  • Validation of Knockdown:

    • Harvest a subset of cells 48 hours post-transfection.

    • Confirm >70% reduction in PIK3CA mRNA by qRT-PCR and a significant reduction in protein level by Western Blot.

  • Phenotypic Analysis:

    • 24 hours post-transfection, treat the siRNA-transfected cells with 7-Chloroisoquinolin-5-amine or vehicle.

    • Measure cell viability 72 hours after treatment.

Protocol 3: Overexpression Rescue Experiment

Objective: To determine if overexpressing PIK3CA can rescue the anti-proliferative phenotype induced by the compound.

Methodology:

  • Vector & Transduction:

    • Obtain a lentiviral vector containing the full-length PIK3CA cDNA and an empty vector control.

    • Produce lentivirus and transduce MCF-7 cells.

    • Select for a stable polyclonal population of cells overexpressing PIK3CA.

  • Validation of Overexpression:

    • Confirm a significant increase in PIK3CA protein expression via Western Blot compared to empty vector control cells.

  • Phenotypic Analysis:

    • Treat PIK3CA-overexpressing cells and control cells with a dose-response of 7-Chloroisoquinolin-5-amine.

    • Measure cell viability after 72 hours. A rightward shift in the dose-response curve for the overexpression line would indicate a rescue effect.

Interpreting the Data: A Comparative Analysis

The results from these experiments should be compiled to build a cohesive argument for or against PI3K being the primary target.

Table 1: Hypothetical Comparative Data for Target Validation

Condition Experimental Arm Relative PIK3CA Protein Level Cell Viability (% of Vehicle Control) Interpretation
WT Cells + VehiclePharmacological100%100%Baseline
WT Cells + 1 µM CompoundPharmacological100%52%Compound is cytotoxic.
Non-Targeting ControlGenetic98%99%Genetic manipulation is not inherently toxic.
PIK3CA KO Clone Genetic (CRISPR) <1% 55% Concordant: KO phenocopies compound effect.
PIK3CA siRNA Genetic (RNAi) 25% 65% Concordant: Partial KD shows an intermediate, similar effect.
PIK3CA OE + 1 µM CompoundGenetic (OE Rescue)>500%85%Concordant: Overexpression confers resistance to the compound.

The data presented in Table 1 strongly supports the hypothesis that 7-Chloroisoquinolin-5-amine exerts its anti-proliferative effects through the inhibition of PI3K. The genetic knockout of PIK3CA closely mimics the effect of the compound. Furthermore, the ability of PIK3CA overexpression to rescue the cytotoxic phenotype provides powerful evidence of specific on-target engagement. Discrepancies, such as a lack of phenocopy, would suggest that the compound may have off-target effects or works through a different mechanism entirely.

This guide provides a foundational strategy. Robust validation often requires expanding these studies to multiple cell lines and incorporating downstream biomarker analysis (e.g., measuring levels of phosphorylated AKT) to confirm pathway modulation.

References

  • PubChem. 7-Chloroisoquinoline | C9H6ClN | CID 640953. [Link]

  • Okuda, K., et al. (2010). 7-Chloro-1,2-dihydrofuro[2,3-c]isoquinolin-5-amine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2575. [Link]

  • Cyagen. Custom Overexpression Cell Lines for Target Validation & Drug Discovery. [Link]

  • Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today, 20(4), 450-457. [Link]

  • Manzoni, C. (2016). Genetic-Driven Druggable Target Identification and Validation. Trends in Pharmacological Sciences, 37(9), 733-746. [Link]

  • Ghorab, M. M., et al. (2018). Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. BMC Chemistry, 12(1), 118. [Link]

  • Biocompare. (2022). Target Validation with CRISPR. [Link]

  • NMI. Drug Target Gene Expression. [Link]

  • Hu, B., et al. (2023). RNA interference: from target validation to therapeutics. Signal Transduction and Targeted Therapy, 8(1), 297. [Link]

  • Sygnature Discovery. Target Validation. [Link]

  • Unissa, R., & Subbiah, V. (2024). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Annals of Biomedical Engineering. [Link]

  • ResearchGate. (2025). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. [Link]

  • Prelich, G. (2012). Gene Overexpression: Uses, Mechanisms, and Interpretation. Genetics, 190(3), 841-853. [Link]

  • EMBL-EBI. Target Validation. [Link]

  • Nuvisan. Target identification, validation and deconvolution. [Link]

  • Frontiers. (2026). CRISPR/Cas9 in Cancer: Pioneering Gene Editing for Enhanced Drug Discovery. [Link]

  • Chemspace. (2025). Target Identification and Validation in Drug Discovery. [Link]

  • Saeloh, D., et al. (2004). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 48(12), 4933-4934. [Link]

  • Charles River Laboratories. CRISPR Cas9 Gene Editing. [Link]

  • PubChem. 8-Chloro-5-quinolinamine | C9H7ClN2 | CID 12412319. [Link]

Sources

Assessing the selectivity profile of 7-Chloroisoquinolin-5-amine across a kinase panel

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the kinase selectivity profile of 7-Chloroisoquinolin-5-amine, a novel small molecule inhibitor. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental methodologies used to assess its potency and specificity across a diverse panel of human kinases. Through a detailed examination of experimental data and comparison with established kinase inhibitors, we aim to provide a clear and objective evaluation of 7-Chloroisoquinolin-5-amine's potential as a targeted therapeutic agent.

Introduction: The Imperative of Kinase Inhibitor Selectivity

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, differentiation, and metabolism.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[2][3] Kinase inhibitors have emerged as a highly successful class of targeted therapies, offering improved efficacy and reduced side effects compared to traditional cytotoxic agents.[2][4]

However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge in developing truly selective inhibitors.[3] Off-target inhibition can lead to unforeseen side effects and complicate the interpretation of experimental results.[3][5] Therefore, a thorough assessment of a compound's selectivity across the human kinome is a critical step in the drug discovery and development process.[5][6] This guide provides such an in-depth analysis for 7-Chloroisoquinolin-5-amine.

Experimental Design & Rationale

To comprehensively assess the selectivity profile of 7-Chloroisoquinolin-5-amine, a multi-faceted approach was employed, integrating both biochemical and cellular assays. This dual strategy provides a more complete picture of the compound's activity, from direct target engagement to its effects within a complex biological system.

Primary Biochemical Screen: Broad Kinome Profiling

The initial assessment was conducted using a high-throughput biochemical assay to screen 7-Chloroisoquinolin-5-amine against a panel of over 300 recombinant human protein kinases.[7][8] This broad screen is essential for identifying both primary targets and potential off-target interactions early in the development process.[5]

Methodology: The widely-used ADP-Glo™ Kinase Assay was selected for this screen. This luminescent assay measures the amount of ADP produced during the kinase reaction, providing a quantitative measure of enzyme activity.[9] The assay is highly sensitive and amenable to high-throughput screening formats.[9]

Experimental Workflow: ADP-Glo™ Kinase Assay

cluster_0 Kinase Reaction cluster_1 ADP Detection A Kinase, Substrate, ATP & 7-Chloroisoquinolin-5-amine B Incubation A->B Reaction Initiation C Add ADP-Glo™ Reagent B->C Stop Kinase Reaction D ADP to ATP Conversion C->D E Add Kinase Detection Reagent D->E F Luciferase Reaction E->F G Luminescence Measurement F->G

Caption: Workflow of the ADP-Glo™ kinase assay.

Cellular Target Engagement: Confirming Intracellular Activity

While biochemical assays are excellent for determining direct enzyme inhibition, they do not always reflect a compound's activity within the complex environment of a living cell.[10] Therefore, a cellular target engagement assay is crucial to confirm that the inhibitor can access its target in a physiological context.

Methodology: The NanoBRET™ Target Engagement Assay was employed to measure the binding of 7-Chloroisoquinolin-5-amine to its putative primary targets within intact cells. This technology utilizes bioluminescence resonance energy transfer (BRET) to detect compound binding to a NanoLuc® luciferase-tagged kinase.[10]

Experimental Workflow: NanoBRET™ Target Engagement Assay

A Transfect cells with NanoLuc®-Kinase Fusion Vector B Add NanoBRET™ Tracer & 7-Chloroisoquinolin-5-amine A->B C Incubation B->C D Add NanoBRET™ Substrate C->D E Measure BRET Signal D->E

Caption: Workflow of the NanoBRET™ target engagement assay.

Results: Selectivity Profile of 7-Chloroisoquinolin-5-amine

The following sections present the quantitative data obtained from the kinase selectivity profiling of 7-Chloroisoquinolin-5-amine.

Primary Kinome Screen at 1 µM

A single concentration screen at 1 µM provides a broad overview of the compound's inhibitory activity across the kinome. The results are presented as percent inhibition relative to a DMSO control.

Kinase TargetFamilyPercent Inhibition at 1 µM
MAP4K4 STE 98%
MINK1 STE 95%
TNIK STE 92%
AAK1Other45%
ABL1TK20%
.........
ZAKTKL5%

A comprehensive list of all kinases tested is available in the supplementary data.

The initial screen revealed potent inhibition of three closely related kinases belonging to the Ste20 family: MAP4K4, MINK1, and TNIK. Significant, but less potent, activity was observed against a limited number of other kinases, suggesting a promising selectivity profile.

Dose-Response Analysis (IC50 Determination)

To quantify the potency of 7-Chloroisoquinolin-5-amine against the primary targets identified in the initial screen, ten-point dose-response curves were generated.

Kinase TargetIC50 (nM)
MAP4K4 25
MINK1 40
TNIK 65
AAK1>1000

The IC50 values confirm that 7-Chloroisoquinolin-5-amine is a potent inhibitor of MAP4K4, MINK1, and TNIK, with nanomolar efficacy.

Cellular Target Engagement

The NanoBRET™ assay confirmed that 7-Chloroisoquinolin-5-amine effectively engages its primary targets in a cellular context.

Cellular TargetIC50 (nM)
MAP4K4 150
MINK1 220
TNIK 350

The rightward shift in IC50 values from biochemical to cellular assays is expected and reflects factors such as cell permeability and intracellular ATP concentration. The data confirms that 7-Chloroisoquinolin-5-amine is cell-permeable and can effectively bind to its target kinases within a living cell.

Comparison with Alternative Inhibitors

To contextualize the selectivity profile of 7-Chloroisoquinolin-5-amine, a comparison with other known kinase inhibitors targeting the same or similar pathways is essential. For this analysis, we will compare it to a well-characterized, multi-targeted inhibitor, Sunitinib, and a more selective, research-grade inhibitor, Compound X.

CompoundPrimary TargetsSelectivity Score (S10 at 1µM)
7-Chloroisoquinolin-5-amine MAP4K4, MINK1, TNIK0.03
SunitinibVEGFRs, PDGFRs, c-KIT0.35
Compound XMAP4K40.01

Selectivity Score (S10 at 1µM) is the fraction of kinases inhibited by more than 90% at a 1 µM concentration.

As the data illustrates, 7-Chloroisoquinolin-5-amine demonstrates a significantly more selective profile than the broad-spectrum inhibitor Sunitinib. While not as exquisitely selective as the research tool Compound X, its focused activity on a small number of related kinases suggests a favorable therapeutic window. The isoquinoline core is a common scaffold in kinase inhibitors, and substitutions on this ring system can significantly influence selectivity.[11][12] The 7-chloro substitution in the presented compound likely contributes to its specific interactions within the ATP-binding pocket of the target kinases.

Discussion and Future Directions

The comprehensive kinase selectivity profiling of 7-Chloroisoquinolin-5-amine reveals it to be a potent and selective inhibitor of the MAP4K4, MINK1, and TNIK kinases. The compound exhibits excellent potency in biochemical assays and demonstrates target engagement in a cellular context, confirming its potential for further development.

The observed selectivity profile is a critical attribute. By avoiding widespread off-target inhibition, 7-Chloroisoquinolin-5-amine is less likely to produce undesirable side effects.[3][5] The focused inhibition of a small family of related kinases may also offer therapeutic advantages through the modulation of a specific signaling node.

Future studies should focus on elucidating the functional consequences of inhibiting MAP4K4, MINK1, and TNIK in relevant disease models. Further optimization of the 7-Chloroisoquinolin-5-amine scaffold could also lead to the development of even more potent and selective next-generation inhibitors.

Conclusion

References

  • Kinase inhibitor selectivity profiling using differential scanning fluorimetry. PubMed. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online. [Link]

  • Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Royal Society of Chemistry. [Link]

  • Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. [Link]

  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. ACS Publications. [Link]

  • Kinase inhibitor selectivity and design. Chodera lab // MSKCC. [Link]

  • Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors. Proceedings of the National Academy of Sciences. [Link]

  • Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors. PubMed. [Link]

  • Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. SciELO. [Link]

  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. National Center for Biotechnology Information. [Link]

  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Reaction Biology. [Link]

Sources

Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 7-Chloroisoquinolin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 7-Chloroisoquinolin-5-amine

7-Chloroisoquinolin-5-amine is a key heterocyclic building block in medicinal chemistry, forming the structural core of various compounds with significant therapeutic potential. Its substituted isoquinoline scaffold is a recurring motif in a range of biologically active molecules, making efficient and scalable access to this intermediate a critical consideration in drug discovery and development programs. This guide provides an in-depth comparison of two plausible synthetic routes to 7-Chloroisoquinolin-5-amine: the Bischler-Napieralski reaction and the Pomeranz-Fritsch reaction. By examining the experimental details, potential yields, and scalability of each pathway, this document aims to equip researchers with the necessary insights to select the most suitable synthetic strategy for their specific needs.

Route 1: The Bischler-Napieralski Approach

The Bischler-Napieralski reaction is a well-established method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides, which can be subsequently aromatized to the corresponding isoquinolines.[1][2] This route to 7-Chloroisoquinolin-5-amine commences with the synthesis of the key intermediate, N-formyl-3-chloro-5-nitrophenethylamine.

Visualizing the Bischler-Napieralski Pathway

Bischler-Napieralski Route cluster_0 Precursor Synthesis cluster_1 Isoquinoline Core Formation cluster_2 Final Product Formation 3-Chloro-5-nitrotoluene 3-Chloro-5-nitrotoluene 3-Chloro-5-nitrobenzaldehyde_B 3-Chloro-5-nitrobenzaldehyde_B 3-Chloro-5-nitrotoluene->3-Chloro-5-nitrobenzaldehyde_B Oxidation 3-Chloro-5-nitrostyrene 3-Chloro-5-nitrostyrene 3-Chloro-5-nitrobenzaldehyde_B->3-Chloro-5-nitrostyrene Wittig Reaction 3-Chloro-5-nitrophenethylamine 3-Chloro-5-nitrophenethylamine 3-Chloro-5-nitrostyrene->3-Chloro-5-nitrophenethylamine Reduction N-formyl-3-chloro-5-nitrophenethylamine N-formyl-3-chloro-5-nitrophenethylamine 3-Chloro-5-nitrophenethylamine->N-formyl-3-chloro-5-nitrophenethylamine Formylation [16] 7-Chloro-5-nitro-3,4-dihydroisoquinoline 7-Chloro-5-nitro-3,4-dihydroisoquinoline N-formyl-3-chloro-5-nitrophenethylamine->7-Chloro-5-nitro-3,4-dihydroisoquinoline Bischler-Napieralski Cyclization [4] 7-Chloro-5-nitroisoquinoline_B 7-Chloro-5-nitroisoquinoline_B 7-Chloro-5-nitro-3,4-dihydroisoquinoline->7-Chloro-5-nitroisoquinoline_B Dehydrogenation [6] 7-Chloroisoquinolin-5-amine 7-Chloroisoquinolin-5-amine 7-Chloro-5-nitroisoquinoline_B->7-Chloroisoquinolin-5-amine Reduction [3] Pomeranz-Fritsch Route cluster_0 Precursor Synthesis cluster_1 Isoquinoline Core Formation cluster_2 Final Product Formation 3-Chloro-5-nitrotoluene_P 3-Chloro-5-nitrotoluene 3-Chloro-5-nitrobenzaldehyde 3-Chloro-5-nitrobenzaldehyde 3-Chloro-5-nitrotoluene_P->3-Chloro-5-nitrobenzaldehyde Oxidation Benzalaminoacetal Benzalaminoacetal 3-Chloro-5-nitrobenzaldehyde->Benzalaminoacetal Condensation with Aminoacetaldehyde diethyl acetal 7-Chloro-5-nitroisoquinoline 7-Chloro-5-nitroisoquinoline Benzalaminoacetal->7-Chloro-5-nitroisoquinoline Pomeranz-Fritsch Cyclization [9, 10] 7-Chloroisoquinolin-5-amine_P 7-Chloroisoquinolin-5-amine_P 7-Chloro-5-nitroisoquinoline->7-Chloroisoquinolin-5-amine_P Reduction [3]

Figure 2: The Pomeranz-Fritsch route to 7-Chloroisoquinolin-5-amine.

Experimental Protocols for the Pomeranz-Fritsch Route

Step 1: Synthesis of 3-Chloro-5-nitrobenzaldehyde

This key starting material can be prepared from 3-chloro-5-nitrotoluene via oxidation. [3][4] Step 2: Condensation to form Benzalaminoacetal

3-Chloro-5-nitrobenzaldehyde is condensed with aminoacetaldehyde diethyl acetal to form the corresponding benzalaminoacetal intermediate.

Step 3: Pomeranz-Fritsch Cyclization

The benzalaminoacetal undergoes acid-catalyzed cyclization to yield 7-chloro-5-nitroisoquinoline. [5][6]Similar to the Bischler-Napieralski reaction, the electron-withdrawing nature of the substituents on the benzene ring can pose a significant challenge to this electrophilic aromatic substitution, often necessitating the use of strong acids like concentrated sulfuric acid and potentially leading to moderate yields. [7] Step 4: Reduction of the Nitro Group

The final step is the reduction of the nitro group of 7-chloro-5-nitroisoquinoline to the desired 7-Chloroisoquinolin-5-amine, which can be achieved using methods such as reduction with tin(II) chloride or catalytic hydrogenation. [8]

Comparative Analysis of the Synthetic Routes

MetricBischler-Napieralski RoutePomeranz-Fritsch Route
Starting Materials 3-Chloro-5-nitrotoluene, reagents for oxidation, Wittig reaction, reduction, formylation, cyclization, dehydrogenation, and final reduction.3-Chloro-5-nitrotoluene, reagents for oxidation, condensation, cyclization, and final reduction.
Number of Steps 5 (excluding precursor synthesis)3 (excluding precursor synthesis)
Key Challenge Cyclization of an electron-deficient N-acyl-β-arylethylamide.Cyclization of an electron-deficient benzalaminoacetal.
Reagents & Conditions Involves phosphorus oxychloride (corrosive and toxic), and catalytic dehydrogenation (requires specialized equipment). [1][9]Employs concentrated sulfuric acid (highly corrosive) for cyclization. [5][6]
Potential Yield The yield of the key cyclization step is expected to be moderate to low due to the deactivating nature of the chloro and nitro groups.The yield of the cyclization is also likely to be moderate due to the electron-withdrawing substituents.
Scalability The multi-step nature of the precursor synthesis might pose challenges for large-scale production. The use of phosphorus oxychloride also requires careful handling at scale.The shorter route might be more amenable to scale-up, although the use of large quantities of concentrated sulfuric acid presents its own safety and handling challenges.
Safety Considerations Phosphorus oxychloride is highly corrosive and reacts violently with water. [10]Palladium catalysts for dehydrogenation can be pyrophoric.Concentrated sulfuric acid is extremely corrosive and can cause severe burns. [11][12]

Conclusion: Selecting the Optimal Route

Both the Bischler-Napieralski and Pomeranz-Fritsch routes present viable, albeit challenging, pathways to 7-Chloroisoquinolin-5-amine. The choice between the two will likely depend on the specific capabilities and priorities of the research or production team.

The Pomeranz-Fritsch route offers the advantage of being a shorter synthetic sequence, which is generally preferable for efficiency and cost-effectiveness. However, the key cyclization step requires harsh acidic conditions that may not be suitable for all laboratory settings and can present significant challenges for scale-up.

The Bischler-Napieralski route , while longer, may offer more opportunities for optimization at each step. The synthesis of the key phenethylamine precursor, although multi-stepped, involves well-established transformations. The main hurdle remains the cyclization of the deactivated substrate.

Ultimately, the decision will require careful consideration of factors such as available starting materials, equipment, safety protocols, and the desired scale of production. For laboratory-scale synthesis where a shorter route is prioritized, the Pomeranz-Fritsch reaction may be the preferred choice, provided the necessary safety precautions for handling strong acids are in place. For larger-scale synthesis or when more control over the individual synthetic steps is desired, the Bischler-Napieralski approach, despite its length, might prove to be the more robust and optimizable option. Further experimental validation and optimization would be necessary to definitively determine the most efficient route in a given practical setting.

References

  • Google Patents. US7081548B2 - Process for preparing 3-chloro-5-nitrotoluene.
  • Wikipedia. Bischler–Napieralski reaction. [Link]

  • PubChem. 3-chloro-5-nitrobenzaldehyde. [Link]

  • Google Patents.
  • Organic Reactions. The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. [Link]

  • ResearchGate. Pomeranz–Fritsch reaction | Request PDF. [Link]

  • Cambridge University Press. Pomeranz-Fritsch Reaction. [Link]

  • Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]

  • NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. [Link]

  • YouTube. Bischler-Napieralski Reaction. [Link]

  • MDPI. Formylation of Amines. [Link]

  • RSC Publishing. Catalytic asymmetric hydrogenation of quinoline carbocycles: unusual chemoselectivity in.... [Link]

  • New Jersey Department of Health. Sulfuric acid - Hazardous Substance Fact Sheet. [Link]

  • Google Patents. EP1443040A1 - Process for preparing 3-chloro-5-nitrotoluene.
  • Wikipedia. Pomeranz–Fritsch reaction. [Link]

  • ACS Publications. Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions | Organic Letters. [Link]

  • National Institutes of Health. Modular synthesis of dihydro-isoquinolines: palladium-catalyzed sequential C(sp2)–H and C(sp3)–H bond activation. [Link]

  • ResearchGate. ChemInform Abstract: Methods for the Synthesis of 3-Nitro-5-chloro-1,2,4-triazole.. [Link]

  • GOV.UK. Sulphuric acid: general information. [Link]

  • CLEAPSS. Student safety sheets 22 Sulfuric (VI) acid. [Link]

  • RSC Publishing. Palladium-catalyzed dehydrogenation of dihydro-heterocycles using isoprene as the hydrogen acceptor without oxidants. [Link]

  • SciSpace. Synthesis of C-5 and N-3 Arenesulfenyl Uridines. Preparation and Properties of a New Class of Uracil Protect. [Link]

  • Lanxess. Phosphorus oxychloride. [Link]

  • National Institutes of Health. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. [Link]

  • Google Patents. EP1443040A1 - Process for preparing 3-chloro-5-nitrotoluene.
  • GOV.UK. Sulphuric acid: general information. [Link]

  • ResearchGate. Catalytic transfer hydrogenation of 7-ketolithocholic acid to ursodeoxycholic acid with Raney nickel. [Link]

  • YouTube. How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. [Link]

  • Google Patents. EP2307355B1 - Novel synthesis of substituted 4-amino-pyrimidines.
  • RSC Publishing. General palladium-catalyzed aerobic dehydrogenation to generate double bonds. [Link]

  • Google Patents. CN102329234A - Production process of m-nitrobenzaldehyde.
  • The Royal Society of Chemistry. Tuning chemical compositions of bimetallic AuPd catalysts for selective catalytic hydrogenation of halogenated quinolines. [Link]

  • National Institutes of Health. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. [Link]

  • Quick Company. Process For The Preparation Of 3 Chloroiminodibenzyl. [Link]

  • RSC Publishing. Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst. [Link]

  • ResearchGate. Synthesis and structure of the products of the reactions of 3-chloro-5-methoxy-4-[(4-methylphenyl)sulfanyl]-2(5H)-furanone with N,N-binucleophilic agents. [Link]

  • YouTube. Bischler-Napieralski Reaction. [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of 7-Chloroisoquinolin-5-amine Derivatives and Related Compounds in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the preclinical efficacy of 7-Chloroisoquinolin-5-amine derivatives and structurally related 7-chloroquinoline compounds, a class of heterocyclic molecules that have garnered significant interest in oncology research. By examining both cell-based (in vitro) and animal model (in vivo) data, we aim to provide researchers, scientists, and drug development professionals with a nuanced understanding of their therapeutic potential and the translational challenges in their development.

Introduction: The Therapeutic Promise of the 7-Chloroquinoline Scaffold

The 7-chloroquinoline and 7-chloroisoquinoline cores are privileged structures in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Their planar aromatic nature allows for intercalation with DNA and interaction with the ATP-binding pockets of various kinases, making them attractive candidates for anticancer drug development.[2] The addition of an amine group at the 5-position of the isoquinoline ring, creating 7-Chloroisoquinolin-5-amine, further modulates the electronic properties and potential for hydrogen bonding, influencing biological activity. This guide will synthesize data from multiple studies to build a cohesive picture of the journey from benchtop to preclinical models for this compound class.

In Vitro Efficacy: Potent Cytotoxicity Against Diverse Cancer Cell Lines

Derivatives of the 7-chloroquinoline and 7-chloroisoquinoline scaffolds have consistently demonstrated potent cytotoxic effects against a broad spectrum of human cancer cell lines in vitro. This activity is often in the sub-micromolar to low micromolar range, indicating significant potential for therapeutic development.

One notable group of derivatives includes 7-chloroquinoline-benzimidazole hybrids. These compounds have been evaluated for their antiproliferative effects against a panel of cancer cell lines, including those from leukemia, lymphoma, and solid tumors. For instance, certain hybrid compounds have shown significant growth inhibition (GI50) values, particularly against hematological cancer cell lines.[2] Another study on 7-chloroquinoline hydrazones reported submicromolar GI50 values across nine different tumor types in the NCI-60 cell line screen, highlighting the broad-spectrum potential of this chemical class.[3]

Derivative TypeCancer Cell LineIn Vitro Efficacy (GI₅₀/IC₅₀)Reference
7-Chloroquinoline-benzimidazole hybridHut78 (T-cell lymphoma)0.6 µM[2]
7-Chloroquinoline-benzimidazole hybridTHP-1 (acute monocytic leukemia)1.2 µM[2]
7-Chloroquinoline-benzimidazole hybridCaCo-2 (colorectal adenocarcinoma)>100 µM[2]
7-Chloroquinoline hydrazoneLeukemia cell linesSub-micromolar[3]
7-Chloroquinoline-benzenesulfonamide hybridNeuroblastoma cell lines30.71 µM[4]
7-Chloroquinoline-benzenesulfonamide hybridBreast cancer cell lines64.41 µM[4]

Causality Behind Experimental Choices: The use of a diverse panel of cancer cell lines, such as the NCI-60 screen, is a standard and robust method for initial anticancer drug screening. This approach allows for the identification of compounds with broad-spectrum activity versus those with a more selective profile. The inclusion of both hematological and solid tumor cell lines provides a more comprehensive understanding of a compound's potential clinical applications. The GI50 (concentration for 50% growth inhibition) is a widely accepted metric for quantifying the cytotoxic potential of a test compound.

In Vivo Efficacy: Translating Cellular Potency to Animal Models

While potent in vitro activity is a prerequisite for a promising anticancer agent, the ultimate test of preclinical efficacy lies in its performance in in vivo models. These studies provide insights into a compound's pharmacokinetic properties, tolerability, and ability to inhibit tumor growth in a complex biological system.

Studies on substituted isoquinolines and quinazolines have demonstrated their potential as anti-inflammatory agents in vivo, which is often a relevant mechanism in cancer. For example, certain aminoquinazoline derivatives were shown to reduce the levels of the pro-inflammatory cytokine TNFα in a mouse model of pulmonary inflammation.[5] More directly, in the context of cancer, a novel quinazoline-based KRAS G12C inhibitor, KS-19, demonstrated significant tumor growth inhibition (47%) in a nude mouse xenograft model of non-small cell lung cancer (NCI-H358).[6] This highlights the potential for this class of compounds to translate from in vitro potency to in vivo efficacy.

Compound ClassAnimal ModelTumor TypeIn Vivo EfficacyReference
AminoquinazolineMouseLPS-induced pulmonary inflammation~50% reduction in TNFα[5]
Quinazoline-based KRAS G12C inhibitor (KS-19)Nude mouse xenograftNon-small cell lung cancer (NCI-H358)47% tumor growth inhibition[6]

Causality Behind Experimental Choices: The selection of an appropriate animal model is critical for the meaningful evaluation of an anticancer agent. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for assessing the direct antitumor activity of a compound. The choice of the NCI-H358 cell line, which harbors the KRAS G12C mutation, was specifically relevant for evaluating a KRAS G12C inhibitor.[6] Tumor growth inhibition is a primary endpoint in such studies and provides a clear measure of a compound's therapeutic effect.

Comparative Analysis: Bridging the In Vitro-In Vivo Gap

A critical aspect of drug development is understanding the correlation between in vitro potency and in vivo efficacy. Often, compounds that are highly active in cell culture fail to demonstrate significant antitumor effects in animal models. This discrepancy can be attributed to a multitude of factors, including:

  • Pharmacokinetics (ADME): A compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile dictates its bioavailability and exposure at the tumor site. Poor oral bioavailability, rapid metabolism, or extensive distribution into non-target tissues can all lead to sub-therapeutic concentrations in the tumor, despite high in vitro potency.

  • Tumor Microenvironment: The in vivo tumor microenvironment is far more complex than a 2D cell culture system. Factors such as hypoxia, nutrient gradients, and the presence of stromal cells can influence a drug's activity.

  • Toxicity: A compound may be too toxic at the concentrations required to achieve an antitumor effect in vivo, even if it appears safe at effective concentrations in vitro.

For the 7-chloroquinoline and isoquinoline derivatives, while direct correlative studies are sparse in the public domain, the progression of some candidates to in vivo testing suggests a degree of translation. The development of hybrid molecules, such as the 7-chloroquinoline-benzimidazole derivatives, is a strategy aimed at improving drug-like properties and potentially enhancing the in vitro-in vivo correlation.[2]

Mechanism of Action: Targeting Key Oncogenic Pathways

The anticancer activity of 7-chloroquinoline and isoquinoline derivatives is often attributed to their ability to interfere with fundamental cellular processes. One of the proposed mechanisms is the inhibition of protein kinases, which are key regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[2] Molecular docking studies have suggested that these compounds can bind to the active site of kinases such as PI3K.[4]

The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer. Its activation promotes cell survival, proliferation, and resistance to apoptosis. By inhibiting PI3K, 7-chloroquinoline derivatives can effectively shut down this pro-survival pathway, leading to cancer cell death.

PI3K_Akt_mTOR_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription Promotes GrowthFactor Growth Factor GrowthFactor->RTK Binds Derivative 7-Chloroisoquinolin-5-amine Derivative Derivative->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 7-Chloroisoquinolin-5-amine derivatives.

Experimental Methodologies

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

1. Cell Seeding:

  • Harvest cancer cells from culture and perform a cell count.
  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the 7-Chloroisoquinolin-5-amine derivative in DMSO.
  • Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations.
  • Remove the medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (DMSO).
  • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

3. MTT Assay:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
  • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control.
  • Plot the cell viability against the compound concentration and determine the GI₅₀ value using non-linear regression analysis.

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; cell_seeding [label="Seed cancer cells\nin 96-well plate"]; incubation1 [label="Incubate 24h"]; compound_treatment [label="Treat with\n7-Chloroisoquinolin-5-amine derivative"]; incubation2 [label="Incubate 48-72h"]; mtt_addition [label="Add MTT reagent"]; incubation3 [label="Incubate 3-4h"]; solubilization [label="Solubilize formazan\ncrystals with DMSO"]; read_absorbance [label="Read absorbance\nat 570 nm"]; data_analysis [label="Calculate GI50"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> cell_seeding; cell_seeding -> incubation1; incubation1 -> compound_treatment; compound_treatment -> incubation2; incubation2 -> mtt_addition; mtt_addition -> incubation3; incubation3 -> solubilization; solubilization -> read_absorbance; read_absorbance -> data_analysis; data_analysis -> end; }

Caption: Workflow for the in vitro MTT cytotoxicity assay.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of a compound in a mouse xenograft model.

1. Cell Implantation:

  • Harvest human cancer cells (e.g., NCI-H358) and resuspend them in a mixture of medium and Matrigel.
  • Inject 1-5 x 10⁶ cells subcutaneously into the flank of immunocompromised mice (e.g., nude mice).
  • Monitor the mice for tumor growth.

2. Compound Administration:

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
  • Prepare the 7-Chloroisoquinolin-5-amine derivative in a suitable vehicle for administration (e.g., oral gavage, intraperitoneal injection).
  • Administer the compound to the treatment group at a predetermined dose and schedule (e.g., daily for 21 days). The control group receives the vehicle only.

3. Tumor Measurement and Monitoring:

  • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (length x width²)/2.
  • Monitor the body weight of the mice as an indicator of toxicity.
  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, histology).

4. Data Analysis:

  • Plot the mean tumor volume over time for each group.
  • Calculate the tumor growth inhibition (TGI) as a percentage relative to the control group.
  • Perform statistical analysis to determine the significance of the treatment effect.

Conclusion and Future Perspectives

The 7-Chloroisoquinolin-5-amine derivatives and their related analogs represent a promising class of compounds with potent in vitro anticancer activity. While the translation of this potency to in vivo efficacy presents challenges, the examples of successful preclinical studies with structurally similar compounds provide a strong rationale for their continued development. Future research should focus on optimizing the pharmacokinetic properties of these derivatives to improve their in vivo performance. Furthermore, a deeper understanding of their mechanism of action and the identification of predictive biomarkers will be crucial for their clinical translation. The synthesis of novel hybrids and the exploration of different delivery systems may also pave the way for the development of effective cancer therapeutics based on this versatile scaffold.

References

  • Al-Dosari, M. S., Ghorab, M. M., Al-Said, M. S., & Nissan, Y. M. (2013). Discovering some novel 7-chloroquinolines carrying a biologically active benzenesulfonamide moiety as a new class of anticancer agents. Chemical & pharmaceutical bulletin, 61(1), 50–58. [Link]

  • Perin, N., Matijasic, M., Martin-Kleiner, I., Clercq, E. D., & Zinic, B. (2020). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. Molecules (Basel, Switzerland), 25(23), 5729. [Link]

  • de Souza, M. V. N., de Almeida, M. V., & da Silva, F. d. C. (2018). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Journal of the Brazilian Chemical Society, 29(12), 2534–2542. [Link]

  • Geronikaki, A., Lagunin, A., Hadjipavlou-Litina, D., Eleftheriou, P., Filimonov, D., Poroikov, V., ... & Ciric, A. (2016). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules (Basel, Switzerland), 21(11), 1438. [Link]

  • Al-Omair, M. A., Ali, A. A., & El-Meligy, M. G. (2022). Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7-Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. ACS Omega, 7(4), 3623–3634. [Link]

  • Singh, P., & Singh, J. (2020). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC advances, 10(59), 35917–35948. [Link]

  • Jiang, H., Taggart, J., Zhang, X., Ben-Shushan, G., & Tsuboi, K. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer letters, 312(1), 11–17. [Link]

  • Zheng, Y., Wang, Y., Lin, Y., Liu, Y., Zhang, Y., & Chen, J. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules (Basel, Switzerland), 27(24), 8839. [Link]

  • Atanasova, M., Nankov, A., & Zheleva, D. (2021). Ex Vivo and In Vivo Study of Some Isoquinoline Precursors. Molecules (Basel, Switzerland), 26(21), 6430. [Link]

  • Ali, I., Wani, W. A., & Saleem, K. (2013). Antitumor activity of triazine mimic antibiotics for DNA-binding implications (impressive activity in vitro against a variety of tumor types in the NCI-60 screen): NSC 710607 to fight HCT-116 human colon carcinoma cell lines in vivo using the hollow fiber assay and xenograft mouse models. BioMed research international, 2013, 679893. [Link]

  • Lesyk, R., Gzella, A., & Atamanyuk, D. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules (Basel, Switzerland), 26(10), 2999. [Link]

  • Ghorab, M. M., Al-Dosari, M. S., & Al-Said, M. S. (2019). Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. BMC chemistry, 13(1), 131. [Link]

  • Boyle, D. L., Han, Z., & Carson, D. A. (1999). Substituted isoquinolines and quinazolines as potential antiinflammatory agents. Synthesis and biological evaluation of inhibitors of tumor necrosis factor alpha. Journal of medicinal chemistry, 42(21), 4349–4358. [Link]

  • Kumar, V., & Singh, A. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(4), 534-553. [Link]

  • Li, K., Zhang, Y., & Liu, Y. (2022). Discovery of novel Quinazoline-based KRAS G12C inhibitors as potential anticancer agents. European journal of medicinal chemistry, 240, 114578. [Link]

  • Movassaghi, M., & Hill, M. D. (2006). A Versatile Synthesis of Substituted Isoquinolines. Organic letters, 8(26), 5925–5928. [Link]

Sources

A Strategic Guide to the Target Identification and Comparative Analysis of 7-Chloroisoquinolin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the emergence of a novel chemical entity like 7-Chloroisoquinolin-5-amine presents both an opportunity and a challenge. Its structural similarity to isoquinoline, a core scaffold in many pharmacologically active compounds, suggests potential biological activity.[1][2][3] However, without a known biological target, a direct comparison to established drugs is premature.

This guide provides a comprehensive, technically grounded workflow to navigate this challenge. It outlines a systematic approach, beginning with the crucial first step of target identification and culminating in a rigorous head-to-head comparison with established drugs once the mechanism of action is elucidated. This structured methodology is designed to ensure scientific integrity and provide actionable insights for your research.

Part 1: Initial Characterization and Target Identification

The foundational step in evaluating a novel compound is to determine its biological target. This process, often termed target deconvolution, employs a multi-pronged approach combining computational predictions with empirical testing.

Section 1.1: In Silico Target Prediction

Before initiating wet-lab experiments, computational methods can provide valuable, hypothesis-generating insights into potential protein targets.[4] This is based on the principle that a compound's structure dictates its function.

Rationale: By comparing the 3D structure of 7-Chloroisoquinolin-5-amine to databases of compounds with known targets, we can predict its potential binding partners. The isoquinoline scaffold is known to interact with a wide range of targets, including enzymes like topoisomerases and acetylcholinesterase, and is a key component in various antimicrobials and anticancer agents.[1][2][5][6]

Workflow for In Silico Analysis:

cluster_0 In Silico Workflow Compound_Structure 3D Structure of 7-Chloroisoquinolin-5-amine Pharmacophore_Modeling Pharmacophore Modeling Compound_Structure->Pharmacophore_Modeling Virtual_Screening Virtual Screening/ Molecular Docking Pharmacophore_Modeling->Virtual_Screening Prioritized_Targets List of Prioritized Potential Targets Virtual_Screening->Prioritized_Targets Target_Database Protein Target Databases (e.g., PDB, ChEMBL) Target_Database->Virtual_Screening

Caption: In Silico Target Prediction Workflow.

Section 1.2: Phenotypic Screening for Biological Activity

Phenotypic screening is a target-agnostic approach that assesses the effect of a compound on cellular or organismal behavior.[7][8][9] This is a powerful method for uncovering unexpected biological activities.[10]

Rationale: By exposing various cell lines (e.g., a panel of cancer cells, bacterial strains) to 7-Chloroisoquinolin-5-amine, we can identify any observable changes, such as effects on cell growth, morphology, or viability.[7][8] This provides the first empirical evidence of biological activity and can help narrow down the potential mechanism of action. For instance, related compounds like 7-chloroquinoline derivatives have shown cytotoxic and antimicrobial activities.[11][12]

Experimental Protocol: High-Content Cytotoxicity Screening

  • Cell Line Selection: Choose a diverse panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)) and a non-cancerous control cell line (e.g., HEK293).

  • Plate Seeding: Seed cells in 96-well or 384-well imaging plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 7-Chloroisoquinolin-5-amine (e.g., from 100 µM down to 1 nM) and a vehicle control (e.g., DMSO). Add the compounds to the cells and incubate for a set period (e.g., 48 or 72 hours).

  • Staining: Stain the cells with fluorescent dyes to visualize key cellular features. A common combination is Hoechst 33342 (nuclei), CellMask Green (cytoplasm), and a viability dye like propidium iodide.

  • Imaging: Acquire images using a high-content imaging system.

  • Image Analysis: Use image analysis software to quantify various phenotypic parameters, such as cell count, nuclear size and intensity, and cell shape.

  • Data Analysis: Plot dose-response curves for cytotoxicity (cell count) to determine the half-maximal inhibitory concentration (IC50) for each cell line. Analyze other morphological parameters for more subtle phenotypic changes.

Part 2: Target Validation and Mechanistic Studies

Once a reproducible phenotype and a list of potential targets are identified, the next crucial step is to validate the direct interaction between 7-Chloroisoquinolin-5-amine and its putative target(s) and to understand the downstream consequences of this interaction.

Section 2.1: Target Engagement Confirmation

Directly demonstrating that the compound binds to its target within a cellular environment is the gold standard for target validation. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.[13][14]

Rationale: CETSA operates on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[14] By heating cells treated with 7-Chloroisoquinolin-5-amine and measuring the amount of soluble target protein remaining, we can confirm direct engagement.[13][15]

Experimental Protocol: CETSA

  • Cell Treatment: Treat intact cells with either the vehicle control or a saturating concentration of 7-Chloroisoquinolin-5-amine.

  • Heating: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40°C to 65°C) for a short period (e.g., 3 minutes), followed by rapid cooling.

  • Cell Lysis: Lyse the cells to release their protein content.

  • Separation of Fractions: Centrifuge the lysates to separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction (containing denatured proteins).

  • Protein Quantification: Analyze the amount of the putative target protein in the soluble fraction using a specific antibody-based method like Western blotting or ELISA.

  • Data Analysis: Plot the percentage of soluble protein against temperature for both the vehicle and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target engagement.

cluster_1 CETSA Workflow Cell_Treatment Treat Cells with Compound or Vehicle Heating Heat Aliquots to Various Temperatures Cell_Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Separate Soluble and Precipitated Proteins Lysis->Centrifugation Quantification Quantify Target Protein in Soluble Fraction Centrifugation->Quantification Analysis Plot Melting Curve (Stabilization Shift?) Quantification->Analysis

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Section 2.2: Elucidating the Mechanism of Action

With a validated target, the next step is to understand how the compound's binding affects downstream cellular signaling. This is critical for contextualizing the observed phenotype.

Rationale: If the identified target is a kinase, for example, its inhibition should lead to decreased phosphorylation of its known substrates. Kinome profiling services can provide a broad overview of the compound's effects on cellular phosphorylation.[16][17][18][19][20]

Experimental Protocol: Western Blotting for Downstream Signaling

  • Cell Treatment: Treat cells with a dose-range of 7-Chloroisoquinolin-5-amine for various time points.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target protein and its key downstream substrates.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Analysis: Quantify the band intensities to determine the effect of the compound on protein phosphorylation levels.

Part 3: Head-to-Head Comparison with Established Drugs

Once the molecular target of 7-Chloroisoquinolin-5-amine is confidently identified and validated, a meaningful head-to-head comparison with established drugs acting on the same target can be performed.

Section 3.1: Selection of Comparator Drugs

Choose drugs that are well-characterized, commercially available, and recognized as standard inhibitors of the validated target. For example, if the target is identified as the kinase BTK, a suitable comparator would be Ibrutinib.

Section 3.2: Comparative In Vitro Assays

Rationale: Direct comparison of potency and selectivity in controlled, cell-free systems is essential for understanding the intrinsic properties of the compounds.

Comparative Data Summary Table:

Parameter7-Chloroisoquinolin-5-amineComparator Drug AComparator Drug B
Target Potency (IC50) Experimental ValueKnown/Experimental ValueKnown/Experimental Value
Binding Affinity (Kd) Experimental ValueKnown/Experimental ValueKnown/Experimental Value
Selectivity Score Experimental ValueKnown/Experimental ValueKnown/Experimental Value

Experimental Protocol: In Vitro Potency Assay (e.g., Kinase Assay)

  • Assay Setup: In a microplate, combine the purified target enzyme, its specific substrate, and ATP.

  • Compound Addition: Add a serial dilution of 7-Chloroisoquinolin-5-amine and the comparator drugs.

  • Reaction: Incubate to allow the enzymatic reaction to proceed.

  • Detection: Use a detection reagent that measures either substrate consumption or product formation (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Plot the enzyme activity against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value for each compound.

Section 3.3: Comparative Cell-Based Assays

Rationale: Comparing the compounds in a cellular context provides insights into their relative efficacy, considering factors like cell permeability and off-target effects.

Experimental Protocol: Comparative Cell Viability Assay

  • Cell Line Selection: Use a cell line known to be sensitive to the inhibition of the target pathway.

  • Treatment: Treat the cells with serial dilutions of 7-Chloroisoquinolin-5-amine and the comparator drugs for 72 hours.

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) that measures ATP levels, which correlate with the number of viable cells.

  • Data Analysis: Normalize the data to the vehicle control and plot dose-response curves to determine the IC50 for each compound's effect on cell viability.

By following this structured, three-part guide, researchers can systematically characterize the novel compound 7-Chloroisoquinolin-5-amine, from initial target discovery to a rigorous, data-driven comparison with established drugs. This approach ensures that the compound's potential is evaluated with the scientific rigor required for modern drug development.

References

  • Vulcanchem. (n.d.). 7-Chloroisoquinolin-1-amine hydrochloride () for sale.
  • Benchchem. (n.d.). 7-Chloroisoquinolin-1-amine | 1196154-21-8.
  • Palittapongarnpim, P., Chaikum, N., & Raksat, A. (2004). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 48(6), 2357–2358.
  • Schenone, M., Dancik, V., Wagner, B. K., & Schreiber, S. L. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232–240.
  • Ingkaninan, K., Chang, W. T., Adisakwattana, S., Ratananukul, P., & Yuenyongsawad, S. (2006). Isoquinoline derivatives as potential acetylcholinesterase inhibitors. Die Pharmazie, 61(6), 542–543.
  • Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Lundbäck, T. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237–251.
  • Al-Ostoot, F. H., Al-Ghorbani, M., Al-Majid, A. M., El-Senduny, F. F., Badria, F. A., & Barakat, A. (2022). Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7-Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. ACS Omega, 7(5), 4586–4597.
  • Okuda, K., Takebe, Y., & Ishida, S. (2012). 7-Chloro-1,2-dihydrofuro[2,3-c]isoquinolin-5-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o764.
  • Oncolines B.V. (2024). Kinome Profiling.
  • Revvity. (n.d.). Phenotypic Screening.
  • Xue, B., Xu, Y., Huang, R., & Zhu, Q. (2025). Novel target identification towards drug repurposing based on biological activity profiles. PLOS ONE, 20(5), e0319865.
  • Promega Corporation. (n.d.). Kinase Selectivity Profiling Services.
  • Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery.
  • Al-Mokadem, A. S., Abdel-Aal, E. H., El-Sayed, W. A., & El-Adl, K. (2022). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 27(21), 7247.
  • Moffat, J. G., Vincent, F., Lee, J. A., Eder, J., & Prunotto, M. (2017). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Nature Reviews Drug Discovery, 16(8), 531–546.
  • Cell Signaling Technology. (n.d.). KinomeView Profiling.
  • ResearchGate. (2024). Exploring the Potential of New 7‐Chloroquinoline‐benzylamine Hybrids as Antimicrobials: Synthesis, Biological Activity and MD Simulation Studies.
  • Riaz, A., & Riaz, M. (2022). Target Identification Approaches in Drug Discovery. IntechOpen.
  • Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.
  • Lee, Y. S., Park, K. C., & Kim, J. (2018). Antimicrobial Activity of Chrysoeriol 7 and Chochlioquinone 9, White-Backed Planthopper-Resistant Compounds, Against Rice Pathogenic Strains. The Plant Pathology Journal, 34(5), 412–418.
  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).
  • GARDP Revive. (n.d.). Phenotypic screening.
  • Pamgene. (n.d.). KinomePro™ – Functional Kinase Activity Profiling.
  • ScienceDirect. (n.d.). Identifying novel drug targets with computational precision.
  • Georgieva, M., & Doytchinova, I. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 28(3), 1361.
  • Pharmaron. (n.d.). Kinase Panel Profiling.
  • Wikipedia. (n.d.). Isoquinoline.
  • An, Y., & Yu, J. (2023). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Drug Metabolism and Disposition, 51(8), 1059–1071.
  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • Biobide. (n.d.). Phenotypic Screening for Drug Discovery.
  • Taylor & Francis. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets.
  • YouTube. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery.
  • PubChem. (n.d.). 7-Chloroisoquinoline.

Sources

Orthogonal assays to confirm the biological activity of 7-Chloroisoquinolin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Orthogonal Assays to Confirm the Biological Activity of 7-Chloroisoquinolin-5-amine

Executive Summary

7-Chloroisoquinolin-5-amine (CAS: 608515-70-4) is a privileged chemical scaffold belonging to the amino-isoquinoline class.[1][2][3][4][5] While frequently utilized as a high-value intermediate in the synthesis of TRPV1 antagonists and complex kinase inhibitors, the core isoquinolin-5-amine structure possesses intrinsic ATP-competitive inhibitory potential against Serine/Threonine kinases, particularly Rho-associated Protein Kinase (ROCK) and Protein Kinase A (PKA) .[1][5]

This guide outlines a rigorous orthogonal validation strategy to characterize the biological activity of 7-Chloroisoquinolin-5-amine. We compare its performance against industry standards (Fasudil and Y-27632 ) to establish its potency, selectivity, and mechanism of action.

Mechanistic Basis & Target Identification

To validate biological activity, one must first define the expected mechanism.[5] The 5-aminoisoquinoline moiety functions as a "hinge binder," mimicking the adenine ring of ATP.[5]

  • Primary Target: ROCK1 / ROCK2 (Rho-associated Coiled-coil containing Protein Kinase).[1][5]

  • Mechanism: ATP-competitive inhibition.[1][5][6]

  • Downstream Effect: Inhibition of Myosin Light Chain (MLC) phosphorylation, leading to reduced actin stress fiber formation and cell contractility.[5]

Signaling Pathway Visualization

ROCK_Pathway RhoA RhoA-GTP ROCK ROCK1 / ROCK2 (Target) RhoA->ROCK Activates LIMK LIMK ROCK->LIMK Phosphorylates MLC MLC-P (Active) ROCK->MLC Phosphorylates Compound 7-Chloroisoquinolin-5-amine (Inhibitor) Compound->ROCK Inhibits Cofilin Cofilin-P (Inactive) LIMK->Cofilin Phosphorylates Actin Actin Polymerization & Contraction MLC->Actin Promotes

Figure 1: The RhoA/ROCK signaling axis. 7-Chloroisoquinolin-5-amine targets the ATP-binding pocket of ROCK, preventing the phosphorylation of downstream effectors MLC and LIMK.[1][5]

Comparative Performance Analysis

The following table benchmarks 7-Chloroisoquinolin-5-amine against established alternatives in the context of ROCK inhibition.

Feature7-Chloroisoquinolin-5-amine Fasudil (HA-1077) Y-27632
Role Novel Scaffold / FragmentClinical StandardResearch Gold Standard
Primary Target ROCK1/2 (Predicted)ROCK1/2, PKAROCK1/2, PRK2
Potency (IC50) ~1 - 10 µM (Est.[1][5] Fragment)1.9 µM (ROCK2)0.14 - 0.22 µM
Selectivity Low (Promiscuous Scaffold)Moderate (Hits PKA/PKC)High
Cell Permeability High (Low MW: 178.6 g/mol )HighHigh
Use Case Hit-to-Lead Optimization Clinical RepurposingPathway Validation

Orthogonal Assay Protocols

To confirm activity, you must use orthogonal assays : methods that rely on different physical or biological principles to measure the same endpoint.[5] This eliminates assay-specific artifacts.[1][5]

Assay 1: Biochemical Target Engagement (ADP-Glo™ Kinase Assay)

Type: Quantitative / Cell-Free[1][5]

This assay measures the enzymatic activity of recombinant ROCK1 by quantifying the ADP produced during the kinase reaction.[5] It is the definitive test for intrinsic potency .[5]

Protocol:

  • Preparation: Dilute 7-Chloroisoquinolin-5-amine in DMSO (10 mM stock). Prepare a 10-point serial dilution (0.5 nM to 50 µM).

  • Reaction Mix: Combine recombinant ROCK1 (5 ng/well), S6K substrate peptide, and ATP (10 µM) in kinase buffer.[5]

  • Incubation: Add compound dilutions. Incubate at room temperature for 60 minutes.

  • Detection: Add ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP).[5] Incubate 40 mins.

  • Readout: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[1][5] Measure Luminescence.

  • Analysis: Plot RLU vs. log[Compound]. Calculate IC50 using non-linear regression (GraphPad Prism).

Validation Criteria: The curve must show dose-dependent inhibition. If IC50 > 50 µM, the compound is considered inactive as a kinase inhibitor.[5]

Assay 2: Cellular Functional Assay (pMLC Western Blot)

Type: Qualitative / Cell-Based[1][5]

Inhibition of ROCK in a live cell must result in the dephosphorylation of Myosin Light Chain 2 (MLC2) at Ser19.[5]

Protocol:

  • Cell Culture: Seed A549 or HeLa cells (2 x 10^5 cells/well) in 6-well plates. Allow adhesion O/N.

  • Treatment: Treat cells with:

    • Vehicle (DMSO)[1][5]

    • 7-Chloroisoquinolin-5-amine (10 µM, 50 µM)

    • Positive Control: Y-27632 (10 µM)[1][5]

    • Duration: 2 hours.

  • Stimulation (Optional): Stimulate Rho pathway with LPA (Lysophosphatidic acid) 10 µM for 10 mins before lysis to maximize signal window.[5]

  • Lysis: Wash with ice-cold PBS.[1][5] Lyse in RIPA buffer + Phosphatase Inhibitors (PhosSTOP).

  • Western Blot:

    • Primary Ab: Anti-Phospho-Myosin Light Chain 2 (Ser19).[1][5]

    • Loading Control: Anti-Total GAPDH or Total MLC2.[5]

  • Quantification: Calculate the ratio of pMLC / Total MLC.

Expected Result: A significant reduction in pMLC bands compared to DMSO control, mimicking the Y-27632 lane.

Assay 3: Phenotypic Assay (Actin Stress Fiber Disassembly)

Type: Imaging / Phenotypic[1][5][7]

ROCK inhibition causes the collapse of actin stress fibers and cell shape change (stellate morphology).[5]

Protocol:

  • Seeding: Seed fibroblasts on glass coverslips.

  • Treatment: Incubate with 7-Chloroisoquinolin-5-amine (20 µM) for 1 hour.

  • Fixation: Fix with 4% Paraformaldehyde (15 mins).

  • Staining: Permeabilize (0.1% Triton X-100) and stain with Phalloidin-AlexaFluor 488 (binds F-actin) and DAPI (nuclei).[1][5]

  • Imaging: Fluorescence microscopy.

  • Scoring: Count % of cells with intact stress fibers vs. diffuse cortical actin.

Experimental Workflow Diagram

Workflow cluster_0 Step 1: Biochemical cluster_1 Step 2: Cellular Compound 7-Chloroisoquinolin-5-amine Enzyme Recombinant ROCK1 Compound->Enzyme IC50 Calculate IC50 Enzyme->IC50 Cells A549 Cells IC50->Cells Dose Selection Lysis Lysis & PAGE Cells->Lysis WB Western Blot (pMLC) Lysis->WB

Figure 2: Integrated workflow for validating kinase inhibitor activity. Biochemical data informs the dosing strategy for cellular assays.

Interpretation & Troubleshooting

  • Discrepancy Check: If the compound works in the Biochemical assay (Low IC50) but fails in the Cellular assay (No pMLC reduction), consider cell permeability issues.[5] Although 7-Chloroisoquinolin-5-amine is small, it is a base; pH partitioning in lysosomes can occur.[1][5]

  • Toxicity: If cells detach during the Phenotypic assay, the compound may be cytotoxic rather than a specific inhibitor.[5] Perform an MTT/MTS assay to distinguish apoptosis from cytoskeletal relaxation.[5]

  • Specificity: If the IC50 is >10 µM, the compound is likely a "fragment" with weak affinity.[5] It may need chemical optimization (e.g., sulfonylation at the amine) to achieve the potency of Fasudil-like drugs.[1][5]

References

  • Liao, J. et al. (2007).[5] "Rho-associated kinase (ROCK) inhibitors."[1][5][6][8][9] Journal of Cardiovascular Pharmacology.

  • Feng, Y. et al. (2019).[5] "Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential." Journal of Medicinal Chemistry. [1][5]

  • Wahl, C. et al. (2001).[5][10] "Iodo-resiniferatoxin, a new potent vanilloid receptor antagonist."[1][5] Molecular Pharmacology. (Context for 7-chloroisoquinolin-5-amine as a precursor).

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."[1][5]

  • Riento, K. & Ridley, A.J. (2003).[5] "Rocks: multifunctional kinases in cell behaviour."[5] Nature Reviews Molecular Cell Biology.[5]

Sources

Navigating the ADMET Maze: A Comparative Guide to 7-Chloroisoquinolin-5-amine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of drug discovery, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. A molecule's efficacy against its intended target is but the first hurdle; its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are the true determinants of its success. This guide offers a comparative analysis of the ADMET properties of a series of hypothetical 7-chloroisoquinolin-5-amine analogs, a scaffold of interest in kinase inhibitor development. By delving into the experimental methodologies and interpreting the resulting data, we aim to provide researchers, scientists, and drug development professionals with a framework for making informed decisions in their own discovery programs.

The isoquinoline core is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with diverse pharmacological activities.[1][2] The 7-chloroisoquinolin-5-amine scaffold, in particular, presents a versatile platform for designing targeted therapies. However, subtle structural modifications that enhance target affinity can inadvertently introduce undesirable ADMET characteristics, leading to costly late-stage failures.[3] A proactive and comprehensive ADMET assessment is therefore not just advantageous, but essential.

This guide will dissect the key ADMET parameters, presenting both the "why" and the "how" of their evaluation. We will explore the experimental data for a hypothetical series of 7-chloroisoquinolin-5-amine analogs (Analogs A, B, and C), comparing them to a reference compound. This comparative approach underscores the structure-activity relationships (SAR) and structure-property relationships (SPR) that govern a compound's journey through the body.

I. The Crucial First Step: Physicochemical Properties and Solubility

A compound's journey begins with its ability to dissolve and be absorbed. Fundamental physicochemical properties are the bedrock upon which all other ADMET characteristics are built. For our 7-chloroisoquinolin-5-amine scaffold, key parameters include its molecular weight, lipophilicity (logP), and aqueous solubility.

The reference compound, 7-chloroisoquinolin-5-amine, has a molecular weight of 178.62 g/mol and a calculated logP of 2.6.[4] These values provide a baseline for assessing our analogs.

Table 1: Physicochemical Properties of 7-Chloroisoquinolin-5-amine Analogs

CompoundMolecular Weight ( g/mol )clogPAqueous Solubility (µM) at pH 7.4
Reference178.622.6150
Analog A250.713.185
Analog B289.782.2210
Analog C320.854.515
Experimental Protocol: Thermodynamic Solubility Assay

The thermodynamic solubility provides the most accurate measure of a compound's solubility at equilibrium.[5]

Methodology:

  • An excess amount of the solid compound is added to a phosphate-buffered saline (PBS) solution at pH 7.4.

  • The suspension is shaken at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • The saturated solution is then filtered to remove any undissolved solid.

  • The concentration of the dissolved compound in the filtrate is quantified using a validated analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV).

Interpretation of Results:

Analog C, with the highest clogP, exhibits the lowest aqueous solubility, a common trade-off in drug design.[6] While increased lipophilicity can enhance membrane permeability, it often leads to solubility issues. Analog B, with a lower clogP than the reference, shows improved solubility. A good starting point for drug discovery compounds is a solubility of >60 µg/mL (which translates to different molar concentrations depending on the molecular weight).[7]

II. Crossing the Barrier: Permeability and Oral Absorption

For orally administered drugs, traversing the intestinal epithelium is a critical step. The Caco-2 cell permeability assay is the industry standard for predicting in vivo intestinal absorption.[8][9]

Table 2: Caco-2 Permeability of 7-Chloroisoquinolin-5-amine Analogs

CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (B→A / A→B)Predicted Human Intestinal Absorption
Reference8.59.11.1High
Analog A12.225.62.1Moderate (potential for efflux)
Analog B15.716.51.1High
Analog C5.36.21.2Moderate
Experimental Protocol: Caco-2 Permeability Assay

This assay utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[10]

Methodology:

  • Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to form a confluent monolayer.

  • The test compound is added to the apical (A) side of the monolayer (simulating the intestinal lumen).

  • Samples are taken from the basolateral (B) side (simulating the bloodstream) at various time points.

  • To assess active efflux, the experiment is also performed in the reverse direction, from basolateral to apical (B→A).

  • The concentration of the compound in the donor and receiver compartments is quantified by LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated.

Interpretation of Results:

A high Papp (A→B) value (>10 x 10⁻⁶ cm/s) is generally indicative of good passive permeability. An efflux ratio greater than 2 suggests that the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit its absorption.[10] Analog A shows good permeability but is a potential P-gp substrate. Analog B demonstrates the most promising profile with high permeability and no significant efflux. Analog C's lower permeability is likely due to its poor solubility.

III. The Body's Defense: Metabolic Stability

Once absorbed, a drug candidate faces the metabolic machinery of the liver, primarily the cytochrome P450 (CYP) enzymes.[11] The in vitro microsomal stability assay provides a crucial early assessment of a compound's susceptibility to Phase I metabolism.[12]

Table 3: Metabolic Stability in Human Liver Microsomes

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Reference4515.4
Analog A2527.7
Analog B> 60< 11.5
Analog C1546.2
Experimental Protocol: Microsomal Stability Assay

This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes.[13][14]

Methodology:

  • The test compound is incubated with human liver microsomes at 37°C.

  • The reaction is initiated by the addition of the cofactor NADPH.[15]

  • Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is quenched with a cold organic solvent.[12]

  • The concentration of the remaining parent compound is determined by LC-MS/MS.

  • The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of compound depletion.

Interpretation of Results:

A longer half-life and lower intrinsic clearance indicate greater metabolic stability. Analog B is the most stable of the series, suggesting it is less susceptible to metabolism. Conversely, Analog C is rapidly metabolized, which could lead to low bioavailability and the formation of potentially reactive metabolites.

Visualizing the ADMET Workflow

ADMET_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion_toxicity Excretion & Toxicity Solubility Solubility Assay Permeability Caco-2 Permeability Solubility->Permeability PPB Plasma Protein Binding Permeability->PPB Microsomal_Stability Microsomal Stability PPB->Microsomal_Stability CYP_Inhibition CYP450 Inhibition Microsomal_Stability->CYP_Inhibition hERG hERG Safety CYP_Inhibition->hERG Cytotoxicity Cytotoxicity Assay hERG->Cytotoxicity

Caption: A simplified workflow of in vitro ADMET screening.

IV. On the Move: Distribution and Plasma Protein Binding

The extent to which a drug binds to plasma proteins, such as albumin, significantly influences its distribution and availability to reach its target.[16] Only the unbound fraction is pharmacologically active.

Table 4: Plasma Protein Binding

CompoundHuman Plasma Protein Binding (%)
Reference85.2
Analog A92.5
Analog B78.1
Analog C99.2
Experimental Protocol: Equilibrium Dialysis

Equilibrium dialysis is the gold standard for determining plasma protein binding.[17]

Methodology:

  • A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber containing buffer.

  • The system is incubated at 37°C until equilibrium is reached (typically 4-6 hours), allowing the unbound drug to diffuse across the membrane.[18]

  • The concentrations of the compound in the plasma and buffer chambers are measured by LC-MS/MS.

  • The percentage of bound and unbound drug is then calculated.

Interpretation of Results:

High plasma protein binding (>99%) can be a concern, as small changes in binding can lead to large changes in the free drug concentration. Analog C's very high binding is a potential liability. Analog B shows the most favorable profile with the lowest protein binding, suggesting a higher fraction of the drug will be available to exert its therapeutic effect.

V. Potential for Trouble: Toxicity Assessment

Early assessment of potential toxicity is paramount to de-risk a drug discovery program. Key in vitro assays include cytotoxicity and hERG channel inhibition.

A. Cytotoxicity

Cytotoxicity assays measure the potential of a compound to damage or kill cells.[19][20][21]

Table 5: Cytotoxicity in HepG2 Cells

CompoundCC₅₀ (µM)
Reference> 100
Analog A75
Analog B> 100
Analog C22
Experimental Protocol: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6]

Methodology:

  • HepG2 cells (a human liver carcinoma cell line) are seeded in a 96-well plate and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds for a set period (e.g., 48 or 72 hours).

  • MTT reagent is added to the wells and incubated, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • The formazan is solubilized, and the absorbance is measured to determine the concentration at which 50% of cell growth is inhibited (CC₅₀).

Interpretation of Results:

A higher CC₅₀ value indicates lower cytotoxicity. Analogs B and the reference compound show low cytotoxicity. Analog C is the most cytotoxic, which, combined with its other unfavorable properties, would likely lead to its deprioritization.

B. hERG Inhibition

Inhibition of the hERG potassium channel can lead to a potentially fatal cardiac arrhythmia called Torsades de Pointes.[22] Therefore, early screening for hERG liability is a regulatory requirement.[23]

Table 6: hERG Inhibition

CompoundhERG IC₅₀ (µM)
Reference> 30
Analog A12
Analog B> 30
Analog C5
Experimental Protocol: Automated Patch Clamp Electrophysiology

Automated patch clamp is a high-throughput method to measure the activity of ion channels like hERG.[22]

Methodology:

  • HEK293 cells stably expressing the hERG channel are used.

  • The whole-cell patch clamp technique is employed to measure the hERG current in response to a specific voltage protocol.[23]

  • The cells are exposed to increasing concentrations of the test compound, and the inhibition of the hERG current is measured.

  • The IC₅₀ value, the concentration at which the compound inhibits 50% of the hERG channel activity, is determined.

Interpretation of Results:

An IC₅₀ value below 10 µM is often considered a potential risk. Analog C shows significant hERG inhibition, raising a major safety flag. Analog A also shows some activity that would warrant further investigation. Analog B, with an IC₅₀ > 30 µM, is considered to have a low risk of hERG-related cardiotoxicity.

Visualizing the Decision-Making Process

Decision_Making cluster_screening ADMET Screening cluster_decision Decision Start Analog Series Solubility_Permeability Solubility & Permeability Start->Solubility_Permeability Metabolic_Stability Metabolic Stability Solubility_Permeability->Metabolic_Stability Toxicity Toxicity (Cytotox & hERG) Metabolic_Stability->Toxicity Prioritize Prioritize for Further Development Toxicity->Prioritize Favorable Profile (e.g., Analog B) Deprioritize Deprioritize/ Redesign Toxicity->Deprioritize Unfavorable Profile (e.g., Analog C)

Sources

A Senior Application Scientist's Guide to Validating Small Molecule Binding Modes: A Mutagenesis-Based Case Study of 7-Chloroisoquinolin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically detailed framework for validating the binding mode of a small molecule inhibitor, using 7-Chloroisoquinolin-5-amine as a case study. As a Senior Application Scientist, my goal is not merely to provide a set of protocols, but to illuminate the scientific reasoning and causality behind each experimental choice. This document is designed for researchers, medicinal chemists, and structural biologists engaged in the rigorous process of drug discovery and development.

The Foundational Challenge: From In Silico Hypothesis to Empirical Validation

The identification of a "hit" compound like 7-Chloroisoquinolin-5-amine is a critical starting point in drug discovery. However, a true understanding of its mechanism of action requires precise knowledge of how it engages its protein target at the molecular level. Computational docking can provide a valuable, albeit predictive, model of the binding pose. While these models are instrumental in guiding initial structure-activity relationship (SAR) studies, they remain hypotheses until empirically validated.

Site-directed mutagenesis is a powerful and definitive technique to probe these predicted interactions.[1] By systematically altering the amino acid residues hypothesized to be critical for binding, we can directly measure the energetic contribution of each residue to the ligand-protein interaction. A significant loss in binding affinity upon mutation of a specific residue provides strong evidence for its direct involvement in the binding event.

For the purpose of this guide, we will proceed with a common and plausible scenario: 7-Chloroisoquinolin-5-amine has been identified as a potent inhibitor of a hypothetical protein kinase, "TargetKinase," and an in silico docking model predicts key interactions within the ATP-binding pocket.

The Initial Hypothesis: A Docking-Informed Binding Pose

Our starting point is a computational model suggesting that 7-Chloroisoquinolin-5-amine forms the following key interactions with TargetKinase:

  • Hydrogen Bond: The primary amine at position 5 (-NH2) acts as a hydrogen bond donor to the side-chain carboxylate of Aspartate 145 (D145) in the hinge region.

  • Hydrophobic Interactions: The isoquinoline ring system is nestled in a hydrophobic pocket formed by Valine 23 (V23) , Leucine 78 (L78) , and Isoleucine 125 (I125) .

  • Halogen Bond: The chlorine atom at position 7 engages in a potential halogen bond or favorable electrostatic interaction with the backbone carbonyl of Glycine 80 (G80) .

This set of predicted interactions forms our testable hypothesis.

The Strategic Approach: Designing a Self-Validating Mutagenesis Experiment

A robust experimental design is the cornerstone of trustworthy results.[2] Our strategy involves creating a panel of TargetKinase mutants and comparing their binding affinity for 7-Chloroisoquinolin-5-amine against the wild-type (WT) enzyme.

Selection of Mutations: Probing the Hypothesis

The choice of which residues to mutate is dictated directly by our hypothesis. Alanine scanning mutagenesis, where residues are replaced by alanine, is the standard approach as it removes the side chain beyond the beta-carbon without introducing significant steric clashes or new electrostatic interactions.[3]

  • Primary Mutants (Hypothesis-Testing):

    • D145A: To abolish the predicted hydrogen bond.

    • V23A, L78A, I125A: To systematically reduce the size of the hydrophobic pocket.

  • Control Mutants (Validation & Specificity):

    • Negative Control (Solvent-Exposed Residue): We will select a surface-exposed residue far from the binding site, such as Serine 200 (S200A) . This mutation should not significantly affect binding affinity, confirming that the mutagenesis and protein purification processes do not globally disrupt protein structure and function.

    • Structural Control (Buried Residue): A mutation of a buried, structurally important residue, like Tryptophan 50 (W50A) , is expected to destabilize the protein or abolish binding entirely, serving as a positive control for a disruptive mutation.

Selection of a Comparative Compound

To ensure that the observed effects are specific to our compound's binding mode, we will use a known, structurally distinct inhibitor of TargetKinase, "Compound-X," as a comparator. If a mutation, for instance D145A, dramatically reduces affinity for 7-Chloroisoquinolin-5-amine but has a minimal effect on Compound-X, it strongly suggests that D145 is a key determinant for the specific binding mode of our compound of interest.

Overall Experimental Workflow

The logical flow of the validation process is critical for building a coherent and compelling scientific argument.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Protein Production cluster_2 Phase 3: Biophysical Analysis A Hypothesis Generation (In Silico Docking) B Primer Design for WT & Mutant Plasmids A->B C Site-Directed Mutagenesis B->C D Sequence Verification C->D E Plasmid Transformation into Expression Host D->E F Large-Scale Culture & Protein Expression E->F G Cell Lysis & Lysate Clarification F->G H Affinity Chromatography Purification G->H I Protein QC (SDS-PAGE, Concentration) H->I J Binding Affinity Measurement (ITC or SPR) I->J K Data Analysis: Determine Kd Values J->K L Compare Kd (WT vs Mutants) K->L M Validate/Refute Hypothesis L->M

Caption: Overall experimental workflow for validating a small molecule binding mode.

Detailed Methodologies: From Gene to Data

This section provides detailed, step-by-step protocols for the key experimental phases. These protocols are based on established methodologies and include critical quality control checks.

Protocol: Site-Directed Mutagenesis

This protocol uses a PCR-based method to introduce point mutations into the TargetKinase expression plasmid.[4][5]

1. Primer Design:

  • Design two complementary primers, each between 25-45 bases in length, containing the desired mutation in the center.[6]

  • Ensure approximately 10-15 bases of correct sequence on both sides of the mismatch.

  • Aim for a GC content of at least 40% and have the primers terminate in a G or C.

  • The melting temperature (Tm) should be ≥ 78°C. Calculate using the formula: Tm = 81.5 + 0.41(%GC) - 675/N - %mismatch, where N is the primer length.

2. PCR Amplification:

  • Set up the following 50 µL reaction in a PCR tube:

    Component Amount Final Concentration
    5x Phusion HF Buffer 10 µL 1x
    10 mM dNTPs 1 µL 200 µM
    Forward Primer (10 µM) 1.25 µL 0.25 µM
    Reverse Primer (10 µM) 1.25 µL 0.25 µM
    Template DNA (10 ng/µL) 1 µL 10 ng
    Phusion DNA Polymerase 0.5 µL 1.0 U/50 µL

    | Nuclease-Free Water | to 50 µL | - |

  • Perform thermal cycling using the following parameters:

    Step Temperature Time Cycles
    Initial Denaturation 98°C 30 sec 1
    Denaturation 98°C 10 sec \multirow{3}{*}{18-25}
    Annealing 55-65°C 30 sec
    Extension 72°C 30 sec/kb
    Final Extension 72°C 7 min 1

    | Hold | 4°C | ∞ | 1 |

3. DpnI Digestion:

  • Add 1 µL of DpnI restriction enzyme directly to the amplified PCR product.

  • Incubate at 37°C for 1-2 hours. This selectively digests the methylated parental template DNA, leaving the newly synthesized, unmethylated mutant plasmid.[5]

4. Transformation and Verification:

  • Transform 5 µL of the DpnI-treated product into competent E. coli cells (e.g., DH5α).

  • Plate on appropriate antibiotic selection plates.

  • Isolate plasmid DNA from several resulting colonies (miniprep).

  • Verify the presence of the desired mutation and the integrity of the entire gene via Sanger sequencing.

Protocol: Protein Expression and Purification

This is a generalized protocol for expressing and purifying His-tagged TargetKinase variants from E. coli.[7][8]

1. Expression:

  • Transform the sequence-verified plasmid into an expression E. coli strain (e.g., BL21(DE3)).

  • Inoculate a 1 L culture of LB media (with appropriate antibiotic) and grow at 37°C with shaking to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Reduce the temperature to 18°C and continue shaking for 16-20 hours to improve protein solubility.

2. Lysis and Clarification:

  • Harvest the cells by centrifugation (5,000 x g, 15 min, 4°C).

  • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM TCEP, 1x Protease Inhibitor Cocktail).

  • Lyse the cells using a sonicator or high-pressure homogenizer on ice.

  • Clarify the lysate by ultracentrifugation (40,000 x g, 45 min, 4°C) to pellet cell debris.

3. Affinity Purification:

  • Equilibrate a Ni-NTA affinity column with Lysis Buffer.

  • Load the clarified supernatant onto the column.

  • Wash the column with 10 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM Imidazole, 1 mM TCEP).

  • Elute the protein with 5 column volumes of Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole, 1 mM TCEP).[8]

4. Quality Control and Buffer Exchange:

  • Analyze the eluted fractions by SDS-PAGE to assess purity.

  • Pool the purest fractions and dialyze overnight at 4°C into the final assay buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP) to remove imidazole.

  • Determine the final protein concentration using a spectrophotometer (A280) or a Bradford assay. Snap-freeze aliquots in liquid nitrogen and store at -80°C.

Protocol: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[9][10]

G A Prepare Protein & Ligand in Identical Buffer B Load Protein into Sample Cell (e.g., 20 µM) A->B C Load Ligand into Syringe (e.g., 200 µM) A->C D Equilibrate at 25°C B->D C->D E Perform Titration: Series of Small Injections D->E F Measure Heat Change After Each Injection E->F G Generate Binding Isotherm F->G H Fit Data to Model (Determine Kd, ΔH, n) G->H

Caption: Workflow for an Isothermal Titration Calorimetry (ITC) experiment.

1. Sample Preparation:

  • Ensure both the protein (WT or mutant TargetKinase) and the ligand (7-Chloroisoquinolin-5-amine) are in the identical, degassed dialysis buffer. Buffer mismatch is a common source of artifacts.[11]

  • Use a starting protein concentration in the cell of 10-20 µM and a ligand concentration in the syringe that is 10-15 times higher (e.g., 150-300 µM).[11]

2. Instrument Setup and Titration:

  • Set the experimental temperature (e.g., 25°C).

  • Load the protein into the sample cell and the ligand into the injection syringe.

  • Perform a series of 19-20 injections of the ligand into the protein solution, with each injection being 2 µL.

3. Data Analysis:

  • The raw data is a series of heat spikes for each injection. Integrating these peaks yields a binding isotherm (kcal/mol vs. molar ratio).

  • Fit this isotherm to a one-site binding model to directly determine the dissociation constant (Kd), the binding enthalpy (ΔH), and the stoichiometry (n).[10] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = RTln(Kd).

Data Interpretation: Connecting Results to the Hypothesis

The power of this approach lies in the direct, quantitative comparison of binding affinities across the panel of mutants. The results should be summarized in a clear, comparative table.

Expected Outcomes and Interpretation
Protein Variant7-Chloroisoquinolin-5-amine Kd (nM)Fold Change vs. WTCompound-X Kd (nM)Fold Change vs. WTInterpretation
WT TargetKinase 501.01001.0Baseline affinity.
D145A >10,000>200x1501.5xHypothesis Supported: D145 is critical and specific for binding our compound, likely via the predicted H-bond.
L78A 85017x1201.2xHypothesis Supported: L78 contributes significantly to a specific hydrophobic interaction.
I125A 951.9x1101.1xHypothesis Refuted: I125 makes a minimal contribution to binding, suggesting the model is incorrect for this residue.
S200A (Negative) 651.3x95<1.0xControl Validated: The mutation does not disrupt binding, indicating good protein integrity.
W50A (Structural) No BindingN/ANo BindingN/AControl Validated: The mutation likely caused global misfolding, as expected.
Visualizing the Logic of Validation

The interpretation of the data follows a clear logical path to either validate or refute the initial binding mode hypothesis.

G A Hypothesized Interaction (e.g., D145 H-Bond) B Create Mutant (D145A) A->B C Measure Binding Affinity (Kd) vs. Wild-Type (WT) B->C D Is Kd(mut) >> Kd(WT)? C->D E YES: Significant Loss of Affinity D->E  Yes F NO: No Significant Change D->F  No G Conclusion: Residue is CRITICAL for binding. E->G H Conclusion: Residue is NOT critical for binding. F->H I Hypothesis for D145 is SUPPORTED G->I J Hypothesis for D145 is REFUTED H->J

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 7-Chloroisoquinolin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The robust characterization of pharmaceutical intermediates is a cornerstone of drug development, ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 7-Chloroisoquinolin-5-amine, a key building block in various synthetic pathways, requires meticulously validated analytical methods for its quantification and impurity profiling. This guide presents a comprehensive framework for the development, validation, and, most critically, the cross-validation of orthogonal analytical techniques for this compound. We will explore a primary quantitative method using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and a confirmatory, orthogonal method using Gas Chromatography-Mass Spectrometry (GC-MS). This dual-method approach, underpinned by rigorous validation according to ICH Q2(R1) guidelines, provides an unassailable level of confidence in analytical data, crucial for regulatory submissions and process control.

Introduction: The Imperative for Orthogonal, Validated Methods

In the landscape of pharmaceutical manufacturing, an analytical method is the ultimate arbiter of quality. Its purpose is to provide reliable, consistent, and accurate data on the identity, purity, and strength of a substance.[1][2] For a critical intermediate like 7-Chloroisoquinolin-5-amine, reliance on a single analytical technique, no matter how well-validated, carries inherent risks. Each method has its own selectivity and potential blind spots. Therefore, the implementation of a secondary, orthogonal method—one that relies on a different scientific principle for separation or detection—is a hallmark of a robust quality control strategy.

Cross-validation is the formal process of demonstrating that two or more distinct analytical procedures are suitable for the same intended purpose and yield equivalent results.[3] This guide will demonstrate not only how to validate individual methods but also how to compare them to establish a state of analytical equivalence, thereby ensuring the interchangeability and reliability of data across different platforms or laboratories.

The Primary Workhorse: Reversed-Phase HPLC-UV

For the routine quantification of non-volatile, UV-active compounds like 7-Chloroisoquinolin-5-amine, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the undisputed method of choice. Its high precision, robustness, and suitability for stability-indicating assays make it ideal for release testing and stability studies.

Rationale for Method Development Choices

The development of a stability-indicating HPLC method requires careful consideration of the analyte's physicochemical properties.

  • Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobic character, which provides excellent retention for the aromatic isoquinoline ring system.

  • Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., ammonium formate adjusted to a slightly acidic pH) and an organic modifier (acetonitrile or methanol) is employed. The buffer controls the ionization state of the amine, ensuring consistent retention and sharp peak shapes, while the gradient allows for the effective elution of both the main analyte and a wide range of potential impurities with varying polarities.

  • Detection: The UV wavelength is set at the absorption maximum (λmax) of 7-Chloroisoquinolin-5-amine to ensure maximum sensitivity for the primary analyte and its chromophoric impurities.

Experimental Protocol: Stability-Indicating HPLC-UV Method

Objective: To accurately quantify 7-Chloroisoquinolin-5-amine and separate it from potential degradation and process-related impurities.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) or variable wavelength UV detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 20 mM Ammonium Formate in Water, pH 3.5 adjusted with Formic Acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh 10 mg of 7-Chloroisoquinolin-5-amine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (Diluent).

    • Sample Solution: Prepare the sample at the same concentration as the standard using the same diluent.

Method Validation According to ICH Q2(R1)

Validation is the documented process that demonstrates an analytical method is suitable for its intended purpose.[1][4] The following parameters must be assessed.[5][6]

  • Specificity & Forced Degradation: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. To prove this, a forced degradation study is essential.[7][8][9] The sample is subjected to stress conditions like acid, base, oxidation, heat, and light to intentionally generate degradation products. The method is considered stability-indicating if the analyte peak is well-resolved from all degradant peaks and there is no interference at the analyte's retention time.

  • Linearity: A minimum of five concentrations are prepared across a range (typically 80-120% of the nominal concentration). The peak area response is plotted against concentration, and the correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Determined by analyzing a sample with a known concentration (e.g., a spiked placebo or a standard) and comparing the measured value to the true value. Recovery should typically be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): The analysis of at least six replicate samples at 100% of the test concentration. The Relative Standard Deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision: The same experiment performed by a different analyst on a different day with a different instrument. The RSD should again be ≤ 2.0%.

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): The LOQ is the lowest concentration that can be measured with acceptable precision and accuracy, while the LOD is the lowest concentration that can be detected. These are often determined based on the signal-to-noise ratio (S/N), typically 10:1 for LOQ and 3:1 for LOD.

Validation ParameterAcceptance CriteriaResult
Specificity No interference at analyte RTPass
Linearity (Range) r² ≥ 0.999 (80-120 µg/mL)0.9998
Accuracy (% Recovery) 98.0 - 102.0%99.7%
Precision (Repeatability) RSD ≤ 2.0%0.45%
Precision (Intermediate) RSD ≤ 2.0%0.68%
LOD S/N ≥ 30.05 µg/mL
LOQ S/N ≥ 100.15 µg/mL

The Orthogonal Confirmatory Method: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) serves as an excellent orthogonal technique to HPLC.[10][11] The separation is based on the analyte's volatility and interaction with a different stationary phase in the gas phase, and detection is based on its mass-to-charge ratio, providing a high degree of certainty in identification. This is particularly useful for identifying and quantifying volatile process impurities that may not be well-retained or detected by HPLC.

Rationale for Method Development Choices
  • Derivatization: Primary amines can exhibit poor peak shape in GC due to their polarity and tendency to interact with active sites in the column. Derivatization, for example, by silylation (e.g., with BSTFA) or acylation, is often employed to increase volatility and improve chromatography.

  • Column Selection: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5ms), is a good starting point for separating a wide range of aromatic compounds.

  • Detection Mode: Mass spectrometry is used in both full scan mode for impurity identification and Selected Ion Monitoring (SIM) mode for high-sensitivity quantification of the target analyte and known impurities.

Experimental Protocol: GC-MS Impurity Profiling

Objective: To identify and quantify 7-Chloroisoquinolin-5-amine and related volatile or semi-volatile impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole).

  • Chromatographic Conditions:

    • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280°C.

    • Injection Mode: Split (e.g., 20:1 ratio).

    • Oven Program:

      • Initial: 100°C, hold for 2 min.

      • Ramp: 15°C/min to 300°C.

      • Hold: 5 min at 300°C.

    • MS Transfer Line Temp: 290°C.

    • MS Ion Source Temp: 230°C.

    • MS Mode: Electron Ionization (EI) at 70 eV. Full Scan (m/z 40-450) for identification; SIM mode for quantification (monitoring characteristic ions).

  • Sample Preparation (with derivatization):

    • Accurately weigh 10 mg of sample into a vial.

    • Add 1 mL of a suitable solvent (e.g., Pyridine).

    • Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

    • Cap the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

The Core Task: The Cross-Validation Study

With both the HPLC and GC-MS methods fully validated for their intended purposes, the final step is to demonstrate their equivalence through a cross-validation study.

Cross-Validation Workflow

The logic of cross-validation is to analyze identical samples using two different validated methods and compare the results statistically. This ensures that a decision made based on a result from one method would be the same as a decision made using the other.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc Method 1: HPLC-UV cluster_gcms Method 2: GC-MS start_end start_end process process decision decision data data fail fail A Select Batches (e.g., n=5) B Prepare Homogenous Sample Aliquots A->B C Analyze Aliquots via Validated HPLC Method B->C E Analyze Aliquots via Validated GC-MS Method B->E D HPLC Assay Results (% Purity) C->D G Compile Data (HPLC vs. GC-MS) D->G F GC-MS Assay Results (% Purity) E->F F->G H Statistical Analysis (e.g., t-test, F-test) G->H I Results Statistically Equivalent? H->I J Methods are Cross-Validated I->J Yes K Investigate Bias/ Discrepancy I->K No

Caption: Workflow for cross-validating HPLC-UV and GC-MS methods.

Data Comparison and Statistical Evaluation

To perform the cross-validation, a set of at least 3-5 different batches of 7-Chloroisoquinolin-5-amine should be analyzed in replicate (n=3) by both the HPLC-UV and GC-MS methods. The resulting purity values are then compared.

Batch IDHPLC-UV Assay (% Purity)GC-MS Assay (% Purity)% Difference
B-00199.8299.790.03
B-00299.5499.61-0.07
B-00399.9199.850.06
B-00499.7599.77-0.02
B-00599.6899.650.03
Mean 99.74 99.73 0.01
Std. Dev. 0.14 0.09 -

A paired t-test can be used to determine if there is a statistically significant difference between the means of the two datasets. An F-test can be used to compare the variances (precision) of the two methods. If the p-value from the t-test is greater than 0.05, it indicates no significant difference between the methods, confirming their equivalence.

Definitive Structural Confirmation with NMR Spectroscopy

While chromatographic methods are excellent for separation and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unequivocal structure elucidation. It should be used to confirm the identity of the 7-Chloroisoquinolin-5-amine reference standard and to characterize any significant unknown impurities isolated during the forced degradation studies.

  • ¹H NMR: Provides information on the number of different types of protons and their connectivity. The aromatic protons of the isoquinoline ring system will appear in the characteristic downfield region (typically 7-9 ppm), while the amine protons will appear as a broader signal whose position is solvent-dependent.[12] For the closely related 5-Aminoisoquinoline, characteristic peaks are observed at 9.17, 8.77, 7.57, 7.38, and 6.93 ppm.[13]

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule. Carbons attached to the electronegative nitrogen and chlorine atoms will be deshielded and appear further downfield.[12]

AnalyticalTechniqueRelationship hplc hplc gcms gcms nmr nmr validation validation cross_validation cross_validation A HPLC-UV (Primary Quantitative Method) D Method Validation (ICH Q2) A->D is validated by E Cross-Validation A->E compared against B GC-MS (Orthogonal Confirmatory Method) B->D is validated by B->E compared against C NMR Spectroscopy (Absolute Structural Proof) C->A confirms identity for C->B confirms identity for

Caption: Relationship between analytical techniques and validation concepts.

Conclusion

The quality control of 7-Chloroisoquinolin-5-amine demands more than a single, validated analytical method. It requires a comprehensive strategy built on orthogonal approaches. This guide has detailed the development and validation of a primary HPLC-UV method for routine quantification and a secondary GC-MS method for confirmatory analysis and impurity profiling. The successful execution of a cross-validation study, as outlined, provides the highest level of scientific assurance that the analytical data generated is accurate, reliable, and consistent, regardless of the methodology employed. This multi-faceted approach, grounded in the principles of ICH guidelines, ensures a robust and defensible analytical package for regulatory scrutiny and supports the development of safe and effective pharmaceuticals.

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. ATSDR. Available at: [Link]

  • Agilent Technologies. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. Available at: [Link]

  • IVT Network. (2020). Analytical Method Validation for Quality Assurance and Process Validation Professionals. IVT Network. Available at: [Link]

  • Paseiro-Cerrato, R., et al. (2011). Quantitative determination of 22 primary aromatic amines by cation-exchange solid-phase extraction and liquid chromatography-mass spectrometry. Food Additives & Contaminants: Part A, 28(7), 936-947. Available at: [Link]

  • Ung-il, K., & Fritz, S. (1998). Analysis of isoquinoline alkaloids in medicinal plants by capillary electrophoresis-mass spectrometry. Journal of Chromatography A, 817(1-2), 147-156. Available at: [Link]

  • Google Patents. (n.d.). CN108061767A - The method of HPLC method separation determination Rivaroxaban intermediates and its related impurities. Google Patents.
  • National Center for Biotechnology Information. (n.d.). 7-Chloroisoquinoline. PubChem. Available at: [Link]

  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharma Beginners. Available at: [Link]

  • Suau, R., et al. (2005). Identification and quantification of isoquinoline alkaloids in the genus Sarcocapnos by GC-MS. Phytochemical Analysis, 16(5), 322-327. Available at: [Link]

  • Okuda, K., et al. (2010). 7-Chloro-1,2-dihydrofuro[2,3-c]isoquinolin-5-amine. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2949. Available at: [Link]

  • ACS Publications. (n.d.). Quantitative Analysis of Mixtures of Primary, Secondary, and Tertiary Aromatic Amines. Analytical Chemistry. Available at: [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. Available at: [Link]

  • ResearchGate. (n.d.). Analytical method validation: A brief review. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline. Google Patents.
  • PubMed. (2005). Identification and Quantification of Isoquinoline Alkaloids in the Genus Sarcocapnos by GC-MS. PubMed. Available at: [Link]

  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. AJRC Online. Available at: [Link]

  • National Institutes of Health. (2017). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14). NIH. Available at: [Link]

  • ResearchGate. (n.d.). Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System. ResearchGate. Available at: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link]

  • National Institutes of Health. (2012). Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available at: [Link]

  • Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. Emery Pharma. Available at: [Link]

  • National Institutes of Health. (2019). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. NIH. Available at: [Link]

  • Semantic Scholar. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Semantic Scholar. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. FDA. Available at: [Link]

  • Enzyme. (2022). ICH Expands on Analytical Methods Validation in Draft - Q2 Update. Enzyme. Available at: [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • National Institutes of Health. (2020). A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation. NIH. Available at: [Link]

  • ACG Publications. (2011). Gas Chromatographic Determination of Quinolizidine Alkaloids in Genista sandrasica and Their Antimicrobial Activity. ACG Publications. Available at: [Link]

  • Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. Agilent. Available at: [Link]

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at: [Link]

  • ResearchGate. (n.d.). forced degradation study -a new approach for stress testing of drug substances and drug products. ResearchGate. Available at: [Link]

  • MDPI. (n.d.). GC/MS Analyses of the Essential Oils Obtained from Different Jatropha Species. MDPI. Available at: [Link]

  • Chemistry LibreTexts. (2024). 24.11: Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]

  • Altabrisa Group. (n.d.). 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. Available at: [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]

  • Supporting Information. (n.d.). General Information and Starting Materials. Available at: [Link]

Sources

Comparative Analysis of Metal-Binding Properties: 7-Chloroisoquinolin-5-amine vs. Canonical Chelators

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details a comparative study of 7-Chloroisoquinolin-5-amine (7-CQ-5A), focusing on its coordination chemistry and potential as a metal-binding agent.

Executive Summary

In the landscape of metallopharmacology, the distinction between a monodentate ligand and a chelator is critical. While 7-Chloroisoquinolin-5-amine (7-CQ-5A) possesses nitrogen donor atoms capable of metal coordination, structural analysis reveals that it lacks the requisite geometry for classical bidentate chelation (formation of a stable 5- or 6-membered ring with a single metal ion).

Unlike the gold-standard chelator 8-Hydroxyquinoline (8-HQ) , which forms stable complexes with Fe³⁺, Cu²⁺, and Zn²⁺ via a rigid bite angle, 7-CQ-5A functions primarily as a bridging ligand or a monodentate Lewis base . This guide compares 7-CQ-5A against established alternatives to define its specific utility in supramolecular assembly and selective metal transport, rather than bulk scavenging.

Chemical Profile & Structural Logic[1][2]

The Subject: 7-Chloroisoquinolin-5-amine
  • Core Scaffold: Isoquinoline (Benzene ring fused to Pyridine ring).[1]

  • Donor Sites:

    • Isoquinoline Nitrogen (N2): Located in the pyridine ring. A moderate Lewis base (pKa ~5.4 for parent isoquinoline).

    • Primary Amine (5-NH₂): Located on the benzene ring.

  • Substituent Effect (7-Cl): The chlorine atom at position 7 is electron-withdrawing (Inductive effect, -I). This reduces electron density on the aromatic ring, lowering the basicity (and metal affinity) of the 5-amine and, to a lesser extent, the N2 nitrogen.

  • Coordination Geometry: The distance between N2 and 5-NH₂ is approximately 4-5 Å, with a rigid aromatic spacer preventing the "folding" required for chelation. Therefore, 7-CQ-5A cannot bind a single metal ion with both nitrogens simultaneously (No Chelate Effect).

The Comparator: 8-Hydroxyquinoline (8-HQ)[3][4]
  • Mechanism: Bidentate chelation involving the Phenolic Oxygen (O⁻) and Quinoline Nitrogen (N1).

  • Geometry: Forms a stable 5-membered ring with metal ions.

  • Result: High stability constants (log β) and kinetic inertness.

Comparative Performance Analysis

The following table contrasts the theoretical and observed metal-binding behaviors of 7-CQ-5A against industry standards.

Table 1: Comparative Metal-Binding Metrics
Feature7-Chloroisoquinolin-5-amine 8-Hydroxyquinoline (8-HQ) Deferiprone (L1)
Ligand Type Monodentate / Bridging LigandBidentate ChelatorBidentate Chelator
Binding Mode

-N (Pyridine) or

-bridge

-N,O (Chelate)

-O,O (Chelate)
Stoichiometry (M:L) 1:1, 1:2 (Linear/Tetrahedral)1:2, 1:3 (Octahedral)1:3 (Octahedral)
Cu(II) Affinity (Log K₁) ~3.5 - 4.5 (Estimated)*12.2 (Experimental)~10.0
Selectivity Low (Driven by N-affinity)High (Cu/Zn/Fe preferred)High (Fe³⁺ specific)
Solubility Moderate (Organic solvents)Low (Water), High (Lipid)High (Water)
Primary Application MOF Synthesis, Supramolecular LinkerAnti-fungal, Alzheimer's (PBT2)Thalassemia (Iron Overload)

*Note: Estimated based on pKa values of substituted isoquinolines. The 7-Cl group lowers affinity compared to unsubstituted isoquinoline.

Mechanistic Visualization

The following diagram illustrates the fundamental difference in binding modes. 7-CQ-5A forces a "Bridging" architecture, whereas 8-HQ facilitates "Chelation."

ChelationComparison cluster_0 Non-Chelating (Bridging) cluster_1 True Chelation (Stable) L1 7-CQ-5A (Ligand 1) M1 Metal Ion (Cu²⁺) L1->M1 N(iso) External_M External_M L1->External_M 5-NH₂ (Bridge) L2 7-CQ-5A (Ligand 2) L2->M1 N(iso) M2 Metal Ion (Cu²⁺) HQ 8-Hydroxyquinoline HQ->M2 N(quin) HQ->M2 O(phenol)

Figure 1: Comparison of coordination modes. 7-CQ-5A (Left) binds via single points or bridges two metals. 8-HQ (Right) forms a stable cyclic complex.

Experimental Protocols for Validation

To empirically verify the metal-binding properties of 7-CQ-5A, the following self-validating workflows are recommended.

Protocol A: UV-Vis Titration (Determination of Binding Constants)

Objective: Determine if spectral shifts occur upon metal addition, indicative of complexation.

  • Preparation:

    • Prepare a

      
       stock solution of 7-CQ-5A in Methanol/HEPES buffer (pH 7.4).
      
    • Prepare

      
       stock solutions of metal chlorides (
      
      
      
      ).
  • Baseline Scan: Record UV-Vis spectrum (200–600 nm) of the ligand alone. Note

    
     (likely ~240 nm and ~320 nm for the isoquinoline core).
    
  • Titration:

    • Add metal solution in 0.1 equivalent increments (0.0 to 5.0 eq).

    • Record spectrum after each addition.

  • Analysis:

    • Isosbestic Points: Presence indicates a clean equilibrium between two species (Free Ligand

      
       Complex).
      
    • Hypochromic/Bathochromic Shift: A shift in

      
       confirms binding.
      
    • Hill Plot: Use the change in absorbance (

      
      ) to calculate the binding constant (
      
      
      
      ).
Protocol B: Job’s Method of Continuous Variation

Objective: Determine the stoichiometry of the complex (e.g., 1:1 vs 1:2).

  • Setup: Prepare a series of solutions where the total molar concentration

    
     is constant (e.g., 
    
    
    
    ), but the mole fraction (
    
    
    ) varies from 0 to 1.
  • Measurement: Measure Absorbance at the

    
     of the complex.
    
  • Plot: Plot Absorbance vs. Mole Fraction (

    
    ).
    
    • Peak at 0.5: Indicates 1:1 stoichiometry (Dimer or Monodentate).

    • Peak at 0.66: Indicates 1:2 stoichiometry (Octahedral/Tetrahedral centers).

    • Interpretation: If 7-CQ-5A acts as a chelator, a clear 1:2 peak is expected with transition metals. If it acts as a weak monodentate ligand, the curve will be shallow.

Applications & Strategic Positioning

While 7-CQ-5A is inferior to EDTA for chelation therapy, its unique properties suit specific niches:

  • Metallo-Supramolecular Frameworks (MOFs):

    • The distal nitrogen placement allows 7-CQ-5A to act as a rigid linker between metal nodes, creating porous materials. The 7-Cl substituent modulates the pore size and electronic properties of the framework.

  • Kinase Inhibition (Scaffold):

    • Many kinase inhibitors utilize the isoquinoline core to bind in the ATP pocket. Here, the "metal-binding" is actually a mimicry of hydrogen bonding to the hinge region of the enzyme, rather than coordinating a free metal ion.

  • Selective Copper Transport:

    • Unlike strong chelators that strip metals indiscriminately, weak ligands like 7-CQ-5A can act as ionophores , transporting Cu²⁺ across lipophilic membranes (due to the Cl-enhanced lipophilicity) and releasing it in acidic environments (e.g., lysosomes).

References

  • Isoquinoline Alkaloids & Metal Interactions

    • Study on the interaction of isoquinoline alkaloids with Iron and Copper.
    • Source:

  • 8-Hydroxyquinoline Chelation Mechanisms

    • Review of metal chelating properties and medicinal applic
    • Source:

  • Coordination Polymers of Isoquinoline Derivatives

    • 2D Coordination Polymers Based on Isoquinoline-5-Carboxyl
    • Source:

  • Chemical Data & Reactivity

    • PubChem Compound Summary for substituted Isoquinolines.
    • Source:

Disclaimer: This guide synthesizes theoretical coordination chemistry principles with available structural data. Specific stability constants for 7-Chloroisoquinolin-5-amine should be experimentally verified using the protocols outlined above.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 7-Chloroisoquinolin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities like 7-Chloroisoquinolin-5-amine is foundational to scientific progress. However, this innovation carries a profound responsibility for safety and environmental stewardship. The proper management and disposal of chemical waste are not merely regulatory hurdles; they are integral components of sound scientific practice. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 7-Chloroisoquinolin-5-amine, grounded in established safety principles and regulatory frameworks. The causality behind each step is explained to ensure a deep, actionable understanding of the process, safeguarding both laboratory personnel and the environment.

Hazard Assessment and Waste Characterization

Before any disposal procedure can be established, a thorough understanding of the compound's hazard profile is essential. While a specific Safety Data Sheet (SDS) for 7-Chloroisoquinolin-5-amine may not be readily available from all suppliers, its hazards can be reliably inferred from its chemical structure and data on closely related analogues, such as 7-chloroisoquinoline.

The core structure, a chlorinated isoquinoline, suggests specific toxicological properties. This information is critical because it dictates that 7-Chloroisoquinolin-5-amine must be managed as a regulated hazardous waste . Under the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA), any waste exhibiting characteristics of toxicity, corrosivity, ignitability, or reactivity is deemed hazardous.[1]

Table 1: Inferred Hazard Profile of 7-Chloroisoquinolin-5-amine

Hazard Class Description Rationale & Causality
Acute Toxicity, Oral Harmful if swallowed.[2] The presence of the chloro- and amine- functional groups on the isoquinoline scaffold can interfere with biological processes upon ingestion.
Skin Corrosion/Irritation Causes skin irritation.[2] Aromatic amines and halogenated heterocycles can be irritants, causing localized inflammation upon dermal contact.
Serious Eye Damage/Irritation Causes serious eye damage or irritation.[2][3] Direct contact with the eyes can lead to severe damage due to the chemical reactivity of the compound with sensitive ocular tissues.
Respiratory Irritation May cause respiratory irritation.[2][3] Inhalation of the dust or aerosol can irritate the mucous membranes of the respiratory tract.

| Aquatic Toxicity | Harmful to aquatic life with long-lasting effects. | Chlorinated aromatic compounds are often persistent in the environment and can be toxic to aquatic organisms, necessitating containment from waterways. |

Given this profile, under no circumstances should 7-Chloroisoquinolin-5-amine or its contaminated materials be disposed of in standard trash or via sanitary sewer systems.[4]

Core Principles of Compliant Chemical Waste Management

Effective disposal is built upon a foundation of systematic and compliant waste management practices within the laboratory. These principles are essential for ensuring safety and meeting regulatory standards.[5]

  • Waste Minimization : Whenever possible, experimental designs should aim to minimize the generation of chemical waste.[5]

  • Segregation : Never mix incompatible waste streams.[6][7] 7-Chloroisoquinolin-5-amine waste should be segregated from other chemical classes like strong acids, bases, and oxidizers to prevent dangerous reactions.[8]

  • Containerization : Waste must be stored in containers that are chemically compatible, in good condition, and securely sealed to prevent leaks or spills.[6][9]

  • Labeling : All waste containers must be clearly and accurately labeled the moment waste is first added.[9]

  • Point-of-Generation Management : Chemical waste must be accumulated at or near the point of its generation, under the control of laboratory personnel.[6]

Step-by-Step Disposal Protocol for 7-Chloroisoquinolin-5-amine

This protocol outlines the procedural steps for safely collecting and preparing 7-Chloroisoquinolin-5-amine waste for final disposal by a licensed hazardous waste contractor.

Step 1: Personal Protective Equipment (PPE) and Handling

Causality : The primary route of exposure must be blocked to ensure personnel safety.

  • Engineering Controls : Always handle solid 7-Chloroisoquinolin-5-amine and its solutions inside a certified chemical fume hood to prevent inhalation of dust or vapors.[3]

  • PPE : Wear appropriate PPE, including:

    • Nitrile gloves (or other chemically resistant gloves).

    • Safety goggles and a face shield if there is a splash hazard.

    • A lab coat.[10]

Step 2: Waste Stream Segregation

Causality : Proper segregation is crucial for safety, regulatory compliance, and cost-effective disposal. Mixing different waste types, such as halogenated and non-halogenated materials, can significantly increase the complexity and cost of disposal.

  • Solid Waste : Collect un-used or contaminated solid 7-Chloroisoquinolin-5-amine, contaminated weigh boats, and contaminated PPE (e.g., gloves, wipes) in a designated solid waste container.

  • Liquid Waste : Collect solutions containing 7-Chloroisoquinolin-5-amine in a separate, designated liquid waste container. Note the solvent used (e.g., "7-Chloroisoquinolin-5-amine in DMSO").

  • Sharps Waste : Needles, syringes, or contaminated glassware must be disposed of in a designated, puncture-proof sharps container.

Step 3: Containerization and Labeling

Causality : Proper containerization and labeling prevent accidental exposures and ensure the waste can be identified and handled correctly by all personnel, including your institution's Environmental Health & Safety (EHS) team and the final disposal facility.

  • Select an Appropriate Container :

    • For solids, use a wide-mouth glass or polyethylene container with a screw-top lid.[5]

    • For liquids, use a glass or polyethylene solvent bottle with a screw-top lid. The original product container is often an excellent choice for its proven compatibility.[9]

    • Ensure the container is in good condition, free of cracks, and has a leak-proof seal.[6]

  • Label the Container :

    • Before adding any waste, affix a hazardous waste tag provided by your institution's EHS department.[9]

    • Clearly write "Hazardous Waste."

    • List all chemical constituents by their full name (no abbreviations), including solvents. For example: "7-Chloroisoquinolin-5-amine, Dimethyl Sulfoxide."

    • Estimate the percentage of each component.

    • Indicate the relevant hazards (e.g., Toxic, Irritant).

Step 4: Accumulation and Storage

Causality : Storing waste in a designated, safe location prevents spills and ensures compliance with regulations regarding waste accumulation volumes and time limits.[11]

  • Designated Area : Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" within the lab.[5]

  • Secondary Containment : Place the waste container inside a larger, chemically resistant secondary containment bin or tray to contain any potential leaks.[6][7]

  • Segregation : Ensure the container is stored away from incompatible materials.

  • Closure : Keep the waste container securely closed at all times, except when actively adding waste.[5][9]

Step 5: Arranging for Final Disposal

Causality : Final disposal must be handled by licensed professionals to ensure the waste is treated in an environmentally sound and legally compliant manner, typically through high-temperature incineration.

  • Contact EHS : Once the container is full or the waste is no longer being generated, contact your institution's EHS office to schedule a waste pickup.

  • Documentation : Complete any required waste pickup forms accurately.

  • Professional Disposal : The EHS department will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). For organic compounds like 7-Chloroisoquinolin-5-amine, the most common and effective disposal method is high-temperature incineration.[12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of 7-Chloroisoquinolin-5-amine waste.

G cluster_0 Waste Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Final Disposal A Waste Generation (7-Chloroisoquinolin-5-amine) B Is waste solid or liquid? A->B C Solid Waste (e.g., powder, contaminated wipes) B->C Solid D Liquid Waste (e.g., solutions in solvent) B->D Liquid E Select Compatible Container (e.g., wide-mouth jar) C->E F Select Compatible Container (e.g., solvent bottle) D->F G Affix Hazardous Waste Label & List All Contents E->G F->G H Seal Container Securely G->H I Store in Designated Satellite Accumulation Area H->I J Use Secondary Containment I->J K Request Pickup from Environmental Health & Safety (EHS) J->K L Transport to Licensed Disposal Facility (Incineration) K->L

Caption: Disposal workflow for 7-Chloroisoquinolin-5-amine.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control and Contain : If safe to do so, prevent the spill from spreading by using a chemical spill kit with appropriate absorbent materials.

  • Cleanup : Wear full PPE. For a solid spill, carefully sweep the material into a container. For a liquid spill, cover with an inert absorbent (e.g., vermiculite or sand), allow it to absorb, and then scoop the material into a waste container.

  • Dispose of Cleanup Materials : All materials used for cleanup, including absorbents and PPE, are now considered hazardous waste and must be disposed of according to the procedures outlined in Section 3.

  • Report : Report the spill to your laboratory supervisor and EHS department, regardless of size.

By adhering to this comprehensive disposal guide, you contribute to a culture of safety and responsibility, ensuring that our pursuit of scientific discovery does not come at the cost of personal or environmental health.

References

  • [Vertex AI Search Result] - SAFETY D
  • [Sigma-Aldrich] - SAFETY D
  • [CymitQuimica] - Safety D
  • [Sigma-Aldrich] - SAFETY D
  • [Daniels Health] - How to Ensure Safe Chemical Waste Disposal in Labor
  • [Tri-iso] - MATERIAL SAFETY D
  • [Cayman Chemical] - PB-22 7-hydroxyisoquinoline isomer - Safety D
  • [ChemPoint.
  • [Thermo Fisher Scientific] - SAFETY D
  • [Chemsrc] - 3-chloroisoquinolin-7-amine | CAS#:1374651-87-2. (2025, November 23).
  • [PubChem] - 7-Bromo-5-chloroisoquinolin-8-amine | C9H6BrClN2 | CID 166475788. (2026, January 18).
  • [U.S. EPA] - Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). Available from: [Link]

  • [Harvard University] - Chemical Waste Disposal Guidelines.
  • [University of Pennsylvania EHRS] - LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Available from: [Link]

  • [University of Wisconsin–Madison] - Chapter 7 Chemical Disposal Procedures - BME Shared Labs.
  • [U.S. EPA] - Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). Available from: [Link]

  • [University of Canterbury] - Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21).
  • [U.S. EPA NEPAL] - Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • [Vanderbilt University Medical Center] - Laboratory Guide for Managing Chemical Waste. Available from: [Link]

  • [RedStag] - How to Properly Manage Hazardous Waste Under EPA Regul
  • [Ace Waste] - Properly Managing Chemical Waste in Labor
  • [University of Maryland] - EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk - ESSR.
  • [U.S. EPA] - Waste, Chemical, and Cleanup Enforcement. (2025, April 15). Available from: [Link]

  • [Vulcanchem] - 7-Chloroisoquinolin-1-amine hydrochloride for sale.
  • [PubChem] - 3-Chloroisoquinolin-7-amine | C9H7ClN2 | CID 74891414.
  • [PubChem] - 7-Chloroisoquinoline | C9H6ClN | CID 640953.
  • [Southern Illinois University] - Chemical Waste Management Guide.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.